molecular formula Cl2 B10779121 Chlorine CAS No. 81859-29-2

Chlorine

货号: B10779121
CAS 编号: 81859-29-2
分子量: 70.90 g/mol
InChI 键: KZBUYRJDOAKODT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorine (Cl₂) is a fundamental chemical reagent with extensive applications in research and industrial processes. Its strong oxidizing power makes it invaluable in water treatment studies, where it is used to investigate disinfection mechanisms, control microbial pathogens, and study the formation of disinfection by-products . A significant area of modern research involves understanding and inactivating this compound-resistant bacteria (CRB), which can survive standard chlorination and pose a threat to water safety . Beyond disinfection, this compound is critical in chemical synthesis, serving as a key raw material for producing thousands of compounds, including pharmaceuticals, solvents, and plastics like polyvinyl chloride (PVC) . The global this compound market, valued at USD 41.71 billion in 2024, is driven by demand from these sectors, with growth supported by technological advancements in production, such as membrane cell technology . In its pure form, this compound is a greenish-yellow gas with a penetrating odor and is heavier than air . Researchers must note that it is a toxic, corrosive gas that supports combustion and can react violently with many organic compounds and metals . This product is provided as a high-purity material for laboratory research. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Handle with appropriate safety precautions in a well-ventilated area using personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

molecular chlorine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cl2/c1-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBUYRJDOAKODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

ClCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020273
Record name Chlorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorine appears as a greenish yellow gas with a pungent suffocating odor. Toxic by inhalation. Slightly soluble in water. Liquefies at -35 °C and room pressure. Readily liquefied by pressure applied at room temperature. Contact with unconfined liquid can cause frostbite by evaporative cooling. Does not burn but, like oxygen, supports combustion. Long-term inhalation of low concentrations or short-term inhalation of high concentrations has ill effects. Vapors are much heavier than air and tend to settle in low areas. Contact CHEMTREC to activate chlorine response team 800-424-9300. Used to purify water, bleach wood pulp, and to make other chemicals. Rate of onset: Immediate to hours Persistence: Minutes to hours Odor threshold: 3.5 ppm Source/use/other hazard: Cleaner/disinfectant in many industries; water treatment; WWI war gas; irritating corr fumes heavier than air., Gas or Vapor; Gas or Vapor, Liquid; Liquid, Greenish-yellow gas with a pungent, irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH] Vapor density = 2.48 (heavier than air); [HSDB], Gas, GREENISH-YELLOW COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Greenish-yellow gas with a pungent, irritating odor., Greenish-yellow gas with a pungent, irritating odor. [Note: Shipped as a liquefied compressed gas.]
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/89
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Chlorine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0115.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

-30.3 °F at 760 mmHg (EPA, 1998), -34.04 °C, -34 °C, -29 °F
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0115.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.7 % (NIOSH, 2023), 1.46 g/100 cc water at 0 °C; 310 cc/100 cc water at 10 °C; 177 cc/100 cc water at 30 °C; 0.57 g/100 cc water at 30 °C, Solubility in water at 25 °C with formation of aqueous Cl2 (0.062 M), HOCl (0.030 M), chloride ion (0.030 M); total solubility: 0.092 M; more soluble in alkalies, In water, 6,300 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.7, 0.7%
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0115.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.424 at 59 °F (pressurized liquid) (USCG, 1999) - Denser than water; will sink, 2.898 g/L, Heat capacity at constant pressure (gas, 25 °C): 8.11 cal/mol °C; critical density: 0.573; oxidizing agent; very reactive; reduction potential (aqueous): 1.356 V; dissociation energy: 57.978 kcal at 25 °C; forms halides with all elements except the rare gases helium, neon, and argon; 1.4085 (liquid) at 20 °C and 6.864 atm; 1.5649 (liquid) at -35 °C and 0.9949 atm, Stable isotope abundance (atom, %): Cl-35, 75.53%; Cl-37, 24.47%; critical volume: 0.001745 cu m/kg; density: 3.213 kg/cu m at 0 °C and 101.3 kPa; latent heat of vaporization, 287.75 J/g ;enthalpy of fusion: 90.33 kJ/kg; electron affinity: 3.77 eV; enthalpy of hydration of chloride ion: 405.7 kJ/mol; ionization energies: 13.01 eV; 23.80 eV; 39.9; 53.3; 67.8; 96.6, 114.2 eV; specific heat at constant pressure: 481 kJ/kg K; specific heat at constant volume: 0.357 kJ/kg K; specific magnetic susceptibility: -7.4X10-9 cu m/kg at 20 °C; electrical conductivity of liquid at-70 °C: 1X10-16 (Ohm cm)-1; dielectric constant at 0 °C (wavelengths > 10 m): 1.97, Liquid; clear amber; very irritating odor; density: 1.56 at -35 °C, freezing point: -101 °C; 1 L liquid = 456.8 L gas at 0 °C and 1 atm; very low electrical conductivity; soluble in chlorides and alcohols; extremely strong oxidizing agent; slightly soluble in cold water /Liquid/, Saturated vapor density: 0.95960 lb/cu ft at 50 °F, 1.424 at 59 °F, 2.47(relative gas density)
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0115.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

2.49 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.48 (Air = 1), Relative vapor density (air = 1): 2.5, 2.47
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

7600 mmHg at 86 °F (EPA, 1998), 5.83X10+3 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 673, 6.8 atm
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0115.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Commonly tested for nonvolatile residue, iron and water content, Produced on a large scale by electrolysis from fused chlorides. The industrial product is about 99.3% pure. Contaminants are traces of bromide, hexachloroethane, hexachlorobenzene, and water.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellowish-green gas, Greenish-yellow gas ... [Note: Shipped as a liquefied compressed gas]

CAS No.

7782-50-5
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7782-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chlorine
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/chlorine-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Chlorine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.053
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7X1O2820
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/FO200B20.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-150 °F (EPA, 1998), -101.5 °C, -101 °C, -150 °F
Record name CHLORINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2862
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLORINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/206
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0126
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CHLORINE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/650
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0115.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

An In-depth Technical Guide to the Chlorine Free Radical Substitution Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chlorine free radical substitution mechanism, a fundamental reaction in organic chemistry with significant implications in various fields, including the synthesis of chlorinated hydrocarbons used as solvents and intermediates in drug development. This document details the core steps of the mechanism, presents relevant quantitative data, outlines experimental protocols for its study, and provides visualizations of the reaction pathways.

Core Mechanism: A Three-Act Play

The free radical substitution reaction between an alkane, such as methane (B114726), and this compound proceeds via a chain reaction mechanism that can be divided into three distinct stages: initiation, propagation, and termination.[1][2] This reaction is typically initiated by the input of energy in the form of ultraviolet (UV) light or heat.[3][4]

Initiation: The Genesis of Radicals

The reaction is triggered by the homolytic fission of a this compound molecule (Cl₂), where the covalent bond breaks symmetrically, and each atom retains one of the bonding electrons.[5][6] This process requires an input of energy, typically from UV light, to overcome the bond dissociation energy of the Cl-Cl bond.[3][6] The result is the formation of two highly reactive this compound free radicals (Cl•), each with an unpaired electron.[5][7]

Reaction: Cl₂ + UV light → 2Cl•

dot

G Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad Homolytic Fission UV UV Light UV->Cl2

Caption: Initiation Step: Homolytic cleavage of a this compound molecule.

Propagation: The Chain Reaction Unfolds

The propagation stage consists of a series of steps that consume free radicals and generate new ones, thus continuing the chain reaction.[1][3] This phase is where the primary substitution of a hydrogen atom on the alkane with a this compound atom occurs.[5][8]

Step 2a: Hydrogen Abstraction

A this compound radical abstracts a hydrogen atom from a methane molecule, forming a molecule of hydrogen chloride (HCl) and a methyl radical (•CH₃).[1][9]

Reaction: CH₄ + Cl• → •CH₃ + HCl

Step 2b: Halogenation of the Alkyl Radical

The newly formed methyl radical is also highly reactive and proceeds to react with another this compound molecule.[10] This results in the formation of the desired product, chloromethane (B1201357) (CH₃Cl), and regenerates a this compound radical, which can then participate in another hydrogen abstraction step, continuing the chain.[1][9]

Reaction: •CH₃ + Cl₂ → CH₃Cl + Cl•

dot

G cluster_step1 Step 2a: Hydrogen Abstraction cluster_step2 Step 2b: Halogenation CH4 CH₄ CH3_rad •CH₃ CH4->CH3_rad Cl_rad1 Cl• HCl HCl Cl_rad1->HCl CH3_rad2 •CH₃ CH3Cl CH₃Cl CH3_rad2->CH3Cl Cl2 Cl₂ Cl_rad2 Cl• Cl2->Cl_rad2 Cl_rad2->Cl_rad1 Regenerated for next cycle

Caption: Propagation Steps: A self-sustaining cycle of reactions.

Termination: The End of the Chain

The chain reaction is terminated when two free radicals collide and combine to form a stable, non-radical molecule.[3][8] This removes free radicals from the reaction mixture, thus breaking the chain. Several termination possibilities exist:

Reaction a: Two this compound radicals can combine to reform a this compound molecule. Cl• + Cl• → Cl₂

Reaction b: A this compound radical and a methyl radical can combine to form the product, chloromethane. Cl• + •CH₃ → CH₃Cl

Reaction c: Two methyl radicals can combine to form ethane, a side product. •CH₃ + •CH₃ → C₂H₆

dot

Caption: Termination Steps: Combination of free radicals.

Quantitative Data

The energetics of the this compound free radical substitution are critical to understanding its feasibility and the distribution of its products. The following table summarizes key quantitative data for the chlorination of methane.

ParameterBond/Reaction StepValue (kJ/mol)Value (kcal/mol)
Bond Dissociation Energy Cl-Cl in Cl₂243[10]58[11]
H-CH₃ in Methane439105
H-Cl431[10][12]103[13]
Cl-CH₃ in Chloromethane35184
Activation Energy (Ea) Cl• + CH₄ → •CH₃ + HCl163.8[8]
•CH₃ + Cl₂ → CH₃Cl + Cl•~0~0
Radical Recombination (Termination)Very low to noneVery low to none
Enthalpy of Reaction (ΔH°) Overall: CH₄ + Cl₂ → CH₃Cl + HCl-104-25[11]

Note: Values can vary slightly depending on the source and experimental conditions.

Experimental Protocols

Photochemical Reactor Setup

A typical experimental setup for the photochlorination of methane involves a gas-phase photoreactor.[2][14]

  • Reactor: A vessel made of a material transparent to UV light (e.g., quartz) is used. The volume can range from laboratory scale (e.g., 90 L) to industrial scale.[2][14]

  • UV Light Source: A mercury-vapor lamp or UV LEDs are commonly employed to initiate the reaction.[14][15] The wavelength should be in the range that is absorbed by this compound, typically around 368 nm.[2]

  • Reactant Delivery: Methane and this compound gases are introduced into the reactor at controlled flow rates to manage the reactant ratio. Mass flow controllers are recommended for precise control.

  • Temperature and Pressure Control: The reaction is exothermic, so a cooling system may be necessary to maintain a constant temperature, typically between 0-65°C.[14] The pressure is generally maintained between 0-0.5 MPa.[14]

  • Product Collection: The product mixture, containing chloromethane, unreacted methane and this compound, hydrogen chloride, and other chlorinated methanes, is passed through a series of condensers or scrubbers to separate the components.

dot

G reactants Methane (CH₄) This compound (Cl₂) reactor Photochemical Reactor|{UV Light Source|<{T, P} Control>} reactants->reactor separation Separation Unit Condensers Scrubbers reactor->separation products Chloromethane (CH₃Cl) HCl Unreacted Reactants Byproducts separation->products

Caption: Experimental workflow for methane photochlorination.

Product Analysis via Gas Chromatography (GC)

The composition of the product mixture is typically analyzed using gas chromatography.[1]

  • Instrumentation: A gas chromatograph equipped with a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), is used. An ECD is particularly sensitive to halogenated compounds.[1][5]

  • Column: A capillary column, such as an Agilent CP-SilicaPLOT or a DB-WAX, is commonly used for the separation of chlorinated methanes.[5][16]

  • Sample Preparation: A gaseous sample from the reactor outlet is directly injected into the GC. For liquid samples obtained after condensation, a small volume is injected.

  • Operating Conditions:

    • Carrier Gas: Helium or Nitrogen.[5]

    • Injector Temperature: Typically around 200°C.[5]

    • Oven Temperature Program: An initial temperature of around 30-40°C is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 250°C to ensure the elution of all components.[5]

    • Detector Temperature: Typically around 250-300°C.[5]

  • Quantification: The concentration of each component is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.[1]

Control of Further Substitution

A significant challenge in free radical chlorination is controlling the extent of halogenation, as the initial product, chloromethane, can undergo further substitution to form dichloromethane (B109758) (CH₂Cl₂), trichloromethane (CHCl₃), and tetrachloromethane (CCl₄).[6][9]

The product distribution is highly dependent on the initial ratio of the reactants.[17] To favor the formation of monosubstituted product (chloromethane), a large excess of methane should be used.[6][17] This increases the probability that a this compound radical will collide with a methane molecule rather than a chloromethane molecule.[6] Conversely, using a large excess of this compound will favor the formation of the fully substituted product, tetrachloromethane.[6]

The following diagram illustrates the logical relationship leading to multiple substitution products.

dot

G CH4 CH₄ CH3Cl CH₃Cl CH4->CH3Cl + Cl₂ - HCl CH2Cl2 CH₂Cl₂ CH3Cl->CH2Cl2 + Cl₂ - HCl CHCl3 CHCl₃ CH2Cl2->CHCl3 + Cl₂ - HCl CCl4 CCl₄ CHCl3->CCl4 + Cl₂ - HCl Cl_rad + Cl• - H•

Caption: Sequential substitution leading to poly-chlorinated methanes.

References

An In-depth Technical Guide to the Electrophilic Addition of Chlorine to Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This whitepaper provides a comprehensive examination of the core mechanism of electrophilic chlorine addition to alkenes. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this fundamental organic reaction, including its stereochemical outcomes, kinetic profile, and practical experimental considerations.

Core Reaction Mechanism

The electrophilic addition of this compound (Cl₂) to an alkene is a cornerstone reaction in organic synthesis, transforming a carbon-carbon double bond into a vicinal dichloride. The reaction proceeds via a well-established two-step mechanism that dictates the specific stereochemical outcome of the product.

Step 1: Formation of a Bridged Chloronium Ion

The process begins as a molecule of this compound approaches the electron-rich π-bond of the alkene. The electron density of the alkene induces a dipole in the Cl-Cl bond.[1][2] The π-electrons of the alkene then act as a nucleophile, attacking the proximal, electrophilic this compound atom and causing the heterolytic cleavage of the Cl-Cl bond.[1][2]

Instead of forming a discrete carbocation, the this compound atom uses one of its lone pairs to simultaneously bond to both carbons of the original double bond. This results in the formation of a cyclic, three-membered intermediate known as a bridged chloronium ion .[1][2] This intermediate is key to understanding the reaction's stereochemistry.

Step 2: Nucleophilic Attack and Ring Opening

In the second step, the chloride ion (Cl⁻), generated in the first step, acts as a nucleophile. It attacks one of the two carbon atoms of the bridged chloronium ion.[1][2] This attack occurs from the side opposite to the bulky chloronium bridge, in a manner analogous to an Sₙ2 reaction.[1] This "backside attack" forces the ring to open, resulting in the formation of the vicinal dichloride product.

The consequence of this mechanism is a stereospecific anti-addition , where the two this compound atoms add to opposite faces of the original double bond.[1][3] For example, the chlorination of cyclopentene (B43876) exclusively yields trans-1,2-dichlorocyclopentane. This stereochemical outcome is the primary evidence against a planar carbocation intermediate, which would permit both syn and anti addition.[1][2]

A diagram illustrating the electrophilic addition mechanism is provided below.

Figure 1: Mechanism of Electrophilic Addition of this compound to an Alkene

Quantitative Data & Reaction Kinetics

While the ionic addition mechanism is fundamental, related radical reactions have been kinetically characterized, offering insight into the reactivity of various alkenes with this compound species. The following table summarizes rate constants for the gas-phase reactions of atomic this compound with a series of alkenes at 298 K.[4][5] It is critical to note that these are radical addition reactions, not the ionic mechanism described above, but the data illustrate how alkene structure influences reactivity.

AlkeneRate Constant (k) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹
Propene2.64 ± 0.21
Isobutene3.40 ± 0.28
1-Butene3.38 ± 0.48
cis-2-Butene3.76 ± 0.84
trans-2-Butene3.31 ± 0.47
2-Methyl-2-butene3.95 ± 0.32
1-Pentene3.97 ± 0.36
Data sourced from gas-phase kinetic studies at (298 ± 3) K and 1 atmosphere.[4][5]

In the ionic mechanism, the reaction rate is dependent on the concentration of both the alkene and the halogen, making it a second-order reaction.[6] Structural features that stabilize the transition state, such as electron-donating alkyl groups on the double bond, increase the electron density of the π-bond and accelerate the reaction.[6][7]

Experimental Protocols

The direct use of this compound gas is often avoided due to its high toxicity and corrosive nature.[3] Therefore, alternative this compound sources or in-situ generation methods are common in laboratory settings.

Protocol: Synthesis of trans-2-Chlorocyclohexanol

This procedure demonstrates the electrophilic addition of this compound to cyclohexene (B86901) in the presence of water as a competing nucleophile, yielding a chlorohydrin.[8] The reaction proceeds via the same chloronium ion intermediate, which is then intercepted by a water molecule.

Reagents & Equipment:

  • Cyclohexene (1.5 moles)

  • Hypochlorous acid (HOCl) solution (approx. 3.5-4%), prepared in situ

  • 5-L round-bottomed flask with a mechanical stirrer

  • Ice bath

  • Separatory funnel, distillation apparatus

  • Sodium chloride, Ether, Anhydrous sodium sulfate

Methodology:

  • Preparation of Hypochlorous Acid: A solution of hypochlorous acid is first prepared by passing this compound gas through a cold ( < 5°C) aqueous mixture of mercuric oxide and sodium hydroxide. The concentration is determined by iodometric titration.[9]

  • Reaction Setup: 1.5 moles of cyclohexene are placed in the 5-L flask, equipped with a mechanical stirrer and cooled in an ice bath to maintain a temperature of 15-20°C.[9]

  • Addition: A quarter of the calculated hypochlorous acid solution is added to the vigorously stirred cyclohexene. The reaction progress is monitored by testing a small aliquot with acidified potassium iodide solution. The disappearance of the yellow color indicates consumption of the HOCl.[9]

  • Reaction Completion: Subsequent portions of HOCl are added only after the previous portion has fully reacted. The reaction is complete when the oily product layer is at the bottom and a slight excess of HOCl persists.[9]

  • Workup & Purification: The solution is saturated with sodium chloride. The product is isolated via steam distillation. The distillate is saturated again with salt, and the organic layer is separated. The aqueous layer is extracted with ether, and the combined organic portions are dried over anhydrous sodium sulfate.[9] The final product, trans-2-chlorocyclohexanol, can be further purified by distillation.

A generalized workflow for such an experiment is depicted below.

G A 1. Reagent Preparation (Alkene, Solvent, Cl₂ Source) B 2. Reaction Setup (Inert atmosphere, Temp. control) A->B C 3. Reagent Addition & Reaction B->C D 4. Reaction Monitoring (TLC, GC-MS) C->D D->C Reaction Incomplete E 5. Workup (Quench, Extract, Wash) D->E Reaction Complete F 6. Purification (Distillation, Chromatography) E->F G 7. Product Analysis (NMR, IR, Mass Spec) F->G

Figure 2: Generalized Experimental Workflow for Alkene Chlorination

Competing Pathways and Alternative Reactions

While ionic anti-addition is the dominant pathway, other outcomes are possible under different conditions.

  • Radical Addition: In the presence of UV light or radical initiators, this compound can add to alkenes via a free-radical chain mechanism. This pathway is less stereospecific.

  • Syn-Addition: While classic dichlorination is anti-stereospecific, modern methods have been developed to achieve syn-dichlorination. These often involve catalysts based on elements like selenium that can overturn the intrinsic anti-diastereospecificity.[3][10][11]

  • Solvent Participation: As seen in the chlorohydrin synthesis, if the reaction is run in a nucleophilic solvent (e.g., water, alcohol), the solvent can intercept the chloronium ion intermediate, leading to the incorporation of the solvent into the final product.[8]

Conclusion

The electrophilic addition of this compound to alkenes is a stereospecific process governed by the formation of a bridged chloronium ion intermediate. This mechanism reliably predicts the characteristic anti-addition of the two this compound atoms across the double bond. A thorough understanding of this mechanism, its kinetic drivers, and the potential for competing pathways is essential for synthetic chemists aiming to control the stereochemical and regiochemical outcomes of halogenation reactions in research and development.

References

kinetics and mechanism of chlorine atom reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Kinetics and Mechanism of Chlorine Atom Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atomic this compound (Cl•), a highly reactive radical species, plays a crucial role in various chemical transformations. In the atmosphere, it significantly influences the oxidative capacity of the troposphere, contributing to the degradation of volatile organic compounds (VOCs) and the formation of ozone and secondary organic aerosols.[1][2][3][4] The reaction rate constants of this compound atoms with VOCs are typically one to two orders of magnitude higher than those of the hydroxyl radical (•OH), making them potent oxidants even at lower concentrations.[1][5] This guide provides a comprehensive overview of the core principles governing the kinetics and mechanisms of this compound atom reactions, details common experimental methodologies, and presents key kinetic data for a range of organic compounds.

Core Reaction Mechanisms

This compound atoms react with organic molecules primarily through two dominant pathways: hydrogen abstraction and electrophilic addition. The preferred mechanism is determined by the structure of the organic substrate.

Hydrogen Abstraction

In reactions with saturated hydrocarbons (alkanes) and other compounds containing C-H bonds, the primary mechanism is hydrogen abstraction. The this compound atom removes a hydrogen atom to form hydrogen chloride (HCl) and an alkyl radical (R•).[1][6] This process is a key initiation step in free-radical halogenation.

Cl• + R-H → HCl + R•

The reactivity of C-H bonds towards abstraction by a this compound atom follows the order: tertiary > secondary > primary. This selectivity is attributed to the lower bond dissociation energy of tertiary C-H bonds, leading to a more stable tertiary radical.[7]

Hydrogen_Abstraction cluster_reactants Reactants cluster_products Products Cl_atom Cl• TransitionState [Cl···H···R]‡ Cl_atom->TransitionState Alkane R-H Alkane->TransitionState HCl HCl Alkyl_Radical R• TransitionState->HCl TransitionState->Alkyl_Radical

Caption: Hydrogen abstraction from an alkane by a this compound atom.
Electrophilic Addition

For unsaturated compounds such as alkenes and alkynes, the dominant reaction pathway is the electrophilic addition of the this compound atom to the electron-rich π-bond.[8][9] This reaction typically proceeds through a bridged, three-membered chloronium ion intermediate.[10][11] The subsequent attack by a nucleophile (such as a chloride ion or a solvent molecule) opens the ring, leading to the final addition product. This mechanism results in anti-addition, where the two added groups are on opposite faces of the original double bond.[10][11]

Electrophilic_Addition cluster_step1 Step 1: Chloronium Ion Formation cluster_step2 Step 2: Nucleophilic Attack Alkene R₂C=CR₂ Chloronium Bridged Chloronium Ion Alkene->Chloronium π bond attacks Cl Cl2 Cl-Cl Cl2->Chloronium Cl_ion Cl⁻ Cl2->Cl_ion heterolysis Chloronium2 Bridged Chloronium Ion Product Vicinal Dichloride Chloronium2->Product Cl_ion2 Cl⁻ Cl_ion2->Product anti-attack

Caption: Electrophilic addition of this compound to an alkene.

Experimental Protocols for Kinetic Studies

The rates of this compound atom reactions are determined using a variety of experimental techniques that can be broadly classified as absolute or relative rate methods.

Absolute Rate Techniques

These methods directly measure the rate of reaction by monitoring the concentration of a reactant or product over time.

  • Flash Photolysis: A high-intensity light pulse is used to generate a sudden concentration of this compound atoms from a precursor molecule (e.g., Cl₂). The subsequent decay of the Cl atoms or the formation of products is monitored in real-time, often using spectroscopic techniques like resonance fluorescence.[12]

  • Discharge-Flow: this compound atoms are generated in a microwave or radiofrequency discharge and introduced into a flow tube. The reactant is added downstream, and the concentrations of species are measured at different points along the tube, which correspond to different reaction times.[13]

  • Laser Flash Photolysis (LFP) with Molecular Beam Mass Spectrometry (MBMS): This sophisticated technique combines LFP for radical generation with MBMS for sensitive, time-resolved detection of reactants, intermediates, and products, allowing for the quantification of primary product branching.[14]

Relative Rate Technique

This is a widely used competitive method where the rate of reaction of a substance of interest is measured relative to that of a reference compound whose reaction rate constant with this compound atoms is already well-known.[15][16]

Detailed Methodology: Relative Rate Method

  • System Setup: Experiments are typically conducted in a reaction chamber (e.g., a Teflon bag or glass vessel) at a controlled temperature and pressure.[17]

  • Reactant Mixture Preparation: A mixture containing the target organic compound, a reference organic compound, a this compound atom precursor (commonly Cl₂ or N₂O₅/HCl), and a bath gas (like N₂ or synthetic air) is prepared.[18]

  • This compound Atom Generation: this compound atoms are generated in situ, most commonly via photolysis of molecular this compound (Cl₂) using UV light.

    • Cl₂ + hν → 2Cl•

  • Competitive Reactions: Once generated, the this compound atoms react competitively with both the target compound (X) and the reference compound (R):

    • Cl• + X → Products (Rate constant kₓ)

    • Cl• + R → Products (Rate constant kᵣ)

  • Concentration Monitoring: The concentrations of the target and reference compounds are monitored over the course of the experiment. This is often done using Gas Chromatography with a Flame Ionization Detector (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.[19]

  • Data Analysis: Assuming that the primary loss process for both organic compounds is their reaction with this compound atoms, the following relationship holds:

    • ln([X]₀ / [X]ₜ) = (kₓ / kᵣ) * ln([R]₀ / [R]ₜ)

    • Where [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively.

  • Rate Constant Determination: A plot of ln([X]₀ / [X]ₜ) versus ln([R]₀ / [R]ₜ) yields a straight line passing through the origin. The slope of this line is the ratio of the rate constants (kₓ / kᵣ). Knowing the value of the reference rate constant (kᵣ), the absolute rate constant for the target compound (kₓ) can be calculated.

Relative_Rate_Workflow cluster_setup 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare mixture: - Target Compound (X) - Reference Compound (R) - Cl Precursor (e.g., Cl₂) - Bath Gas B Generate Cl• atoms (e.g., UV Photolysis of Cl₂) A->B C Competitive Reactions Occur: Cl• + X → Products (kₓ) Cl• + R → Products (kᵣ) B->C D Monitor decay of [X] and [R] over time (e.g., using GC-FID) C->D E Plot ln([X]₀/[X]ₜ) vs. ln([R]₀/[R]ₜ) D->E F Determine Slope = kₓ / kᵣ E->F G Calculate kₓ using known kᵣ F->G

Caption: Experimental workflow for the Relative Rate method.

Quantitative Kinetic Data

The following tables summarize experimentally determined rate constants for the gas-phase reactions of this compound atoms with various classes of volatile organic compounds.

Table 1: Reaction Rate Constants at 298 K
Reactant ClassCompoundRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Reference(s)
Alkanes Methane1.0 x 10⁻¹³[20]
Ethane5.7 x 10⁻¹¹[20]
Propane1.4 x 10⁻¹⁰[20]
n-Heptane3.97 x 10⁻¹⁰[18]
Alkenes Propene2.64 x 10⁻¹⁰[18]
1-Butene3.38 x 10⁻¹⁰[18]
Isobutene3.40 x 10⁻¹⁰[18]
Isoprene5.5 x 10⁻¹⁰[19]
Aromatics Toluene5.6 x 10⁻¹¹[19]
OVOCs Methanol5.4 x 10⁻¹¹[21]
Acetone2.1 x 10⁻¹²[22]
2-Methyl-3-buten-2-ol (MBO)4.0 x 10⁻¹⁰ (approx.)[19]

Note: Rate constants can vary slightly between studies due to different experimental conditions and techniques.

Table 2: Arrhenius Parameters for Selected Reactions

The temperature dependence of a reaction rate constant is described by the Arrhenius equation: k(T) = A * exp(-Ea / RT) .

ReactantPre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kJ/mol)Temperature Range (K)Reference(s)
CHF₂Br(4.23 ± 0.13) x 10⁻¹²15.56 ± 1.58295–368[12]
ChloromethanesVaries by compoundVaries by compound200–3000[23][24]

Note: Comprehensive Arrhenius data is often determined through theoretical calculations or experiments over a wide temperature range, and is not as commonly reported as single-temperature rate constants.[23][24]

Conclusion

The study of this compound atom reactions is essential for understanding atmospheric chemistry, combustion processes, and synthetic organic chemistry.[25][26] this compound atoms react rapidly with a wide range of organic molecules through well-defined mechanisms, primarily hydrogen abstraction and electrophilic addition.[1][8] The kinetics of these reactions are quantified using robust experimental techniques such as the relative rate method and various absolute rate methods.[13][15] The data presented in this guide highlights the high reactivity of this compound atoms and provides a foundational resource for researchers in fields impacted by this compound-initiated chemistry.

References

Selectivity in the Photochemical Chlorination of Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The photochemical chlorination of alkanes is a foundational reaction in organic chemistry, enabling the conversion of inert hydrocarbons into functionalized building blocks. This technical guide provides an in-depth exploration of the selectivity of this free-radical chain reaction. It delineates the underlying mechanistic principles governing regioselectivity, summarizes quantitative data on the relative reactivity of different C-H bonds, and presents detailed experimental protocols for conducting and analyzing these reactions. Furthermore, this guide discusses the influence of reaction parameters such as temperature and solvent, touches upon industrial applications and safety considerations, and explores modern approaches to enhancing selectivity.

Introduction

Photochemical chlorination is a substitution reaction where a hydrogen atom in an alkane is replaced by a chlorine atom, typically initiated by ultraviolet (UV) light.[1] The reaction proceeds via a free-radical chain mechanism, which is characterized by initiation, propagation, and termination steps.[2] While highly reactive, chlorination of alkanes with multiple types of C-H bonds often yields a mixture of isomeric products.[3] Understanding and controlling the selectivity of this reaction is therefore of paramount importance for its synthetic utility. This guide will delve into the factors that dictate the distribution of these products, providing a comprehensive resource for professionals in chemical research and drug development.

The Free-Radical Chain Mechanism

The photochemical chlorination of alkanes proceeds through three key stages: initiation, propagation, and termination.[4]

  • Initiation: The reaction is initiated by the absorption of UV light, which causes the homolytic cleavage of a this compound molecule (Cl₂) into two highly reactive this compound radicals (Cl•).[1]

  • Propagation: This stage consists of two repeating steps. First, a this compound radical abstracts a hydrogen atom from the alkane (R-H) to form hydrogen chloride (HCl) and an alkyl radical (R•). Second, the alkyl radical reacts with a molecule of Cl₂ to produce the chlorinated alkane (R-Cl) and a new this compound radical, which can then continue the chain reaction.[4]

  • Termination: The chain reaction is terminated when two free radicals combine with each other. This can occur through the combination of two this compound radicals, two alkyl radicals, or a this compound and an alkyl radical.[2]

G Figure 1. Free-Radical Chain Mechanism of Alkane Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl 2 Cl• Cl2->2Cl UV Light (hν) Cl_rad Cl• RH R-H (Alkane) R_rad R• (Alkyl Radical) RH->R_rad Cl_rad->R_rad Hydrogen Abstraction HCl H-Cl RCl R-Cl (Chloroalkane) R_rad->RCl This compound Abstraction Cl_rad_new Cl• Cl2_prop Cl₂ Cl2_prop->RCl Cl_rad1 Cl• Cl2_term Cl₂ Cl_rad1->Cl2_term Cl_rad2 Cl• Cl_rad2->Cl2_term R_rad1 R• RR R-R R_rad1->RR R_rad2 R• R_rad2->RR R_rad3 R• RCl_term R-Cl R_rad3->RCl_term Cl_rad3 Cl• Cl_rad3->RCl_term G Figure 2. Experimental Workflow for Selectivity Determination Start Start: Alkane + Cl₂ Reaction Photochemical Reaction (UV Light) Start->Reaction Workup Reaction Workup (Neutralization, Drying) Reaction->Workup GC_Analysis Gas Chromatography (GC) Analysis Workup->GC_Analysis Data_Processing Data Processing (Peak Integration) GC_Analysis->Data_Processing Selectivity_Calc Selectivity Calculation (Normalization for H atoms) Data_Processing->Selectivity_Calc End End: Relative Reactivity Data Selectivity_Calc->End

References

The Role of Chlorine in Atmospheric Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Chlorine, a highly reactive halogen, plays a pivotal, multifaceted role in the chemistry of both the troposphere and the stratosphere. While its contribution to stratospheric ozone depletion is well-documented, recent research has illuminated its significant impact on tropospheric oxidative capacity, ozone formation, and the lifetime of greenhouse gases like methane (B114726). This technical guide provides an in-depth examination of the sources, chemical transformations, and atmospheric implications of this compound. It summarizes key quantitative data from global atmospheric models, details common experimental methodologies for this compound species detection, and visualizes the core chemical pathways that govern its atmospheric lifecycle and impact.

Introduction to Atmospheric this compound

This compound atoms (Cl•) are a potent atmospheric oxidant. The reaction rates of Cl• with many volatile organic compounds (VOCs), including methane, can be orders of magnitude faster than those initiated by the hydroxyl radical (OH•), the primary atmospheric detergent.[1] Consequently, even at concentrations significantly lower than OH•, this compound radicals can substantially influence regional air quality, secondary organic aerosol (SOA) formation, and global atmospheric composition.[1][2] Atmospheric this compound chemistry encompasses a complex web of gas-phase reactions, heterogeneous chemistry on aerosol surfaces, and photochemical processes, making it a critical component of modern atmospheric chemistry models.[2][3]

Sources of Atmospheric this compound

The origins of atmospheric this compound are diverse, spanning both natural and anthropogenic sources that release a variety of inorganic and organic this compound compounds.

2.1 Tropospheric Sources

  • Sea Salt Aerosol (SSA) : The largest natural source of tropospheric this compound is the mobilization of chloride (Cl⁻) from sea salt aerosols.[3] Acid displacement by atmospheric acids like H₂SO₄ and HNO₃ releases hydrogen chloride (HCl) into the gas phase.[3]

  • Biomass and Biofuel Burning : The combustion of biomass is a significant source of both inorganic (e.g., HCl) and organic this compound (e.g., methyl chloride, CH₃Cl).[4]

  • Industrial and Anthropogenic Emissions : Coal combustion, waste incineration, industrial processes, and the application of road salt contribute substantial amounts of this compound to the atmosphere, often in polluted regions.[5][6]

  • Oceanic Emissions : Marine organisms and processes naturally release organothis compound compounds, with methyl chloride (CH₃Cl) being a primary contributor.[7][8]

2.2 Stratospheric Sources

  • Chlorofluorocarbons (CFCs) and Hydrochlorofluorocarbons (HCFCs) : These long-lived, entirely anthropogenic compounds are chemically inert in the troposphere, allowing them to be transported to the stratosphere.[9][10] Once in the stratosphere, they are photolyzed by high-energy UV radiation, releasing this compound atoms and initiating ozone depletion.

  • Other Halocarbons : Compounds like carbon tetrachloride (CCl₄) and methyl chloroform (B151607) (CH₃CCl₃) are also significant anthropogenic sources of stratospheric this compound.[9]

  • Natural Sources : Methyl chloride (CH₃Cl), produced largely by marine organisms and biomass burning, is the most significant natural source of this compound to the stratosphere.[7]

Tropospheric this compound Chemistry

In the troposphere, this compound chemistry is characterized by the activation of relatively inert chloride into highly reactive radical species. This process significantly enhances the atmosphere's oxidative capacity.

3.1 Activation of Inert Chloride The key to this compound's tropospheric impact is the conversion of chloride (Cl⁻), primarily from sea salt, into reactive forms. This occurs mainly through heterogeneous reactions on aerosol surfaces. A crucial pathway involves the nocturnal reaction of dinitrogen pentoxide (N₂O₅) with particulate chloride.[11][12]

N₂O₅ itself is formed from the oxidation of nitrogen oxides (NOx). The uptake of N₂O₅ on a chloride-containing aerosol produces nitryl chloride (ClNO₂) and nitrate (B79036).[8][13]

  • NO₂ + O₃ → NO₃ + O₂

  • NO₃ + NO₂ ⇌ N₂O₅

  • N₂O₅(g) + Cl⁻(aq) → ClNO₂(g) + NO₃⁻(aq)

During the day, ClNO₂ is rapidly photolyzed, releasing a this compound atom and nitrogen dioxide (NO₂), thereby influencing ozone production cycles.[10][14]

3.2 Role in Atmospheric Oxidation Once formed, this compound atoms are highly effective oxidants. They react rapidly with methane and other VOCs, often initiating oxidation chains that lead to the formation of ozone and secondary organic aerosols.[2][15] In some polluted environments, Cl• can significantly increase the atmospheric oxidation capacity, enhancing the production of peroxy radicals (RO₂) and contributing to ozone formation episodes.[10][16]

Signaling Pathway: Nocturnal Formation and Photolysis of Nitryl Chloride (ClNO₂)

The following diagram illustrates the key pathway for the conversion of NOx emissions into reactive this compound atoms via the formation of ClNO₂.

G cluster_night Nocturnal Chemistry cluster_day Diurnal Cycle NOx NOx Emissions (NO + NO₂) N2O5 Dinitrogen Pentoxide (N₂O₅) NOx->N2O5 O₃ O3 Ozone (O₃) O3->N2O5 ClNO2 Nitryl Chloride (ClNO₂) N2O5->ClNO2 Heterogeneous Reaction Aerosol Chloride-Containing Aerosol (Cl⁻) Aerosol->ClNO2 Heterogeneous Reaction Sun Sunlight (hν) (Daytime) Cl_atom This compound Atom (Cl•) Sun->Cl_atom Photolysis Oxidation Atmospheric Oxidation (O₃, SOA Formation) Cl_atom->Oxidation VOCs VOCs, CH₄ VOCs->Oxidation Cl• night Night day Day

Caption: Nocturnal formation and daytime photolysis of ClNO₂.

Stratospheric this compound Chemistry and Ozone Depletion

In the stratosphere, the chemistry of this compound is dominated by its role in the catalytic destruction of ozone (O₃).

4.1 Activation on Polar Stratospheric Clouds (PSCs) During the polar winter, extremely low temperatures lead to the formation of Polar Stratospheric Clouds (PSCs).[17] These clouds provide surfaces for heterogeneous reactions that convert stable this compound reservoir species, such as hydrogen chloride (HCl) and this compound nitrate (ClONO₃), into more reactive forms like molecular this compound (Cl₂).[17]

  • ClONO₃ + HCl → Cl₂ + HNO₃

4.2 Catalytic Ozone Destruction When sunlight returns in the polar spring, Cl₂ is photolyzed to produce two this compound atoms. These atoms initiate a catalytic cycle that efficiently destroys ozone.[15][18]

  • Step 1: Cl• + O₃ → ClO• + O₂

  • Step 2: ClO• + O → Cl• + O₂

  • Net Reaction: O₃ + O → 2O₂

A single this compound atom can destroy thousands of ozone molecules before it is deactivated by reacting with other species to form a reservoir compound.[10][18] This catalytic process is the primary driver of the Antarctic "ozone hole."

Signaling Pathway: Catalytic Ozone Depletion Cycle

This diagram shows the primary catalytic cycle responsible for stratospheric ozone destruction by this compound.

G Cl Cl• ClO ClO• Cl->ClO + O₃ O2_2 Oxygen (O₂) Cl->O2_2 ClO->Cl + O O2_1 Oxygen (O₂) ClO->O2_1 O3 Ozone (O₃) O3->ClO O Oxygen Atom (O) O->Cl

Caption: The primary catalytic cycle of stratospheric ozone destruction.

Quantitative Data from Atmospheric Models

Global chemical transport models, such as GEOS-Chem, are essential tools for quantifying the sources, sinks, and impacts of atmospheric this compound. The tables below summarize key data from these models.

Table 1: Global Tropospheric this compound Budget (GEOS-Chem Model) [3][19]

Source/Sink CategoryProcessGlobal Flux (Tg Cl / year)
Primary Sources Acid displacement from sea salt aerosol52.0
Combustion (Coal, Waste)6.4
Oxidation of Organochlorines3.3
Reactive this compound (Cl*) Production Heterogeneous Reactions (e.g., HOBr+Cl⁻)11.9
HCl + OH9.7
Sinks (Deposition) Wet Deposition of HCl-49.0
Dry Deposition of HCl-18.0
Wet/Dry Deposition of Cl⁻ Aerosol-4.9

Note: Reactive this compound (Cl*) is defined as total inorganic this compound (Cly) minus HCl.

Table 2: Modeled this compound Concentrations and Methane Oxidation Impact

ParameterRegion / ConditionValueReference
Mean Tropospheric Cl• Atom Concentration Global Mean620 atoms cm⁻³[2][20]
Polluted Northern Hemisphere1 - 5 x 10⁴ atoms cm⁻³[7][21]
Marine Boundary LayerUp to 10⁴ atoms cm⁻³[17]
Coastal Marine Boundary Layer (Daytime)3 x 10⁵ molecules cm⁻³[22]
Contribution of Cl• to Global Oxidation Methane (CH₄)1.0 - 2.5%[2][21]
Ethane (C₂H₆)20%[2][20]
Propane (C₃H₈)14%[2][20]
Observed Reactive this compound Species ClNO₂ (Inland, Southeast Texas)>50 ppt (B1677978) (frequently)[10][14]
Cl₂ (Inland, Southeast Texas)1 - 10 ppt (afternoon peak)[10][14]
ClO (Mid-latitude Boundary Layer)Up to 15 ppt[23][24]

Experimental Protocols for Key Species

The detection and quantification of highly reactive and often low-concentration this compound species in the atmosphere require sensitive and specialized analytical techniques.

6.1 Chemical Ionization Mass Spectrometry (CIMS)

CIMS is a versatile and widely used technique for detecting reactive this compound species like ClNO₂, Cl₂, and HOCl.[10][25]

  • Principle : A reagent ion (commonly iodide, I⁻) is generated and mixed with ambient air in an ion-molecule reaction (IMR) chamber. The reagent ion selectively reacts with target analytes to form specific product ions. These product ions are then guided into a mass spectrometer for detection and quantification.

  • Methodology for ClNO₂ and Cl₂ Detection :

    • Ion Generation : I⁻ ions are produced, often from a methyl iodide (CH₃I) source using a radioactive element (e.g., ²¹⁰Po) or an electrical discharge source.[25]

    • Ion-Molecule Reaction : Ambient air is drawn into the IMR. I⁻ ions react with Cl₂ and ClNO₂ to form stable cluster ions:

      • Cl₂ + I⁻ → ICl₂⁻

      • ClNO₂ + I⁻ → IClNO₂⁻

    • Detection : The product ions (ICl₂⁻ at m/z 197/199 and IClNO₂⁻ at m/z 208/210) are detected by a high-resolution time-of-flight or quadrupole mass spectrometer.[10]

    • Calibration : The instrument is calibrated by introducing known concentrations of the target gases (e.g., from a permeation tube or gas cylinder) to determine the instrument's sensitivity.

Experimental Workflow: CIMS Measurement of Atmospheric this compound Species

G cluster_instrument Chemical Ionization Mass Spectrometer (CIMS) ion_source 1. Ion Source (e.g., Po-210 with CH₃I) reagent_ion Reagent Ions (I⁻) ion_source->reagent_ion imr 2. Ion-Molecule Reactor (IMR) product_ions Product Ions (ICl₂⁻, IClNO₂⁻) imr->product_ions optics 3. Ion Optics ms 4. Mass Analyzer (e.g., ToF-MS) optics->ms detector 5. Detector ms->detector data_acq Data Acquisition & Analysis detector->data_acq ambient_air Ambient Air Sample (containing Cl₂, ClNO₂) ambient_air->imr reagent_ion->imr product_ions->optics calibration Calibration Gas Source calibration->imr for calibration

Caption: A generalized workflow for CIMS analysis of this compound species.

6.2 Impinger Sampling for HCl and Cl₂ (EPA Method 26/0051)

This method is a standard regulatory technique for measuring HCl and Cl₂ emissions from stationary sources.[11][26][27]

  • Principle : A gas sample is extracted from a source and bubbled through a series of liquid-filled impingers. Different solutions selectively capture the acidic gas (HCl) and the halogen (Cl₂).

  • Methodology :

    • Sampling Train : The train consists of a heated probe, a filter to remove particulate matter, and a series of impingers.

    • HCl Collection : The first impingers contain an acidic solution (e.g., dilute sulfuric acid). Gaseous HCl is highly soluble in this solution and is trapped as Cl⁻ ions. Cl₂ has low solubility and passes through.

    • Cl₂ Collection : The subsequent impingers contain an alkaline solution (e.g., dilute sodium hydroxide). Cl₂ dissolves and is hydrolyzed to form chloride (Cl⁻) and hypochlorite (B82951) (ClO⁻). Sodium thiosulfate (B1220275) is added to reduce the hypochlorite to chloride, ensuring all captured Cl₂ is converted to Cl⁻.

    • Analysis : The solutions from the separate impinger sets are collected. The concentration of chloride in each solution is then determined using ion chromatography.

6.3 Spectroscopic Methods

Differential Optical Absorption Spectroscopy (DOAS) is a technique used for the direct, open-path measurement of species like this compound monoxide (ClO) by analyzing their unique narrow-band absorption features in the UV-visible spectrum.[28] This method has been instrumental in detecting ClO in both the stratosphere and specific tropospheric environments like the Great Salt Lake basin.[23][24]

Conclusion and Future Directions

The role of this compound in atmospheric chemistry is far more significant than merely its contribution to stratospheric ozone depletion. In the troposphere, this compound radicals act as a powerful oxidant, accelerating the degradation of VOCs and methane, and playing a critical role in ozone and secondary aerosol formation, particularly in polluted coastal and inland areas.[1][2] The activation of this compound through heterogeneous chemistry on aerosols, especially the N₂O₅ pathway, is a key process that links NOx pollution to halogen chemistry.[11]

Future research will continue to focus on several key areas:

  • Constraining Sources : Improving emission inventories for both natural and anthropogenic this compound sources is crucial for the accuracy of atmospheric models.

  • Uncertainties in Heterogeneous Chemistry : The rates and products of heterogeneous reactions on different aerosol types (e.g., dust, urban grime) under various atmospheric conditions remain an area of active investigation.[8][29]

  • Global Impact : Refining the understanding of this compound's global impact on the lifetime of methane and the overall oxidative capacity of the atmosphere.[15][30]

  • Instrumentation : Developing new and improved instruments for the direct and interference-free measurement of this compound atoms and other radical species.[15]

A comprehensive understanding of these processes is essential for developing effective air quality management strategies and for accurately modeling future atmospheric composition and climate.

References

The "Magic Chloro" Effect: A Technical Guide to Chlorine-Containing Compounds in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chlorine in Medicinal Chemistry

This compound, a seemingly simple halogen, holds a position of profound importance in the landscape of modern pharmaceuticals. Its incorporation into molecular scaffolds can dramatically alter a compound's physicochemical properties, influencing everything from metabolic stability and membrane permeability to target binding affinity.[1][2] The substitution of a hydrogen atom with this compound can lead to remarkable, sometimes serendipitous, improvements in potency, an effect occasionally dubbed the "magic chloro effect."[3][4] With over 250 FDA-approved this compound-containing drugs on the market, understanding the fundamental properties of these compounds is crucial for rational drug design and development.[5] This guide provides an in-depth exploration of the core chemical and physical properties of key this compound-containing compounds, details relevant experimental protocols, and visualizes their role in critical biological pathways.

Fundamental Physicochemical Properties of Organothis compound Compounds

The introduction of a this compound atom into an organic molecule imparts distinct characteristics. Chlorination typically increases a compound's density and elevates its boiling and melting points compared to its hydrocarbon counterparts.[6] The carbon-chlorine (C-Cl) bond is highly stable and resistant to cleavage, contributing to the environmental persistence of some organothis compound compounds.[7] This stability, however, is a double-edged sword; in drug design, it can be leveraged to block metabolic pathways and enhance a drug's half-life.

The electronic effect of this compound is complex; it can act as an electron-withdrawing group through induction or an electron-donating group through resonance, depending on the molecular context.[1] This duality allows for fine-tuning of a molecule's electronic properties to optimize interactions with biological targets.

Quantitative Data Summary

The following tables summarize key quantitative data for the carbon-chlorine bond, a fundamental component of all organothis compound compounds.

Table 1: Carbon-Chlorine Bond Properties

Bond Type Typical Bond Length (Å) Typical Bond Dissociation Energy (kJ/mol)
C(sp³)–Cl 1.77 - 1.93 328 - 330
C(sp²)–Cl 1.73 339 (in Chlorobenzene)
C(sp)–Cl 1.63 -

Data compiled from various sources.[8][9][10]

Table 2: General Properties of Elemental this compound

Property Value
Atomic Number 17
Atomic Weight 35.453
Boiling Point -33.97 °C
Melting Point -100.98 °C
Density (Gas) 3.2 g/L
Electron Configuration [Ne] 3s²3p⁵

Data compiled from various sources.[11][12][13]

The Role of this compound in Structure-Activity Relationships (SAR)

In drug discovery, establishing a clear structure-activity relationship (SAR) is paramount.[4] The addition of this compound is a common strategy in SAR studies to probe molecular interactions and optimize pharmacological profiles.[1]

For instance, in the development of benzodiazepines, it was found that molecules containing this compound atoms exhibited substantially increased affinities for their target receptor.[14] This can be attributed to favorable hydrophobic or polar interactions facilitated by the this compound atom. The strategic placement of this compound can also block sites of metabolic attack, particularly oxidation by cytochrome P450 enzymes, thereby improving a drug's pharmacokinetic profile.[15]

Logical Diagram: this compound in the Drug Discovery Workflow

The following diagram illustrates the iterative process of incorporating this compound into a lead compound to improve its properties.

SAR_Workflow cluster_0 Lead Optimization Cycle Lead Lead Compound (Suboptimal Properties) Synthesize Synthesize Chlorinated Analogs Lead->Synthesize Hypothesis: This compound improves properties Test In Vitro & In Vivo Testing Synthesize->Test Analyze Analyze SAR Data (Potency, PK, PD) Test->Analyze Analyze->Synthesize Iterate Design Candidate Optimized Candidate Analyze->Candidate Criteria Met

Caption: Iterative cycle of Structure-Activity Relationship (SAR) analysis.

This compound in Biological Systems: The Chloride Ion and Signaling

Beyond its role in synthetic drug molecules, the chloride ion (Cl⁻) is a fundamental signaling molecule in biology.[16] Chloride channels are a diverse group of proteins that regulate the flow of Cl⁻ across cell membranes, playing vital roles in cellular homeostasis, pH regulation, and electrical excitability.[17][18][19]

One of the most critical roles of chloride channels is in neuronal signaling, particularly through the GABA-A receptor.[20][21] The GABA-A receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[22][23]

Signaling Pathway: GABA-A Receptor-Mediated Inhibition

When the neurotransmitter GABA binds to the GABA-A receptor, it triggers the opening of a chloride-selective pore.[20] In mature neurons, the intracellular chloride concentration is lower than the extracellular concentration. This gradient drives an influx of Cl⁻ ions into the neuron, causing hyperpolarization of the cell membrane.[22] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect.[23] Many sedative and anxiolytic drugs, such as benzodiazepines, work by enhancing the effect of GABA at the GABA-A receptor, thereby increasing chloride influx.[21]

GABA_A_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) Cl_Influx Cl⁻ Influx GABA_R->Cl_Influx Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Increases negative charge inside cell Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA GABA (Neurotransmitter) GABA->GABA_R Binds BZ Benzodiazepines (Allosteric Modulator) BZ->GABA_R Enhances GABA affinity

Caption: Simplified signaling pathway of the GABA-A receptor.

Key Experimental Protocols

Accurate synthesis and analysis are foundational to research and development. Below are outlines of common experimental protocols for the synthesis and analysis of this compound-containing compounds.

Protocol 1: General Procedure for α-Chlorination of β-Dicarbonyl Compounds

This protocol describes a common method for introducing a this compound atom adjacent to a carbonyl group, a frequent step in the synthesis of pharmaceutical intermediates.

1. Reactant Preparation:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 mmol) in a suitable solvent (e.g., toluene, 1 mL).[24]

  • Add any necessary catalyst (e.g., a chiral amine, 0.001 mmol) and base (e.g., solid potassium fluoride, 0.4 mmol).[24]

2. Reaction Conditions:

  • Stir the mixture at room temperature for an initial period (e.g., 20 minutes) to allow for complex formation.[24]

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).[24]

  • Add the chlorinating agent, such as N-chlorosuccinimide (NCS) (0.21 mmol), in one portion.[24]

3. Monitoring and Work-up:

  • Stir the reaction at the specified temperature for the required time (typically 5-80 minutes).[24]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[24]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of a reducing agent like Na₂S₂O₃ or ammonium (B1175870) chloride.[24]

4. Extraction and Purification:

  • Extract the aqueous layer with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (3 x 10 mL).[24]

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[24]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.[24]

Protocol 2: Analysis of Residual this compound by DPD Colorimetric Method

This method is widely used for determining the concentration of free and total this compound in aqueous solutions, which is critical in disinfection processes and environmental analysis.

1. Principle:

  • N,N-diethyl-p-phenylenediamine (DPD) is oxidized by this compound under acidic conditions to form a magenta-colored complex.[25][26] The intensity of the color is proportional to the this compound concentration.

2. Reagent Preparation:

  • Prepare a DPD indicator solution and a phosphate (B84403) buffer solution. Ensure reagents are fresh and protected from light to prevent degradation.[26]

3. Sample Analysis:

  • Collect the sample, noting that residual this compound can dissipate with exposure to sunlight and air, so immediate analysis is required.[25]

  • To a known volume of the sample, add the phosphate buffer to adjust the pH.

  • Add the DPD indicator reagent. A red/magenta color will develop in the presence of this compound.[26]

  • Immediately measure the absorbance of the solution using a spectrophotometer or colorimeter at a wavelength of 515 nm.

4. Quantification:

  • Compare the absorbance reading to a calibration curve prepared using standards of known this compound concentration.

  • For total this compound, potassium iodide is added, which catalyzes the reaction with combined this compound species (chloramines).[27]

  • Note: Interferences can arise from turbidity, color, and the presence of other oxidizing agents like manganese.[25]

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis start Reactants & Solvent react Chlorination Reaction (e.g., with NCS) start->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify sample Aqueous Sample (Containing this compound) add_reagents Add DPD Reagent & Buffer sample->add_reagents measure Measure Absorbance (Spectrophotometer) add_reagents->measure quantify Quantify vs. Calibration Curve measure->quantify

Caption: General workflows for synthesis and colorimetric analysis.

Conclusion

The strategic use of this compound is an indispensable tool in the arsenal (B13267) of the medicinal chemist. From its ability to modulate physicochemical properties and block metabolic degradation to its role in forming critical interactions with biological targets, the chloro substituent is far more than a simple atomic replacement. A thorough understanding of the fundamental properties of C-Cl bonds, the nuances of SAR, and the biological roles of the chloride ion itself provides a robust framework for the rational design of novel therapeutics. As synthetic methodologies become more sophisticated, the "magic chloro" effect will continue to be a key strategy in the development of next-generation medicines.

References

Theoretical Insights into Chlorine Radical Reactivity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chlorine radical (Cl•), a highly reactive species, plays a pivotal role in atmospheric chemistry, water treatment processes, and synthetic organic chemistry. Understanding the kinetics and mechanisms of its reactions is crucial for predicting the fate of pollutants, designing novel synthetic routes, and elucidating biological radical damage. This technical guide provides an in-depth analysis of the theoretical studies on this compound radical reactivity, tailored for researchers, scientists, and drug development professionals. It summarizes key quantitative data, details computational methodologies, and visualizes reaction pathways to offer a comprehensive resource for comprehending and predicting the behavior of this important radical species.

Introduction

The this compound radical is a potent oxidizing agent that readily reacts with a wide array of organic molecules. Its high reactivity stems from its electronic structure, possessing an unpaired electron that drives it to achieve a more stable, closed-shell configuration. Theoretical and computational chemistry have emerged as indispensable tools for investigating the intricate details of this compound radical reactions, providing insights that are often difficult to obtain through experimental methods alone.

This guide delves into the core principles of this compound radical reactivity, focusing on two primary reaction mechanisms: hydrogen abstraction and addition to unsaturated systems. We will explore the computational techniques employed to model these reactions, present key kinetic and thermodynamic data in a structured format, and illustrate the underlying reaction pathways through detailed diagrams.

Core Reaction Mechanisms

The reactivity of the this compound radical is predominantly characterized by two types of reactions:

  • Hydrogen Abstraction: The this compound radical can abstract a hydrogen atom from an organic molecule to form hydrogen chloride (HCl) and an organic radical. The feasibility of this process is largely governed by the carbon-hydrogen bond dissociation energy (BDE) of the substrate.[1][2] Generally, weaker C-H bonds are more susceptible to abstraction.[3]

  • Addition to π-Systems: In molecules containing double or triple bonds (alkenes, alkynes, and aromatic compounds), the this compound radical can add to the π-system, forming a chloroalkyl radical intermediate. This pathway is particularly significant in the atmospheric degradation of volatile organic compounds (VOCs).[4]

The preferred reaction pathway, whether abstraction or addition, is influenced by factors such as the nature of the substrate, temperature, and the presence of solvents or other interacting species.

Quantitative Data on this compound Radical Reactivity

Computational studies have provided a wealth of quantitative data on the kinetics and thermodynamics of this compound radical reactions. The following tables summarize key parameters for a selection of reactions with organic molecules.

Reaction Rate Constants

The rate constant (k) is a critical parameter for determining the speed of a chemical reaction. Theoretical calculations have been instrumental in determining rate constants for reactions that are challenging to measure experimentally.

Reactant MoleculeReaction TypeComputational MethodRate Constant (cm³ molecule⁻¹ s⁻¹)Reference(s)
FormamideH-abstractionCCSD(T)/aug-cc-pVTZ//MP2/6-31+G(3df,2p)5.5 x 10⁻¹¹[5][6][7]
N-methylformamideH-abstractionCCSD(T)/aug-cc-pVTZ//MP2/6-31+G(3df,2p)2.3 x 10⁻¹⁰[5][6][7]
EthenamineAddition & H-abstractionCCSD(T)/aug-cc-pVTZ//MP2/6-31+G(3df,2p)2.7 x 10⁻¹⁰[5][6][7]
AnilineAddition & H-abstractionCCSD(T)/aug-cc-pVTZ//MP2/6-31+G(3df,2p)1.7 x 10⁻¹⁰[5][6][7]
ValineH-abstractionNot Specified5.4 x 10⁴ M⁻¹ s⁻¹[8]
N-monochlorovalineH-abstractionNot Specified4.9 x 10² M⁻¹ s⁻¹[8]
Activation Energies

The activation energy (Ea) represents the minimum energy required for a reaction to occur. Lower activation energies correspond to faster reaction rates.

Reactant MoleculeReaction TypeComputational MethodActivation Energy (kcal/mol)Reference(s)
Nitrobenzene (with •OH)Addition/H-abstractionNot Specified5.0 - 8.0[9]
Benzoic acid (with •OH)Addition/H-abstractionNot Specified3.7 - 8.2[9]
p-chlorobenzoic acid (with •OH)Addition/H-abstractionNot Specified3.4 - 8.2[9]
AlleneH-abstractionQCISD(T)/6-31+G(d,p)15 kJ/mol (~3.6 kcal/mol)[10][11]
Bond Dissociation Energies (BDEs)

The C-H bond dissociation energy is a key indicator of the susceptibility of a molecule to hydrogen abstraction by a this compound radical.[2]

MoleculeBondBond Dissociation Energy (kcal/mol)Reference(s)
Ethane (CH₃CH₂-H)C-H101.1[1][12]
Methane (CH₃-H)C-H105[1]
Methane (=CH₂-H)C-H110[1]
Methane (≡CH-H)C-H101[1]
Methane (C-H)C-H81[1]

Computational Protocols

The theoretical investigation of this compound radical reactivity relies on a variety of computational chemistry methods. A typical workflow for studying these reactions is outlined below.

Geometry Optimization and Frequency Calculations

The first step in modeling a chemical reaction is to determine the equilibrium geometries of the reactants, products, and any transition states. This is typically achieved using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2).

Protocol:

  • Initial Structure Generation: Construct the initial 3D structures of the molecules of interest.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of each molecule. A common choice of method is DFT with a functional like B3LYP and a basis set such as 6-31G(d).

  • Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) or a transition state (exactly one imaginary frequency). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

Single-Point Energy Calculations

To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method with a larger basis set (e.g., aug-cc-pVTZ). This is often referred to as a composite method (e.g., CCSD(T)//MP2).

Transition State Searching

Locating the transition state (TS) is crucial for understanding the reaction mechanism and calculating the activation energy. Various algorithms, such as the Berny optimization algorithm in Gaussian, can be used to search for the TS. An initial guess for the TS geometry is often required.

Reaction Rate Constant Calculations

Once the energies of the reactants and the transition state are known, the reaction rate constant can be calculated using Transition State Theory (TST). The Arrhenius equation provides a fundamental relationship between the rate constant, activation energy, and temperature.[13]

Visualizing Reaction Pathways

Diagrams are essential for visualizing the complex steps involved in chemical reactions. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key reaction pathways of the this compound radical.

Hydrogen Abstraction from an Alkane

This diagram illustrates the general mechanism of hydrogen abstraction from an alkane by a this compound radical.

Hydrogen_Abstraction R_H R-H TS1 [R---H---Cl]‡ R_H->TS1 Cl_rad Cl• Cl_rad->TS1 R_rad R• TS1->R_rad HCl H-Cl TS1->HCl H abstraction

Caption: Hydrogen abstraction from an alkane by a this compound radical.

This compound Radical Addition to an Alkene

This diagram shows the addition of a this compound radical to the double bond of an alkene, a common reaction in atmospheric chemistry.

Chlorine_Addition Alkene R₂C=CR₂ TS2 [R₂C(•)-CR₂Cl]‡ Alkene->TS2 Cl_rad Cl• Cl_rad->TS2 Adduct R₂C(•)-CR₂Cl TS2->Adduct Addition Computational_Workflow cluster_start Initial Setup cluster_geom_opt Geometry Optimization cluster_energy Energy Refinement cluster_ts Transition State Analysis cluster_kinetics Kinetics and Thermodynamics start Define Reactants & Products geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_energy Single-Point Energy (e.g., CCSD(T)/aug-cc-pVTZ) freq_calc->sp_energy ts_search Transition State Search freq_calc->ts_search kinetics Rate Constant Calculation (TST) sp_energy->kinetics irc_calc IRC Calculation ts_search->irc_calc irc_calc->sp_energy thermo Thermodynamic Analysis kinetics->thermo

References

The Genesis of a Reactive Element: A Technical History of Chlorine's Discovery and Chemical Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine, a halogen of significant industrial and biological importance, possesses a rich history of discovery and scientific inquiry that laid the foundation for our modern understanding of its chemical properties. This technical guide delves into the seminal experiments that first isolated and identified this compound, and the subsequent investigations that unveiled its potent bleaching and disinfecting capabilities. The following sections provide detailed experimental protocols, quantitative data from the era, and logical workflows to offer a comprehensive historical and technical perspective on this elemental cornerstone of chemistry.

I. The Discovery of this compound: From "Dephlogisticated Muriatic Acid" to an Element

The initial isolation of this compound is credited to the Swedish chemist Carl Wilhelm Scheele in 1774.[1][2] At the time, the prevailing phlogiston theory of combustion influenced his interpretation of the observed reaction. It was not until the work of Humphry Davy in 1810 that this compound was definitively recognized as a chemical element.[1][2]

Key Experiments in the Discovery and Identification of this compound

This section details the pivotal experiments conducted by Scheele and Davy.

Experimental Protocol 1: Carl Wilhelm Scheele's Synthesis of this compound (1774)

This protocol is based on Scheele's descriptions in his publication "On Manganese and its Properties".[3][4]

  • Objective: To investigate the reaction between manganese dioxide (pyrolusite) and muriatic acid (hydrochloric acid).

  • Materials:

    • Finely-ground manganese dioxide (pyrolusite)

    • Pure spiritus salis (hydrochloric acid)

    • Glass retort

    • Small glass bottles (approximately 12-ounce capacity) to act as receivers

    • Water

    • Grey paper for luting the joints

  • Methodology:

    • One ounce of pure hydrochloric acid was poured over half an ounce of finely-ground manganese dioxide in a glass retort.[3]

    • The retort was gently warmed on a sand bath.

    • Small glass bottles, each containing about two drachms of water, were used as receivers.[3]

    • The neck of the retort was wrapped with grey paper to form a seal (lute) with the receiver bottle.[3]

    • A greenish-yellow gas was observed to evolve and fill the receiver.

    • Scheele noted the gas had a smell similar to warm aqua regia, a bleaching effect on litmus (B1172312) paper and colored flowers, and a lethal effect on insects.[1]

  • Scheele's Interpretation: Within the framework of the phlogiston theory, Scheele named the gas "dephlogisticated muriatic acid," believing that the manganese dioxide had absorbed phlogiston from the muriatic acid.[1]

Experimental Protocol 2: Humphry Davy's Confirmation of this compound as an Element (c. 1810)

Davy's work, presented in his Bakerian Lecture to the Royal Society, systematically dismantled the theory that this compound was a compound containing oxygen.[5][6][7]

  • Objective: To determine if "oxymuriatic gas" (this compound) contains oxygen.

  • Methodology:

    • Electrolysis of this compound Compounds: Davy conducted extensive electrolysis experiments on compounds of this compound (then called oxymuriates). He reasoned that if this compound contained oxygen, electrolysis should decompose it, releasing oxygen at one of the electrodes. Despite using powerful voltaic piles, he consistently failed to produce oxygen from dry this compound gas or its dry compounds.

    • Reaction with Charcoal: Joseph Louis Gay-Lussac and Louis-Jacques Thénard had previously attempted to remove oxygen from "oxymuriatic gas" by reacting it with hot charcoal, expecting to form carbon dioxide. They did not succeed.[1] Davy repeated and extended these experiments, demonstrating that no carbon dioxide was formed, further indicating the absence of oxygen in the gas.

    • Reaction with Metals: Davy observed that when metals reacted with this compound, they formed metallic chlorides, with no evidence of oxide formation as long as water was excluded.

  • Davy's Conclusion: Based on his inability to decompose this compound into oxygen and other substances, Davy concluded that "oxymuriatic gas" was, in fact, an elementary substance. He proposed the name "this compound" from the Greek word "χλωρός" (chlōros), meaning pale green, descriptive of the gas's color.[1]

II. Unveiling the Chemical Properties: Bleaching and Disinfection

Following its discovery, the potent chemical reactivity of this compound was quickly recognized and harnessed for practical applications.

The Advent of Chemical Bleaching

The use of this compound as a bleaching agent was pioneered by the French chemist Claude-Louis Berthollet.[8]

Experimental Protocol 3: Berthollet's Development of "Eau de Javel" (c. 1785)

Berthollet's work, detailed in his "Elements of the Art of Dyeing," described a method to utilize this compound for bleaching textiles.[9][10][11][12]

  • Objective: To develop a practical method for bleaching fabrics using this compound.

  • Methodology:

    • This compound gas, produced by the reaction of manganese dioxide and hydrochloric acid, was passed through a solution of potash (a potassium carbonate solution).

    • This process resulted in a solution containing potassium hypochlorite (B82951), which Berthollet termed "Eau de Javel" (Javel water).[8]

    • Fabrics were then immersed in this solution, which effectively and rapidly bleached them.

  • Significance: This represented a significant advancement over the traditional method of bleaching with sunlight, reducing the process from months to hours.

The Dawn of Disinfection

The disinfectant properties of this compound compounds were first systematically investigated by Antoine-Germain Labarraque in the 1820s.[13][14][15][16][17]

Experimental Protocol 4: Labarraque's Use of Chlorinated Solutions for Disinfection

Labarraque's work focused on using chlorinated lime and soda solutions as disinfecting agents.

  • Objective: To utilize chlorinated solutions to control putrefaction and disinfect contaminated areas.

  • Methodology:

    • Labarraque prepared solutions of calcium hypochlorite ("chloride of lime") and sodium hypochlorite ("chloro-sodaic solution").

    • He demonstrated their effectiveness in deodorizing and arresting the decomposition of organic matter in various settings, including morgues, workshops processing animal gut, and for sanitation purposes.[14]

    • His preparations were also applied in medical and surgical practice for cleaning wounds and preventing the spread of contagious diseases.[13]

  • Impact: Labarraque's work laid the groundwork for the widespread use of this compound-based disinfectants in public health and sanitation, significantly predating the germ theory of disease.[14]

III. Early Quantitative Data on this compound's Properties

The following table summarizes some of the early quantitative data available for this compound in the 18th and 19th centuries. It is important to note that these values were determined using the instrumentation and standards of the time and may differ from modern, more precise measurements.

PropertyReported Value (18th-19th Century)Modern Value (for comparison)
Atomic Weight ~35.4535.453 u
State at Room Temperature GasGas
Color Greenish-yellowGreenish-yellow
Odor Pungent, suffocatingPungent, suffocating
Boiling Point -34 °C (-29 °F)[18]-34.04 °C
Melting Point -103 °C (-153 °F)[18]-101.5 °C
Density (gas, 1 atm, 0 °C) 3.214 g/L[18]3.2 g/L
Solubility in Water (0 °C) Moderately soluble[19]1.46 g/100 mL[19]

IV. Visualizing the Discovery and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the key pathways and logical progressions in the historical discovery and characterization of this compound's properties.

Discovery_of_this compound cluster_Scheele Carl Wilhelm Scheele (1774) cluster_Davy Humphry Davy (1810) scheele_exp Reacts MnO2 with HCl scheele_obs Observes greenish-yellow gas, bleaching, pungent odor scheele_exp->scheele_obs scheele_conc Concludes 'Dephlogisticated Muriatic Acid' scheele_obs->scheele_conc davy_exp Electrolysis of this compound Compounds scheele_conc->davy_exp Prevailing Theory davy_react Reaction with Charcoal scheele_conc->davy_react Prevailing Theory davy_obs Fails to produce O2 davy_exp->davy_obs davy_react->davy_obs davy_conc Declares this compound an Element davy_obs->davy_conc

Caption: Logical flow from Scheele's initial discovery to Davy's confirmation of this compound as an element.

Chlorine_Applications_Workflow cluster_Berthollet Claude-Louis Berthollet (c. 1785) cluster_Labarraque Antoine-Germain Labarraque (c. 1820s) chlorine_gas This compound Gas Production (Scheele's Method) berthollet_process Passes Cl2 through Potash Solution chlorine_gas->berthollet_process labarraque_prep Prepares Chlorinated Lime and Soda Solutions chlorine_gas->labarraque_prep eau_de_javel Creates 'Eau de Javel' (Potassium Hypochlorite) berthollet_process->eau_de_javel bleaching Application: Textile Bleaching eau_de_javel->bleaching disinfection Application: Disinfection & Deodorization labarraque_prep->disinfection

Caption: Development workflow for this compound's applications in bleaching and disinfection.

Conclusion

The journey from the initial observation of a novel gas by Carl Wilhelm Scheele to the establishment of this compound as a fundamental element by Humphry Davy exemplifies the rigorous process of scientific discovery. The subsequent rapid application of its powerful chemical properties by pioneers like Berthollet and Labarraque in bleaching and disinfection underscores the profound impact of fundamental chemical research on industry and public health. This historical and technical overview provides a foundational context for contemporary researchers and professionals working with this versatile and reactive element.

References

Chlorine Disinfection Byproducts: A Technical Guide to Formation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the formation pathways of chlorine disinfection byproducts (DBPs), compounds of interest due to their potential health implications and prevalence in treated water. This document details the core chemical mechanisms, influencing factors, and experimental methodologies crucial for research and development in water quality and safety.

Introduction to this compound Disinfection Byproducts

Chlorination is a widely used and effective method for disinfecting drinking water, playing a critical role in preventing waterborne diseases. However, this compound is a reactive chemical that can interact with natural organic matter (NOM) present in raw water sources to form a variety of DBPs.[1] The primary classes of DBPs of health concern are trihalomethanes (THMs) and haloacetic acids (HAAs).[2] Understanding the formation pathways of these compounds is essential for developing strategies to minimize their presence in drinking water while maintaining effective disinfection.

Natural organic matter, a complex mixture of humic and fulvic acids, carbohydrates, proteins, and other organic compounds, serves as the primary precursor for DBP formation.[3] The specific characteristics of NOM, along with water quality parameters and treatment conditions, significantly influence the types and concentrations of DBPs formed.[4]

Trihalomethane (THM) Formation Pathway

Trihalomethanes are a class of DBPs that includes chloroform (B151607) (CHCl₃), bromodichloromethane (B127517) (CHBrCl₂), dibromochloromethane (CHBr₂Cl), and bromoform (B151600) (CHBr₃). The primary mechanism for THM formation is the haloform reaction .[5] This reaction occurs with organic precursors containing a methyl ketone group or structures that can be oxidized to yield a methyl ketone. Certain aromatic compounds within NOM, such as those with resorcinol-like structures, are also significant THM precursors.[6][7]

The haloform reaction proceeds through the following key steps:

  • Enolization: In the presence of a base (hydroxide ions, which are present in chlorinated water, especially at higher pH), the organic precursor undergoes enolization to form an enolate ion.

  • Halogenation: The enolate ion is rapidly halogenated by free this compound (hypochlorous acid or hypochlorite (B82951) ion). This step repeats until all three hydrogens on the alpha-carbon are replaced by this compound atoms.

  • Hydrolysis: The resulting trihalogenated intermediate is then cleaved by hydroxide (B78521) ions, yielding a trihalomethane and a carboxylate ion.[8]

The presence of bromide in the source water can lead to the formation of brominated THMs. Hypochlorous acid readily oxidizes bromide to hypobromous acid, which is a more effective halogenating agent than hypochlorous acid.[9]

THM_Formation_Pathway Precursor NOM Precursor (e.g., Methyl Ketone, Resorcinol) Enolate Enolate Ion Precursor->Enolate OH⁻ (Enolization) Trihalo_Intermediate Trihalogenated Intermediate Enolate->Trihalo_Intermediate 3Cl₂ (Halogenation) THM Trihalomethane (e.g., Chloroform) Trihalo_Intermediate->THM OH⁻ (Hydrolysis) Carboxylate Carboxylate Trihalo_Intermediate->Carboxylate OH⁻ (Hydrolysis) HAA_Formation_Pathways Aromatic_NOM Aromatic NOM (Humic/Fulvic Acids) Intermediates Chlorinated Intermediates Aromatic_NOM->Intermediates Cl₂ (Oxidation & Substitution) Aliphatic_NOM Aliphatic NOM (β-Dicarbonyls) Aliphatic_NOM->Intermediates Cl₂ (Chlorination) Amino_Acids Amino Acids Amino_Acids->Intermediates Cl₂ (Reaction) HAA Haloacetic Acids (e.g., Dichloroacetic Acid) Intermediates->HAA Experimental_Workflow cluster_FP DBP Formation Potential Test cluster_THM THM Analysis (GC-MS) cluster_HAA HAA Analysis (LC-MS/MS) FP_Sample Water Sample FP_Chlorinate Chlorination FP_Sample->FP_Chlorinate FP_Incubate Incubation FP_Chlorinate->FP_Incubate FP_Quench Quench this compound FP_Incubate->FP_Quench THM_Extract Solvent Extraction FP_Quench->THM_Extract HAA_Prepare Sample Preparation (pH adjustment) FP_Quench->HAA_Prepare THM_GCMS GC-MS Analysis THM_Extract->THM_GCMS HAA_LCMS LC-MS/MS Analysis HAA_Prepare->HAA_LCMS

References

The Critical Role of Chlorine in Stratospheric Ozone Depletion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHENBURG, SWEDEN – December 19, 2025 – The integrity of the Earth's stratospheric ozone layer, a critical shield against harmful solar ultraviolet radiation, is significantly impacted by the presence of chlorine-containing compounds. This technical guide provides an in-depth analysis of the chemical processes through which this compound catalytically destroys ozone, aimed at researchers, scientists, and drug development professionals who rely on a stable atmospheric environment. The guide details the primary catalytic cycles, presents quantitative kinetic data, outlines the experimental protocols used to determine these parameters, and visualizes the complex chemical pathways.

Executive Summary

Anthropogenic emissions of chlorofluorocarbons (CFCs) and other halogenated substances have been the primary drivers of stratospheric ozone depletion.[1] Once transported into the stratosphere, these inert compounds are photolyzed by high-energy UV radiation, releasing highly reactive this compound atoms. A single this compound atom can act as a catalyst, destroying thousands of ozone molecules before being sequestered into a reservoir species.[2][3][4][5] This catalytic process is most pronounced in the polar regions, leading to the formation of the seasonal "ozone hole."[1][6] Understanding the intricate kinetics and mechanisms of these reactions is paramount for modeling atmospheric changes and assessing the impact of regulatory actions like the Montreal Protocol.

This compound-Catalyzed Ozone Depletion Cycles

The destruction of stratospheric ozone by this compound is not a single reaction but a series of catalytic cycles, each dominant under different atmospheric conditions. A catalyst, in this context, is a species that participates in a chemical reaction and is regenerated at the end of the cycle, allowing it to facilitate the reaction multiple times.[5][7]

The Primary Catalytic Cycle (Cycle 1)

This is the most fundamental this compound-catalyzed ozone destruction cycle and is most significant in the upper and middle stratosphere where atomic oxygen (O) is abundant.[2][4]

The cycle consists of two primary reactions:

  • Cl + O₃ → ClO + O₂ : A this compound atom reacts with an ozone molecule, breaking it apart to form this compound monoxide (ClO) and an oxygen molecule.[3][4]

  • ClO + O → Cl + O₂ : The this compound monoxide molecule then reacts with a free oxygen atom, regenerating the this compound atom and producing another oxygen molecule.[3][4]

The net result of this cycle is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the this compound atom emerging unchanged and ready to initiate another cycle.[4]

The ClO Dimer Cycle (Cycle 2)

In the colder conditions of the polar stratosphere, particularly during winter and spring, the concentration of atomic oxygen is low. Here, a different catalytic cycle involving the self-reaction of this compound monoxide becomes the dominant pathway for ozone loss.[2][4][8][9]

The key steps are:

  • ClO + ClO + M → Cl₂O₂ + M : Two this compound monoxide molecules react to form a this compound peroxide dimer (Cl₂O₂), with a third body (M) absorbing the excess energy.[2]

  • Cl₂O₂ + hν → 2Cl + O₂ : The this compound peroxide dimer is readily photolyzed by sunlight, breaking apart to release two this compound atoms and an oxygen molecule.[2]

  • 2(Cl + O₃ → ClO + O₂) : The two regenerated this compound atoms then each destroy an ozone molecule, reforming two this compound monoxide molecules.

The net reaction is the destruction of two ozone molecules to form three oxygen molecules.[4] The kinetics of this cycle are a major factor in the severe ozone depletion observed in the polar vortices.[8][9][10]

The BrO-ClO Coupled Cycle (Cycle 3)

Bromine, another halogen, also participates in catalytic ozone depletion and can act synergistically with this compound. The reaction between bromine monoxide (BrO) and this compound monoxide is a significant contributor to polar ozone loss, accounting for a substantial portion of the observed depletion.[2][11]

This cycle has multiple reaction pathways:[4][11]

  • BrO + ClO → Br + Cl + O₂

  • Br + O₃ → BrO + O₂

  • Cl + O₃ → ClO + O₂

And alternatively:

  • BrO + ClO → BrCl + O₂ [11]

  • BrCl + hν → Br + Cl

  • Br + O₃ → BrO + O₂

  • Cl + O₃ → ClO + O₂

Similar to the dimer cycle, the net result in both pathways is the destruction of two ozone molecules to create three oxygen molecules.[4] The presence of both bromine and this compound significantly enhances the efficiency of ozone destruction.[1]

Quantitative Data on Key Reactions

The rates of the reactions in these catalytic cycles are crucial for accurately modeling stratospheric ozone concentrations. These rate constants are temperature-dependent and have been determined through numerous laboratory studies.

ReactionRate Constant (k) (cm³ molecule⁻¹ s⁻¹)Temperature Range (K)Reference(s)
Cl + O₃ → ClO + O₂2.12 x 10⁻¹¹ exp(-157/T)220 - 298[12]
ClO + O → Cl + O₂3.38 x 10⁻¹¹ exp(75/T)220 - 298[12]
ClO + ClO → ProductsSee specific studies for various productsStratospheric[13]
BrO + ClO → Products(2.5 ± 2.2) × 10⁻¹² exp((630 ± 240)/T)246 - 314[14]
BrO + ClO → OClO + Br(4.6 ± 3.0) × 10⁻¹² exp((280 ± 180)/T)246 - 314[14]

Experimental Protocols

Our understanding of stratospheric chemistry is built upon a combination of laboratory experiments, atmospheric observations, and computer modeling.[2][15] Laboratory studies are essential for determining the kinetics and mechanisms of individual chemical reactions under controlled conditions that mimic the stratosphere.[6]

Flash Photolysis-Resonance Fluorescence

This is a widely used technique for studying the kinetics of gas-phase radical reactions.

Methodology:

  • Radical Generation: A precursor gas is subjected to a short, intense pulse of ultraviolet light from a laser (flash photolysis), which photochemically breaks down the precursor to produce the radical of interest (e.g., Cl atoms).[16][17]

  • Reaction Initiation: The newly formed radicals are allowed to react with a reactant gas that is present in excess.

  • Detection: The concentration of the radical is monitored over time using resonance fluorescence. A specific wavelength of light is used to excite the radical, and the subsequent fluorescence is detected. The decay of the fluorescence signal is proportional to the rate of the reaction.

Discharge Flow-Mass Spectrometry

This technique is used to study the kinetics and products of fast gas-phase reactions.

Methodology:

  • Radical Production: A microwave discharge is used to generate atoms and radicals from a precursor gas flowing in a carrier gas (often helium).[12][18]

  • Reaction Zone: The radicals are introduced into a flow tube where they mix and react with another reactant gas introduced at a specific point.

  • Detection: A portion of the gas mixture is continuously sampled through a small orifice into a mass spectrometer. The concentrations of reactants and products are monitored as a function of reaction time (which is related to the distance along the flow tube).[18][19]

Visualizing Chemical Pathways and Workflows

To better illustrate the complex interplay of these chemical reactions and the methodologies used to study them, the following diagrams are provided.

Chlorine_Catalytic_Cycle_1 cluster_products Cl Cl ClO ClO Cl->ClO + O₃ O2_2 O₂ O3 O₃ ClO->Cl + O O2_1 O₂ O O

Caption: The primary this compound-catalyzed ozone destruction cycle (Cycle 1).

ClO_Dimer_Cycle cluster_net Net Reaction Two_ClO 2 ClO Cl2O2 Cl₂O₂ Two_ClO->Cl2O2 + M Two_O2 O₂ Two_Cl 2 Cl Cl2O2->Two_Cl + hν Two_Cl->Two_ClO + 2 O₃ Two_O3 2 O₃ Three_O2 3 O₂ Two_O3->Three_O2

Caption: The ClO dimer catalytic cycle (Cycle 2), dominant in polar regions.

Experimental_Workflow_FP_RF cluster_workflow Flash Photolysis-Resonance Fluorescence Workflow start Start precursor Introduce Precursor Gas (e.g., Cl₂) start->precursor flash UV Laser Flash (Photolysis) precursor->flash radicals Generate Cl Radicals flash->radicals reaction React with O₃ radicals->reaction detection Monitor [Cl] decay via Resonance Fluorescence reaction->detection kinetics Determine Rate Constant detection->kinetics end End kinetics->end

Caption: A simplified workflow for the Flash Photolysis-Resonance Fluorescence technique.

Conclusion

The catalytic destruction of stratospheric ozone by this compound is a well-established and complex process. Decades of research, combining laboratory kinetics studies, in-situ atmospheric measurements, and sophisticated modeling, have provided a detailed understanding of the underlying chemical mechanisms.[2][15] While international agreements have successfully curbed the emission of major ozone-depleting substances, continued vigilance and research are necessary to monitor the long-term recovery of the ozone layer and to understand the potential impacts of new chemical species on stratospheric chemistry. The data and methodologies presented in this guide serve as a foundational resource for professionals engaged in atmospheric science and related fields.

References

Exploring Novel Chlorine-Based Catalytic Cycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of chlorine atoms into organic molecules is of paramount importance in the pharmaceutical and agrochemical industries. This compound substitution can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Traditionally, chlorination reactions have often relied on stoichiometric reagents and harsh conditions. However, the development of novel catalytic cycles involving this compound is paving the way for more efficient, selective, and sustainable synthetic methodologies. This technical guide provides an in-depth overview of three cutting-edge areas in this compound-based catalysis: iron-catalyzed C-H chlorination, organocatalytic asymmetric α-chlorination, and nickel/photoredox-catalyzed C-H functionalization.

Iron-Catalyzed C-H Chlorination

The direct functionalization of unactivated C–H bonds is a significant goal in modern organic synthesis. Iron, being an earth-abundant and low-cost metal, has emerged as a promising catalyst for this transformation. Recent advancements have demonstrated the potential of iron complexes to catalyze the chlorination of C–H bonds with notable regioselectivity.

One promising approach involves the use of iron(III) chloride pyridinediimine complexes. These catalysts can confine photochemically generated this compound radicals within their secondary coordination sphere, thereby controlling the steric environment of the highly reactive radical and directing its reactivity towards otherwise less favored C–H bonds.[1][2] This strategy allows for the selective chlorination of primary and secondary C–H bonds, even in the presence of more traditionally reactive tertiary C–H bonds.

Quantitative Data
EntrySubstrateCatalystChlorinating AgentProduct(s)Yield (%)Selectivity (1°:2°:3°)Reference
1AdamantaneFe(PDI)Cl₃CCl₄1-Chloroadamantane, 2-Chloroadamantane751:12[1]
2CyclohexaneFe(PDI)Cl₃CCl₄Chlorocyclohexane80-[1]
32-MethylbutaneFe(PDI)Cl₃CCl₄1-Chloro-2-methylbutane, 2-Chloro-2-methylbutane, etc.651:2.5:0.5[1]
48-AmidoquinolineFe(NO₃)₃·9H₂ONBS5-Chloro-8-amidoquinolineup to 98C5-selective[3]

PDI = Pyridinediimine ligand NBS = N-Bromosuccinimide (used for bromination, demonstrating halogenation capability)

Experimental Protocol: General Procedure for Iron-Catalyzed C-H Chlorination

To a solution of the iron(III) catalyst (e.g., 5 mol%) and the substrate (1.0 equiv) in a suitable solvent (e.g., acetonitrile), the chlorinating agent (e.g., N-chlorosuccinimide, 1.2 equiv) is added. The reaction mixture is stirred at a specified temperature (e.g., room temperature to 70 °C) under an inert atmosphere for a designated time (e.g., 24 hours). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. For photochemical reactions, the mixture is irradiated with visible light.[4]

Catalytic Cycle

The proposed catalytic cycle for the iron-catalyzed C-H halogenation of 8-amidoquinolines involves a single-electron transfer (SET) process.[3] The iron(III) catalyst coordinates to the substrate, followed by deprotonation. The resulting complex is then attacked by a halogen radical, generated from the halogenating agent, via an SET mechanism. Subsequent oxidation and proton transfer regenerate the catalyst and release the halogenated product.

Iron_Catalyzed_CH_Halogenation Fe_III Fe(III) Catalyst Complex_A Complex A Fe_III->Complex_A + Substrate (1) Substrate Substrate (1) Complex_B Complex B (Deprotonated) Complex_A->Complex_B - H+ Complex_C Complex C (Radical Adduct) Complex_B->Complex_C + X• (SET) Complex_D Complex D (Oxidized) Complex_C->Complex_D Oxidation Complex_E Intermediate E Complex_D->Complex_E Proton Transfer (PT) Complex_E->Fe_III Regeneration Product Product (2) Complex_E->Product Metal Dissociation Halogen_Radical X• Halogen_Source Halogen Source Halogen_Source->Halogen_Radical Radical Generation H_plus H+

Caption: Proposed catalytic cycle for iron-catalyzed C-H halogenation.[3]

Organocatalytic Asymmetric α-Chlorination

The development of metal-free catalytic systems is a major focus in green chemistry. Chiral organocatalysts have emerged as powerful tools for enantioselective transformations, including the α-chlorination of carbonyl compounds. Bifunctional chiral 2-aminobenzimidazole (B67599) derivatives have been shown to effectively catalyze the enantioselective α-chlorination of β-ketoesters and 1,3-diketones.[2]

These catalysts operate through a bifunctional mechanism, activating both the dicarbonyl compound and the electrophilic this compound source (e.g., N-chlorosuccinimide, NCS) through hydrogen bonding. This dual activation in a chiral environment leads to the formation of the α-chloro product with moderate to good enantioselectivity.

Quantitative Data
EntrySubstrateCatalyst (mol%)Chlorinating AgentYield (%)ee (%)Reference
1Ethyl 2-oxocyclopentanecarboxylate1 (10)NCS9540[2]
2Ethyl 2-oxocyclohexanecarboxylate2 (10)NCS9247[2]
32-Acetylcyclohexanone1 (10)Hexachlorocyclohexadienone8535[2]
4OctanalImidazolidinone 3 (5)Perchlorinated quinone 1 71-8592-94[5][6]
5HydrocinnamaldehydeImidazolidinone A (20)CuCl₂ (electrochem.)68up to 97[7][8]

Catalysts 1 and 2 are chiral 2-aminobenzimidazole derivatives. Catalyst 3 and A are chiral imidazolidinones.

Experimental Protocol: Asymmetric Chlorination of 1,3-Dicarbonyl Compounds

In a round-bottom tube, the chiral organocatalyst (e.g., 10 mol%) is dissolved in a solvent like toluene (B28343) (1.5 mL). The solution is cooled to the desired temperature (e.g., -50 °C). The 1,3-dicarbonyl substrate (1.25 equiv) is then added. After stirring for a few minutes, the electrophilic this compound source (1.0 equiv) is added, and the reaction is monitored by TLC. Upon completion, the reaction mixture is purified by flash column chromatography on silica (B1680970) gel to afford the α-chlorinated product.[2]

Catalytic Cycle

The proposed mechanism involves the formation of a ternary complex between the chiral catalyst, the 1,3-dicarbonyl compound, and the chlorinating agent. The catalyst activates the dicarbonyl compound by forming a hydrogen bond with one of the carbonyl groups, increasing its nucleophilicity. Simultaneously, the catalyst interacts with the chlorinating agent, facilitating the electrophilic transfer of a this compound atom to the enolized substrate within the chiral pocket of the catalyst.

Organocatalytic_Chlorination Catalyst Chiral Catalyst Ternary_Complex Ternary Complex (Catalyst-Substrate-Reagent) Catalyst->Ternary_Complex + Substrate + E-Cl Dicarbonyl 1,3-Dicarbonyl Chlorine_Source Electrophilic This compound Source (E-Cl) Ternary_Complex->Catalyst Catalyst Regeneration Chlorinated_Product α-Chlorinated Product Ternary_Complex->Chlorinated_Product Asymmetric This compound Transfer Byproduct Byproduct (E-H) Chlorinated_Product->Chlorinated_Product Byproduct->Byproduct

Caption: Plausible mechanism for organocatalytic asymmetric α-chlorination.[2]

Nickel/Photoredox-Catalyzed C-H Functionalization

A powerful strategy for C-H functionalization involves the synergistic combination of nickel catalysis and photoredox catalysis. This dual catalytic system enables the use of readily available aryl chlorides as coupling partners for the arylation of C(sp³)–H bonds. A key feature of this methodology is the catalytic generation of this compound radicals under mild, visible-light-mediated conditions.[9][10]

The proposed mechanism involves the photo-induced generation of a Ni(III) aryl chloride species, which upon absorption of a second photon, undergoes photoelimination of a this compound radical. This this compound radical then abstracts a hydrogen atom from the substrate to generate an alkyl radical, which is subsequently intercepted by the nickel catalyst to forge the new C-C bond.

Quantitative Data
EntryC-H SubstrateAryl ChlorideProductYield (%)Reference
1Tetrahydrofuran (THF)4-Chlorobenzonitrile2-(4-Cyanophenyl)tetrahydrofuran85[9][10]
21,4-Dioxane4-Chlorotoluene2-(p-Tolyl)-1,4-dioxane78[9][10]
3N-Phenylpyrrolidine4-ChloroanisoleN-(4-Methoxyphenyl)-2-phenylpyrrolidine88[11][12]
4Toluene4-Chlorobenzonitrile4-Benzylbenzonitrile60[9][10]
5Cyclohexane4-Chlorobenzonitrile4-Cyclohexylbenzonitrile41[9][10]
Experimental Protocol: General Procedure for Nickel/Photoredox-Catalyzed C-H Arylation

In a glovebox, a vial is charged with the Ni catalyst (e.g., NiCl₂·glyme), a ligand (e.g., dtbbpy), the photoredox catalyst (e.g., an iridium complex), the aryl chloride, and a base (e.g., K₃PO₄). The C-H substrate, often used as the solvent, is then added. The vial is sealed and removed from the glovebox. The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for the specified time. After the reaction is complete, the mixture is worked up and the product is purified by chromatography.[13]

Catalytic Cycle

The dual catalytic cycle begins with the oxidative addition of the aryl chloride to a Ni(0) species to form a Ni(II) complex. The excited photoredox catalyst then oxidizes the Ni(II) complex to a Ni(III) species. This Ni(III) complex absorbs a photon, leading to the homolytic cleavage of the Ni-Cl bond and the generation of a this compound radical. The this compound radical abstracts a hydrogen atom from the C-H substrate, forming an alkyl radical. This radical is captured by a Ni(II) complex, and subsequent reductive elimination affords the cross-coupled product and regenerates the Ni(I) catalyst, which is then reduced by the reduced photocatalyst to close both catalytic cycles.[8]

Nickel_Photoredox_Catalysis cluster_Ni Nickel Catalytic Cycle cluster_PC Photoredox Cycle Ni_0 Ni(0)L_n Ni_II_ArCl L_n(Ar)Ni(II)-Cl Ni_III_ArCl [L_n(Ar)Ni(III)-Cl]+ Ni_II_ArCl->Ni_III_ArCl SET Ni_II_Ar [L_n(Ar)Ni(II)]+ Ni_III_ArCl->Ni_II_Ar Photoelimination Cl_radical Cl• Ni_III_Ar_R L_n(Ar)Ni(III)-R Ni_I_Ar [L_nNi(I)-Ar] ArR Ar-R Ni_III_Ar_R->ArR Reductive Elimination Ni_I_Ar->Ni_0 Reduction PC PC PC_star PC* PC->PC_star Excitation PC_minus [PC]•- PC_star->PC_minus Oxidation of Ni(II) PC_minus->PC Reduction of Ni(I) ArCl Ar-Cl ArCl->Ni_II_ArCl Oxidative Addition RH R-H HCl H-Cl R_radical R• R_radical->Ni_III_Ar_R Radical Capture Cl_radical->HCl + R-H hv1 hv2

Caption: Proposed dual catalytic cycle for Ni/photoredox C-H arylation.[8]

Conclusion

The exploration of novel this compound-based catalytic cycles is a vibrant and rapidly evolving field of chemical research. The development of iron-catalyzed, organocatalytic, and nickel/photoredox-catalyzed chlorination and C-H functionalization reactions offers powerful new tools for the synthesis of complex chlorinated molecules. These methods provide advantages in terms of cost, sustainability, and selectivity compared to traditional approaches. For researchers in drug development and other scientific disciplines, these advancements open up new possibilities for molecular design and the efficient construction of valuable chemical entities. Further research in this area is expected to lead to even more sophisticated and practical catalytic systems for this compound-based transformations.

References

Methodological & Application

Application Notes and Protocols for the Safe Handling and Disposal of Chlorine Gas in Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine (Cl₂) is a highly reactive and toxic gas commonly used in research and development for various chemical syntheses and as a disinfectant.[1] Due to its hazardous nature, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the protection of the environment.[2] These application notes provide detailed protocols for the safe handling and disposal of this compound gas in a laboratory setting.

Hazards Associated with this compound Gas

This compound gas is a potent irritant to the eyes, skin, and respiratory system.[3] It has a distinct pungent odor similar to bleach.[4] Being about 2.5 times heavier than air, it can accumulate in low-lying areas.[4][5]

Health Effects of Exposure:

  • Low Concentrations: Mild irritation to mucous membranes may occur at concentrations as low as 0.2 parts per million (ppm).[3] Symptoms can include burning sensations in the eyes, nose, and throat, as well as coughing and sneezing.[1][6]

  • Moderate Concentrations: Exposure to 5-15 ppm can cause moderate irritation of the respiratory tract.[7]

  • High Concentrations: Higher exposures can lead to severe respiratory distress, pulmonary edema (fluid buildup in the lungs), and can be fatal within minutes at concentrations of 400 to 1,000 ppm.[3][6]

  • Skin Contact: Direct contact with liquid this compound can cause frostbite and chemical burns.[1][8]

Quantitative Data Summary

Exposure Limits for this compound Gas

It is crucial to maintain workplace concentrations of this compound gas below established occupational exposure limits.

ParameterValueOrganizationCitation
Permissible Exposure Limit (PEL) - Ceiling1 ppmOSHA[8][9]
Recommended Exposure Limit (REL) - 15-min Ceiling0.5 ppmNIOSH[8][10]
Threshold Limit Value (TLV) - 8-hr TWA0.1 ppmACGIH[3]
Threshold Limit Value (TLV) - STEL0.4 ppmACGIH[3]
Immediately Dangerous to Life or Health (IDLH)10 ppmNIOSH[3][10]

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit

Physical and Chemical Properties of this compound
PropertyValueCitation
CAS Number7782-50-5[11][12]
AppearanceGreenish-yellow gas[4][11]
OdorPungent, irritating[8][11]
Molecular Weight70.90 g/mol -
Boiling Point-34.04 °C (-29.27 °F)-
Density (gas)~2.5 times heavier than air[4][5]

Experimental Protocols

Protocol for Setting Up an Experiment with this compound Gas
  • Preparation and Fume Hood Verification:

    • All work with this compound gas must be conducted within a properly functioning chemical fume hood.[12][13]

    • Ensure the fume hood has been recently certified and has a face velocity between 80 and 125 feet per minute.[13]

    • Post warning signs indicating that this compound gas is in use.

  • Cylinder Inspection and Securing:

    • Before use, inspect the this compound gas cylinder for any signs of damage or corrosion.

    • Ensure the cylinder is securely strapped in an upright position to a stable surface, such as a laboratory bench or wall bracket.[11][12]

  • Regulator and Tubing Installation:

    • Use a pressure regulator made of materials compatible with this compound gas.

    • Ensure all tubing and fittings are also this compound-compatible and rated for the pressures being used.

    • Never connect a this compound cylinder directly to a vessel containing a liquid to prevent suckback.[12]

  • Leak Testing:

    • After assembling the apparatus, perform a leak test before introducing this compound gas.

    • Pressurize the system with an inert gas (e.g., nitrogen) and apply a soap solution to all connections. The formation of bubbles indicates a leak that must be rectified.

Protocol for Leak Detection During an Experiment
  • Visual and Olfactory Inspection:

    • Be aware of the characteristic odor of this compound, although odor fatigue can occur.[3] A greenish-yellow haze may also be visible in the event of a significant leak.[4]

  • Ammonia (B1221849) Vapor Test:

    • To pinpoint the source of a small leak, use a cloth or cotton swab soaked in a concentrated ammonia solution.[14]

    • Carefully bring the ammonia source near suspected leak points. The formation of a white cloud of ammonium (B1175870) chloride indicates the location of the this compound leak.[14]

Protocol for Emergency Response to a this compound Gas Leak

This protocol outlines the immediate actions to be taken in the event of a this compound gas leak.

EmergencyResponse Start This compound Gas Leak Detected Isolate If safe, shut off the gas supply. Start->Isolate Decontaminate If exposed, move to fresh air and a   use emergency eyewash/shower. Start->Decontaminate Evacuate Immediately evacuate the laboratory. Isolate->Evacuate Alert Alert others and activate the emergency alarm. Evacuate->Alert Call Call emergency services (911) and the a   institutional safety office. Alert->Call End Await arrival of emergency responders. Call->End

Caption: Emergency response workflow for a this compound gas leak.

Protocol for the Disposal of Unused this compound Gas via Chemical Neutralization

Unused this compound gas must be neutralized before disposal. This should be performed in a chemical fume hood.

  • Prepare a Neutralizing Solution:

    • Prepare a solution of a suitable neutralizing agent. Common options include:

  • Gas Dispersion:

    • Slowly bubble the this compound gas through the neutralizing solution using a dip tube. Ensure a steady, but not vigorous, flow to prevent splashing of the corrosive solution.

    • The gas should be bubbled until the cylinder is empty.

  • Verification of Neutralization:

    • After the gas flow has stopped, continue to stir the solution for a period to ensure all this compound has reacted.

    • The pH of the resulting solution should be checked and adjusted to a neutral range (pH 6-8) before disposal down the sanitary sewer, in accordance with local regulations.[17]

Engineering Controls and Personal Protective Equipment (PPE)

Engineering Controls
  • Ventilation: All work with this compound gas must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[12][13] The ventilation system should be designed to provide a sufficient number of air changes per minute.[18]

  • Gas Detection: An audible and visual this compound gas detection system should be in place, especially in storage areas.[14][18]

  • Emergency Equipment: Emergency showers and eyewash stations must be readily accessible in the immediate work area.[4][12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound gas:

PPE CategorySpecific RequirementsCitation
Eye/Face Protection Chemical safety goggles are required. A face shield worn over safety goggles is also recommended.[4][11]
Skin Protection Chemical-resistant gloves (e.g., neoprene, butyl rubber), a flame-resistant lab coat, long pants, and closed-toe shoes are necessary. For higher concentrations, a chemical-protective suit may be required.[4][11][13]
Respiratory Protection The level of respiratory protection depends on the this compound concentration: • Up to 5 ppm: Air-purifying respirator with cartridges for this compound. • Above 5 ppm or in emergencies: A self-contained breathing apparatus (SCBA) is required.[3][11]

Storage and Handling of this compound Gas Cylinders

  • Storage: Store this compound gas cylinders in a cool, dry, well-ventilated, and secure area away from direct sunlight and heat sources.[5][12] Cylinders should be stored upright and secured to prevent falling.[12]

  • Incompatible Materials: Do not store this compound cylinders near flammable materials, organic chemicals, or finely divided metals.[4][12]

  • Handling: Use a suitable hand truck to move cylinders; do not drag or roll them.[11] Always have the valve protection cap in place when the cylinder is not in use.[12]

Chemical Neutralization of this compound Gas

The following diagram illustrates the chemical reaction for neutralizing this compound gas with sodium hydroxide.

NeutralizationReaction Cl2 This compound Gas (Cl₂) Products Products Cl2->Products + NaOH Sodium Hydroxide (2NaOH) NaOH->Products Reactants Reactants Reactants->Cl2 Reactants->NaOH NaCl Sodium Chloride (NaCl) Products->NaCl NaClO Sodium Hypochlorite (NaClO) Products->NaClO H2O Water (H₂O) Products->H2O

Caption: Neutralization of this compound gas with sodium hydroxide.[15]

Waste Disposal

  • Neutralized Solutions: After neutralization and pH adjustment, the resulting salt solutions can typically be disposed of down the sanitary sewer. Always consult and follow your institution's and local environmental regulations for chemical waste disposal.[17][19]

  • Empty Cylinders: Return empty this compound gas cylinders to the supplier. Do not attempt to refill them.

  • Contaminated Materials: Any materials contaminated with this compound should be decontaminated using a neutralizing solution before disposal as hazardous waste.[20]

References

Application Notes and Protocols for the Preparation of Standard Chlorine Solutions for Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Standardized chlorine solutions are essential reagents in many analytical and quality control laboratories. They are widely used as disinfectants and as oxidizing agents in various chemical assays. The accurate determination of the active this compound concentration is critical for ensuring the efficacy and safety of processes in research, pharmaceutical manufacturing, and water quality analysis. This document provides detailed protocols for the preparation and standardization of this compound solutions, primarily derived from sodium hypochlorite (B82951), using the iodometric titration method.

Principles of Preparation and Standardization

The preparation of standard this compound solutions typically involves the dilution of a concentrated source, such as commercial bleach (sodium hypochlorite, NaOCl) or the dissolution of a solid source like calcium hypochlorite (Ca(OCl)₂). Due to the inherent instability of this compound solutions, their exact concentration must be determined and periodically verified through standardization.[1]

The most common method for standardizing this compound solutions is iodometric titration. This is an indirect redox titration method.[2] In this process, the this compound-containing solution is treated with an excess of potassium iodide (KI) in an acidic medium. The active this compound (hypochlorite) oxidizes the iodide ions (I⁻) to iodine (I₂).[1][2] The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.[1] The endpoint is marked by the disappearance of the deep blue starch-iodine complex.[2]

The key reactions are as follows:

  • Reaction with Iodide: ClO⁻ + 2I⁻ + 2H⁺ → I₂ + Cl⁻ + H₂O[2]

  • Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[3]

Data Presentation

Stability of Diluted Sodium Hypochlorite Solutions

The stability of this compound solutions is influenced by factors such as initial concentration, exposure to light, and storage container type.[4][5]

Dilution of Household BleachStorage ContainerLight ExposureAir ExposureThis compound Concentration Remaining after 30 Days
1:50Translucent PolyethyleneYesYes40-50%
1:100Translucent PolyethyleneYesYes40-50%
1:5Translucent PolyethyleneYesYes83-85%
1:50Closed Brown OpaqueNoNo97-100%
1:5Closed Brown OpaqueNoNo97-100%

Data compiled from studies on the stability of sodium hypochlorite solutions stored at 20°C.[4][5]

Recommended Reagent Concentrations for Titration
ReagentConcentrationPurpose
Sodium Thiosulfate (Na₂S₂O₃)0.01 N to 0.1 NTitrant
Potassium Iodide (KI)solid, ~1-2 g per titrationSource of iodide ions
Acetic Acid (CH₃COOH)dilute (e.g., 1:5) or concentratedTo acidify the solution (pH 3-4)
Starch Indicator Solution~1% (w/v)Endpoint indicator

Experimental Protocols

Preparation of a ~0.1 N Sodium Hypochlorite Stock Solution

This protocol describes the preparation of a stock solution from commercial bleach.

Materials:

  • Commercial bleach (sodium hypochlorite, typically 5-6% available this compound)

  • Distilled or deionized water

  • Volumetric flasks

  • Graduated cylinders

  • Plastic containers for storage[6]

Procedure:

  • Determine the approximate concentration of available this compound in the commercial bleach from the manufacturer's label.

  • Calculate the volume of bleach required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 L of a ~0.1 N (approximately 0.35% or 3500 ppm) solution from a 5% bleach solution, you would dilute approximately 70 mL of bleach to 1 L with distilled water.

  • Using a graduated cylinder, measure the calculated volume of bleach and transfer it to a volumetric flask.

  • Dilute to the mark with distilled water, cap, and mix thoroughly by inverting the flask several times.

  • Transfer the solution to a clean, brown, or opaque plastic bottle for storage.[4][5][6]

  • Label the bottle with the solution name, approximate concentration, and date of preparation.

Standardization of the Sodium Hypochlorite Solution

This protocol details the iodometric titration procedure to determine the exact concentration of the prepared this compound solution.

Materials:

  • Prepared ~0.1 N Sodium Hypochlorite solution

  • Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) solution

  • Potassium Iodide (KI), solid

  • Glacial Acetic Acid or dilute acetic acid

  • Starch indicator solution (1%)

  • Burette, 50 mL

  • Erlenmeyer flasks, 250 mL

  • Pipettes

  • Graduated cylinders

Procedure:

  • Accurately pipette a known volume (e.g., 25.00 mL) of the prepared sodium hypochlorite solution into a 250 mL Erlenmeyer flask.

  • Add approximately 50 mL of distilled water.

  • Add approximately 1-2 grams of solid potassium iodide to the flask and swirl to dissolve.

  • Carefully add 5-10 mL of dilute acetic acid or 1-2 mL of glacial acetic acid to acidify the solution to a pH between 3 and 4.[1][7] The solution should turn a dark brown color, indicating the liberation of iodine.

  • Fill a clean burette with the standardized 0.1 N sodium thiosulfate solution and record the initial volume.

  • Titrate the liberated iodine with the sodium thiosulfate solution. The brown color of the solution will gradually fade to a straw-yellow.[2]

  • When the solution is pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[2]

  • Continue the titration dropwise with constant swirling until the blue color completely disappears, leaving a colorless solution. This is the endpoint of the titration.

  • Record the final volume of the sodium thiosulfate solution used.

  • Repeat the titration at least two more times with fresh aliquots of the sodium hypochlorite solution to ensure reproducibility.

Calculation of this compound Concentration:

The normality of the sodium hypochlorite solution can be calculated using the following formula:

N_NaOCl = (V_Na2S2O3 × N_Na2S2O3) / V_NaOCl

Where:

  • N_NaOCl = Normality of the sodium hypochlorite solution

  • V_Na2S2O3 = Volume of sodium thiosulfate solution used (in L)

  • N_Na2S2O3 = Normality of the standardized sodium thiosulfate solution

  • V_NaOCl = Volume of the sodium hypochlorite solution taken for titration (in L)

Mandatory Visualizations

Experimental Workflow for this compound Solution Standardization

G cluster_prep Solution Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis prep_naocl Prepare ~0.1 N NaOCl Solution pipette_naocl Pipette known volume of NaOCl prep_naocl->pipette_naocl prep_na2s2o3 Prepare and Standardize 0.1 N Na2S2O3 titrate_initial Titrate with Na2S2O3 until pale yellow prep_na2s2o3->titrate_initial add_ki Add excess KI pipette_naocl->add_ki acidify Acidify with Acetic Acid (pH 3-4) add_ki->acidify acidify->titrate_initial add_starch Add Starch Indicator titrate_initial->add_starch titrate_final Continue titration until colorless endpoint add_starch->titrate_final record_volume Record Volume of Na2S2O3 used titrate_final->record_volume calculate_conc Calculate Normality of NaOCl record_volume->calculate_conc

Caption: Workflow for the standardization of a sodium hypochlorite solution.

Logical Relationship of Iodometric Titration Reactions

G cluster_reaction1 Reaction 1: Iodine Liberation cluster_reaction2 Reaction 2: Titration NaOCl NaOCl I2 Iodine (I₂) NaOCl->I2 oxidizes KI KI (excess) KI->I2 is oxidized to Na2S2O3 Na₂S₂O₃ (Titrant) I2->Na2S2O3 is titrated with Iodide Iodide (I⁻) Na2S2O3->Iodide reduces I₂ to

Caption: Key reactions in the iodometric titration of this compound.

Safety Precautions

  • Handling this compound Solutions: this compound is corrosive and can cause irritation to the skin, eyes, and respiratory tract.[8] Always work in a well-ventilated area or under a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Mixing Chemicals: Never mix this compound solutions with acids or other cleaning agents, as this can release hazardous this compound gas.[8] When preparing dilutions, always add the concentrated this compound solution to water, not the other way around, to minimize splashing.[6]

  • Storage: Store this compound solutions in tightly sealed, non-metallic containers in a cool, dark place, away from direct sunlight and heat.[4][5][10]

  • Emergency Procedures: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to an area with fresh air.[9] Familiarize yourself with the location of safety showers and eyewash stations.[10]

References

Application Notes and Protocols for the Quantification of Chlorine in Organic and Inorganic Samples

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantification of chlorine in both organic and inorganic matrices. The methodologies are selected for their relevance to researchers, scientists, and professionals in the drug development sector.

Combustion-Based Methods for Organic Samples

For organic samples, the covalently bonded this compound must first be converted into an inorganic, water-soluble halide (chloride, Cl⁻) before quantification. This is typically achieved through combustion.

Oxygen Flask Combustion (Schöniger Flask Method)

Application Note: The Oxygen Flask Combustion, or Schöniger method, is a classic and effective technique for the decomposition of organic samples to determine halogens and sulfur.[1][2] An accurately weighed sample is wrapped in ashless filter paper and combusted in a sealed, heavy-walled flask filled with pure oxygen.[1][3][4] The resulting combustion products, including hydrogen chloride (HCl) from chlorinated compounds, are absorbed into a specific absorbing solution placed in the flask.[3] This solution, now containing the chloride ions, can then be analyzed by various techniques such as titration or ion chromatography.[3][5] The method is versatile, capable of handling a wide range of sample types from percentage levels to parts per million (ppm), and has minimal start-up costs.[3]

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Weigh Sample Wrap Wrap in Ashless Paper Sample->Wrap Place Place in Pt Basket Wrap->Place AddSoln Add Absorbing Solution to Flask FillO2 Fill Flask with Oxygen AddSoln->FillO2 Seal Seal Flask FillO2->Seal Ignite Ignite Sample Seal->Ignite Absorb Absorb Gases Ignite->Absorb Analyze Quantify Chloride (e.g., Titration, IC) Absorb->Analyze Transfer Solution

Caption: Workflow for the Schöniger Oxygen Flask Combustion method.

Protocol:

  • Sample Preparation: Accurately weigh 1-10 mg of the organic sample onto a piece of ashless filter paper. Fold the paper to securely enclose the sample and attach a fuse strip.

  • Apparatus Setup: Add the specified absorbing solution (e.g., dilute sodium hydroxide (B78521) with hydrogen peroxide) to a 500 mL heavy-walled conical flask.[1] Place the wrapped sample into the platinum basket of the flask's stopper.

  • Combustion: Flush the flask with pure oxygen for approximately 1-2 minutes. Carefully light the fuse strip and immediately plunge the stopper into the flask, sealing it tightly. The flask should be held securely and inverted to ensure the seal is wetted by the absorbing solution.

  • Absorption: Once combustion is complete (typically within 15-30 seconds), shake the flask vigorously for 5-10 minutes to ensure complete absorption of the combustion gases into the solution.

  • Sample Analysis: Let the flask stand for at least 15 minutes. Open the flask and rinse the stopper and basket with deionized water, collecting the rinsings in the flask. The resulting solution is now ready for chloride quantification using a suitable analytical method.

High-Temperature Combustion with Microcoulometry

Application Note: This instrumental method is a highly sensitive and automated approach for determining total this compound in a wide range of samples, including petroleum products, fuels, and polymers.[6][7][8] The sample is introduced into a high-temperature furnace (typically around 1000°C) where it undergoes complete combustion in an oxygen-rich atmosphere.[7] The this compound in the sample is converted to hydrogen chloride (HCl) and oxychlorides.[7] These gases are then passed into a titration cell where they react with silver ions (Ag⁺).[7] The consumed silver ions are immediately replaced via coulometric generation, and the total current required to do so is directly proportional to the amount of this compound in the original sample.[7] This technique is rapid, highly specific to halogens, and can achieve very low detection limits.[8]

Experimental Workflow Diagram:

cluster_intro Sample Introduction cluster_combustion Oxidative Combustion cluster_detection Microcoulometric Detection Sample Introduce Sample (Liquid/Solid) Vaporize Vaporization Zone (~300°C) Sample->Vaporize Combust Combustion Zone (~1000°C in O2) Vaporize->Combust Gases HCl + Oxychlorides Combust->Gases Cell Titration Cell (Ag+) Gases->Cell React Ag+ + Cl- -> AgCl Cell->React Coulometer Coulometric Ag+ Replacement React->Coulometer Result Calculate Total this compound Coulometer->Result Sample Aqueous Sample (or Combustion Absorbate) Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into IC System Filter->Inject Guard Guard Column Inject->Guard Pump Eluent Pump Pump->Inject Sep Separator Column Guard->Sep Sup Suppressor Sep->Sup Det Conductivity Detector Sup->Det Data Data System (Chromatogram) Det->Data cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Endpoint Determination Pipette Pipette Sample Aliquot Dilute Add DI Water Pipette->Dilute Acidify Add Nitric Acid Dilute->Acidify Titrate Titrate with AgNO3 Monitor Monitor Potential (mV) with Ag Electrode Titrate->Monitor Plot Plot Potential vs. Volume Monitor->Plot Endpoint Identify Equivalence Point (Max Inflection) Plot->Endpoint Calculate Calculate Chloride Concentration Endpoint->Calculate Sample Prepare Sample (e.g., press into pellet, place in cup) Place Place Sample in XRF Spectrometer Sample->Place Irradiate Irradiate with Primary X-rays Place->Irradiate Emit Sample Emits Fluorescent X-rays Irradiate->Emit Detect Detect and Measure X-ray Energies & Intensities Emit->Detect Analyze Process Spectrum to Identify & Quantify Elements Detect->Analyze Sample Prepare Liquid Sample (Dilution) Nebulizer Nebulizer Sample->Nebulizer Spray Spray Chamber Nebulizer->Spray Plasma ICP Torch (Argon Plasma) Spray->Plasma Ions Ion Beam (Cl+ & Interferences) Plasma->Ions Q1 Quadrupole 1 (Mass Filter) Ions->Q1 CRC Collision/Reaction Cell (O2 gas) Q1->CRC Q2 Quadrupole 2 (Mass Filter) CRC->Q2 Detector Detector Q2->Detector Result Data Analysis Detector->Result

References

Application Notes: DPD Colorimetric Method for Residual Chlorine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The determination of residual chlorine in water is crucial for ensuring effective disinfection and monitoring water quality in various applications, including drinking water treatment, swimming pools, and wastewater effluents.[1][2][3] The N,N-diethyl-p-phenylenediamine (DPD) colorimetric method is a widely accepted and accurate technique for measuring residual this compound concentrations.[1][4][5] This method is valued for its simplicity, speed, and ability to differentiate between free and total this compound.[3]

Principle of the Method

The DPD method is based on the oxidation of N,N-diethyl-p-phenylenediamine by this compound, which results in the formation of a magenta-colored compound known as a Würster dye.[5][6] The intensity of the color produced is directly proportional to the concentration of this compound in the sample.[3][5] The measurement is typically performed using a spectrophotometer or a colorimeter at a wavelength of approximately 515-530 nm.[1][7]

  • Free this compound: Reacts almost instantaneously with the DPD reagent to produce the characteristic pink color.[4][5] Free this compound exists as hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl-).[4]

  • Total this compound: To measure total this compound, which includes both free this compound and combined this compound (chloramines), potassium iodide (KI) is added to the sample.[4][5] The iodide reacts with chloramines to release free iodine, which in turn oxidizes the DPD, contributing to the color formation.[4] The total this compound is determined after allowing sufficient reaction time for the combined this compound to react.

Applications

The DPD colorimetric method is versatile and finds application in numerous fields:

  • Drinking Water Treatment: To ensure adequate disinfection and to monitor this compound levels throughout the distribution system.[2][3]

  • Wastewater Treatment: To control the disinfection process and to ensure compliance with environmental discharge regulations.[2]

  • Swimming Pool and Spa Management: To maintain proper sanitation and ensure bather safety.[1]

  • Industrial Processes: In cooling towers and food processing where water quality is critical.[2]

  • Drug Development and Research: To ensure the quality and purity of water used in pharmaceutical manufacturing and laboratory experiments.

Interferences

Several substances can interfere with the DPD colorimetric method, potentially leading to inaccurate results. These include:

  • Oxidized Manganese and other oxidizing agents: These can react with DPD and cause a positive interference.[4][8][9]

  • High levels of this compound: Can bleach the DPD indicator, leading to a falsely low reading.[6][10]

  • Color and Turbidity: Can interfere with the photometric measurement.[2][9]

  • Monochloramine: Can slowly react with the DPD reagent intended for free this compound, leading to a false positive reading over time.[4] It is therefore crucial to take the free this compound reading promptly after adding the reagent.

Experimental Protocols

1. Reagent Preparation

It is often recommended to use commercially available, pre-packaged DPD reagents to ensure stability and accuracy.[7] However, if preparing reagents in the laboratory, the following formulations can be used:

  • DPD Indicator Solution: Dissolve 1 g of DPD oxalate (B1200264) or 1.5 g of DPD sulfate (B86663) pentahydrate in this compound-free distilled water containing 8 mL of 1+3 sulfuric acid and 200 mg of disodium (B8443419) ethylenediamine (B42938) tetraacetate (EDTA). Bring the final volume to 1 liter. Store in a brown, glass-stoppered bottle and discard if discoloration occurs.[7]

  • Phosphate (B84403) Buffer Solution: Dissolve 24 g of anhydrous disodium hydrogen phosphate (Na₂HPO₄) and 46 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in distilled water. Add 100 mL of distilled water in which 800 mg of EDTA has been dissolved. Dilute to 1 liter with distilled water.[7]

  • Potassium Iodide (KI) Crystals: Use analytical grade KI.[7]

2. Sample Collection and Handling

  • Samples should be collected in clean, glass or plastic containers.

  • Analysis should be performed immediately, ideally within 15 minutes of collection, as this compound in aqueous solutions is unstable.[7][11]

  • Avoid excessive agitation or exposure to strong light, which can accelerate the loss of this compound.[9]

3. Analytical Procedure for Free this compound

  • Blank Preparation: Fill a clean cuvette with the water sample and use it to zero the spectrophotometer or colorimeter at 515-530 nm. This compensates for any inherent color or turbidity in the sample.[2]

  • Sample Preparation: Take a precise volume of the water sample (e.g., 10 mL or 25 mL, depending on the instrument and reagents).

  • Reagent Addition: Add the appropriate amount of DPD free this compound reagent (powder pillow, tablet, or liquid) to the sample.

  • Mixing: Gently mix to dissolve the reagent.

  • Measurement: Immediately (within one minute) place the cuvette in the photometer and record the absorbance.[4]

  • Concentration Determination: Determine the free this compound concentration from a calibration curve or using the instrument's pre-programmed calibration.

4. Analytical Procedure for Total this compound

  • Sample Preparation: Use the same sample from the free this compound measurement or a fresh, identical sample.

  • Reagent Addition: Add potassium iodide (KI) to the sample that already contains the DPD reagent, or use a specific DPD total this compound reagent that includes KI.

  • Mixing: Gently mix to ensure the KI is dissolved and has reacted.

  • Reaction Time: Allow a reaction time of at least three minutes, but no more than six minutes, for the combined this compound to react.[7]

  • Measurement: Place the cuvette in the photometer and record the absorbance.

  • Concentration Determination: Determine the total this compound concentration from a calibration curve or the instrument's calibration. The combined this compound concentration can be calculated by subtracting the free this compound concentration from the total this compound concentration.

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance515 - 530 nm[1]
Typical Measurement Range0.15 to 5.0 mg/L Cl₂[2]
Method Detection Limit (MDL)As low as 0.010 mg/L
Sample Holding TimeAnalyze immediately (max. 15 minutes)[7][11]
Reaction Time (Free this compound)Immediate (read within 1 minute)[4]
Reaction Time (Total this compound)3 to 6 minutes[7]

Visualizations

DPD_Chlorine_Analysis_Workflow cluster_setup Setup cluster_free_this compound Free this compound Analysis cluster_total_this compound Total this compound Analysis Sample_Collection Sample Collection Instrument_Zero Instrument Zeroing (with untreated sample) Sample_Collection->Instrument_Zero Add_DPD_Free Add DPD Free This compound Reagent Instrument_Zero->Add_DPD_Free Mix_Free Mix Gently Add_DPD_Free->Mix_Free Measure_Free Measure Absorbance (within 1 min) Mix_Free->Measure_Free Result_Free Free this compound Concentration Measure_Free->Result_Free Add_KI Add Potassium Iodide (or DPD Total Reagent) Measure_Free->Add_KI Continue with same sample Mix_Total Mix Gently Add_KI->Mix_Total Wait Wait 3-6 minutes Mix_Total->Wait Measure_Total Measure Absorbance Wait->Measure_Total Result_Total Total this compound Concentration Measure_Total->Result_Total

Caption: Workflow for DPD Colorimetric Analysis of Residual this compound.

References

Application Notes and Protocols for Accurate Chlorine Measurement Using Amperometric Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate determination of free and total chlorine concentrations in aqueous solutions using amperometric titration. This method is a highly reliable and sensitive technique, making it a standard for comparison in water analysis and a valuable tool in pharmaceutical and drug development settings where precise this compound monitoring is critical.[1][2][3]

Principle of Amperometric Titration for this compound Measurement

Amperometric titration is an electrochemical method of analysis that relies on the measurement of the current flowing between a pair of electrodes as a function of the volume of titrant added.[4] In the context of this compound analysis, a constant potential is applied across a working electrode (e.g., rotating platinum electrode) and a reference electrode immersed in the sample solution. The magnitude of the resulting current is proportional to the concentration of the electroactive species, which in this case is the titrant or the product of the reaction between the analyte and the titrant. The endpoint of the titration is identified by a sharp change in the current, indicating the complete reaction of the this compound in the sample.[4]

The amperometric method is a specialized adaptation of the polarographic principle.[1] For this compound determination, phenylarsine (B13959437) oxide (PAO) is commonly used as the titrant.[5][6] The differentiation between free and total this compound is achieved by controlling the pH of the sample.

  • Free this compound (HOCl and OCl⁻): At a pH between 6.5 and 7.5, free this compound reacts rapidly with the PAO titrant, while combined this compound reacts slowly. This allows for the selective determination of the free this compound concentration.[1]

  • Total this compound (Free and Combined this compound): To measure total this compound, potassium iodide (KI) is added to the sample, and the pH is lowered to a range of 3.5 to 4.5.[1] Under these acidic conditions, chloramines (combined this compound) oxidize the iodide to iodine. The liberated iodine is then titrated with PAO.[5][6]

Data Presentation: Performance Characteristics

The following tables summarize the quantitative performance data for the amperometric titration method for this compound analysis, compiled from various standard methods and studies.

Table 1: Method Detection Limits and Working Ranges

ParameterValueReference
Method Detection Limit (MDL)0.001 mg/L (1 µg/L)[7]
Reliable Measurement Range0.003 to 10.0 mg/L[7][8]
Low-Level Quantification Limit0.005 mg/L (5 µg/L)[8]

Table 2: Precision and Accuracy Data

Sample TypeMean Concentration (mg/L)Standard Deviation (mg/L)Relative Standard Deviation (%)Number of DeterminationsReference
Chlorinated WWTP Effluent0.2680.0187.19[7]
Chlorinated WWTP Effluent0.1580.0127.69[7]
Chlorinated WWTP Effluent0.0280.00414.39[7]
Interlaboratory Study (WP)0.50 mg/L (spiking level)-11.48-[5]

WWTP: Wastewater Treatment Plant; WP: Water Pollution

Table 3: Comparison with DPD Colorimetric Method

FeatureAmperometric TitrationDPD Colorimetric MethodReference
Principle Electrochemical (current measurement)Colorimetric (intensity of color)[9]
Interferences Less affected by color, turbidity, temperature, and common oxidizing agents.[1] Susceptible to interference from copper, silver, nitrogen trichloride (B1173362), and this compound dioxide.[1][6]Can be affected by oxidized manganese, chromium, color, and turbidity.[10]
Operator Skill Requires greater operator skill for best reliability.[1][3]Operationally simpler.[10]
Sensitivity Considered one of the most reliable and sensitive techniques.[2]Detection limit of approximately 10 µg/L under ideal conditions.[10]
Application Standard of comparison for this compound determination.[1]Widely used for routine monitoring.

Experimental Protocols

The following are detailed protocols for the determination of free and total this compound by amperometric titration, synthesized from standard methods.

Reagents and Equipment
  • Amperometric Titrator: With a platinum electrode assembly.

  • Microburette: 0-2 mL or 0-10 mL capacity.

  • Phenylarsine Oxide (PAO) Solution (0.00564 N): Commercially available or prepared and standardized.

  • Potassium Iodide (KI): Reagent grade, crystals.

  • Acetate (B1210297) Buffer Solution (pH 4): Dissolve 146 g anhydrous sodium acetate or 243 g sodium acetate trihydrate in 400 mL of distilled water, add 480 g of concentrated acetic acid, and dilute to 1 L with distilled water.[6]

  • Phosphate (B84403) Buffer Solution (pH 7): Prepare as per standard laboratory procedures.

  • This compound-Demand-Free Water: For dilutions and reagent preparation.

Protocol for Free this compound Measurement
  • Sample Preparation: Take a 200 mL sample. If the this compound concentration is expected to be high, use a smaller volume and dilute to 200 mL with this compound-demand-free water.

  • pH Adjustment: Add 1 mL of phosphate buffer solution (pH 7) to the sample to maintain the pH between 6.5 and 7.5.

  • Titration: Place the sample in the titrator. Immerse the electrodes and begin stirring. Titrate with 0.00564 N PAO solution. Add the titrant in small increments, allowing the microammeter reading to stabilize after each addition.

  • Endpoint Determination: The endpoint is reached when the addition of a small increment of PAO causes no further decrease in the current. Record the volume of PAO used.

  • Calculation: mg/L Free this compound = (A × N × 35.45 × 1000) / mL sample Where:

    • A = mL of PAO consumed

    • N = Normality of PAO

Protocol for Total this compound Measurement
  • Sample Preparation: Take a 200 mL sample. If necessary, dilute a smaller volume to 200 mL with this compound-demand-free water.

  • pH Adjustment and KI Addition: Add 1 mL of acetate buffer solution (pH 4) to bring the pH to between 3.5 and 4.5.[1] Add approximately 1 g of KI crystals and mix to dissolve.[6]

  • Titration: Immediately place the sample in the titrator, immerse the electrodes, and begin stirring. Titrate with 0.00564 N PAO solution in the same manner as for free this compound.

  • Endpoint Determination: The endpoint is reached when the current ceases to decrease upon the addition of PAO. Record the volume of PAO used.

  • Calculation: mg/L Total this compound = (B × N × 35.45 × 1000) / mL sample Where:

    • B = mL of PAO consumed

    • N = Normality of PAO

Low-Level this compound Measurement Modification

For this compound concentrations below 0.2 mg/L, a modified procedure can be used for enhanced accuracy.[7]

  • Use a more dilute PAO solution (e.g., 0.000564 N).[7]

  • Endpoint detection is performed by plotting the titrant volume versus the current to more accurately determine the equivalence point.[7]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the amperometric titration of both free and total this compound.

AmperometricTitrationWorkflow cluster_sample Sample Collection & Preparation cluster_free Free this compound Titration cluster_total Total this compound Titration Sample Collect Water Sample Prep Measure 200 mL of Sample Sample->Prep AddBufferFree Add Phosphate Buffer (pH 7) Prep->AddBufferFree For Free Cl₂ AddBufferTotal Add Acetate Buffer (pH 4) Prep->AddBufferTotal For Total Cl₂ TitrateFree Titrate with PAO Solution AddBufferFree->TitrateFree EndpointFree Detect Endpoint (No Current Change) TitrateFree->EndpointFree CalcFree Calculate Free this compound EndpointFree->CalcFree AddKI Add Potassium Iodide (KI) AddBufferTotal->AddKI TitrateTotal Titrate with PAO Solution AddKI->TitrateTotal EndpointTotal Detect Endpoint (No Current Change) TitrateTotal->EndpointTotal CalcTotal Calculate Total this compound EndpointTotal->CalcTotal

Caption: Workflow for free and total this compound analysis by amperometric titration.

Applications in Pharmaceutical and Drug Development

Accurate this compound measurement is crucial in pharmaceutical manufacturing and drug development for several reasons:

  • Water Quality Control: Water is a primary raw material in pharmaceutical production. Monitoring residual this compound in purified water systems is essential to ensure it meets stringent quality standards and does not interfere with drug formulation or stability.

  • Disinfection and Sterilization: this compound-based disinfectants are widely used to sanitize equipment and manufacturing environments. Amperometric titration can be employed to verify the concentration of these disinfectant solutions, ensuring their efficacy.

  • Drug Substance and Product Stability: Residual this compound can be a reactive impurity that may degrade active pharmaceutical ingredients (APIs) or excipients, impacting the stability and shelf-life of the final drug product.

  • Cleaning Validation: As part of cleaning validation protocols, amperometric titration can be used to ensure that no residual this compound from cleaning agents remains on equipment surfaces, preventing cross-contamination between product batches.

  • Analysis of Chlorinated Compounds: The principle of amperometric titration can be adapted for the determination of specific chlorinated organic compounds, such as chlorobutanol, which is used as a preservative in some pharmaceutical preparations.[11]

Interferences and Method Limitations

While robust, the amperometric titration method is subject to certain interferences:

  • Positive Interferences: Nitrogen trichloride (NCl₃) and this compound dioxide can titrate as free this compound, leading to erroneously high results.[1]

  • Electrode Poisoning: Copper and silver ions can plate out on the electrode surface, poisoning it and affecting the accuracy of the endpoint detection.[1][5][6]

  • Sample Matrix Effects: Highly colored waters or those containing surface-active agents may interfere with the measurement.[1]

  • This compound Volatilization: Rapid stirring can lead to the loss of this compound from the sample, resulting in lower measured concentrations.[1][6]

  • Sample Stability: this compound in aqueous solutions is not stable and can degrade rapidly, especially when exposed to light or agitation. Therefore, samples should be analyzed immediately after collection.[1]

References

Application Notes and Protocols for Chlorine Dioxide Generation in Laboratory Disinfection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the generation and application of chlorine dioxide (ClO₂) for disinfection in a laboratory setting. The following protocols are intended to serve as a foundation for developing study-specific procedures for the evaluation of ClO₂ efficacy against various microorganisms and for the routine decontamination of laboratory surfaces and equipment.

Introduction to this compound Dioxide as a Laboratory Disinfectant

This compound dioxide is a potent, broad-spectrum biocide effective against bacteria, viruses, fungi, and spores.[1][2] Unlike this compound, its efficacy is largely independent of pH over a wide range.[2][3] ClO₂ acts as an oxidizing agent, disrupting cellular processes and destroying microorganisms.[1][4] Due to its gaseous nature, it must be generated at the point of use. This document outlines common laboratory-scale generation methods, safety precautions, and protocols for disinfection studies.

This compound Dioxide Generation Methods for Laboratory Use

Several methods are suitable for generating this compound dioxide in a laboratory. The choice of method depends on the required purity, concentration, and scale of the application.

2.1. Two-Part System (Acid-Chlorite Method)

This is a common and straightforward method for generating ClO₂ solutions. It involves the reaction of a sodium chlorite (B76162) solution with an acid, such as citric acid or hydrochloric acid.[5] Commercial kits are widely available in the form of powders or tablets that are mixed with a specific volume of water.

Reaction: 5NaClO₂ + 4HCl → 4ClO₂ + 5NaCl + 2H₂O

2.2. Three-Part System

Some commercially available systems utilize a three-part system, which can offer greater stability and control over the generation process. These typically involve a precursor, an activator, and a stabilizer.

2.3. On-Site Generators

For more continuous or larger-volume needs, dedicated this compound dioxide generators are available. These systems offer precise control over the concentration of the generated solution and can be integrated into automated disinfection processes.[6][7][8][9]

Safety Protocols for Handling this compound Dioxide

This compound dioxide is a hazardous gas and requires strict safety protocols.

  • Ventilation: Always work in a well-ventilated area, preferably within a chemical fume hood, when generating and handling this compound dioxide solutions.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For higher concentrations or in case of spills, a respirator with cartridges rated for acid gases and this compound dioxide may be necessary.[5]

  • Storage: Store precursor chemicals in a cool, dry, and well-ventilated area away from incompatible materials such as acids and organic compounds.[5] Generated this compound dioxide solutions should be stored in sealed, opaque containers and used within a short period, as they can degrade over time, especially when exposed to light and heat.

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area and follow established laboratory procedures for hazardous material cleanup. Small spills of ClO₂ solution can be neutralized with a sodium thiosulfate (B1220275) solution.

  • Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for this compound dioxide at 0.1 ppm (parts per million) in the workplace for an 8-hour time-weighted average.

Experimental Protocols for Disinfection Studies

The following are generalized protocols for evaluating the efficacy of this compound dioxide. Researchers should adapt these protocols to their specific experimental needs, including the choice of microorganisms, surfaces, and desired level of disinfection.

4.1. Protocol for Surface Disinfection Efficacy Testing

This protocol outlines the steps to assess the bactericidal, virucidal, or sporicidal activity of a this compound dioxide solution on a non-porous surface.

4.1.1. Materials

  • This compound dioxide solution of known concentration

  • Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Murine Norovirus, Bacillus subtilis spores)

  • Sterile test surfaces (carriers), such as stainless steel or glass coupons

  • Neutralizing broth (e.g., Dey-Engley neutralizing broth)

  • Sterile swabs

  • Incubator

  • Plate reader or manual colony counting equipment

4.1.2. Experimental Workflow

Surface_Disinfection_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_recovery Recovery & Analysis A Prepare microorganism suspension B Inoculate sterile carriers A->B C Dry inoculated carriers B->C E Apply ClO2 solution to carriers C->E D Generate ClO2 solution D->E F Incubate for specified contact time E->F G Neutralize disinfectant F->G H Recover microorganisms G->H I Enumerate viable microorganisms H->I J Calculate log reduction I->J

Caption: Workflow for surface disinfection efficacy testing.

4.1.3. Procedure

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth or buffer.

  • Inoculation of Carriers: Pipette a small volume (e.g., 10-50 µL) of the microbial suspension onto the center of each sterile carrier and spread evenly.

  • Drying: Allow the inoculated carriers to dry completely in a biosafety cabinet.

  • Preparation of this compound Dioxide Solution: Generate the this compound dioxide solution according to the manufacturer's instructions or the chosen laboratory method. Determine the concentration of the solution using a suitable test kit or spectrophotometric method.

  • Exposure: Apply the this compound dioxide solution to the inoculated carriers, ensuring complete coverage. Start a timer for the desired contact time.[8][10]

  • Neutralization: After the specified contact time, transfer the carriers to a tube containing neutralizing broth to inactivate the this compound dioxide.

  • Recovery: Swab the surface of the carrier and vortex or sonicate the tube to dislodge and suspend the surviving microorganisms.

  • Enumeration: Perform serial dilutions of the neutralized suspension and plate on appropriate agar (B569324) plates. Incubate the plates under suitable conditions.

  • Data Analysis: Count the number of colony-forming units (CFUs) on the plates and calculate the log reduction in microbial viability compared to control carriers treated with a sham solution (e.g., sterile water).

4.2. Protocol for Gaseous Decontamination Studies

This protocol is for evaluating the efficacy of this compound dioxide gas for decontaminating enclosed spaces or equipment.

4.2.1. Materials

  • This compound dioxide gas generation system (e.g., sachets, on-site generator)

  • Sealed enclosure (e.g., biological safety cabinet, glove box, or custom chamber)

  • Biological indicators (BIs) containing a known population of resistant spores (e.g., Geobacillus stearothermophilus or Bacillus atrophaeus)

  • Relative humidity and temperature sensors

  • This compound dioxide gas sensor

  • Sterile growth medium

4.2.2. Experimental Workflow

Gaseous_Decontamination_Workflow cluster_setup Setup cluster_decon Decontamination Cycle cluster_analysis Analysis A Place BIs in enclosure B Seal enclosure A->B C Set desired humidity and temperature B->C D Introduce ClO2 gas C->D E Maintain concentration for contact time D->E F Aerate enclosure E->F G Retrieve BIs F->G H Incubate BIs in growth medium G->H I Observe for growth H->I J Determine cycle success I->J

Caption: Workflow for gaseous decontamination studies.

4.2.3. Procedure

  • Preparation: Place biological indicators at various locations within the sealed enclosure to be decontaminated.

  • Sealing: Ensure the enclosure is properly sealed to prevent gas leakage.

  • Pre-conditioning: Adjust the relative humidity and temperature within the enclosure to the desired levels. Higher humidity generally enhances the efficacy of this compound dioxide gas.

  • Gas Generation and Exposure: Introduce this compound dioxide gas into the enclosure and monitor the concentration using a gas sensor. Maintain the target concentration for the specified contact time.[7][11]

  • Aeration: After the exposure time, aerate the enclosure to remove the this compound dioxide gas until the concentration drops to a safe level (typically below 0.1 ppm).

  • BI Retrieval and Incubation: Aseptically retrieve the biological indicators and transfer them to the appropriate growth medium.

  • Incubation and Observation: Incubate the BIs according to the manufacturer's instructions and observe for any signs of microbial growth (e.g., turbidity, color change).

  • Results: The absence of growth in all BIs indicates a successful decontamination cycle.

Quantitative Data on this compound Dioxide Efficacy

The following tables summarize the efficacy of this compound dioxide against various microorganisms from published studies.

Table 1: Bactericidal Efficacy of this compound Dioxide

MicroorganismConcentration (ppm)Contact TimeLog ReductionReference
Staphylococcus aureus10015 secondsComplete kill[8]
Staphylococcus aureus1401 minute>6[5]
Pseudomonas aeruginosa10015 secondsComplete kill[8]
Acinetobacter baumannii10015 secondsComplete kill[8]
Escherichia coli100<10 minutes>6-7[5]
Listeria monocytogenes390 seconds4[3]
Mycobacterium avium-intracellulare30-60060 secondsComplete kill[5]

Table 2: Virucidal Efficacy of this compound Dioxide

VirusConcentration (ppm)Contact TimeLog ReductionReference
Influenza A Virus115 seconds>3[12]
Human Norovirus (surrogate)25-505 minutes>6[13]
Adenovirus Type 525-505 minutes>6[13]
Poliovirus25-505 minutes>6[13]
SARS-CoV-220<30 minutesNot specified[12]
Avian Influenza Virus1001 minute>4[14]
Infectious Bronchitis Virus1003 minutes>4[14]

Table 3: Sporicidal Efficacy of this compound Dioxide

MicroorganismConcentration (ppm)Contact TimeLog ReductionReference
Bacillus anthracis (Sterne) spores10,000 (10 mg/mL)3 minutes8[15]
Bacillus atrophaeus spores1402.5 minutes>6[5]
Clostridium difficile spores60030 minutesNot specified[16]
Paenibacillus larvae spores0.195 (195 ng/mL)1 hourComplete inactivation[11]

Material Compatibility

This compound dioxide can be corrosive to certain materials, especially at high concentrations and with prolonged exposure.[17] The generation method also plays a role, as some methods produce acidic byproducts that can increase corrosivity.[18]

Table 4: Material Compatibility with this compound Dioxide

MaterialCompatibilityNotes
Stainless Steel (304, 316)GoodPure this compound dioxide gas shows good compatibility.[18][19] Acidified solutions may cause corrosion.
Plastics (PVC, CPVC, Polypropylene)GoodGenerally resistant to this compound dioxide.[17]
Elastomers (Buna-N, EPDM)Fair to PoorCompatibility depends on the specific formulation and concentration.[17]
AluminumPoorProne to corrosion.
Carbon SteelPoorCorrodes readily.[20]
Epoxy SurfacesVariableSome epoxy coatings may be affected by certain generation methods.[19]

It is recommended to test the compatibility of this compound dioxide with specific materials under the intended use conditions before widespread application.

Conclusion

This compound dioxide is a versatile and effective disinfectant for laboratory applications. By following proper generation procedures, adhering to strict safety protocols, and understanding its efficacy and material compatibility, researchers can confidently utilize this compound dioxide for their disinfection and decontamination needs. The provided protocols and data serve as a valuable resource for designing and conducting robust laboratory disinfection studies.

References

Application Notes and Protocols: The Strategic Use of Chlorine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Chlorine in Modern Pharmaceuticals

This compound chemistry is a cornerstone of the modern pharmaceutical industry, with estimates suggesting that it is employed in the manufacture of up to 88% of the top-selling drugs in the United States.[1][2] The strategic incorporation of this compound atoms into molecular structures can profoundly alter a compound's physiological characteristics and enhance its pharmacological profile.[3] this compound can act as a reactive "handle" for further functionalization, improve properties like lipid solubility and metabolic stability, and is often an integral part of the final active pharmaceutical ingredient (API).[4] More than 250 FDA-approved drugs contain this compound, highlighting its importance in treating a vast range of diseases.[1][5]

This document provides a detailed overview of the primary chlorination strategies, key reagents, and their applications in pharmaceutical synthesis. It includes specific experimental protocols, quantitative data, and safety guidelines to equip researchers and drug development professionals with the practical knowledge for effective and safe utilization of this compound chemistry.

Core Chlorination Strategies in Pharmaceutical Synthesis

The introduction of this compound into organic molecules is typically achieved through three main pathways: electrophilic, nucleophilic (deoxychlorination), and radical chlorination.[4] The choice of strategy depends on the substrate, the desired regioselectivity, and the overall synthetic plan.

G cluster_0 Chlorination Strategies cluster_1 Typical Substrates Chlorination Chlorination Electrophilic Electrophilic Chlorination->Electrophilic Attack on C=C, Aromatics Nucleophilic Nucleophilic Chlorination->Nucleophilic Displacement of -OH, etc. Radical Radical Chlorination->Radical Alkanes, Allylic, Benzylic Pos. Alkenes,\nAlkynes,\nAromatics Alkenes, Alkynes, Aromatics Electrophilic->Alkenes,\nAlkynes,\nAromatics Alcohols,\nCarboxylic Acids Alcohols, Carboxylic Acids Nucleophilic->Alcohols,\nCarboxylic Acids Alkanes,\nActivated C-H Alkanes, Activated C-H Radical->Alkanes,\nActivated C-H

Fig. 1: Core chlorination strategies and their typical substrates.

Key Chlorinating Reagents and Applications

A variety of reagents are available for chlorination, each with distinct properties regarding reactivity, selectivity, and handling requirements.

N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide (NCS) is a versatile and widely used reagent known for being a mild and selective chlorinating agent and oxidant.[6][7] It serves as an excellent source of electrophilic this compound ("Cl+") and is favored for reactions where harsh conditions could lead to unwanted side reactions or degradation of sensitive molecules.[6][8]

Key Applications:

  • α-chlorination of ketones and esters.[9]

  • Chlorination of electron-rich aromatic and heteroaromatic compounds.

  • Oxidation of alcohols and sulfides.[9]

  • Use in peptide synthesis to facilitate disulfide bond formation.[6][10]

Experimental Protocol: α-Chlorination of a Ketone

This protocol describes a general procedure for the chlorination of an activated C-H bond adjacent to a carbonyl group using NCS.

G start Start dissolve Dissolve Ketone in Solvent (e.g., THF) start->dissolve add_ncs Add N-Chlorosuccinimide (NCS) portion-wise dissolve->add_ncs stir Stir at Room Temp (or heat as required) add_ncs->stir monitor Monitor by TLC/GC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup (e.g., Na₂S₂O₃ wash) monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Chromatography/Distillation dry->purify end End purify->end

Fig. 2: General workflow for the α-chlorination of a ketone using NCS.

Methodology:

  • Setup: A clean, dry round-bottom flask is equipped with a magnetic stirrer and placed under a nitrogen or argon atmosphere.

  • Reagents: The ketone substrate (1.0 eq.) is dissolved in a suitable anhydrous solvent (e.g., tetrahydrofuran, dichloromethane).

  • Reaction: N-Chlorosuccinimide (1.05-1.2 eq.) is added portion-wise to the solution at room temperature. The reaction may be mildly exothermic.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, the reaction is quenched by adding an aqueous solution of sodium thiosulfate (B1220275) to destroy any excess NCS.

  • Workup: The mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography or distillation to yield the α-chloro ketone.

ParameterValue / ConditionPurpose
Substrate Ketone (1.0 eq.)Starting material
Reagent N-ChlorosuccinimideThis compound source
Stoichiometry 1.05 - 1.2 eq. NCSEnsures complete conversion
Solvent Anhydrous THF or DCMProvides reaction medium
Temperature Room Temperature (can vary)Controls reaction rate
Typical Yield 75-95%Varies with substrate
Table 1: Typical Reaction Parameters for NCS-mediated α-Chlorination.
Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly reactive inorganic compound primarily used to convert carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.[11][12] It is often preferred over other reagents like phosphorus pentachloride because its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[13]

Key Applications:

  • Synthesis of acyl chlorides, key intermediates for esters and amides.[11]

  • Conversion of primary and secondary alcohols to alkyl chlorides.

  • Used in the production of APIs such as ibuprofen, chloramphenicol, and ciprofloxacin.[14]

Experimental Protocol: Synthesis of an Acyl Chloride

This protocol details the conversion of a carboxylic acid to a highly reactive acyl chloride.

Methodology:

  • Setup: All operations must be performed in a well-ventilated fume hood. A dry, three-necked flask is fitted with a reflux condenser (with a gas outlet to a scrubber), a dropping funnel, and a magnetic stirrer.

  • Reagents: The carboxylic acid (1.0 eq.) is placed in the flask. An excess of thionyl chloride (1.5-2.0 eq.) is added slowly via the dropping funnel. A catalytic amount of N,N-dimethylformamide (DMF) is often added.

  • Reaction: The mixture is gently heated to reflux (typically 70-80°C) and maintained until the evolution of gas (SO₂ and HCl) ceases.

  • Workup: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

  • Purification: The resulting crude acyl chloride is often used directly in the next step or can be purified by vacuum distillation.

ParameterValue / ConditionPurpose
Substrate Carboxylic Acid (1.0 eq.)Starting material
Reagent Thionyl Chloride (SOCl₂)Chlorinating agent
Stoichiometry 1.5 - 2.0 eq. SOCl₂Drives reaction to completion
Catalyst DMF (catalytic)Accelerates the reaction
Temperature 70 - 80°C (Reflux)Provides activation energy
Typical Yield > 90%Generally a high-yielding reaction
Table 2: Typical Reaction Parameters for Acyl Chloride Synthesis using SOCl₂.
Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is another versatile chlorinating agent used for both radical and electrophilic chlorinations.[15] It can serve as a source of this compound radicals for the chlorination of alkanes and benzylic positions and can also chlorinate ketones and phenols.[15][16]

Key Applications:

  • Free-radical chlorination of alkanes.[15]

  • Selective chlorination of activated C-H bonds.

  • Synthesis of sulfonyl chlorides from thiols.[15]

  • Used in the synthesis of intermediates for drugs like the antiretrovirals Emtricitabine and Lamivudine.[15][17]

Application Example: Synthesis of an Intermediate for Emtricitabine/Lamivudine

A key step in a novel synthesis of the oxathiolane core of Emtricitabine and Lamivudine involves a continuous two-step sequence using sulfuryl chloride.[17][18] In this process, a sulfenyl chloride is formed, trapped by vinyl acetate, and then further chlorinated.[18]

ParameterValue / ConditionNote
Reagent Sulfuryl Chloride (SO₂Cl₂)Key chlorinating agent
Process Type Continuous FlowOffers superior control over exotherms and gas evolution
Key Transformation Sulfenyl chloride formation and subsequent chlorinationForms a crucial intermediate
Reported Throughput 141 g/hDemonstrates scalability in a flow system[17]
Table 3: Quantitative Data for the Synthesis of an Emtricitabine/Lamivudine Intermediate.

Case Study: Multi-Step Synthesis of Chloroquine

Chloroquine is a classic antimalarial drug whose synthesis relies on a key chlorination step. The core of the molecule, 4,7-dichloroquinoline, is prepared from m-chloroaniline through a multi-step process that culminates in a deoxychlorination reaction.[19][20]

Synthesis Pathway of 4,7-Dichloroquinoline:

  • Condensation: m-Chloroaniline is condensed with an appropriate reagent (e.g., diethyl 2-(ethoxymethylene)malonate) to form an enamine intermediate.[19]

  • Cyclization: The intermediate undergoes thermal cyclization to form a quinoline (B57606) ring system.[19]

  • Saponification & Decarboxylation: The resulting ester is hydrolyzed and then decarboxylated to yield 7-chloro-4-hydroxyquinoline (B73993).[20]

  • Chlorination: The crucial final step involves treating 7-chloro-4-hydroxyquinoline with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a this compound atom, yielding 4,7-dichloroquinoline.[20]

G A m-Chloroaniline B Enamine Intermediate A->B Condensation C Ethyl 7-chloro-4- hydroxyquinoline-3-carboxylate B->C Thermal Cyclization D 7-chloro-4-hydroxyquinoline C->D Saponification & Decarboxylation E 4,7-dichloroquinoline D->E Chlorination (e.g., POCl₃) F Chloroquine E->F Condensation with Side Chain

Fig. 3: Simplified synthetic pathway for Chloroquine, highlighting the key chlorination step.

Protocol for the Chlorination of 7-chloro-4-hydroxyquinoline:

Methodology:

  • Setup: In a fume hood, a round-bottom flask is charged with 7-chloro-4-hydroxyquinoline (1.0 eq.).

  • Reaction: Phosphorus oxychloride (POCl₃, ~3-5 eq.) is added carefully. The mixture is heated to reflux for several hours.

  • Workup: After cooling, the reaction mixture is poured cautiously onto crushed ice.

  • Neutralization: The acidic solution is carefully neutralized with an aqueous base (e.g., NaOH or NH₄OH) while cooling in an ice bath.

  • Isolation: The precipitated solid, 4,7-dichloroquinoline, is collected by filtration, washed thoroughly with water, and dried.[20]

ParameterValue / ConditionPurpose
Substrate 7-chloro-4-hydroxyquinolinePrecursor molecule
Reagent Phosphorus oxychloride (POCl₃)Deoxychlorinating agent
Temperature RefluxTo drive the reaction
Workup Quenching on ice, neutralizationTo decompose excess reagent and isolate product
Product 4,7-dichloroquinolineKey intermediate for Chloroquine[21]
Table 4: Reaction Parameters for the Synthesis of 4,7-dichloroquinoline.

Safety Protocols for Handling Chlorinating Agents

Chlorinating agents are reactive and often corrosive or toxic. Strict adherence to safety protocols is mandatory.[22][23]

General Precautions:

  • Training: All personnel must be trained on the specific hazards of the reagents being used.[24]

  • Engineering Controls: Always handle chlorinating agents in a properly functioning chemical fume hood.[22]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene recommended), and ANSI-approved safety goggles or a face shield at all times.[22][25]

  • Material Safety Data Sheet (MSDS/SDS): Always review the SDS for each chemical before use.[23]

G cluster_0 Hazard Mitigation Workflow assess Assess Hazards (Review SDS) ppe Select & Don Appropriate PPE assess->ppe controls Use Engineering Controls (Fume Hood) ppe->controls handle Handle Reagents Safely controls->handle waste Segregate & Dispose of Waste Properly handle->waste emergency Emergency? handle->emergency decontaminate Decontaminate Glassware & Work Area waste->decontaminate spill Follow Spill Procedure emergency->spill Spill first_aid Administer First Aid emergency->first_aid Exposure

Fig. 4: A logical workflow for the safe handling of hazardous chlorinating agents.

Specific Agent Handling:

Reagent TypeExamplesKey Handling & Storage PrecautionsSpill & Emergency Response
Gaseous This compound (Cl₂)Store cylinders upright and secured in a cool, dry, well-ventilated area away from combustible materials.[22][26] Use appropriate regulators and check for leaks with ammonia (B1221849) vapor (forms white NH₄Cl fumes).[26]Evacuate the area immediately. Shut off the gas supply if safe to do so. Trained personnel with SCBA should respond.[24]
Liquid SOCl₂, SO₂Cl₂, POCl₃Highly corrosive and moisture-sensitive. Handle under an inert atmosphere. Store in tightly sealed containers. Reacts violently with water.Neutralize small spills with a solid absorbent like sodium bicarbonate. For large spills, evacuate and seek expert assistance. Use appropriate first aid for skin/eye contact (flush with copious water).[27]
Solid N-Chlorosuccinimide (NCS)Moisture and light-sensitive. Store in a cool, dry, dark place.[28] Avoid creating dust.[28]Sweep up solid spills carefully without creating dust and place in a suitable container for disposal.[25] For skin contact, wash with soap and plenty of water.[27]
Table 5: Summary of Safety and Handling Information for Common Chlorinating Agents.

Conclusion

This compound is a fundamentally important element in the synthesis of a vast array of pharmaceuticals. The ability to introduce this compound atoms with precision and control through various chemical strategies is crucial for constructing complex molecular architectures and optimizing drug properties. A thorough understanding of the available chlorinating reagents, their reaction mechanisms, and stringent safety protocols is essential for any researcher or scientist in the field of drug discovery and development. The continued innovation in chlorination methodologies, such as the development of milder and more selective reagents and processes, will undoubtedly continue to advance the frontiers of medicinal chemistry.[29]

References

Application Notes and Protocols for Assessing the Efficacy of Chlorine-Based Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorine-based disinfectants are widely utilized for their broad-spectrum antimicrobial activity, cost-effectiveness, and ease of use. Their efficacy is crucial in various settings, including healthcare, pharmaceutical manufacturing, and food processing, to control microbial contamination. The assessment of this efficacy is governed by standardized protocols to ensure that these disinfectants meet the required performance criteria for their intended applications. This document provides detailed application notes and protocols for evaluating the effectiveness of two common this compound-based disinfectants: sodium hypochlorite (B82951) (NaOCl) and sodium dichloroisocyanurate (NaDCC).

The primary mechanism of action for this compound compounds involves the disruption of microbial cell integrity. When dissolved in water, they form hypochlorous acid (HOCl), a potent oxidizing agent. HOCl penetrates the cell wall and membrane of microorganisms, leading to the denaturation of proteins, inactivation of enzymes, and damage to nucleic acids (DNA and RNA), ultimately resulting in cell death. This process is often mediated by the generation of reactive oxygen species (ROS), which cause significant oxidative stress within the microbial cell.[1][2]

Factors Influencing Efficacy

The antimicrobial efficacy of this compound-based disinfectants is not absolute and can be influenced by several factors that must be controlled and considered during testing and application:

  • Concentration: Higher concentrations of available this compound generally lead to a more rapid and extensive kill.

  • Contact Time: A sufficient duration of contact between the disinfectant and the microorganisms is necessary for effective inactivation.

  • pH: The pH of the disinfectant solution is critical as it affects the equilibrium between the highly effective hypochlorous acid (HOCl) and the less effective hypochlorite ion (OCl-). Lower pH favors the formation of HOCl.[2]

  • Temperature: Higher temperatures generally enhance the antimicrobial activity of this compound disinfectants.

  • Organic Load: The presence of organic matter, such as blood, serum, or soil, can react with and neutralize available this compound, reducing its disinfectant capacity.[3] This is a critical consideration in real-world applications and is simulated in "dirty conditions" testing.

  • Microorganism Type and Load: Different microorganisms exhibit varying levels of resistance to this compound. Higher initial numbers of microorganisms will require a more robust disinfection process to achieve the desired level of decontamination.

Key Experimental Protocols

Standardized methods are essential for the reproducible and comparable assessment of disinfectant efficacy. The European Norm (EN) standards are widely recognized for this purpose. Below are detailed protocols based on the principles of EN 1276, a quantitative suspension test for the evaluation of bactericidal activity.

Protocol 1: EN 1276 Quantitative Suspension Test for Bactericidal Activity

This test evaluates the efficacy of a disinfectant against a suspension of bacteria under specific conditions.

1. Materials:

  • Test Microorganisms:

    • Pseudomonas aeruginosa (e.g., ATCC 15442)

    • Escherichia coli (e.g., ATCC 10536)

    • Staphylococcus aureus (e.g., ATCC 6538)

    • Enterococcus hirae (e.g., ATCC 10541)

  • Culture Media: Tryptone Soya Agar (TSA) for bacterial culture and enumeration.

  • Interfering Substances (Organic Load):

    • Clean Conditions: 0.3 g/L bovine albumin solution.

    • Dirty Conditions: 3.0 g/L bovine albumin solution plus 3.0 mL/L sheep erythrocytes.

  • Hard Water: Prepare a solution containing specific concentrations of calcium and magnesium salts to simulate water of a defined hardness.

  • Neutralizer: A solution capable of inactivating the this compound disinfectant without harming the test microorganisms (e.g., sodium thiosulfate (B1220275) solution). The neutralizer's efficacy and non-toxicity must be validated prior to the test.

  • Test Disinfectant: Sodium hypochlorite or NaDCC solution of the desired concentration.

  • Sterile test tubes, pipettes, and other standard microbiology laboratory equipment.

2. Procedure:

  • Preparation of Test Suspension: Culture the test microorganisms on TSA plates. Harvest the bacteria to create a standardized suspension in a suitable diluent. The final concentration of the bacterial suspension should be between 1.5 x 10⁸ and 5.0 x 10⁸ CFU/mL.

  • Test Conditions: The test is typically performed at a controlled temperature (e.g., 20°C) for a specified contact time (e.g., 5 minutes).

  • Test Procedure: a. In a sterile test tube, pipette 8.0 mL of the test disinfectant solution. b. Add 1.0 mL of the interfering substance (for either clean or dirty conditions). c. Add 1.0 mL of the bacterial test suspension. d. Start a timer immediately. Mix the solution thoroughly. e. After the specified contact time, transfer 1.0 mL of the mixture to a tube containing 8.0 mL of neutralizer and 1.0 mL of water. Mix well and allow to stand for 5 minutes.

  • Enumeration of Survivors: a. Perform serial dilutions of the neutralized sample. b. Plate 1.0 mL of appropriate dilutions onto TSA plates using the pour plate or spread plate method. c. Incubate the plates at 36 ± 1°C for 24-48 hours.

  • Calculation of Log Reduction: a. Count the number of colonies on the plates and calculate the number of surviving bacteria per mL (N). b. Determine the initial number of bacteria in the test suspension (N₀) through a validation suspension count. c. Calculate the log reduction using the formula: Log Reduction = log₁₀(N₀) - log₁₀(N) .

  • Validation and Controls: Perform a neutralizer efficacy control, a non-toxicity control, and a validation of the test suspension in parallel to ensure the validity of the results.

Passing Criterion for EN 1276: For a product to pass this standard, it must demonstrate a ≥ 5-log reduction (99.999% kill rate) in the viable counts of the test microorganisms under the specified conditions.[2]

Quantitative Data on Efficacy

The following tables summarize the bactericidal efficacy of sodium hypochlorite and NaDCC against the four standard EN 1276 test organisms. It is important to note that efficacy can vary based on the specific formulation and test conditions. The data presented is a synthesis of values reported in scientific literature and should be used as a general guide.

Table 1: Bactericidal Efficacy of Sodium Hypochlorite (NaOCl)

MicroorganismConcentration (ppm available this compound)Contact Time (minutes)Organic LoadLog ReductionReference
Pseudomonas aeruginosa100-2005Clean> 5[1]
Staphylococcus aureus100-2005Clean> 5[1]
Escherichia coli100-2005Clean> 5[4]
Enterococcus hirae100-2005Clean> 5[4]
Pseudomonas aeruginosa50005Dirty (20% plasma)Inactivated[1]
Staphylococcus aureus50005Dirty (20% plasma)Inactivated[1]

Table 2: Bactericidal Efficacy of Sodium Dichloroisocyanurate (NaDCC)

MicroorganismConcentration (ppm available this compound)Contact Time (minutes)Organic LoadLog ReductionReference
Pseudomonas aeruginosa100-2005Clean> 5[1]
Staphylococcus aureus100-2005Clean> 5[1]
Escherichia coli100-2005Clean> 5[5]
Enterococcus hirae100-2005Clean> 5[4]
Pseudomonas aeruginosa30005Dirty (20% plasma)Satisfactory[1]
Staphylococcus aureus30005Dirty (20% plasma)Satisfactory[1]

Note: "Satisfactory" in the context of the reference indicates effective disinfection, and "Inactivated" suggests a significant but not fully quantified reduction under the high organic load.

Visualizations

Signaling Pathway of Microbial Inactivation by this compound

G cluster_extracellular Extracellular Environment cluster_cell Microbial Cell cluster_envelope Cell Envelope cluster_cytoplasm Cytoplasm This compound This compound-based Disinfectant HOCl Hypochlorous Acid (HOCl) This compound->HOCl Hydrolysis in water CellWall Cell Wall HOCl->CellWall Penetration CellMembrane Cell Membrane HOCl->CellMembrane Disruption of membrane potential Proteins Proteins / Enzymes HOCl->Proteins Oxidation & Denaturation NucleicAcids DNA / RNA HOCl->NucleicAcids Damage ROS Reactive Oxygen Species (ROS) HOCl->ROS Generation CellMembrane->Proteins Increased Permeability CellDeath Cell Death Proteins->CellDeath Inactivation of essential enzymes NucleicAcids->CellDeath Inhibition of replication ROS->Proteins Oxidative Damage ROS->NucleicAcids Oxidative Damage OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->CellDeath

Caption: Mechanism of microbial inactivation by this compound-based disinfectants.

Experimental Workflow for EN 1276 Suspension Test

G start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture prep_disinfectant Prepare Disinfectant and Interfering Substance start->prep_disinfectant mix Mix Disinfectant, Interfering Substance, and Bacteria (1:1:8) prep_culture->mix prep_disinfectant->mix contact Incubate for Specified Contact Time mix->contact neutralize Neutralize Disinfectant contact->neutralize plate Serial Dilution and Plating on Agar neutralize->plate incubate Incubate Plates (24-48h) plate->incubate count Count Colonies (CFU) incubate->count calculate Calculate Log Reduction count->calculate end End calculate->end

Caption: Workflow for the EN 1276 quantitative suspension test.

Conclusion

The standardized protocols outlined in this document are fundamental for the accurate assessment of the efficacy of this compound-based disinfectants. A thorough understanding of the experimental methodologies and the factors that influence disinfectant activity is crucial for researchers and professionals in drug development and quality control. The provided data and visualizations serve as a practical guide for implementing these essential evaluation procedures. It is recommended that for regulatory submissions, the specific requirements of the relevant authorities (e.g., EPA, ECHA) are consulted and followed.

References

Application Notes and Protocols for Chlorine-Based Pathogen Removal in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and practices of using chlorine for the disinfection of wastewater, with a focus on pathogen removal. Detailed protocols for laboratory-scale evaluation of disinfection efficacy are also presented.

Introduction to this compound Disinfection in Wastewater Treatment

Chlorination is a widely adopted method for disinfecting municipal wastewater due to its effectiveness in inactivating a broad spectrum of pathogenic microorganisms, its cost-effectiveness, and the availability of a measurable residual for continued disinfection.[1][2] The primary objective of chlorination in this context is to mitigate the public health risks associated with the discharge of treated wastewater into the environment by reducing the load of bacteria, viruses, and protozoa.[1]

When this compound is introduced to wastewater, it reacts with water to form hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl-), which are the primary disinfecting agents.[3] These highly reactive species disrupt essential cellular functions in microorganisms by oxidizing proteins, lipids, and nucleic acids, leading to their inactivation or death.[1]

Factors Influencing Chlorination Efficacy

The effectiveness of this compound disinfection is influenced by several key parameters that must be carefully controlled and monitored:

  • This compound Dosage and Contact Time (CT Value): The product of the this compound concentration (C) and the contact time (T) is a critical parameter for achieving a desired level of disinfection.[4][5] Higher CT values generally result in greater pathogen inactivation.

  • pH: The pH of the wastewater significantly affects the equilibrium between HOCl and OCl-. HOCl is a more potent disinfectant, and its formation is favored at a lower pH.[4]

  • Temperature: Higher water temperatures generally increase the rate of disinfection.[4]

  • Wastewater Characteristics: The presence of organic matter, ammonia, and certain inorganic compounds in wastewater can exert a "this compound demand," consuming the available this compound and reducing its disinfection efficacy.[2][3]

Quantitative Data on Pathogen Inactivation

The following tables summarize the efficacy of this compound in inactivating various pathogens under different experimental conditions.

Table 1: Inactivation of Escherichia coli by Free this compound

Initial E. coli Concentration (log10 CFU/mL)Free this compound Dose (mg/L)Contact Time (min)Temperature (°C)pHLog ReductionReference
8.35 - 8.750.530227.03.88 - 6.0[6]
8.35 - 8.750.7530227.06.41[6]
8.35 - 8.751.030227.0>7.3[6]
8.35 - 8.751.2530227.0>7.3[6]
8.35 - 8.751.530227.0Complete Inactivation[6]
~7.00.23025Not Specified3.8[7]
~7.00.53025Not Specified5.5[7]
~7.01.01025Not Specified5.3[7]

Table 2: CT Values for Viral Inactivation by Free this compound

VirusLog InactivationTemperature (°C)pHCT Value (mg·min/L)Reference
Viruses (General)2106.0 - 9.03[8]
Viruses (General)3106.0 - 9.04[8]
Viruses (General)4106.0 - 9.06[8]
Coxsackievirus B4Not Specified7.512.5[8]
Adenovirus4Not SpecifiedNot Specified0.38[8]
Murine Norovirus (Human Norovirus surrogate)4Not SpecifiedNot Specified0.07[8]

Table 3: Inactivation of Human Norovirus (HuNoV) and MS2 Bacteriophage in Secondary Effluent

PathogenTotal this compound Dose (ppm)Contact Time (min)Log ReductionReference
HuNoV GI.125up to 600.02 ± 0.08[9]
HuNoV GI.150up to 600.2 ± 0.2[9]
HuNoV GI.1100up to 604.2 ± 0.84[9]
HuNoV GII.425up to 600.3 ± 0.3[9]
HuNoV GII.450up to 600.4 ± 0.1[9]
HuNoV GII.4100up to 604.4 ± 0.3[9]
MS2 Bacteriophage10600.3 ± 0.1[9]
MS2 Bacteriophage25601.4 ± 0.2[9]
MS2 Bacteriophage50up to 60>5[9]
MS2 Bacteriophage100up to 60>5[9]

Disinfection Byproducts (DBPs)

A significant consideration in the use of this compound for wastewater disinfection is the potential for the formation of disinfection byproducts (DBPs).[10] These compounds are formed from the reaction of this compound with natural organic matter and other precursors present in the wastewater.[10] Some DBPs are of health concern, and their formation should be minimized.

Table 4: Common Disinfection Byproducts Formed During Chlorination of Wastewater

DBP ClassSpecific CompoundsPrecursors
Trihalomethanes (THMs) Chloroform, Bromoform, Dibromochloromethane, BromodichloromethaneNatural Organic Matter
Haloacetic Acids (HAAs) Monochloroacetic acid, Dichloroacetic acid, Trichloroacetic acidNatural Organic Matter
Haloacetonitriles (HANs) Dichloroacetonitrile, TrichloroacetonitrileAmino acids, Algal organic matter
Haloketones 1,1,1-TrichloropropanoneNatural Organic Matter
Chloropicrin TrichloronitromethaneAmino acids, Nitrite
Chloral Hydrate TrichloroacetaldehydeNatural Organic Matter

Experimental Protocols

Protocol for Bench-Scale Evaluation of this compound Disinfection Efficacy

This protocol outlines a procedure for determining the effectiveness of this compound in inactivating a target pathogen in a wastewater sample at a laboratory scale.

5.1.1 Materials

  • Wastewater sample

  • Stock solution of sodium hypochlorite (NaOCl) of known concentration

  • Sterile phosphate-buffered saline (PBS) or other suitable buffer

  • Sodium thiosulfate (B1220275) solution (for neutralization)

  • Culture media and petri dishes for enumeration of the target pathogen

  • Sterile glassware (beakers, flasks, pipettes)

  • Magnetic stirrer and stir bars

  • Incubator

  • pH meter

  • DPD colorimetric test kit or spectrophotometer for measuring this compound residual

5.1.2 Procedure

  • Sample Preparation:

    • Collect a representative sample of the wastewater to be tested.

    • If necessary, filter the sample to remove large particles that may interfere with the experiment.

    • Determine the initial concentration of the target pathogen in the wastewater sample using standard plating techniques. This will serve as the baseline (time zero) measurement.

  • This compound Dosing:

    • Prepare a series of beakers, each containing a known volume of the wastewater sample.

    • While stirring, add varying doses of the sodium hypochlorite stock solution to each beaker to achieve the desired initial this compound concentrations.

    • Leave one beaker without this compound as a control.

  • Contact Time:

    • Start a timer immediately after adding the this compound.

    • At predetermined contact time intervals (e.g., 5, 10, 15, 30 minutes), withdraw an aliquot from each beaker.

  • Neutralization:

    • Immediately add a sufficient volume of sodium thiosulfate solution to the withdrawn aliquot to neutralize any remaining this compound residual. This stops the disinfection reaction.

  • Pathogen Enumeration:

    • Perform serial dilutions of the neutralized samples.

    • Plate the dilutions onto the appropriate culture medium for the target pathogen.

    • Incubate the plates under optimal conditions.

    • After incubation, count the number of colonies to determine the concentration of surviving pathogens.

  • This compound Residual Measurement:

    • At each contact time, measure the free and total this compound residual in a parallel set of beakers using a DPD colorimetric method or an amperometric titrator.

5.1.3 Data Analysis

  • Calculate the log reduction of the pathogen at each this compound dose and contact time using the following formula: Log Reduction = log10 (N₀ / Nₜ) Where:

    • N₀ = Initial concentration of the pathogen

    • Nₜ = Concentration of the pathogen at a given contact time

  • Plot the log reduction as a function of the CT value (this compound Concentration × Contact Time) to generate a disinfection curve.

Standard Method for Measuring this compound Residual (DPD Colorimetric Method)

This protocol is based on the widely used DPD (N,N-diethyl-p-phenylenediamine) method for determining free and total this compound residuals.

5.2.1 Materials

  • DPD reagent (in powder pillow or liquid form)

  • Sample cells (cuvettes)

  • Spectrophotometer or colorimeter calibrated for this compound measurement

  • Phosphate buffer solution

5.2.2 Procedure for Free this compound

  • Fill a sample cell with the water sample to the mark.

  • Add the contents of one DPD Free this compound Reagent powder pillow or the specified volume of liquid reagent to the sample cell.

  • Cap the cell and shake gently to mix.

  • A pink color will develop if free this compound is present.

  • Place the sample cell into the spectrophotometer and read the concentration of free this compound immediately.

5.2.3 Procedure for Total this compound

  • Use the same sample from the free this compound test.

  • Add the contents of one DPD Total this compound Reagent powder pillow or the specified volume of liquid reagent to the sample cell.

  • Cap the cell and shake to mix.

  • Allow the sample to react for the time specified in the manufacturer's instructions (typically 3-6 minutes).

  • A pink color will intensify if combined this compound is present.

  • Place the sample cell into the spectrophotometer and read the concentration of total this compound.

Visualizations

Chlorine_Chemistry_in_Wastewater cluster_this compound This compound Addition cluster_reactions Reactions in Water cluster_pathogen Pathogen Inactivation Cl2 This compound Gas (Cl2) H2O Water (H2O) Cl2->H2O Hydrolysis NaOCl Sodium Hypochlorite (NaOCl) NaOCl->H2O Dissolution HOCl Hypochlorous Acid (HOCl) (Strong Disinfectant) H2O->HOCl OCl Hypochlorite Ion (OCl-) (Weaker Disinfectant) HOCl->OCl pH dependent equilibrium Pathogen Pathogen (Bacteria, Virus, Protozoa) HOCl->Pathogen Oxidation of cellular components H_plus H+ OCl->Pathogen Oxidation of cellular components OH_minus OH- Inactivated_Pathogen Inactivated Pathogen Pathogen->Inactivated_Pathogen

Caption: Chemical reactions of this compound in wastewater leading to pathogen inactivation.

Experimental_Workflow start Start sample_prep Wastewater Sample Preparation & Initial Pathogen Enumeration (N₀) start->sample_prep chlorine_dosing This compound Dosing (Varying Concentrations) sample_prep->chlorine_dosing contact_time Contact Time Intervals chlorine_dosing->contact_time sampling Aliquot Withdrawal contact_time->sampling neutralization Neutralization with Sodium Thiosulfate sampling->neutralization pathogen_enumeration Pathogen Enumeration (Nₜ) neutralization->pathogen_enumeration log_reduction Calculate Log Reduction log10(N₀/Nₜ) pathogen_enumeration->log_reduction end End log_reduction->end DBP_Formation_Pathway cluster_reactants Reactants cluster_products Disinfection Byproducts (DBPs) This compound This compound (HOCl/OCl-) THMs Trihalomethanes (THMs) This compound->THMs HAAs Haloacetic Acids (HAAs) This compound->HAAs Other_DBPs Other DBPs (HANs, etc.) This compound->Other_DBPs NOM Natural Organic Matter (NOM) NOM->THMs NOM->HAAs Precursors Other Precursors (e.g., Amino Acids, Bromide) Precursors->Other_DBPs

References

Synthesis of Chlorinated Alkanes via Photochemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chlorinated alkanes through photochemical reactions. The information is intended for professionals in research, scientific, and drug development fields, offering a comprehensive guide to understanding and implementing these reactions in a laboratory setting.

Introduction

Photochemical chlorination is a well-established method for the functionalization of alkanes, which are typically inert. This process utilizes light energy to initiate a free-radical chain reaction, leading to the substitution of hydrogen atoms with chlorine atoms. The reaction is of significant interest in organic synthesis for the production of alkyl chlorides, which are valuable intermediates in the manufacturing of solvents, pharmaceuticals, and other fine chemicals.

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

  • Initiation: The process begins with the absorption of ultraviolet (UV) light by a this compound molecule (Cl₂), causing the homolytic cleavage of the Cl-Cl bond to form two highly reactive this compound radicals (Cl•).

  • Propagation: A this compound radical abstracts a hydrogen atom from an alkane molecule (R-H), forming an alkyl radical (R•) and a molecule of hydrogen chloride (HCl). The newly formed alkyl radical then reacts with another this compound molecule to produce the chlorinated alkane (R-Cl) and a new this compound radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two this compound radicals, two alkyl radicals, or an alkyl radical and a this compound radical.

The quantum yield for these reactions can be very high, often in the range of 10⁴ to 10⁶, meaning that a single photon can initiate a long chain of reactions, leading to the formation of many molecules of the chlorinated product.[1][2]

Factors Influencing Photochemical Chlorination

Several factors can influence the rate and selectivity of photochemical chlorination reactions:

  • Light Intensity: Higher light intensity increases the rate of the initiation step, leading to a higher concentration of this compound radicals and a faster overall reaction rate.

  • Reactant Concentration: The concentration of both the alkane and this compound can affect the reaction rate and product distribution. An excess of the alkane can favor monochlorination and minimize the formation of polychlorinated products.

  • Temperature: While the initiation step is photochemical, the propagation steps are thermal. Higher temperatures can increase the overall reaction rate. However, selectivity often decreases at higher temperatures.

  • Nature of the Alkane: The structure of the alkane plays a crucial role in determining the product distribution. The reactivity of C-H bonds towards abstraction by this compound radicals follows the order: tertiary > secondary > primary. This is due to the greater stability of the resulting tertiary and secondary alkyl radicals compared to primary radicals.

Quantitative Data on Product Distribution

The regioselectivity of photochemical chlorination is a key consideration. The following tables summarize the product distribution for the monochlorination of various alkanes.

AlkaneProductProduct Distribution (%)Notes
Propane1-Chloropropane45The formation of 2-chloropropane (B107684) is favored due to the higher reactivity of the secondary hydrogens.[3]
2-Chloropropane55Secondary hydrogens are approximately 3.98 times more reactive than primary hydrogens in the chlorination of propane.
n-Butane1-Chlorobutane28The major product is 2-chlorobutane, resulting from the abstraction of a secondary hydrogen.[4][5]
2-Chlorobutane72
Pentane1-Chloropentane (B165111)~27The principal monochloride is 2-chloropentane. The remaining products are an approximate 1:1 mixture of 1-chloropentane and 3-chloropentane.
2-Chloropentane46The relative reactivity of secondary hydrogens is about 4.5 times that of primary hydrogens.
3-Chloropentane~27

Experimental Protocols

General Batch Photochemical Chlorination of a Liquid Alkane (e.g., Heptane)

This protocol is a general guideline for the batch photochemical chlorination of a liquid alkane. Caution: This reaction should be performed in a well-ventilated fume hood, as both this compound gas and hydrogen chloride are toxic and corrosive.

Materials:

  • Alkane (e.g., Heptane)

  • This compound gas

  • Round-bottom flask equipped with a gas inlet tube, a condenser, and a magnetic stir bar

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Gas flow meter

  • Scrubbing solution (e.g., sodium hydroxide (B78521) solution)

  • Ice bath

  • Standard laboratory glassware and workup reagents (e.g., sodium bicarbonate solution, anhydrous sodium sulfate, rotary evaporator)

Procedure:

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. The round-bottom flask containing the alkane and a stir bar is placed in an ice bath to control the reaction temperature. The gas inlet tube should extend below the surface of the liquid. The condenser is connected to a scrubbing solution to neutralize unreacted this compound gas and the HCl byproduct.

  • Inert Atmosphere (Optional but Recommended): Purge the system with an inert gas, such as nitrogen or argon, to remove oxygen, which can act as a radical inhibitor.

  • Initiation of Reaction: Turn on the UV lamp and position it to irradiate the reaction flask.

  • Introduction of this compound: Slowly bubble this compound gas through the stirred alkane solution at a controlled rate using a gas flow meter. The reaction is often exothermic, so the rate of this compound addition should be adjusted to maintain the desired temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the yellow-green color of the this compound gas and by analytical techniques such as Gas Chromatography (GC) to observe the formation of chlorinated products.

  • Reaction Workup: Once the desired conversion is achieved, stop the flow of this compound and turn off the UV lamp.

  • Quenching: Purge the reaction mixture with an inert gas to remove any dissolved this compound and HCl.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent/unreacted alkane by distillation or rotary evaporation. The chlorinated alkane products can be further purified by fractional distillation.[6]

Microflow Photochemical Chlorination of Cyclohexane (B81311)

This protocol describes a continuous microflow setup for the chlorination of cyclohexane.[7]

Materials and Equipment:

  • Cyclohexane

  • This compound gas

  • Microreactor (e.g., PFA or FEP tubing)

  • Syringe pumps

  • Gas-tight syringes

  • T-mixer

  • Light source (e.g., 15W black light)

  • Back-pressure regulator

  • Collection flask with a quenching solution (e.g., 10% sodium sulfite)

Procedure:

  • System Setup: Assemble the microflow system as shown in the workflow diagram below.

  • Reagent Preparation: Fill separate gas-tight syringes with cyclohexane and this compound gas.

  • Pumping and Mixing: Use syringe pumps to deliver cyclohexane and this compound gas at controlled flow rates into a T-mixer.

  • Photoreaction: The mixed stream flows through the microreactor, which is irradiated by the light source.

  • Quenching and Collection: The product stream exits the reactor through a back-pressure regulator and is collected in a flask containing a quenching solution.

  • Analysis: The product mixture can be analyzed by GC to determine the yield and selectivity.

SubstrateChlorinating AgentLight SourceResidence Time (min)Yield of Monochloride (%)
CyclohexaneThis compound gasNatural room light1920
CyclohexaneSulfuryl chloride15W black light1935

Visualizations

Signaling Pathways and Experimental Workflows

Photochemical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV Light (hν) Cl_rad2 Cl• RH R-H (Alkane) R_rad R• (Alkyl Radical) RH->R_rad Hydrogen Abstraction HCl HCl Cl_rad2->HCl RCl R-Cl (Chlorinated Alkane) R_rad->RCl This compound Abstraction Cl2_2 Cl₂ Cl_rad3 Cl• Cl2_2->Cl_rad3 Cl_rad4 Cl• Cl2_3 Cl₂ Cl_rad4->Cl2_3 Cl_rad5 Cl• Cl_rad5->Cl2_3 R_rad2 R• RR R-R R_rad2->RR R_rad3 R• R_rad3->RR R_rad4 R• RCl2 R-Cl R_rad4->RCl2 Cl_rad6 Cl• Cl_rad6->RCl2 Batch_Photochemical_Chlorination_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification A Assemble glassware: Round-bottom flask, condenser, gas inlet B Add alkane and stir bar A->B C Place in ice bath and connect to scrubber B->C D Turn on UV lamp C->D E Start bubbling this compound gas D->E F Monitor reaction progress (e.g., GC) E->F G Stop this compound flow and turn off lamp F->G H Purge with inert gas G->H I Wash with NaHCO₃ solution H->I J Dry with Na₂SO₄ I->J K Filter and concentrate J->K L Purify by fractional distillation K->L Microflow_Photochemical_Chlorination_Workflow cluster_reagents 1. Reagent Delivery cluster_mixing_reaction 2. Mixing and Reaction cluster_collection 3. Collection and Quenching A Syringe pump with alkane C T-mixer A->C B Syringe pump with this compound gas B->C D Microreactor coil under UV irradiation C->D E Back-pressure regulator D->E F Collection flask with quenching solution E->F

References

Application Notes and Protocols for Optimal Chlorine Dosage in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of optimizing chlorine dosage in water treatment. The aim is to achieve effective disinfection while minimizing the formation of harmful disinfection byproducts (DBPs).

Introduction

Chlorination is a widely used method for disinfecting drinking water due to its effectiveness against a broad spectrum of pathogens and its ability to provide a residual disinfectant in the distribution system.[1][2] However, the chemical reactivity of this compound can lead to the formation of regulated DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), when it reacts with natural organic matter in the water.[3][4][5] Therefore, optimizing the this compound dosage is a critical process to balance the goals of microbial inactivation and DBP minimization.[6][7] This involves understanding the interplay of this compound demand, contact time, water quality parameters, and the desired this compound residual.[8][9][10]

Key Concepts in this compound Dosage Optimization

This compound Demand: The amount of this compound consumed by reacting with inorganic and organic materials in the water before a residual is established.[1][11] This demand must be satisfied to ensure adequate disinfection.[1]

Breakpoint Chlorination: The point at which the this compound demand has been fully satisfied, and any additional this compound added will result in a proportional increase in the free this compound residual.[12] Operating beyond the breakpoint is crucial for effective disinfection.[13]

This compound Residual: The concentration of this compound remaining in the water after the demand has been met. It is categorized as either combined this compound (chloramines) or free this compound (hypochlorous acid and hypochlorite (B82951) ions), with free this compound being the more effective disinfectant.[9][11] A minimum free this compound residual of 0.5 mg/L is often targeted in the clearwell.[8]

Contact Time (CT): The product of the this compound concentration (C in mg/L) and the contact time (T in minutes).[9][14] Achieving a target CT value is essential for ensuring the inactivation of specific pathogens.[15][16]

Disinfection Byproducts (DBPs): Chemical compounds formed when this compound reacts with organic and inorganic matter in the water.[3][5] The most common regulated DBPs are THMs and HAAs.[5][17] The United States Environmental Protection Agency (EPA) has set Maximum Contaminant Levels (MCLs) for total trihalomethanes (TTHMs) at 0.080 mg/L and for five haloacetic acids (HAA5) at 0.060 mg/L.[17]

Experimental Workflow for this compound Dosage Optimization

The following diagram illustrates the general workflow for determining the optimal this compound dosage for a given water source.

G cluster_0 Phase 1: Characterization & Preliminary Testing cluster_1 Phase 2: Dosage & Contact Time Optimization cluster_2 Phase 3: DBP Analysis & Final Optimization A Raw Water Characterization (pH, Temp, Turbidity, TOC) B Jar Testing for Coagulant Optimization A->B C This compound Demand (Breakpoint Chlorination) B->C D Bench-Scale Chlorination (Varying Doses & Contact Times) C->D Inform Initial Dosage Range E Measure Free & Total This compound Residual D->E F DBP Analysis (THMs & HAAs) E->F G Determine Optimal This compound Dose F->G H Full-Scale Treatment Plant G->H Validation & Full-Scale Implementation

Caption: Experimental workflow for this compound dosage optimization.

Experimental Protocols

Protocol 1: Jar Testing for Coagulant and this compound Dosage Optimization

The jar test is a laboratory procedure that simulates coagulation, flocculation, and sedimentation in a water treatment plant to determine the optimal dosage of coagulants.[18][19][20][21] This protocol extends the standard jar test to include an initial assessment of this compound dosage.

Objective: To determine the optimal coagulant dose and an initial estimate of the required this compound dose.

Materials:

  • Jar testing apparatus with multiple paddles and beakers (typically 6)

  • Raw water sample

  • Coagulant stock solution (e.g., aluminum sulfate, ferric chloride)

  • This compound stock solution (e.g., sodium hypochlorite)

  • Pipettes and beakers

  • Turbidimeter

  • pH meter

  • Colorimeter or spectrophotometer for this compound residual measurement

Procedure:

  • Sample Preparation: Fill each jar with a known volume of the raw water sample (e.g., 1000 mL).[22]

  • Coagulant Addition: While the paddles are rapidly mixing (e.g., 100-120 rpm), add varying doses of the coagulant stock solution to each jar.[22] One jar should be a control with no coagulant.

  • Rapid Mix: Continue rapid mixing for 1-2 minutes to ensure thorough dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the mixing speed (e.g., 20-40 rpm) and continue for 15-20 minutes to promote floc formation.[22]

  • Sedimentation: Stop the mixers and allow the flocs to settle for a predetermined time (e.g., 30 minutes).

  • Supernatant Analysis: Carefully decant a portion of the supernatant from each jar and measure the turbidity and pH. The coagulant dose that results in the lowest residual turbidity is considered optimal.

  • This compound Addition to Optimal Jars: Using the supernatant from the jars with the optimal coagulant dose, transfer the clarified water to a new set of beakers.

  • Add varying doses of the this compound stock solution to these beakers.

  • Allow for a specific contact time (e.g., 30 minutes).[23]

  • This compound Residual Measurement: Measure the free and total this compound residual in each beaker using a DPD colorimetric method or an amperometric titrator.[]

Protocol 2: Determination of this compound Demand and Breakpoint Chlorination

This protocol is essential for understanding the amount of this compound required to satisfy the initial demand of the water.[25][26]

Objective: To determine the this compound demand and the breakpoint chlorination dose for a given water sample.

Materials:

  • A series of flasks or bottles

  • Water sample (preferably after coagulation and sedimentation)

  • Standardized this compound solution

  • Reagents for this compound residual measurement (e.g., DPD method or iodometric titration)[12][27][28]

  • Pipettes and burettes

  • Stirring apparatus

Procedure:

  • Sample Dispensing: Dispense a fixed volume of the water sample (e.g., 200 mL) into a series of flasks.[29]

  • This compound Dosing: Add incrementally increasing doses of the standardized this compound solution to each flask.[29]

  • Contact Time: Stopper the flasks and allow them to stand for a predetermined contact time, typically 30 to 60 minutes, in a dark place to prevent photodegradation of this compound.[29]

  • Residual this compound Measurement: After the contact time, measure the total this compound residual in each flask using a suitable method like iodometric titration or the DPD colorimetric method.[12][29]

  • Data Plotting: Plot the this compound residual (y-axis) against the this compound dose (x-axis).[30]

  • Breakpoint Determination: The resulting curve will show an initial rise, a dip, and then a steady rise at approximately a 45-degree angle. The point just before this final steady rise is the breakpoint. The this compound demand is the this compound dose at the point of lowest residual before the breakpoint.[31]

G Breakpoint Chlorination Curve xaxis This compound Dose (mg/L) yaxis This compound Residual (mg/L) origin->xaxis origin->yaxis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 a1 Combined this compound Formation a2 Destruction of Chloramines a3 Breakpoint a3->p4 a4 Free this compound Residual

Caption: Illustrative Breakpoint Chlorination Curve.
Protocol 3: Measurement of Free and Total this compound Residual

Accurate measurement of this compound residual is critical for process control.[1] The DPD colorimetric method is widely used for its simplicity and accuracy.[]

Objective: To quantify the free and total this compound residual in a water sample.

Materials:

  • Colorimeter or spectrophotometer

  • Sample cells

  • DPD (N,N-diethyl-p-phenylenediamine) reagent powder pillows or solution

  • Potassium iodide (for total this compound)

  • Phosphate buffer solution

Procedure for Free this compound:

  • Rinse a sample cell with the water to be tested.

  • Fill the cell to the mark (typically 10 mL) with the sample.

  • Add the contents of one DPD Free this compound reagent powder pillow to the cell.[32]

  • Cap the cell and invert several times to mix.

  • Immediately place the cell in the colorimeter and read the result in mg/L of free this compound.

Procedure for Total this compound:

  • Use the same sample from the free this compound test or a fresh sample.

  • Add the contents of one DPD Total this compound reagent powder pillow (which contains potassium iodide) to the cell.[32]

  • Cap the cell and invert to mix.

  • Allow a reaction time of 3-6 minutes.

  • Place the cell in the colorimeter and read the result in mg/L of total this compound.

Protocol 4: Analysis of Disinfection Byproducts (THMs and HAAs)

The analysis of DBPs is crucial for ensuring regulatory compliance and protecting public health.[5][28] This typically requires specialized analytical instrumentation.

Objective: To quantify the concentration of trihalomethanes (THMs) and haloacetic acids (HAAs) in a chlorinated water sample.

Methodology:

  • Sample Collection: Collect chlorinated water samples in amber glass vials with zero headspace to prevent volatilization of DBPs.

  • Analytical Methods: The standard methods for DBP analysis are based on gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS).[3]

    • THMs: U.S. EPA Method 524.2 or equivalent, typically involving purge and trap concentration followed by GC/MS analysis.

    • HAAs: U.S. EPA Method 552.3 or equivalent, which involves liquid-liquid extraction with derivatization followed by GC-ECD analysis.[3]

  • Data Analysis: The concentrations of individual THM and HAA species are determined by comparing their peak areas to those of known standards. The total THMs (TTHMs) and the sum of five HAAs (HAA5) are then calculated.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison and decision-making.

Table 1: Jar Test Results for Coagulant and this compound Dosage

Jar No.Coagulant Dose (mg/L)Settled Water Turbidity (NTU)This compound Dose (mg/L)Contact Time (min)Free this compound Residual (mg/L)
10 (Control)15.2---
2102.51.0300.3
3200.81.5300.6
4301.12.0301.1
5401.52.5301.6

Table 2: Breakpoint Chlorination Data

Sample No.This compound Dose (mg/L)Total this compound Residual (mg/L)
10.50.3
21.00.7
31.50.5
42.00.2
52.50.8
63.01.3

Table 3: DBP Formation Potential at Optimal this compound Dose

ParameterConcentration (µg/L)EPA MCL (µg/L)
Total Trihalomethanes (TTHMs)4580
Haloacetic Acids (HAA5)3260

Logical Relationships in this compound Dosage Determination

The selection of the final optimal this compound dose is a multi-faceted decision, as depicted in the diagram below.

G A Water Quality (pH, Temp, TOC, Turbidity) D Target this compound Residual A->D E This compound Demand A->E F DBP Formation Potential A->F B Regulatory Requirements (Min. Residual, Max. DBPs) B->D G Optimal this compound Dose B->G C Operational Constraints (Contact Time, Cost) C->G D->G E->G F->G

Caption: Factors influencing the determination of optimal this compound dose.

Conclusion

The experimental design for optimizing this compound dosage in water treatment is a systematic process that requires careful consideration of various factors. By following the protocols outlined in these application notes, researchers and water treatment professionals can effectively determine a this compound dosage that ensures microbial safety while complying with regulatory limits for disinfection byproducts. Continuous monitoring and periodic re-evaluation of the optimal dose are necessary, especially with changes in raw water quality.

References

Application Notes and Protocols for Monitoring Chlorine Levels in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common techniques for monitoring chlorine levels in industrial processes. Detailed protocols and comparative data are presented to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific applications.

Introduction to this compound Monitoring

This compound is a widely utilized disinfectant and oxidizing agent in various industrial processes, including water treatment, pharmaceutical manufacturing, and food and beverage production.[1][2] Accurate monitoring of this compound levels is critical to ensure process efficiency, product quality, and regulatory compliance. Under-chlorination can lead to inadequate disinfection, while over-chlorination can result in the formation of harmful disinfection byproducts and cause damage to equipment.[1] This document details three prevalent methods for this compound monitoring: DPD Colorimetric Analysis, Amperometric Sensors, and Oxidation-Reduction Potential (ORP) Sensors.

Comparative Analysis of this compound Monitoring Techniques

The selection of a this compound monitoring technique depends on factors such as the required accuracy, measurement range, and the chemical matrix of the sample. The following table summarizes the key quantitative parameters of the discussed methods.

ParameterDPD Colorimetric MethodAmperometric SensorsORP SensorsIon-Selective Electrodes (ISEs)
Measurement Range 0.15 to 5.0 mg/L[3]0.005 to 20.00 mg/L (free this compound)[4]Indirect measurement in mV0.01 to 20 ppm[5]
Accuracy 5.1% to 40.5% measurement error (colorimeters are most accurate)[6][7][8]±2% or 10 ppb[9]Non-specific, provides a trendHigh accuracy with proper calibration
Precision High with spectrophotometerHigh, dependent on stable conditionsLower than specific ion methodsHigh, good reproducibility[10]
Response Time Minutes (including sample preparation and reaction time)[3]T90 of approximately 2 minutes[1]Real-timeFast response, typically less than 30 seconds[11]
Key Interferences Oxidized manganese, chromium, monochloramine, iron (negative), high pH[12][13][14]pH, temperature, flow rate, pressure fluctuations, ozone, monochloramine[12][15][16]Any oxidizing or reducing agent in the sample[17]Iodide, silver, and sulfide (B99878) ions[18]
Calibration Typically not required (factory calibrated)[4][19]Required weekly or bi-monthly[9][15]Regular calibration with standard solutions[20][21]Required, typically one-point or multi-point[5]

Experimental Protocols

DPD Colorimetric Method for Free and Total this compound

This method relies on the reaction of N,N-diethyl-p-phenylenediamine (DPD) with this compound to produce a magenta-colored compound, the intensity of which is proportional to the this compound concentration.[19]

Materials:

  • Spectrophotometer or colorimeter

  • Glass cuvettes or sample cells[14]

  • DPD reagent powder pillows (for free and total this compound)[14]

  • Deionized water

  • Sample to be analyzed

Protocol for Free this compound:

  • Rinse a clean sample cell with the sample water.

  • Fill the sample cell to the 10 mL mark with the sample.[14]

  • Place the sample cell into the colorimeter and zero the instrument.

  • Remove the sample cell and add the contents of one DPD Free this compound Reagent Powder Pillow.[14]

  • Swirl the sample cell for approximately 20 seconds to dissolve the reagent. A pink color will develop if free this compound is present.[14]

  • Within one minute of adding the reagent, place the sample cell back into the colorimeter.[14]

  • Record the reading, which corresponds to the free this compound concentration in mg/L.

Protocol for Total this compound:

  • Use a separate, clean sample cell.

  • Fill the sample cell to the 10 mL mark with the same sample.

  • Add the contents of one DPD Total this compound Reagent Powder Pillow to the sample cell.[14]

  • Swirl the sample cell for approximately 20 seconds to dissolve the reagent.

  • Start a timer for 3 minutes to allow for the reaction to complete.[14]

  • After 3 minutes, place the sample cell into the colorimeter (that has been zeroed with the original sample).

  • Record the reading, which corresponds to the total this compound concentration in mg/L.

Amperometric Sensor for Continuous this compound Monitoring

Amperometric sensors measure the change in current produced by the electrochemical reduction of hypochlorous acid (HOCl) at a cathode. The resulting current is proportional to the this compound concentration.[1]

Materials:

  • Amperometric this compound sensor

  • Flow cell[16]

  • Transmitter/Controller

  • DPD test kit for calibration verification[22]

  • Electrolyte solution and membrane cap (for maintenance)[23]

Sensor Installation and Conditioning:

  • Install the amperometric sensor in a flow cell with a constant sample flow rate.[16]

  • Connect the sensor to the transmitter.

  • For new sensors, allow the sensor to condition in the sample stream for at least 12 hours before calibration to ensure a stable output.[1][16]

Calibration Procedure:

  • Ensure a constant flow rate, temperature, and pH of the sample water.[22]

  • Take a grab sample of the water from a point as close to the sensor as possible.[22]

  • Immediately measure the this compound concentration of the grab sample using the DPD colorimetric method.[22]

  • In the transmitter's calibration menu, enter the value obtained from the DPD test.

  • The transmitter will adjust the sensor's reading to match the reference value.

  • Repeat calibration on a regular basis (e.g., weekly) to compensate for sensor drift.[15]

ORP Sensor for Indirect this compound Monitoring

ORP sensors measure the overall oxidizing or reducing potential of a solution in millivolts (mV). In water treated with this compound, the ORP reading provides an indication of the disinfection effectiveness.[17] A higher ORP value generally correlates with a higher concentration of active disinfectant.[24]

Materials:

  • ORP sensor

  • pH sensor (recommended for accurate correlation)[17]

  • Transmitter/Controller

  • ORP calibration solutions (e.g., 240 mV or 470 mV)[21]

  • Deionized water

Calibration Procedure:

  • Rinse the ORP sensor with deionized water.[20]

  • Immerse the sensor in a known ORP calibration solution and allow the reading to stabilize.[21]

  • Adjust the transmitter to match the known mV value of the calibration solution.[21]

  • Repeat with a second calibration solution to verify linearity.

This compound Correlation:

  • Install the calibrated ORP sensor and a pH sensor in the process stream.

  • Maintain a stable pH, as it significantly affects the ORP-chlorine relationship.[17]

  • Periodically take grab samples and measure the this compound concentration using a primary method like DPD.

  • Establish a correlation curve between the ORP readings (in mV) and the measured this compound concentrations (in mg/L) for your specific process conditions. This correlation can then be used for continuous, indirect monitoring of this compound levels.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical connections between the different this compound monitoring techniques.

experimental_workflow_dpd cluster_prep Sample Preparation cluster_free Free this compound Measurement cluster_total Total this compound Measurement start Collect Sample rinse Rinse Cuvette start->rinse prep_total Prepare Separate Sample Cuvette start->prep_total fill Fill Cuvette to 10mL rinse->fill zero_free Zero Instrument fill->zero_free add_dpd_free Add Free this compound DPD Reagent zero_free->add_dpd_free mix_free Mix for 20s add_dpd_free->mix_free read_free Read within 1 min mix_free->read_free result_free result_free read_free->result_free Result (mg/L) add_dpd_total Add Total this compound DPD Reagent prep_total->add_dpd_total mix_total Mix for 20s add_dpd_total->mix_total wait_total Wait 3 min mix_total->wait_total read_total Read Total this compound wait_total->read_total result_total result_total read_total->result_total Result (mg/L)

DPD Colorimetric Method Workflow

experimental_workflow_amperometric cluster_install Installation & Conditioning cluster_cal Calibration cluster_monitor Continuous Monitoring install Install Sensor in Flow Cell connect Connect to Transmitter install->connect condition Condition Sensor (12 hours) connect->condition grab_sample Take Grab Sample near Sensor condition->grab_sample dpd_test Measure with DPD Method grab_sample->dpd_test enter_value Enter DPD Value into Transmitter dpd_test->enter_value monitor Real-time this compound Measurement enter_value->monitor

Amperometric Sensor Workflow

logical_relationship cluster_primary Primary Measurement Methods cluster_secondary Indirect/Correlative Method dpd DPD Colorimetric amperometric Amperometric Sensor dpd->amperometric Used for Calibration orp ORP Sensor dpd->orp Used for Correlation amperometric->orp Provides Specificity

Logical Relationship of Methods

References

Troubleshooting & Optimization

Technical Support Center: DPD Method for Chlorine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the N,N-diethyl-p-phenylenediamine (DPD) method for chlorine measurement.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during DPD this compound analysis in a question-and-answer format.

Color Development Issues

Question: Why is there no color development in my sample after adding the DPD reagent, even though I expect this compound to be present?

Answer: This is a common issue known as "bleaching," which occurs at high this compound concentrations.[1][2][3][4] The excess this compound oxidizes the DPD indicator to a colorless compound.[1] Bleaching can start to interfere at this compound concentrations between 5 and 10 ppm and becomes significant above 10 ppm.[1]

  • Troubleshooting Steps:

    • Dilute the sample: Prepare a diluted sample using this compound-free deionized water and re-run the test. Remember to multiply the final reading by the dilution factor.[3][4]

    • Observe for a flash of color: If you see a brief pink or red flash that quickly disappears upon adding the reagent, it is a strong indication of high this compound levels.

    • Increase reagent concentration: In some cases, adding more DPD reagent can overcome minor bleaching.[1]

Question: Why does the color in my sample continue to develop or change over time after the initial reading?

Answer: The DPD reaction with free this compound is almost instantaneous, and the reading should be taken within one minute of reagent addition.[1] A continuous color change often indicates the presence of monochloramine, which reacts more slowly with the DPD reagent and can lead to a false positive or an overestimation of free this compound.[5] This is sometimes referred to as a "phantom reading."[5] Additionally, DPD can be oxidized by contact with the atmosphere over time, causing the color to darken.

  • Troubleshooting Steps:

    • Adhere to the correct reading time: For free this compound, take the measurement within one minute of adding the DPD reagent.

    • Test for total this compound: A significant difference between the immediate free this compound reading and a later reading (or the total this compound reading) can suggest the presence of chloramines.

Question: The color of my sample is not the expected pink or red. What could be the cause?

Answer: An unusual color, such as orange or brown, could indicate the presence of certain interfering substances or issues with the reagents. Oxidized manganese, for example, can cause a brownish tint. It is also important to ensure your reagents have not degraded.[6]

  • Troubleshooting Steps:

    • Check reagent integrity: Ensure your DPD reagents are within their expiration date and have been stored correctly in a cool, dark place.

    • Test for interferences: If you suspect interference from metals like manganese, specific procedures can be followed to mitigate their effect, such as using a manganese-masking agent.

    • Use a fresh sample: Contamination of the sample or glassware can also lead to unexpected color changes.

Interference Issues

Question: I suspect my sample contains substances that are interfering with the DPD test. What are the common interferences and how can I address them?

Answer: The DPD method is susceptible to interference from various oxidizing agents, which can lead to falsely high results. Common interferences include:

  • Oxidized Manganese: A frequent interferent that can be corrected for by treating the sample with potassium iodide and sodium arsenite.[7]

  • Other Halogens: Bromine and iodine will react with DPD and give a positive interference.[5][6]

  • Ozone and this compound Dioxide: These are also strong oxidants that will react with DPD.[5][6]

  • Monochloramine: As mentioned, this causes a slow-developing color that can be mistaken for free this compound.[1][5]

  • Potassium Monopersulfate (MPS): A non-chlorine oxidizer that can interfere with the total this compound reading.[1]

  • Troubleshooting Steps:

    • Sample Pre-treatment: Specific chemical agents can be used to remove or mask certain interferences. For example, thioacetamide (B46855) can be used to prevent interference from oxidized manganese and to stop the reaction with combined this compound in the free this compound test.[1]

    • Use of Specific Test Kits: Some commercial test kits are formulated to be less susceptible to certain interferences.

    • Consult the quantitative data table below to understand the concentration at which different substances may become problematic.

Quantitative Data on Interferences

The following table summarizes the approximate concentration at which various substances can interfere with the DPD this compound measurement method.

Interfering SubstanceInterfering Concentration (mg/L or ppm)EffectReference(s)
High this compound > 5-10Bleaching (falsely low or zero reading)[1]
Bromine > 0.5Positive interference[6]
Iodine > 0.7Positive interference[6]
Ozone > 0.1Positive interference[6]
This compound Dioxide > 0.4Positive interference[6]
Hydrogen Peroxide > 0.05Positive interference[6]
Oxidized Manganese Can interfere at low levelsPositive interference[7]
Monochloramine Can interfere at low levelsSlow color development, positive interference for free this compound[5]
Acidity > 150 (as CaCO3)May inhibit color development or cause fading[8]
Alkalinity > 250 (as CaCO3)May inhibit color development or cause fading[8]
Cyanide > 0.1Interference[6]
Dichromate > 0.1Interference[6]
Nitrite > 0.1Interference[6]
Sulfide > 0.1Interference[6]

Experimental Protocols

Detailed Methodology for Free and Total this compound Measurement (DPD Method)

This protocol is a generalized procedure based on standard methods. Always refer to the specific instructions provided with your DPD reagents and instrumentation.

Materials:

  • Spectrophotometer or colorimeter capable of measuring absorbance at ~515 nm

  • Sample cells/cuvettes

  • DPD Reagent for Free this compound (e.g., DPD No. 1 tablets or a combined DPD powder/solution)

  • DPD Reagent for Total this compound (e.g., DPD No. 3 tablets or a reagent containing potassium iodide)

  • This compound-free deionized water

  • Sample collection bottles

  • Pipettes

Procedure for Free this compound:

  • Sample Collection: Collect the water sample in a clean, this compound-demand-free sample bottle. The analysis should be performed immediately.

  • Instrument Zeroing: Rinse a clean sample cell with the sample water and then fill it to the required volume. Place this cell in the spectrophotometer/colorimeter and zero the instrument.

  • Reagent Addition: Take a fresh sample in another clean, rinsed sample cell. Add the DPD reagent for free this compound according to the manufacturer's instructions (e.g., one DPD No. 1 tablet, crushed to dissolve, or one powder pillow).

  • Color Development: Cap the cell and invert several times to mix. A pink to red color will develop if free this compound is present.

  • Measurement: Within one minute of adding the reagent, place the sample cell in the instrument and read the absorbance.[1] Convert the absorbance to the free this compound concentration (in mg/L) using a calibration curve or the instrument's pre-programmed settings.

Procedure for Total this compound:

  • Using the Same Sample: To the sample that was just measured for free this compound, add the DPD reagent for total this compound (e.g., one DPD No. 3 tablet, crushed to dissolve).

  • Color Development: Cap the cell and invert to mix. The potassium iodide in the reagent will react with any combined this compound, causing a further color change. Allow 2-3 minutes for the color to fully develop.

  • Measurement: Place the sample cell back into the instrument and read the absorbance. This reading corresponds to the total this compound concentration.

  • Calculating Combined this compound: Combined this compound (mg/L) = Total this compound (mg/L) - Free this compound (mg/L)

Visualizations

The following diagrams illustrate key workflows and relationships in the DPD this compound measurement process.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_free Free this compound Measurement cluster_total Total this compound Measurement Collect Sample Collect Sample Zero Instrument Zero Instrument Collect Sample->Zero Instrument Add Free this compound Reagent Add Free this compound Reagent Zero Instrument->Add Free this compound Reagent Read within 1 min Read within 1 min Add Free this compound Reagent->Read within 1 min Add Total this compound Reagent Add Total this compound Reagent Read within 1 min->Add Total this compound Reagent Read after 2-3 min Read after 2-3 min Add Total this compound Reagent->Read after 2-3 min

Caption: Experimental workflow for measuring free and total this compound using the DPD method.

TroubleshootingFlow Start Start No Color No Color Start->No Color Flash of Color? Flash of Color? No Color->Flash of Color? Yes Check Reagents Check Reagents No Color->Check Reagents No Dilute Sample Dilute Sample Flash of Color?->Dilute Sample Yes Flash of Color?->Check Reagents No Re-test Re-test Dilute Sample->Re-test High this compound High this compound Re-test->High this compound No this compound Present No this compound Present Check Reagents->No this compound Present

Caption: Troubleshooting logic for a "no color" result in the DPD test.

SignalingPathway Free this compound Free this compound Wurster Dye (Pink/Red) Wurster Dye (Pink/Red) Free this compound->Wurster Dye (Pink/Red) reacts with DPD DPD DPD->Wurster Dye (Pink/Red) to form Combined this compound Combined this compound Iodine Iodine Combined this compound->Iodine reacts with Potassium Iodide Potassium Iodide Potassium Iodide->Iodine to form Iodine->Wurster Dye (Pink/Red) then reacts with DPD to form

References

Technical Support Center: Optimizing Chlorine Dosage for Water Disinfection Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chlorine dosage for their water disinfection experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during water disinfection studies involving this compound.

Frequently Asked Questions

1. Why is my free this compound residual lower than expected after dosing?

There are several potential reasons for a lower-than-expected free this compound residual:

  • This compound Demand: The water itself may contain substances that react with and consume this compound, known as "this compound demand." These can include organic matter, certain inorganic ions like ferrous iron, manganese, and nitrite, and microorganisms.[1] This demand must be satisfied before a stable free this compound residual can be established.

  • High pH: At higher pH levels (above 8.0), free this compound exists predominantly as the hypochlorite (B82951) ion (OCl-), which is a less effective disinfectant than hypochlorous acid (HOCl).[2][3] This can lead to a faster decay of the desired this compound species.

  • Elevated Temperature: Higher water temperatures can accelerate the rate of this compound decay reactions, leading to a more rapid loss of free this compound residual.[4]

  • Inaccurate Dosing: The initial this compound dose may have been calculated incorrectly or the this compound stock solution may have degraded over time, resulting in a lower actual dose being applied.

  • Volatilization: Free this compound can be lost to the atmosphere, especially in open containers or with vigorous mixing.

2. I'm getting inconsistent or fluctuating this compound readings. What could be the cause?

Inconsistent readings can stem from both experimental conditions and measurement techniques:

  • Inadequate Mixing: If the this compound is not uniformly mixed into the water, you will get variable concentrations at different sampling points.

  • Variable Water Quality: If the source water quality fluctuates (e.g., changes in organic load or pH), the this compound demand will also change, leading to inconsistent residuals for the same this compound dose.

  • Measurement Interference: The N,N-diethyl-p-phenylenediamine (DPD) method, commonly used for this compound measurement, is susceptible to interference from other oxidizing agents like manganese, bromine, and chloramines, which can lead to falsely high readings.[5][6][7]

  • Improper Sample Handling: Exposure of samples to sunlight or agitation can cause this compound loss before measurement.[8] Samples should be analyzed immediately after collection.[8]

  • Instrument Malfunction: Ensure your colorimeter or spectrophotometer is properly calibrated and functioning correctly.[9]

3. My DPD test for free this compound shows a reading, but the disinfection efficacy is poor. Why?

This is a common issue, often referred to as a "phantom" reading, and is typically caused by the presence of chloramines.

  • Chloramine Interference: Monochloramine, formed from the reaction of this compound with ammonia (B1221849) in the water, can slowly react with the DPD reagent, causing a gradual color development that can be mistaken for free this compound.[5] To minimize this interference, readings should be taken within one minute of adding the reagent.[5]

  • High Combined this compound: If your water source contains ammonia, a significant portion of the added this compound will form combined this compound (chloramines). While chloramines have some disinfectant properties, they are much weaker than free this compound. A total this compound test should be performed in conjunction with the free this compound test to determine the combined this compound concentration.

4. What is "breakpoint chlorination" and why is it important?

Breakpoint chlorination is the point at which the this compound demand of the water has been completely satisfied, and any additional this compound added will result in a proportional increase in the free available this compound residual.[10][11][12] Understanding this concept is crucial for effective disinfection. Before the breakpoint, this compound primarily reacts with reducing agents and ammonia to form combined this compound (chloramines).[10][11] Only after the breakpoint is there a stable free this compound residual (hypochlorous acid and hypochlorite) available for robust disinfection.[10]

5. How do I calculate the required this compound dosage for my experiment?

The required this compound dosage is determined by the "CT" value, which is the product of the disinfectant concentration (C, in mg/L) and the contact time (T, in minutes).[13][14] The necessary CT value depends on the target microorganism, water temperature, and pH.[13] Regulatory agencies often provide tables of required CT values for the inactivation of specific pathogens like viruses and Giardia.[13][14][15]

Data Presentation

Table 1: Influence of pH on Free this compound Species Distribution

pHHypochlorous Acid (HOCl) %Hypochlorite Ion (OCl-) %Relative Disinfection Efficacy
6.097%3%Very High
7.076%24%High
7.550%50%Moderate
8.024%76%Low
8.59%91%Very Low

Data adapted from the National Swimming Pool Foundation's Pool and Spa Operator Handbook.[16] Hypochlorous acid is approximately 100 times more effective as a disinfectant than the hypochlorite ion.[2]

Table 2: CT Values for 4-Log (99.99%) Inactivation of Viruses by Free this compound

Temperature (°C)pH 6-9 (mg-min/L)pH 10 (mg-min/L)
0.51290
5860
10645
15430
20322
25215

CT values represent the product of free this compound concentration (C) and contact time (T).[14]

Experimental Protocols

1. Preparation of this compound Demand-Free Water

Objective: To prepare high-purity water with no this compound demand for use in preparing stock solutions and dilutions.

Materials:

  • High-quality distilled or deionized water

  • Sodium hypochlorite solution (bleach)

  • UV lamp or access to direct sunlight

Procedure:

  • Add a sufficient amount of sodium hypochlorite solution to high-quality distilled or deionized water to achieve an initial free this compound concentration of approximately 5 mg/L.

  • Allow the chlorinated water to stand for at least two days in a sealed container protected from light.

  • After two days, measure the free this compound residual. A residual of at least 2 mg/L should be present, indicating that the initial this compound demand of the water has been satisfied.

  • To remove the remaining free this compound, expose the water to direct sunlight or a UV lamp.

  • Periodically measure the free this compound concentration until it is non-detectable.

  • Store the this compound demand-free water in a clean, sealed glass container to prevent recontamination.

(Based on procedures outlined in referenced materials)[17]

2. Preparation and Standardization of a this compound Stock Solution

Objective: To prepare a concentrated this compound solution and accurately determine its concentration.

Materials:

  • Sodium hypochlorite solution (reagent grade) or calcium hypochlorite powder

  • This compound demand-free water

  • Potassium iodide (KI), crystal

  • Acetic acid, concentrated

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (0.025 N)

  • Starch indicator solution

  • Burette, flasks, pipettes, and other standard laboratory glassware

Procedure:

Part A: Preparation of Stock Solution (Example with Sodium Hypochlorite)

  • Prepare a 1% (10,000 mg/L) stock solution by diluting a concentrated sodium hypochlorite solution with this compound demand-free water. For example, to make 1 liter of a 1% solution from a 5% bleach solution, you would mix 200 mL of bleach with 800 mL of this compound demand-free water.[18]

  • Store the stock solution in a dark, sealed glass bottle and in a cool place. Prepare fresh solutions regularly as they can degrade over time.

Part B: Standardization by Titration

  • Pipette 10.00 mL of the this compound stock solution into a 250 mL Erlenmeyer flask containing 100 mL of this compound demand-free water.

  • Add approximately 1 gram of potassium iodide crystals and 5 mL of concentrated acetic acid to the flask and swirl to mix. The solution should turn a yellow-brown color due to the liberation of iodine.

  • Titrate the liberated iodine with standardized 0.025 N sodium thiosulfate solution until the yellow-brown color of the iodine has almost disappeared.

  • Add 1-2 mL of starch indicator solution. The solution will turn a dark blue color.

  • Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears.

  • Record the volume of sodium thiosulfate used.

  • Calculate the concentration of the this compound stock solution using the following formula: this compound (mg/L) = (A x N x 35.45 x 1000) / mL of sample Where:

    • A = mL of sodium thiosulfate titrant used

    • N = Normality of the sodium thiosulfate solution

    • 35.45 = Equivalent weight of this compound

(This is a standard iodometric titration method for this compound)[8][19]

3. Determination of this compound Decay Rate (Bottle Test)

Objective: To determine the rate at which free this compound is consumed in a specific water sample over time.

Materials:

  • Water sample to be tested

  • Standardized this compound stock solution

  • A series of amber glass bottles with PTFE-lined caps (B75204) (to prevent this compound demand from the bottle and cap)[20]

  • DPD colorimetric analysis kit or spectrophotometer

  • Thermostatically controlled water bath or incubator

Procedure:

  • Fill a series of amber glass bottles with the sample water, leaving minimal headspace.

  • Place the bottles in a water bath set to the desired experimental temperature.

  • Dose each bottle with a specific concentration of the standardized this compound stock solution to achieve the desired initial this compound concentration.

  • Immediately after dosing, cap the first bottle and measure the free this compound concentration. This is your time-zero reading.

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes, and longer as needed), remove a bottle from the incubator and immediately measure the free this compound concentration.[21]

  • Record the free this compound concentration at each time point.

  • Plot the natural logarithm of the this compound concentration (ln[Cl₂]) versus time.

  • The slope of the resulting line will be the negative of the first-order decay rate constant (-k).

(Based on procedures for this compound decay studies)[20][21][22]

Mandatory Visualizations

Breakpoint_Chlorination Breakpoint Chlorination Pathway cluster_zone1 Zone 1: Initial Demand cluster_zone2 Zone 2: Chloramine Formation cluster_zone3 Zone 3: Chloramine Destruction cluster_zone4 Zone 4: Free Available this compound A This compound Added B Reducing Compounds (Fe²⁺, Mn²⁺, H₂S) A->B + C Oxidized Compounds + Chloride B->C Immediate Reaction F Monochloramine (NH₂Cl) Dichloramine (NHCl₂) D This compound Added E Ammonia (NH₃) D->E + E->F Formation I Nitrogen Gas (N₂) + Chloride G Excess this compound H Chloramines G->H + H->I Oxidation to Breakpoint K Free this compound Residual (HOCl/OCl⁻) J This compound Added Post-Breakpoint J->K Proportional Increase

Caption: Logical flow of breakpoint chlorination zones.

Chlorine_Decay_Workflow This compound Decay Experimental Workflow prep Prepare this compound Demand-Free Water & Glassware sample_prep Collect Water Sample & Equilibrate to Test Temperature prep->sample_prep dosing Dose Sample with Standardized This compound Stock Solution sample_prep->dosing t0 Immediately Measure Free this compound (Time = 0) dosing->t0 incubation Incubate Samples at Constant Temperature t0->incubation sampling Measure Free this compound at Predetermined Time Intervals incubation->sampling sampling->incubation Repeat for each time point data_analysis Plot ln(this compound) vs. Time and Determine Decay Rate (k) sampling->data_analysis

Caption: Workflow for a this compound decay bottle test experiment.

References

Technical Support Center: Managing Side Reactions in Organic Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

<_>

Welcome to the technical support center for organic chlorination processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during chlorination experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions in organic chlorination?

A1: The most prevalent side reactions include over-chlorination (polychlorination), lack of regioselectivity (formation of undesired isomers), rearrangements (especially in reactions involving carbocation intermediates), and solvent participation. Free-radical chlorinations are notoriously unselective, often yielding a mixture of products.[1] Electrophilic aromatic substitution can also lead to mixtures of ortho, meta, and para isomers.[2][3]

Q2: How does the choice of chlorinating agent affect side reactions?

A2: The reactivity of the chlorinating agent is a critical factor. Highly reactive agents like elemental chlorine (Cl₂) under UV light (free-radical conditions) are less selective.[1] Reagents like N-Chlorosuccinimide (NCS) are often used for more controlled chlorinations of electron-rich arenes, alkenes, and in specific oxidation reactions like the Corey-Kim oxidation.[4][5][6] Thionyl chloride (SOCl₂) is excellent for converting alcohols and carboxylic acids to their corresponding chlorides, but can cause rearrangements with certain substrates.[7][8][9]

Q3: What is the role of a Lewis acid catalyst in aromatic chlorination, and what are its potential downsides?

A3: In electrophilic aromatic substitution, a Lewis acid (e.g., AlCl₃, FeCl₃) polarizes the Cl-Cl bond, generating a potent electrophile ("Cl⁺") that can be attacked by the aromatic ring.[2][3][10] While essential for activating the chlorinating agent, Lewis acids can also promote side reactions such as carbocation rearrangement and over-alkylation in Friedel-Crafts type reactions.[10] The density of Lewis acid sites on a catalyst can correlate with the formation of chlorinated by-products.[11]

Q4: Can solvent choice influence the selectivity of a chlorination reaction?

A4: Yes, solvent choice is crucial. In free-radical chlorinations, halogenated solvents can form complexes with the this compound radical, making it less reactive and more selective.[12] For reactions involving ionic intermediates, the polarity of the solvent can influence reaction rates and the stability of intermediates, thereby affecting the product distribution. Aprotic solvents are generally preferred for reactions with reagents like SOCl₂ to prevent the solvent from competing as a nucleophile.[7]

Troubleshooting Guides

Issue 1: Over-chlorination or Polychlorination

Q: My reaction is producing significant amounts of di- and tri-chlorinated products instead of the desired mono-chlorinated product. How can I improve selectivity?

A: This is a common issue, especially in free-radical and some electrophilic chlorinations.[1][13] The initially formed mono-chlorinated product can sometimes be as reactive, or more so, than the starting material.

Troubleshooting Steps:

  • Control Stoichiometry: Use a high concentration of the substrate relative to the chlorinating agent. This statistically favors the chlorinating agent reacting with the starting material rather than the mono-chlorinated product.[13]

  • Limit Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, GC-MS) and quench the reaction as soon as a significant amount of the desired product has formed, before polychlorination becomes dominant.[13][14]

  • Lower the Temperature: Reducing the reaction temperature decreases the overall reactivity, which can often lead to an increase in selectivity.

  • Choose a Milder Reagent: Switch from highly reactive agents like Cl₂ to a less reactive source of electrophilic this compound, such as N-Chlorosuccinimide (NCS).[5][15]

Issue 2: Poor Regioselectivity (Incorrect Isomer Formation)

Q: My chlorination is yielding a mixture of isomers (e.g., 1-chloroalkane vs. 2-chloroalkane, or ortho/para vs. meta). How can I control the position of chlorination?

A: Regioselectivity is governed by the reaction mechanism (free-radical vs. electrophilic) and substrate electronics/sterics.

Troubleshooting Steps:

  • For Free-Radical Reactions (e.g., on alkanes):

    • Change the Halogen: Bromination is significantly more selective than chlorination for the most substituted carbon due to the higher reactivity of the this compound radical.[1][16] While this doesn't produce a chloride, it highlights the principle.

    • Use Directing Groups: If the substrate allows, introduce a directing group that can sterically or electronically favor chlorination at a specific position.

    • Catalyst Control: Certain metal complexes can be used to confine this compound radicals, enforcing steric control and directing chlorination to less thermodynamically favored positions (e.g., primary C-H bonds over tertiary ones).[17][18]

  • For Electrophilic Aromatic Reactions:

    • Analyze Substituent Effects: Understand the directing effects of existing groups on the aromatic ring. Electron-donating groups (e.g., -CH₃, -OH) are ortho/para directing, while electron-withdrawing groups (e.g., -NO₂, -CF₃) are meta directing.

    • Modify the Catalyst: The size and nature of the Lewis acid catalyst can influence the ortho/para ratio due to steric hindrance.

    • Temperature Control: In some cases, the isomer distribution can be temperature-dependent. Running the reaction at different temperatures may favor one isomer over another.

Issue 3: Formation of Elimination or Rearrangement Products

Q: I am converting a secondary/tertiary alcohol to an alkyl chloride using SOCl₂, but I am getting alkenes and rearranged products as major side products. What is causing this?

A: This typically occurs when the reaction proceeds through an Sₙ1-like mechanism, which involves a carbocation intermediate. Tertiary alcohols, in particular, favor elimination over substitution with SOCl₂.[7] Benzylic and allylic alcohols can also yield rearranged products via stabilized carbocations.[7]

Troubleshooting Steps:

  • Add a Base (e.g., Pyridine): When SOCl₂ reacts with an alcohol, an intermediate chlorosulfite is formed. In the absence of a base, this can proceed via an Sₙi (internal return) mechanism with retention of configuration or via an Sₙ1 mechanism leading to racemization and rearrangement.[19] Adding a base like pyridine (B92270) traps the intermediate and forces a clean Sₙ2 reaction with inversion of configuration, minimizing rearrangements.[19]

  • Lower the Temperature: Carbocation rearrangements are often favored at higher temperatures. Running the reaction at 0 °C or below can suppress these side pathways.

  • Consider an Alternative Reagent: If rearrangements persist, consider other reagents that do not proceed via carbocationic intermediates for your specific substrate.

Data & Reagent Comparison

Table 1: Comparison of Common Chlorinating Agents
ReagentFormulaTypical UseCommon Side ReactionsControl Strategy
This compound GasCl₂Free-radical chlorination of alkanes; Electrophilic aromatic chlorinationLow selectivity, polychlorination[1][13]Control stoichiometry, UV/light exclusion for aromatic reactions, use of Lewis acid catalyst[2]
N-ChlorosuccinimideC₄H₄ClNO₂Allylic/benzylic chlorination, chlorination of electron-rich aromatics[4]Radical side-reactions, potential cleavage of Trp-containing peptides[20]Use of radical initiator/inhibitor, careful substrate selection
Thionyl ChlorideSOCl₂Conversion of alcohols and carboxylic acids to chlorides[9]Rearrangements, elimination (alkene formation)[7]Use of a non-nucleophilic base (e.g., pyridine) to promote Sₙ2 pathway[19]
Sulfuryl ChlorideSO₂Cl₂Free-radical chlorinationSimilar to Cl₂ but can be easier to handleControl of initiators and temperature
Oxalyl Chloride(COCl)₂Conversion of carboxylic acids to acid chloridesDecarbonylation at high temperaturesStrict temperature control

Protocols & Methodologies

Protocol 1: General Procedure for Quenching a Chlorination Reaction

Objective: To safely and effectively stop the reaction and neutralize reactive chlorinating agents to prevent the formation of further side products during workup.

Materials:

  • Reaction mixture

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Separatory funnel

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Cool the Reaction: Once reaction monitoring (e.g., TLC, GC) indicates completion, cool the reaction flask in an ice bath. This is crucial for controlling exothermic quenching processes.[14]

  • Initial Quench (optional, for highly reactive reagents): For potent reagents like excess SOCl₂ or POCl₃, slowly pour the cooled reaction mixture over crushed ice or into ice-cold water with vigorous stirring.[21]

  • Neutralization: Slowly add a saturated solution of a weak base, such as sodium bicarbonate, to neutralize acidic byproducts like HCl.[22] Be cautious, as gas (CO₂) evolution can cause frothing.

  • Destroy Excess Oxidant: Add sodium thiosulfate solution to quench any remaining active this compound species.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the desired product into an appropriate organic solvent.

  • Washing: Wash the organic layer sequentially with water and brine to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Analytical Monitoring of Byproducts by GC-MS

Objective: To identify and quantify the desired product and any chlorinated byproducts during the reaction.

Methodology:

  • Sample Preparation: At timed intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a quenching agent (e.g., a drop of NaHCO₃ solution).

  • Extraction & Dilution: Add a known volume of an appropriate solvent (e.g., 1 mL of methyl tert-butyl ether, MTBE) to extract the organic compounds.[23] Dilute the sample to an appropriate concentration for GC-MS analysis.

  • GC-MS Analysis: Inject a small volume (e.g., 1-2 µL) of the prepared sample into a gas chromatograph equipped with a mass spectrometer (GC-MS).[23]

    • GC Column: Use a fused silica (B1680970) capillary column suitable for separating halogenated organic compounds.[23]

    • Temperature Program: Develop a temperature gradient that effectively separates the starting material, desired product, and potential byproducts (e.g., isomers, polychlorinated species).

    • MS Detection: Use the mass spectrometer to identify the components based on their mass-to-charge ratio and fragmentation patterns.

  • Quantification: Use procedural standard calibration or an internal standard to quantify the relative amounts of each compound in the reaction mixture over time.[23]

Visual Guides

Troubleshooting Flowchart

This diagram outlines a logical workflow for diagnosing and solving common issues in chlorination reactions.

Troubleshooting_Flowchart start Problem Observed (e.g., Low Yield, Impure Product) check_sm Is Starting Material (SM) Consumed? start->check_sm sm_yes No (SM Remains) check_sm->sm_yes No sm_no Yes (SM Consumed) check_sm->sm_no Yes cause_inactive Potential Cause: - Inactive Reagent/Catalyst - Reaction Temp Too Low - Insufficient Reaction Time sm_yes->cause_inactive sol_inactive Solution: - Check Reagent Quality - Increase Temperature - Extend Reaction Time cause_inactive->sol_inactive check_products What are the major components by GC/NMR? sm_no->check_products multi_products Mixture of Isomers or Polychlorinated Species check_products->multi_products Multiple Products other_products Degradation, Rearrangement, or Elimination Products check_products->other_products Other Products cause_selectivity Potential Cause: - Poor Regio/Chemoselectivity - Over-reaction multi_products->cause_selectivity sol_selectivity Solution: - Lower Temperature - Change Solvent/Catalyst - Use Milder Reagent (e.g., NCS) - Adjust Stoichiometry cause_selectivity->sol_selectivity cause_unstable Potential Cause: - Unstable Intermediate (e.g., Carbocation) - Reaction Too Hot other_products->cause_unstable sol_unstable Solution: - Lower Temperature - Use Base (e.g., Pyridine with SOCl₂) - Choose Mechanism-Altering Reagent cause_unstable->sol_unstable

A logical guide to troubleshooting common chlorination issues.

Experimental Workflow Diagram

This diagram illustrates the standard sequence of operations for performing, monitoring, and analyzing a chlorination reaction.

Experimental_Workflow prep 1. Reagent Prep & Stoichiometry setup 2. Reaction Setup (Inert atm, Temp Control) prep->setup addition 3. Reagent Addition (Controlled Rate) setup->addition monitor 4. Reaction Monitoring (TLC, GC-MS, etc.) addition->monitor quench 5. Quenching (Ice, NaHCO₃, etc.) monitor->quench Reaction Complete workup 6. Workup & Extraction quench->workup purify 7. Purification (Column, Distillation) workup->purify analyze 8. Product Analysis (NMR, MS, etc.) purify->analyze

A typical workflow for an organic chlorination experiment.

Factors Influencing Chlorination Selectivity

This diagram shows the key experimental parameters that can be adjusted to control the outcome and minimize side reactions.

Selectivity_Factors center Chlorination Selectivity temp Temperature temp->center reagent Chlorinating Agent reagent->center catalyst Catalyst (Lewis Acid, etc.) catalyst->center solvent Solvent solvent->center stoich Stoichiometry (Substrate:Reagent) stoich->center substrate Substrate Structure substrate->center

References

Technical Support Center: Ensuring the Stability of Hypochlorite Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of hypochlorite (B82951) solutions in a laboratory setting. Below, you will find frequently asked questions and troubleshooting guides to help ensure the reliability and effectiveness of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of sodium hypochlorite solutions?

A1: The stability of sodium hypochlorite solutions is influenced by five main factors:

  • Concentration of Hypochlorite: Higher concentrations of sodium hypochlorite decompose more rapidly.[1][2] Therefore, lower concentration solutions are inherently more stable.[1][2]

  • Temperature: Elevated temperatures significantly accelerate the decomposition rate.[3] The shelf life of a 12.5% sodium hypochlorite solution can be reduced by a factor of three when the storage temperature is increased from 25°C to 35°C.

  • pH (Alkalinity): Sodium hypochlorite solutions are most stable at a pH between 11 and 13.[4][5] As the pH decreases, the solution becomes less stable, and decomposition increases, with the highest rate of decomposition occurring at pH 7.[4]

  • Presence of Impurities: Certain metal ions, such as copper, nickel, iron, and cobalt, act as powerful catalysts for decomposition.[1][5][6]

  • Exposure to Light: UV light, particularly sunlight, accelerates the degradation of sodium hypochlorite.[1]

Q2: How does sodium hypochlorite decompose?

A2: Sodium hypochlorite solutions primarily decompose through two pathways. The main reaction involves the formation of sodium chlorate (B79027) and sodium chloride.[1] A secondary, slower decomposition route produces oxygen and sodium chloride, a reaction often catalyzed by metal impurities.[1][6]

Q3: What is the ideal way to store sodium hypochlorite solutions to maximize their shelf-life?

A3: To maximize stability, store sodium hypochlorite solutions in a cool, dark place.[2] The ideal storage conditions include:

  • Temperature: Keep the solution in a cool environment, ideally between 5°C and 15°C.[5]

  • Container: Use opaque, corrosion-resistant containers, such as those made of high-density polyethylene (B3416737) (HDPE) or amber glass, to protect the solution from light.[1][5]

  • pH: Ensure the solution maintains a high pH, typically between 11 and 13.[4][5]

  • Purity: Use high-purity water to prepare dilutions to minimize metal ion contamination.[5]

Q4: How often should I prepare fresh dilutions of sodium hypochlorite for my experiments?

A4: It is best practice to prepare fresh working dilutions of sodium hypochlorite regularly, ideally weekly, and to indicate the preparation date on the bottle.[7] For critical applications, daily preparation may be necessary to ensure consistent concentration.[8]

Troubleshooting Guide

Q1: My experimental results are inconsistent when using a sodium hypochlorite solution. What could be the cause?

A1: Inconsistent results are often due to a decline in the active chlorine concentration of your solution.

  • Verify Concentration: The concentration of your stock solution may have degraded over time. It is crucial to determine the current concentration of available this compound using a standard analytical method like iodometric titration.

  • Review Storage Conditions: Check if the solution has been exposed to high temperatures, light, or stored in a container that is not opaque. Improper storage is a primary cause of accelerated decomposition.[3]

  • Check for Contamination: Ensure that the solution has not been contaminated with metal ions, which can catalyze decomposition.[1][6] Use purified water for dilutions and clean glassware.

Q2: I've noticed a significant drop in the effectiveness of my sodium hypochlorite solution in a shorter time than expected. Why is this happening?

A2: A rapid loss of potency is a clear indicator of accelerated decomposition.

  • Assess Temperature: Even short-term exposure to elevated temperatures can significantly speed up degradation.[3] Ensure the storage area remains consistently cool.

  • Inspect for Contaminants: The presence of even trace amounts of metal ions like copper and nickel can dramatically increase the rate of decomposition.[6] Consider the purity of the water used for dilution and the cleanliness of the storage containers.

  • Evaluate pH: A drop in the pH of the solution below 11 will increase the rate of decomposition.[4] You can measure the pH to ensure it is within the optimal range for stability.

Q3: The pH of my prepared hypochlorite solution is lower than the recommended range for stability. How can I adjust it?

A3: You can increase the pH of the solution by adding a small amount of sodium hydroxide (B78521) (NaOH).[5] It is recommended to aim for a pH between 11 and 13 to ensure maximum stability.[5] Add the NaOH solution slowly and mix thoroughly while monitoring the pH.

Data Presentation

Table 1: Effect of Temperature on the Stability of 12.5% Sodium Hypochlorite Solution

Storage Temperature (°C)Approximate Reduction in Shelf Life
25Baseline
353 times shorter than at 25°C

Table 2: Influence of pH on Sodium Hypochlorite Stability

pH RangeStabilityComments
11 - 13Most StableOptimal pH range for storage.[4][5]
7 - 11Decreasing StabilityDecomposition rate increases as pH decreases.[4]
< 7UnstableRapid decomposition occurs.[4]

Table 3: Catalytic Effect of Metal Ions on Decomposition

Metal IonCatalytic EffectRecommended Maximum Concentration
Copper (Cu²⁺)Strong Catalyst[1][6]< 1 mg/L[6]
Nickel (Ni²⁺)Strong Catalyst[1][6]< 0.1 mg/L[6]
Iron (Fe³⁺)Less effective catalyst, tends to precipitate[6]N/A
Cobalt (Co²⁺)Strong Catalyst[1]N/A

Experimental Protocols

Detailed Methodology for Iodometric Titration to Determine Available this compound Concentration

This protocol describes the determination of available this compound in a sodium hypochlorite solution using iodometric titration.

Materials:

  • Sodium hypochlorite solution (bleach)

  • Potassium iodide (KI), solid

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Glacial acetic acid or dilute sulfuric acid

  • Starch indicator solution (freshly prepared)

  • Distilled or deionized water

  • Buret, 50 mL

  • Pipettes (volumetric)

  • Erlenmeyer flask, 250 mL

  • Graduated cylinders

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation (Dilution):

    • Accurately pipette a specific volume (e.g., 5.00 mL) of the commercial bleach solution into a 100 mL volumetric flask.

    • Dilute to the mark with distilled water, cap, and invert several times to ensure thorough mixing.[8]

  • Reaction with Iodide:

    • Pipette 25.00 mL of the diluted bleach solution into a 250 mL Erlenmeyer flask.

    • Add approximately 2 grams of solid potassium iodide (KI) to the flask.[8]

    • Add about 25 mL of distilled water and swirl to dissolve the KI.[8]

    • In a fume hood, carefully add 2 mL of 3M HCl or a similar amount of another suitable acid to acidify the solution and swirl to mix.[8] The solution should turn a dark yellow or brown color, indicating the liberation of iodine (I₂).

  • Titration:

    • Fill the buret with the standardized sodium thiosulfate (Na₂S₂O₃) solution and record the initial volume.

    • Begin titrating the iodine solution in the Erlenmeyer flask with the sodium thiosulfate. Swirl the flask continuously.

    • Continue the titration until the dark brown/yellow color of the solution fades to a pale yellow.[9]

  • Endpoint Determination:

    • At the pale yellow stage, add about 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[10]

    • Continue the titration by adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, and the solution becomes colorless.[9] This is the endpoint of the titration.

  • Data Recording and Calculation:

    • Record the final volume of the sodium thiosulfate solution used.

    • Repeat the titration at least two more times with fresh aliquots of the diluted bleach solution to ensure precision.

    • Calculate the concentration of available this compound using the stoichiometry of the reactions.

Visualizations

Instability Hypochlorite Instability Decomposition Accelerated Decomposition Instability->Decomposition Concentration High Concentration Concentration->Instability Temperature High Temperature Temperature->Instability pH Low pH (<11) pH->Instability Impurities Metal Ions (Cu, Ni, Fe) Impurities->Instability Light UV Light Exposure Light->Instability

Caption: Factors leading to hypochlorite solution instability.

start Inconsistent Experimental Results check_concentration Is the solution concentration verified? start->check_concentration titrate Perform Iodometric Titration check_concentration->titrate No conc_ok Concentration is within specification check_concentration->conc_ok Yes, and it's OK conc_low Concentration is low check_concentration->conc_low Yes, and it's low titrate->check_concentration check_storage Review Storage Conditions (Temp, Light, Container) prepare_new Prepare Fresh Solution check_storage->prepare_new check_prep Review Solution Preparation (Water Purity, Glassware) check_prep->check_storage conc_ok->check_prep conc_low->prepare_new end Problem Resolved prepare_new->end

Caption: Troubleshooting workflow for unstable hypochlorite solutions.

References

Technical Support Center: Minimizing Disinfection Byproduct (DBP) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on minimizing the formation of harmful disinfection byproducts (DBPs).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments related to DBP analysis and control.

Issue 1: High DBP Concentrations in Experimental Blanks

  • Question: My analytical blanks are showing significant concentrations of trihalomethanes (THMs) and haloacetic acids (HAAs). What are the potential sources of this contamination and how can I eliminate them?

  • Answer: High DBP levels in blanks are a common issue that can compromise the accuracy of your results. Here’s a systematic approach to identify and eliminate the source of contamination:

    • Solvents and Reagents: Impurities in solvents like methanol (B129727) or acetone, or in reagents such as sodium sulfate (B86663), can introduce contaminants.[1] Test all solvents and reagents by running a laboratory reagent blank (LRB). If the blank is contaminated, use a fresh, high-purity batch of the suspect chemical.

    • Glassware and Apparatus: Improperly cleaned glassware is a frequent source of contamination. Ensure all glassware is thoroughly cleaned, rinsed with high-purity water, and then solvent-rinsed. Avoid using plastics, as phthalate (B1215562) esters can interfere with electron capture detectors.[1]

    • Sample Collection and Handling: Ensure that sample collection vials and caps (B75204) are properly cleaned and stored. During sample collection, avoid any contact between the inside of the cap and bottle with anything other than the sample water.[2]

    • Laboratory Environment: Contaminants can be present in the laboratory air. Ensure good ventilation and minimize the use of chemicals that could potentially interfere with your analysis in the vicinity of your experimental setup.

Issue 2: Unexpectedly High DBP Formation with Chloramines

  • Question: I switched from free chlorine to chloramines in my disinfection experiments to reduce DBP formation, but I'm still observing high concentrations of THMs and HAAs. Why is this happening?

  • Answer: While chloramines are generally less reactive than free this compound and tend to produce lower levels of THMs and HAAs, several factors could contribute to unexpectedly high DBP formation:

    • Improper this compound to Ammonia (B1221849) Ratio: The ratio of this compound to ammonia is critical for effective chloramination. If the ratio is not optimized, free this compound can persist, leading to the formation of traditional DBPs.

    • Presence of Bromide: If the source water contains bromide, chloramination can lead to the formation of brominated DBPs, which can be more toxic than their chlorinated counterparts.

    • Natural Organic Matter (NOM) Characteristics: The type and concentration of NOM in your water source play a significant role. Certain types of NOM are more reactive with chloramines.

    • pH: The pH of the water can influence the stability of chloramines and the reactivity of NOM.

Issue 3: Poor Reproducibility of DBP Measurements

  • Question: My DBP measurements are not reproducible between replicate experiments. What could be causing this variability?

  • Answer: Poor reproducibility can stem from several sources. Here are some key areas to investigate:

    • Inconsistent Sample Handling: Ensure that all experimental parameters, including disinfectant dose, contact time, temperature, and pH, are precisely controlled and identical for all replicates.[3][4]

    • Variable Extraction Efficiency: The efficiency of the liquid-liquid extraction step is crucial for accurate DBP measurement. Ensure that the solvent volume, extraction time, and mixing energy are consistent for all samples.

    • Instrument Instability: Fluctuations in the gas chromatograph (GC) or detector performance can lead to variable results. Regularly check the instrument's calibration and performance using known standards.

    • Matrix Effects: The sample matrix itself can interfere with the analysis. If you are working with complex water matrices, consider performing matrix spike and matrix spike duplicate samples to assess recovery and precision.

Frequently Asked Questions (FAQs)

General DBP Formation

  • What are the primary factors that influence the formation of DBPs? The formation of DBPs is influenced by a combination of factors, including the type and dose of disinfectant, the amount and nature of natural organic matter (NOM), water temperature, pH, contact time, and the presence of inorganic ions like bromide.[3][5]

  • How does pH affect the formation of different DBP species? pH has a significant and differential impact on DBP formation. Generally, higher pH levels (alkaline conditions) favor the formation of trihalomethanes (THMs).[4][6][7][8][9] Conversely, lower pH levels (acidic conditions) tend to promote the formation of haloacetic acids (HAAs), particularly trichloroacetic acid (TCAA).[6][8][9] However, dichloroacetic acid (DCAA) formation is less sensitive to pH changes.[8]

  • What is the role of bromide in DBP formation? The presence of bromide in source water can lead to the formation of brominated DBPs, which are often more toxic than their chlorinated analogs.[10][11] As bromide concentration increases, there is a shift in DBP speciation from chlorinated to brominated forms.[6][10][12]

DBP Analysis

  • What are the standard analytical methods for measuring common DBPs? The U.S. Environmental Protection Agency (EPA) has established standard methods for DBP analysis. Commonly used methods include:

    • EPA Method 551.1: For the determination of chlorination disinfection byproducts, including trihalomethanes (THMs), and other chlorinated solvents using gas chromatography with an electron capture detector (GC-ECD).[13][14]

    • EPA Method 552.3: For the determination of haloacetic acids (HAAs) and dalapon (B104946) in drinking water by liquid-liquid microextraction, derivatization, and gas chromatography with an electron capture detector (GC-ECD).[1][2]

  • Why is a derivatization step necessary for HAA analysis? Haloacetic acids are not volatile enough to be directly analyzed by gas chromatography. Therefore, they must be converted to their more volatile methyl esters through a derivatization reaction with acidic methanol before GC analysis.[15]

Minimization Strategies

  • What are the most effective strategies for minimizing DBP formation in a laboratory setting? Effective strategies include:

    • Precursor Removal: Removing natural organic matter (NOM), the primary precursor for DBP formation, before disinfection is a highly effective approach. This can be achieved through techniques like enhanced coagulation.

    • Alternative Disinfectants: Using alternative disinfectants such as chloramines, this compound dioxide, ozone, or UV irradiation can significantly reduce the formation of traditional DBPs like THMs and HAAs.[16]

    • Process Optimization: Optimizing disinfection process parameters such as disinfectant dose, contact time, temperature, and pH can help minimize DBP formation while ensuring effective microbial inactivation.[3][4]

Data Presentation

Table 1: Effect of Temperature on DBP Formation

Temperature (°C)Chloroform (CHCl₃) (µg/L)Dichloroacetic Acid (DCAA) (µg/L)Trichloroacetic Acid (TCAA) (µg/L)
1017.9--
2025.931.1-
3036.248.561.1

Data adapted from a study on chlorination of unchlorinated post-filtration water with a 24-hour reaction time.[6]

Table 2: Effect of pH on Trihalomethane (THM) and Haloacetic Acid (HAA) Formation

pHTotal THMs (µg/L)Total HAAs (µg/L)
6.5Lower FormationHigher Formation
7.5Moderate FormationModerate Formation
8.5Higher FormationLower Formation

This table represents the general trend of pH effect on THM and HAA formation.[6][8][9]

Table 3: Effect of Bromide Concentration on DBP Speciation

Bromide Conc. (mg/L)Chloroform (µg/L)Bromodichloromethane (µg/L)Dibromochloromethane (µg/L)Bromoform (µg/L)Dichloroacetic Acid (µg/L)Dibromoacetic Acid (µg/L)
0.2HighLowLowVery LowHigh15.3
0.5ModerateModerateModerateLowModerate18.5
1.0LowHighHighModerateLow22.8

Data illustrates the shift from chlorinated to brominated species with increasing bromide concentration after a 24-hour chlorination reaction.[6]

Experimental Protocols

Protocol 1: Determination of Trihalomethanes (THMs) based on EPA Method 551.1

  • Sample Collection: Collect 50-mL of the water sample in a vial containing a dechlorinating agent (e.g., ammonium (B1175870) chloride). Ensure no headspace in the vial.

  • Extraction: Add 3-mL of methyl-tert-butyl ether (MTBE) or 5-mL of pentane (B18724) to the sample vial.[17]

  • Mixing: Shake the vial vigorously for a specified time to ensure efficient extraction of the THMs into the organic solvent.

  • Phase Separation: Allow the organic and aqueous layers to separate.

  • Analysis: Carefully transfer a portion of the organic layer into an autosampler vial. Inject 2 µL of the extract into a gas chromatograph equipped with a fused silica (B1680970) capillary column and a linearized electron capture detector (GC-ECD) for separation and analysis.[13]

  • Quantitation: Use a procedural standard calibration to quantitate the THM concentrations.

Protocol 2: Determination of Haloacetic Acids (HAAs) based on EPA Method 552.3

  • Sample Collection: Collect a 40 mL sample in a vial containing ammonium chloride as a preservative.[1]

  • Acidification: Adjust the sample pH to 0.5 or less.[1]

  • Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) containing an internal standard to the sample and shake to extract the HAAs.[1]

  • Derivatization: Convert the extracted HAAs to their methyl esters by adding acidic methanol and heating at 50-60°C for 2 hours.[1][18]

  • Phase Separation: Add a concentrated aqueous solution of sodium sulfate to separate the solvent phase containing the methylated HAAs from the acidic methanol.[1]

  • Neutralization: Neutralize the extract with a saturated solution of sodium bicarbonate.[1]

  • Analysis: Inject an aliquot of the solvent layer into a GC-ECD for analysis.[1]

Mandatory Visualization

DBP_Formation_Pathway Disinfectant Disinfectant (e.g., this compound) Intermediate Halogenated Intermediates Disinfectant->Intermediate Reaction NOM Natural Organic Matter (NOM) (Precursors) NOM->Intermediate Reaction THMs Trihalomethanes (THMs) Intermediate->THMs Formation HAAs Haloacetic Acids (HAAs) Intermediate->HAAs Formation Other_DBPs Other DBPs (HANs, HKs, etc.) Intermediate->Other_DBPs Formation Water Treated Water THMs->Water HAAs->Water Other_DBPs->Water

Caption: General chemical pathway for DBP formation.

DBP_Analysis_Workflow Start Start Sample_Collection Sample Collection (with dechlorinating agent) Start->Sample_Collection Extraction Liquid-Liquid Extraction (with organic solvent) Sample_Collection->Extraction Derivatization Derivatization (for HAAs only) Extraction->Derivatization If analyzing HAAs GC_Analysis Gas Chromatography (GC) Analysis Extraction->GC_Analysis If analyzing THMs Derivatization->GC_Analysis Data_Processing Data Processing and Quantification GC_Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for DBP analysis.

DBP_Toxicological_Pathway DBP_Exposure DBP Exposure (Ingestion, Inhalation, Dermal) Metabolism Metabolism DBP_Exposure->Metabolism Reactive_Metabolites Formation of Reactive Metabolites Metabolism->Reactive_Metabolites Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cellular_Effects Adverse Cellular Effects DNA_Damage->Cellular_Effects Health_Outcomes Potential Health Outcomes (e.g., Cancer, Reproductive Effects) Cellular_Effects->Health_Outcomes

Caption: Simplified toxicological pathway of DBPs.

References

overcoming challenges in the selective chlorination of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective chlorination of alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the selective chlorination of alkanes.

Issue 1: Poor Regioselectivity (Incorrect C-H bond chlorination)

Symptoms:

  • Formation of a mixture of constitutional isomers.[1][2][3]

  • Chlorination at undesired positions (e.g., primary instead of tertiary C-H bonds).

Possible Causes & Solutions:

CauseSolution
High reactivity of chlorine radical: The this compound radical is highly reactive and less selective, leading to reactions at various C-H bonds at comparable rates.[1][3][4][5]1. Lower the reaction temperature: At higher temperatures, the this compound atom's reactivity increases, leading to a more statistical mixture of products.[6] Lowering the temperature can enhance selectivity. 2. Use a more selective chlorinating agent: Consider using N-chloroamides or sulfuryl chloride, which can offer improved selectivity under specific conditions.[6][7] 3. Solvent effects: Performing the reaction in solvents like benzene (B151609) can increase selectivity as they form complexes with this compound atoms, reducing their reactivity.[6]
Statistical probability: In alkanes with multiple types of C-H bonds, the product distribution can be influenced by the statistical probability of a this compound radical colliding with a specific type of hydrogen.[1][8]1. Employ a directing group: If the substrate allows, the introduction of a directing group can guide the chlorination to a specific site.[9] 2. Utilize a catalyst system that favors a specific site: Certain catalysts can enhance selectivity for tertiary or benzylic C-H bonds.[10][11] For example, a combination of an azidoiodinane and a copper(II) chloride complex has shown high selectivity for these positions.[11]
Issue 2: Over-chlorination (Polychlorination)

Symptoms:

  • Formation of di-, tri-, and even tetrachlorinated products.[1][2][12]

  • Reduced yield of the desired monochlorinated product.

Possible Causes & Solutions:

CauseSolution
High concentration of this compound: An excess of the chlorinating agent increases the likelihood of multiple chlorination events on the same molecule.[1][12]1. Use a high alkane to this compound ratio: A large excess of the alkane substrate will favor the reaction of this compound with an unreacted alkane molecule rather than with the monochlorinated product.[2][12] 2. Control the reaction time: Shorter reaction times can favor the formation of the monochlorinated product and minimize subsequent chlorinations.[2]
High reaction temperature: Elevated temperatures can increase the rate of all chlorination reactions, including polychlorination.Optimize reaction temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to help control the extent of chlorination.
Issue 3: Catalyst Deactivation or Low Efficiency

Symptoms:

  • Slow or incomplete reaction.

  • Low turnover number for the catalyst.

Possible Causes & Solutions:

CauseSolution
Catalyst poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites and inhibit its activity.1. Purify reactants and solvent: Ensure all starting materials and the solvent are of high purity. 2. Use of a scavenger: In some cases, adding a scavenger can remove specific impurities.
Coking: Polymeric side products can form and coat the surface of heterogeneous catalysts, blocking active sites.[13]Catalyst regeneration: Depending on the catalyst, it may be possible to regenerate it by calcination or washing with a suitable solvent to remove the coke.
Inappropriate catalyst for the desired transformation: The chosen catalyst may not be optimal for the specific C-H bond being targeted.Screen different catalysts: Experiment with a range of catalysts known for C-H chlorination to find one that is more active and selective for your substrate.

Frequently Asked Questions (FAQs)

Q1: Why is bromination generally more selective than chlorination?

A: The higher selectivity of bromination stems from the difference in the thermodynamics of the hydrogen abstraction step. The reaction of a bromine radical with an alkane C-H bond is typically endothermic, meaning the transition state resembles the products (the alkyl radical and HBr).[5] This "late" transition state is more sensitive to the stability of the resulting alkyl radical, thus favoring abstraction of hydrogens that lead to more stable radicals (tertiary > secondary > primary).[5][14] In contrast, the hydrogen abstraction by a this compound radical is exothermic, leading to an "early" transition state that resembles the reactants.[5][14] This makes the reaction less sensitive to the stability of the resulting radical and therefore less selective.[5]

Q2: How can I improve the selectivity for a specific secondary C-H bond in a linear alkane?

A: Achieving high selectivity among different secondary C-H bonds is challenging due to their similar bond dissociation energies.[15] However, some strategies have been developed:

  • Use of N-haloamides: Amidyl radicals generated from N-haloamides have shown a preference for chlorination at the 2-position of linear alkanes.[15]

  • Catalyst design: A metal-organic layer (MOL) catalyst has been reported to photocatalytically generate amidyl radicals, leading to 2-position selectivity in the chlorination of linear alkanes.[15]

Q3: What are some common chlorinating agents other than this compound gas?

A: Besides this compound gas (Cl₂), several other reagents are used for alkane chlorination, often to improve safety and selectivity:

  • Sulfuryl chloride (SO₂Cl₂): Often used for free-radical chlorination.

  • N-Chlorosuccinimide (NCS): A common source of this compound radicals, often used in combination with a radical initiator.[10]

  • Trichloroisocyanuric acid (TCCA): Another source of this compound for radical chlorinations.

  • tert-Butyl hypochlorite (B82951) (t-BuOCl): Can be used for chlorinations under radical conditions.

Q4: Can I selectively chlorinate a benzylic C-H bond in the presence of other aliphatic C-H bonds?

A: Yes, benzylic C-H bonds are generally weaker and more reactive towards radical abstraction than typical aliphatic C-H bonds. Therefore, selective chlorination at the benzylic position is often achievable. Recent methods using a combination of an azidoiodinane and a copper(II) chloride complex have demonstrated high selectivity for the chlorination of benzylic C-H bonds.[11]

Experimental Protocols

Protocol 1: General Procedure for Selective Chlorination of a Tertiary C-H Bond

This protocol is based on the method described by Hartwig et al. for the selective chlorination of tertiary C-H bonds using an azidoiodinane and a copper(II) chloride complex.[11]

Materials:

  • Substrate containing a tertiary C-H bond

  • Azidoiodinane reagent

  • (phen)CuCl₂ (or a similar Cu(II) chloride complex)

  • Anhydrous solvent (e.g., dichloromethane, benzene)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the substrate in the anhydrous solvent.

  • Add the (phen)CuCl₂ catalyst to the solution.

  • Add the azidoiodinane reagent to the reaction mixture.

  • Stir the reaction at room temperature and protect it from light.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Regioselectivity in the Chlorination of Propane
ProductExperimental Yield (Chlorination)
1-Chloropropane45%[1][2]
2-Chloropropane55%[1][2]
Table 2: Comparison of Selectivity in Halogenation of 2-Methylbutane
Halogenating Agent1-halo-2-methylbutane2-halo-2-methylbutane2-halo-3-methylbutane1-halo-3-methylbutane
This compound (Cl₂) 30%22%33%15%
Bromine (Br₂) ~0%90%~10%~0%

(Data is illustrative and based on typical selectivity patterns discussed in the literature. Exact percentages can vary with reaction conditions.)

Visualizations

troubleshooting_workflow start Problem: Poor Regioselectivity cause1 High Radical Reactivity start->cause1 cause2 Statistical Probability start->cause2 solution1a Lower Temperature cause1->solution1a solution1b Use Selective Reagent (e.g., N-chloroamide) cause1->solution1b solution1c Change Solvent (e.g., Benzene) cause1->solution1c solution2a Employ Directing Group cause2->solution2a solution2b Use Site-Selective Catalyst cause2->solution2b

Caption: Troubleshooting workflow for poor regioselectivity.

overchlorination_control start Problem: Over-chlorination cause1 High this compound Concentration start->cause1 cause2 High Reaction Temperature start->cause2 solution1 Increase Alkane:this compound Ratio cause1->solution1 solution2 Reduce Reaction Time cause1->solution2 solution3 Optimize (Lower) Temperature cause2->solution3

Caption: Strategies to control over-chlorination.

selectivity_comparison cluster_chlorination Chlorination cluster_bromination Bromination chloro_ts Early Transition State (Reactant-like) chloro_selectivity Low Selectivity chloro_ts->chloro_selectivity chloro_energy Exothermic Hydrogen Abstraction chloro_energy->chloro_ts bromo_ts Late Transition State (Product-like) bromo_selectivity High Selectivity bromo_ts->bromo_selectivity bromo_energy Endothermic Hydrogen Abstraction bromo_energy->bromo_ts start Alkane + Halogen Radical start->chloro_energy start->bromo_energy

Caption: Rationale for selectivity differences in halogenation.

References

Technical Support Center: Improving the Efficiency of Chlorine-Based Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on optimizing the efficiency of chlorine-based catalytic systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with this compound-based catalytic systems in a direct question-and-answer format.

Issue 1: Rapid Loss of Catalytic Activity

Q1: My catalyst is deactivating much faster than expected in the presence of this compound or chlorinated compounds. What are the likely causes?

A1: Rapid catalyst deactivation in this compound-based systems is often due to poisoning, fouling, or thermal degradation. The primary mechanisms include:

  • Poisoning: this compound species can strongly adsorb onto the active sites of the catalyst, blocking them from reactants. This is a common issue for metal catalysts like palladium and platinum.[1][2] Halide ions (Cl⁻) are well-known poisons for many transition metal catalysts.[3]

  • Fouling: Insoluble byproducts or polymers can physically deposit on the catalyst surface, blocking active sites and pores.[1] This is particularly prevalent in reactions involving hydrocarbons, where coke formation can occur.[4]

  • Sintering: High reaction temperatures, sometimes exacerbated by the presence of this compound, can cause the small metal particles of the catalyst to agglomerate into larger ones. This reduces the active surface area of the catalyst.[1][5]

  • Leaching: The active metal component of the catalyst may be stripped away into the reaction medium, a process that can be accelerated by the formation of volatile or soluble metal chlorides.

Q2: What are the initial steps I should take to troubleshoot rapid deactivation?

A2: A systematic approach is crucial for identifying the root cause of deactivation.

  • Verify Feedstock Purity: Ensure all reactants and solvents are free of impurities, especially water, which can hydrolyze and deactivate certain catalysts like Lewis acids (e.g., AlCl₃).[6]

  • Analyze Reaction Conditions: Review the reaction temperature, pressure, and concentration of all species. High temperatures can accelerate coking and sintering.[6]

  • Inspect the Catalyst: Visually examine the spent catalyst. A change in color, such as darkening, can indicate coke formation or a change in the oxidation state of the metal.[1][6]

  • Characterize the Spent Catalyst: Employ analytical techniques to understand the changes in the catalyst's properties (see Experimental Protocols for more details).

Issue 2: Poor Selectivity in Chlorination Reactions

Q3: My reaction is producing a mixture of undesired chlorinated isomers. How can I improve selectivity?

A3: Poor selectivity in catalytic chlorination is often a result of multiple active sites with different selectivities or non-optimized reaction conditions.

  • Catalyst Selection: The choice of catalyst is paramount. For example, in the chlorination of toluene, different Lewis acid catalysts will yield different isomer distributions.

  • Temperature Control: Lower reaction temperatures often favor specific isomers.[6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and, consequently, the product distribution.

  • Chlorinating Agent: The reactivity of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, NCS) plays a significant role in selectivity.

Issue 3: Difficulty in Catalyst Regeneration

Q4: I am unable to effectively regenerate my this compound-poisoned catalyst. What are some effective regeneration strategies?

A4: The success of regeneration depends on the nature of the deactivation.

  • For Coke Fouling: A common method is controlled oxidation (calcination) to burn off the carbon deposits. This involves heating the catalyst in a stream of air or a dilute oxygen/nitrogen mixture.[6]

  • For Reversible Poisoning: In some cases where this compound species are adsorbed on the surface, washing with a suitable solvent or a specific chemical treatment can remove the poison. For instance, some this compound-poisoned catalysts can be regenerated by washing with water.[7]

  • For Sintering: Regeneration is more challenging. It may involve high-temperature treatments in specific atmospheres to re-disperse the metal particles, though this is not always successful.

Quantitative Data on Catalyst Performance

The following tables summarize the impact of this compound on the performance of various catalytic systems.

Table 1: Effect of this compound on Precipitated Iron Catalyst in Fischer-Tropsch Synthesis

CatalystThis compound Content (wt%)Average CO Conversion (%)Activity Loss (%)
Cl0089.0-
Cl01~0.153.9~40
Cl1~131.1~65
Data sourced from a study on precipitated iron catalysts.[3]

Table 2: Influence of this compound on Au/Fe₂O₃ Catalyst Activity in CO Oxidation

Catalyst SampleThis compound Concentration in Preparation (ppm)CO Conversion at -10°C (%)
Au/Fe₂O₃-0.18< 1Low
Au/Fe₂O₃-0.191-3> 95
Au/Fe₂O₃-0.214-5Dramatically Decreased
Data indicates an optimal this compound concentration for catalyst activity.[8]

Experimental Protocols

Protocol 1: Testing Catalyst Activity and Deactivation

  • Baseline Activity Test:

    • Charge a reactor with a known amount of fresh catalyst.

    • Introduce the reactants (e.g., substrate, chlorinating agent, solvent) under controlled conditions (temperature, pressure, stirring rate).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Calculate the initial conversion and selectivity. This serves as your baseline.[6]

  • Catalyst Reuse and Deactivation Study:

    • For heterogeneous catalysts, recover the catalyst by filtration after the first reaction cycle.

    • Wash the recovered catalyst with an appropriate solvent to remove adsorbed species.

    • Dry the catalyst under vacuum.

    • Reuse the catalyst in a subsequent reaction under identical conditions.

    • Compare the conversion and selectivity to the baseline to quantify the extent of deactivation.[6]

Protocol 2: Characterization of a Deactivated Catalyst

  • Sample Preparation:

    • Carefully recover the spent catalyst from the reactor.

    • Wash with a suitable solvent to remove residual reactants and products.

    • Dry the catalyst under vacuum at a low temperature.

  • Analytical Techniques:

    • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): To determine if there has been any leaching of the active metal from the support.

    • Transmission Electron Microscopy (TEM): To visualize changes in the metal particle size and distribution, which can indicate sintering.

    • X-ray Photoelectron Spectroscopy (XPS): To identify the chemical state of the elements on the catalyst surface and detect the presence of this compound species.

    • Temperature Programmed Desorption/Reduction/Oxidation (TPD/TPR/TPO): To investigate the nature of active sites and the presence of adsorbed species or coke.

    • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure changes in the catalyst's surface area and pore volume, which can be affected by fouling.

Visualizing Catalytic Processes

Diagram 1: Troubleshooting Workflow for Rapid Catalyst Deactivation

G A Rapid Catalyst Deactivation Observed B Step 1: Verify Feedstock Purity (Water, Impurities) A->B C Step 2: Review Reaction Conditions (Temp, Pressure, Conc.) B->C D Step 3: Visual Inspection of Catalyst (Color Change, Coking) C->D E Step 4: Characterize Spent Catalyst (XPS, TEM, TPD, etc.) D->E F Identify Root Cause: Poisoning, Fouling, or Sintering E->F G Implement Corrective Actions: - Modify Catalyst - Optimize Conditions - Purify Feedstock - Regenerate Catalyst F->G

Caption: A step-by-step workflow for troubleshooting rapid catalyst deactivation.

Diagram 2: Logical Relationship of this compound Poisoning Mechanisms

G cluster_0 Sources of this compound cluster_1 Deactivation Mechanisms Chlorinated Reactant Chlorinated Reactant Poisoning Poisoning - Strong adsorption on active sites - Blocking of catalytic cycle Chlorinated Reactant->Poisoning Direct Interaction Chlorinated Solvent Chlorinated Solvent Chlorinated Solvent->Poisoning HCl byproduct HCl byproduct HCl byproduct->Poisoning Sintering Sintering - Agglomeration of metal particles - Reduced surface area HCl byproduct->Sintering Accelerates Reduced Activity & Selectivity Reduced Activity & Selectivity Poisoning->Reduced Activity & Selectivity Reduced Activity Reduced Activity Sintering->Reduced Activity Fouling Fouling - Coke formation - Polymer deposition Fouling->Reduced Activity

Caption: Mechanisms of catalyst deactivation initiated by this compound sources.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address corrosion issues arising from chlorine use in laboratory and manufacturing infrastructure. The following information is designed to assist in identifying, understanding, and mitigating corrosion to ensure the integrity of experiments and the longevity of critical equipment.

Troubleshooting Guides

This section offers a question-and-answer format to directly address specific issues that may be encountered.

Issue 1: Pitting Corrosion on Stainless Steel Surfaces

  • Q1: We are observing small, localized pits on our 304 stainless steel equipment after exposure to chlorinated solutions. What is causing this?

    A1: This is likely pitting corrosion, a localized form of corrosion that occurs in the presence of chloride ions.[1][2][3][4][5] Stainless steel's corrosion resistance is due to a passive chromium oxide layer.[6] Chloride ions can penetrate this protective layer at specific points, creating small anodes that lead to the formation of pits.[5] Factors that accelerate pitting include higher chloride concentrations, lower pH (acidic conditions), and elevated temperatures.[5][7] 304 stainless steel is susceptible to pitting in water with chloride levels as low as 100 ppm.[1][4]

  • Q2: How can we confirm that the observed damage is pitting corrosion?

    A2: Visual inspection for small, deep holes, often covered by corrosion products, is the first step.[5] For a more definitive analysis, metallographic examination of a cross-section of the affected area can reveal the characteristic pit morphology. Analytical techniques such as Scanning Electron Microscopy (SEM) can be used to examine the failed components in detail.[8]

  • Q3: What are the immediate steps to address pitting corrosion on our 304 stainless steel equipment?

    A3: Immediately cease exposure of the affected equipment to the chlorinated solution. The equipment should be thoroughly cleaned to remove any residual chlorides. Mechanical polishing can be used to remove the pits.[5] Following this, a passivation treatment is recommended to restore the protective chromium oxide layer.[6]

  • Q4: What are the long-term solutions to prevent the recurrence of pitting corrosion?

    A4: Consider upgrading to a more corrosion-resistant material, such as 316 stainless steel, which contains molybdenum for enhanced resistance to chloride pitting and can tolerate chloride levels up to 2000 ppm.[1][4] For even more aggressive environments, nickel alloys may be necessary.[9][10] Implementing a regular cleaning and passivation schedule is also crucial.[6] Additionally, controlling the concentration of free this compound is important; for continuous exposure, it is recommended to keep free this compound levels below 2 ppm for 304 stainless steel and below 4-5 ppm for 316 stainless steel.[1][3][11]

Issue 2: Discoloration and Degradation of Plastic Tubing and Elastomeric Seals

  • Q1: We've noticed that our flexible plastic tubing is becoming discolored and brittle in a chlorinated water system. Why is this happening?

    A1: Many polymers and elastomers are susceptible to degradation from exposure to this compound and chloramine.[12] These strong oxidizing agents can break down the polymer chains, leading to discoloration, hardening, cracking, and swelling.[12][13] The rate of degradation is influenced by the type of polymer, this compound concentration, temperature, and exposure time.[2]

  • Q2: Which plastic and elastomeric materials are most resistant to this compound?

    A2: For plastic piping, chlorinated polyvinyl chloride (CPVC) has inherent resistance to this compound degradation due to its chemical structure.[14] Polyvinylidene fluoride (B91410) (PVDF) and polytetrafluoroethylene (PTFE) also offer excellent resistance.[15] Among elastomers, fluoroelastomers like Viton® (FKM) are recommended for their compatibility with this compound.[13]

  • Q3: Are there any standard tests to evaluate the this compound resistance of these materials?

    A3: Yes, ASTM F2023 is a standard test method for evaluating the oxidative resistance of crosslinked polyethylene (B3416737) (PEX) to hot chlorinated water.[14][16][17][18][19] This standard, along with others like ASTM F2263 for polyethylene (PE) and ASTM F3497-21 for polypropylene (B1209903) (PP), can be used to assess the long-term performance of plastic piping materials in chlorinated environments.[17]

Issue 3: Accelerated Corrosion at High Flow Rates

  • Q1: We are observing thinning of pipe walls, particularly at elbows and fittings, in a system with high-velocity chlorinated water. What is this phenomenon?

    A1: This is likely flow-accelerated corrosion (FAC). High fluid velocity can remove the protective oxide layer on the metal surface, exposing fresh metal to the corrosive environment and accelerating the corrosion process.[20][21][22] This effect is often most pronounced in areas of turbulence, such as bends, elbows, and downstream of valves.[20][23]

  • Q2: How can we mitigate flow-accelerated corrosion?

    A2: Optimizing the fluid flow rate to reduce turbulence is a key step.[20] This can be achieved through changes in piping configuration or the use of flow restrictors.[20] Material selection is also critical; using more corrosion-resistant alloys can significantly reduce the impact of FAC. In some cases, adjusting the water chemistry, such as increasing the pH, can help to mitigate this issue.[22] Regular monitoring of pipe wall thickness using non-destructive methods like ultrasonic testing is recommended to detect FAC before it leads to failure.[20]

Frequently Asked Questions (FAQs)

Materials and Compatibility

  • Q1: What is the difference in corrosion resistance between 304 and 316 stainless steel in chlorinated environments?

    A1: 316 stainless steel is significantly more resistant to chloride-induced corrosion than 304 stainless steel.[1] This is due to the addition of molybdenum (typically 2-3%) in 316 stainless steel, which enhances its resistance to pitting and crevice corrosion.[1] As a general guideline, 304 stainless steel can handle chloride concentrations up to 100 ppm, while 316 stainless steel can tolerate up to 2000 ppm.[1][4] For free this compound, the limits for continuous exposure are around 2 ppm for 304 and 4-5 ppm for 316.[1][3][11]

  • Q2: Are there any metals that are completely immune to this compound corrosion?

    A2: No metal is completely immune under all conditions. However, some metals and alloys exhibit very high resistance. Titanium and certain nickel-based alloys (e.g., Hastelloy C-276) have excellent resistance to wet this compound gas and chlorinated water.[15] However, it is crucial to note that titanium should not be used with dry this compound as it can lead to a fire hazard.[15]

  • Q3: What is the effect of this compound on copper piping?

    A3: this compound can react with copper to form copper chloride, leading to corrosion and the potential for pinhole leaks over time.[24] The corrosion rate of copper generally increases with higher this compound concentrations.[24]

Corrosion Inhibitors

  • Q1: How do corrosion inhibitors work to protect against this compound-induced corrosion?

    A1: Corrosion inhibitors work by forming a protective film on the metal surface, which acts as a barrier to the corrosive environment.[25] Phosphate-based inhibitors, for example, can promote the formation of a phosphate-rich passive layer on steel, which inhibits the diffusion of chloride ions.

  • Q2: Are corrosion inhibitors always effective?

    A2: The effectiveness of corrosion inhibitors can depend on several factors, including the type of inhibitor, its concentration, the material being protected, and the specific environmental conditions (e.g., pH, temperature, chloride concentration). While inhibitors can significantly reduce corrosion rates, they may not completely eliminate the risk, especially in highly aggressive environments.[26][27]

Experimental Considerations

  • Q1: What are the standard methods for testing the corrosion resistance of materials in chlorinated water?

    A1: Several ASTM standards are relevant for corrosion testing. For example, ASTM G48 provides methods for pitting and crevice corrosion resistance of stainless steels and related alloys.[28] For plastics, ASTM F2023 is used to evaluate resistance to hot chlorinated water.[14][16][17][18][19]

  • Q2: How can I monitor corrosion in my experimental setup in real-time?

    A2: Electrochemical techniques such as Linear Polarization Resistance (LPR) and Electrochemical Impedance Spectroscopy (EIS) can provide real-time information on corrosion rates.[28][29][30] These methods are highly sensitive and can detect changes in corrosion behavior quickly.[28]

Data Presentation

Table 1: Chloride and Free this compound Limits for Stainless Steels in Water at Ambient Temperature and Neutral pH

Stainless Steel GradeMax. Chloride (Cl⁻) Concentration (ppm)Max. Free this compound (Cl₂) Concentration (ppm)
304 / 304L100[1][4]2[1][3][4]
316 / 316L2000[1][4]4-5[1][3][11]
Duplex 22053600[3]>5

Table 2: Pitting Potential of Nickel Alloys in High Chloride Solutions

AlloyTest ConditionsPitting Potential (Epit) (mVSHE)
UNS N0771880,000 mg/L Cl⁻, 80°C416 ± 10[31]
UNS N0994680,000 mg/L Cl⁻, 80°C559 ± 21[31]
Alloy 7184 M Cl⁻, pH 6, 150°CProne to pitting[9][32]
Alloy 7184 M Cl⁻, pH 10, 150°CMore positive Epit than at pH 6[32]

Experimental Protocols

1. Weight Loss Corrosion Testing (Based on ASTM G1)

This protocol outlines a basic procedure for determining the corrosion rate of a material using the weight loss method.

  • Objective: To measure the uniform corrosion rate of a material in a specific chlorinated environment.

  • Materials:

    • Test coupons of the material of interest with known surface area.

    • Corrosive solution with a defined this compound concentration, pH, and temperature.

    • Analytical balance (accurate to 0.1 mg).

    • Beakers or immersion cells.

    • Nylon cord for suspending coupons.

    • Cleaning solutions (e.g., acetone (B3395972), appropriate acid for removing corrosion products).

    • Drying oven.

  • Procedure:

    • Sample Preparation:

      • Clean the test coupons with a suitable solvent like acetone to remove any grease or oil.

      • Dry the coupons in an oven at 105°C for at least one hour.

      • Weigh each coupon to the nearest 0.1 mg and record the initial weight (W₀).[33]

    • Exposure:

      • Suspend each coupon in the corrosive solution using a nylon cord, ensuring it is fully immersed.[33]

      • Maintain the solution at the desired temperature and this compound concentration for the duration of the test.

    • Post-Exposure Cleaning:

      • After the specified exposure time, remove the coupons from the solution.

      • Clean the coupons to remove all corrosion products. This may involve mechanical cleaning (e.g., with a soft brush) and/or chemical cleaning (e.g., immersion in an appropriate acid solution that removes the corrosion products without significantly affecting the base metal).

      • Thoroughly rinse the coupons with deionized water and dry them in an oven.

    • Final Weighing:

      • Weigh each cleaned and dried coupon to the nearest 0.1 mg and record the final weight (W₁).[33]

  • Calculation of Corrosion Rate: The corrosion rate in mils per year (mpy) can be calculated using the following formula: Corrosion Rate (mpy) = (K × ΔW) / (A × T × D) Where:

    • K = a constant (3.45 x 10⁶ for mpy)

    • ΔW = Weight loss (W₀ - W₁) in grams

    • A = Surface area of the coupon in cm²

    • T = Exposure time in hours

    • D = Density of the material in g/cm³

2. Passivation of Stainless Steel (Nitric Acid Method)

This protocol provides a general procedure for the passivation of stainless steel to enhance its corrosion resistance.

  • Objective: To remove free iron and other contaminants from the surface of stainless steel and promote the formation of a protective chromium oxide layer.

  • Materials:

    • Degreasing agent (e.g., alkaline detergent).

    • Nitric acid solution (typically 20-50% by volume).

    • Deionized or distilled water (low in chlorides).

    • Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and apron.

  • Procedure:

    • Degreasing: Thoroughly clean the stainless steel surface with a degreasing agent to remove all oils, grease, and other organic contaminants.[6][8]

    • Rinsing: Rinse the surface thoroughly with clean, chloride-free water.[34]

    • Acid Immersion: Immerse the cleaned part in the nitric acid bath.[34] The concentration, temperature, and duration of immersion will depend on the grade of stainless steel. A common treatment is a 20% by volume nitric acid solution at 120-140°F (49-60°C) for 30 minutes.[7]

    • Rinsing: After the acid bath, rinse the part thoroughly with clean water. A double rinse is often recommended.[34]

    • Drying: Completely dry the passivated part.[34]

  • Verification: The effectiveness of the passivation can be tested using methods such as a water immersion test, where the part is submerged in distilled water for a period of time to check for any signs of corrosion.[34]

Visualizations

Corrosion_Pathway cluster_environment Corrosive Environment cluster_material Material Surface This compound This compound (Cl₂) Chlorides Chloride Ions (Cl⁻) This compound->Chlorides Reacts with water Water Water (H₂O) PassiveLayer Passive Layer (Chromium Oxide) Chlorides->PassiveLayer Attacks BaseMetal Base Metal (e.g., Stainless Steel) PassiveLayer->BaseMetal Breakdown Corrosion Pitting/Corrosion BaseMetal->Corrosion Corrodes

Caption: Simplified pathway of this compound-induced pitting corrosion.

Experimental_Workflow prep 1. Sample Preparation (Clean & Weigh) expose 2. Exposure to Chlorinated Environment prep->expose clean 3. Post-Exposure Cleaning expose->clean weigh 4. Final Weighing clean->weigh calculate 5. Calculate Corrosion Rate weigh->calculate

Caption: Workflow for weight loss corrosion testing.

Troubleshooting_Logic start Corrosion Observed q1 Is corrosion localized (pitting, crevices)? start->q1 a1_yes Likely Chloride Attack q1->a1_yes Yes a1_no Uniform Corrosion q1->a1_no No q2 Is material 304 SS? a1_yes->q2 q3 Is flow rate high? a1_no->q3 a2_yes Upgrade to 316 SS or Nickel Alloy q2->a2_yes Yes a2_no Check Chloride/Chlorine Concentration & pH q2->a2_no No a3_yes Consider Flow- Accelerated Corrosion

Caption: Basic troubleshooting logic for this compound corrosion issues.

References

strategies for controlling the selectivity of photochemical chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Photochemical Chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the selectivity of photochemical chlorination reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your research.

Troubleshooting Guides

This section addresses common issues encountered during photochemical chlorination experiments, providing potential causes and solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Regioselectivity (e.g., incorrect ratio of primary, secondary, tertiary chlorination) High Reaction Temperature: At higher temperatures, the reaction rates for abstracting primary, secondary, and tertiary hydrogens become more similar, leading to reduced selectivity.[1]Lower the reaction temperature. Photochemical chlorinations are often best performed at cooler temperatures to enhance selectivity.[1]
Inappropriate Solvent: The solvent plays a crucial role in selectivity. Non-coordinating solvents offer little control over the highly reactive chlorine radical.Utilize solvents that can interact with the this compound radical, such as benzene (B151609), tert-butylbenzene, or carbon disulfide. These aromatic solvents can form a complex with the this compound radical, increasing its selectivity.[1] The ratio of primary to secondary hydrogen substitution can be adjusted from 1:3 to 1:31 by varying the solvent.[1]
High this compound Concentration: A high concentration of this compound near the light source can lead to high absorption and decreased selectivity.[1]Maintain a controlled and moderate concentration of this compound throughout the reaction.
Formation of Undesired Byproducts (e.g., ring chlorination in toluene) Reaction Intensification: Highly intensified reaction conditions can lead to the formation of toluene-chlorine complexes that, upon photoexcitation, result in ring chlorination.[2]Employ dynamic irradiation conditions to suppress the formation of ring-chlorinated products.[2]
Presence of Radical Inhibitors: Impurities such as oxygen or nitrogen oxides can act as radical scavengers, terminating the chain reaction and potentially leading to side reactions.[1]Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Reaction Fails to Initiate or Proceeds Slowly Insufficient Light Source: The reaction is initiated by the homolytic cleavage of this compound, which requires sufficient UV radiation.[1]Ensure your light source (e.g., mercury-vapor lamp) is functioning correctly and is of the appropriate wavelength and intensity for the reaction.
Presence of Inhibitors: As mentioned above, oxygen and other inhibitors can quench the radical chain reaction.[1]Thoroughly degas all solvents and reagents and maintain an inert atmosphere.
Over-chlorination (Formation of di- and tri-chlorinated products) High this compound to Substrate Ratio: An excess of this compound will favor multiple chlorination events on the same molecule.Carefully control the stoichiometry of this compound to the substrate. A lower this compound ratio will favor monochlorination.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can lead to the chlorination of the initially formed monochlorinated product.Monitor the reaction progress using techniques like GC or TLC and quench the reaction once the desired level of conversion of the starting material is achieved.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of photochemical chlorination?

Photochemical chlorination proceeds via a free-radical chain mechanism.[1][3][4] The process is initiated by ultraviolet (UV) light, which causes the homolytic cleavage of a this compound molecule (Cl₂) into two highly reactive this compound radicals (Cl•).[1][4] These radicals then propagate the chain reaction by abstracting a hydrogen atom from an alkane to form hydrogen chloride (HCl) and an alkyl radical (R•). The alkyl radical then reacts with another this compound molecule to produce the chlorinated alkane (R-Cl) and a new this compound radical, which continues the chain. The reaction is terminated when two radicals combine.[1][3]

Q2: How can I improve the regioselectivity of my photochemical chlorination?

Several strategies can be employed to control the regioselectivity:

  • Solvent Selection: The choice of solvent is critical. Aromatic solvents like benzene can form a π-complex with the this compound radical, making it more selective.[1] This increased selectivity favors the abstraction of more substituted hydrogens.

  • Lowering Temperature: Reducing the reaction temperature generally enhances selectivity.[1]

  • Catalysis: The use of specific catalysts, such as metal-organic layers (MOLs) or iron complexes, can provide steric control over the chlorination reaction, directing it to specific C-H bonds.[5][6]

Q3: What are the typical reactivity ratios for different types of C-H bonds in photochemical chlorination?

The reactivity of C-H bonds in photochemical chlorination generally follows the order: tertiary > secondary > primary.[1] At 30°C, the relative reaction rates for primary, secondary, and tertiary hydrogen atoms are approximately 1 : 3.25 : 4.43.[1]

Q4: Why is photobromination often more selective than photochlorination in a laboratory setting?

Photobromination is generally more selective than photochlorination due to the lower reactivity of the bromine radical compared to the this compound radical.[1] This lower reactivity results in a later transition state for hydrogen abstraction, which is more sensitive to the stability of the resulting alkyl radical. However, for industrial applications, this compound is more commonly used due to its lower cost.[1]

Q5: What safety precautions should I take when performing photochemical chlorination?

This compound gas is highly toxic and corrosive.[7][8] All experiments should be conducted in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, should always be worn.[9][10] Care should be taken to avoid the accumulation of this compound, as it can react explosively with organic compounds.[11] In-situ generation of this compound in a continuous flow reactor is a safer alternative to handling large quantities of this compound gas.[12]

Quantitative Data on Selectivity

The selectivity of photochemical chlorination is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Influence of Solvent on the Selectivity of Photochemical Chlorination

SubstrateSolventTemperature (°C)Product Ratio (Primary:Secondary)Reference
2,3-DimethylbutaneCarbon Tetrachloride201 : 3.5[1]
2,3-DimethylbutaneBenzene201 : 9.2[1]
2,3-Dimethylbutanetert-Butylbenzene201 : 15.5[1]
n-HeptaneCarbon Disulfide201 : 31[1]

Table 2: Relative Reactivity of C-H Bonds in Photochemical Chlorination

C-H Bond TypeRelative Rate of Abstraction at 30°CReference
Primary (1°)1.00[1]
Secondary (2°)3.25[1]
Tertiary (3°)4.43[1]

Experimental Protocols

Protocol 1: General Procedure for Batch Photochemical Chlorination of an Alkane

This protocol provides a general method for the photochemical chlorination of an alkane in a batch reactor.

Materials:

  • Alkane (e.g., cyclohexane)

  • This compound gas

  • Solvent (e.g., carbon tetrachloride or benzene)

  • Photochemical reactor with a UV lamp (e.g., mercury-vapor lamp)[13]

  • Gas dispersion tube

  • Magnetic stirrer

  • Inert gas supply (e.g., nitrogen or argon)

  • Scrubbing solution (e.g., sodium thiosulfate (B1220275) solution)

Procedure:

  • Set up the photochemical reactor in a fume hood. Ensure the UV lamp is properly cooled according to the manufacturer's instructions.[13]

  • Charge the reactor with the alkane and the chosen solvent.

  • Degas the solution by bubbling an inert gas through it for at least 30 minutes to remove any dissolved oxygen.[1]

  • Turn on the magnetic stirrer and the UV lamp.

  • Slowly bubble this compound gas through the solution using a gas dispersion tube. The flow rate of this compound should be carefully controlled.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Once the desired conversion is reached, turn off the UV lamp and stop the this compound flow.

  • Purge the reaction mixture with an inert gas to remove any remaining this compound and HCl.

  • Wash the reaction mixture with a dilute solution of sodium thiosulfate to quench any unreacted this compound, followed by a wash with a saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

Protocol 2: Selective Photochemical Chlorination of Toluene (B28343) in a Continuous Flow Reactor

This protocol describes a safer and more controlled method for the side-chain chlorination of toluene using a continuous flow setup with in-situ this compound generation.[12]

Materials:

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hypochlorite (B82951) (NaOCl)

  • Continuous flow reactor system (e.g., Vapourtec E-Series) with a UV-150 photochemical reactor.[12]

  • Syringe pumps

  • Static mixer

  • Membrane-based liquid-liquid separator

Procedure:

  • Set up the continuous flow reactor system as shown in the diagram below.

  • Prepare separate solutions of toluene, aqueous HCl, and aqueous NaOCl.

  • Using syringe pumps, introduce the aqueous HCl and NaOCl solutions into a static mixer to generate this compound gas in-situ.[12]

  • The resulting biphasic mixture is then mixed with the toluene stream.

  • The mixture flows through the UV-150 photochemical reactor, where it is irradiated with a mercury lamp.[12]

  • After irradiation, the reaction mixture passes through a liquid-liquid separator to remove the aqueous phase.[12]

  • The organic phase, containing the chlorinated toluene products, is collected.

  • The product composition can be analyzed by GC to determine the selectivity.

Visualizations

experimental_workflow_batch cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with Alkane and Solvent B Degas with Inert Gas A->B C Start Stirring and UV Lamp B->C D Introduce This compound Gas C->D E Monitor Reaction (GC/TLC) D->E F Quench Reaction E->F G Aqueous Washes F->G H Dry and Concentrate G->H I Purify Product H->I

Caption: Experimental workflow for batch photochemical chlorination.

logical_relationship_selectivity cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes Temp Temperature Regioselectivity Regioselectivity Temp->Regioselectivity Lower T, Higher Selectivity Solvent Solvent Choice Solvent->Regioselectivity Complexation of Cl• Catalyst Catalyst Design Catalyst->Regioselectivity Steric Control Chemoselectivity Chemoselectivity Catalyst->Chemoselectivity Functional Group Tolerance Concentration Reactant Concentration Byproducts Byproduct Formation Concentration->Byproducts High Conc., More Byproducts

Caption: Logical relationships in controlling photochemical chlorination selectivity.

References

Technical Support Center: Enhancing the Stability of Chlorine-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of chlorine-based reagents for laboratory use.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments with this compound-based reagents.

Issue Potential Cause Recommended Solution
Rapid loss of this compound concentration in prepared solutions. High Storage Temperature: Elevated temperatures significantly accelerate the degradation of this compound-based reagents.[1][2][3][4][5]Store solutions in a cool, dark place, ideally between 4°C and 25°C.[2][6] Avoid leaving reagents on the benchtop for extended periods.
Exposure to Light: UV radiation from sunlight or laboratory lighting can cause photodegradation of hypochlorite (B82951) and hypochlorous acid.[1][2][7][8][9]Store solutions in opaque or amber-colored bottles to block light.[1][7][10]
Inappropriate pH: The stability of this compound solutions is highly pH-dependent. Hypochlorous acid is most stable in a slightly acidic to neutral pH range (around 5-7.5), while sodium hypochlorite is more stable at a higher pH (above 11).[9][10][11][12]Adjust and buffer the pH of your solution according to the specific this compound species you are using. For sodium hypochlorite, ensure the pH remains above 11.[10] For hypochlorous acid, a pH between 5 and 7.5 is optimal.[12]
Presence of Metal Ion Contaminants: Transition metals such as copper, nickel, iron, and cobalt can catalyze the decomposition of this compound solutions.[1][10][13][14]Use high-purity water (e.g., deionized or distilled) for preparing solutions to minimize metal ion contamination.[1] Ensure glassware is thoroughly cleaned and free of metal residues.
High Initial Concentration: More concentrated solutions of sodium hypochlorite tend to be less stable and degrade more quickly.[1][7][10]If high concentrations are not essential for your application, consider preparing and using more dilute solutions. Prepare fresh, concentrated solutions more frequently rather than storing large volumes.
Inconsistent or unexpected experimental results. Degraded Reagent: The this compound-based reagent may have lost its effective concentration, leading to unreliable results.Regularly test the active this compound concentration of your stock and working solutions using a reliable method such as iodometric titration or the DPD method.
Reaction with Organic Matter: this compound reagents are highly reactive and can be consumed by organic materials present in the experimental setup or sample.[9]Ensure all equipment is scrupulously clean. If working with samples containing organic matter, be aware that this will consume some of the active this compound.
Visible precipitate in sodium hypochlorite solution. Formation of Precipitates Over Time: As high-strength sodium hypochlorite ages, precipitates can form and fall out of solution.[1]Periodic cleanout of storage tanks is recommended to minimize the buildup of precipitates that can accelerate decomposition.[1]
Release of this compound gas. Low pH: Acidic conditions (low pH) can cause the conversion of hypochlorite to this compound gas.[9]Ensure the pH of sodium hypochlorite solutions is maintained at an alkaline level (pH > 11).[10] Avoid mixing this compound-based reagents with acidic solutions.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of this compound-based reagents?

The stability of this compound-based reagents is primarily influenced by temperature, exposure to light, pH, initial concentration, and the presence of impurities, particularly metal ions.[1][2][3][7][9][10]

2. What is the ideal storage temperature for sodium hypochlorite solutions?

To maximize shelf life, sodium hypochlorite solutions should be stored in a cool environment, ideally at temperatures between 4°C and 25°C.[2][6] The rate of decomposition increases significantly with higher temperatures.[1][3][4][5]

3. How does pH affect the stability of different this compound-based reagents?

The effect of pH on stability depends on the specific this compound compound. Sodium hypochlorite (NaOCl) is most stable in alkaline conditions, with a pH above 11.[10][11] Hypochlorous acid (HOCl), on the other hand, is most stable in a slightly acidic to neutral pH range of approximately 5 to 7.5.[12] Outside of these optimal pH ranges, these reagents can degrade more rapidly or convert into less effective or hazardous forms.[9][12]

4. Why is it important to use opaque or amber-colored storage containers?

Exposure to light, especially UV radiation, can cause the breakdown of this compound compounds, reducing their effectiveness.[1][2][7][8][9] Opaque or amber-colored containers protect the solution from light-induced degradation.[1][7][10]

5. Do more concentrated this compound solutions have a shorter shelf life?

Yes, higher concentrations of sodium hypochlorite solutions are generally less stable and decompose more quickly than more dilute solutions.[1][7][10]

6. What are common impurities that can destabilize my this compound reagents?

Trace amounts of transition metals like copper, nickel, and iron can act as catalysts, significantly accelerating the decomposition of this compound solutions.[1][10][13][14] Using high-purity water and clean glassware for solution preparation is crucial.

7. How often should I check the concentration of my this compound solutions?

For critical applications, it is recommended to determine the active this compound concentration of your stock solution on the day of use, or at least on a very frequent basis. The stability of working solutions, which are often more dilute, should also be considered, and fresh solutions should be prepared daily if necessary.

Data Presentation

Table 1: Effect of Temperature on the Stability of 12.5% Sodium Hypochlorite Solution

Time 100°F (37.8°C) 85°F (29.4°C) 70°F (21.1°C)
Initial12.50%12.50%12.50%
1 week9.71%11.36%12.12%
2 weeks8.33%10.51%11.78%
1 month6.68%9.18%11.11%
3 months4.27%6.57%9.28%
6 months3.23%5.13%7.78%

Data adapted from Trouble Free Pool.[4]

Table 2: Effect of Initial Concentration on the Half-Life of Sodium Hypochlorite at 25°C (77°F) in the Dark

Initial Concentration (g/L Available this compound) Approximate Half-Life (Days)
200~100
150~200
100~400
50~800

Data interpretation based on graphical data from Hill Brothers Chemical Company.[1]

Table 3: Influence of pH on the Relative Proportions of Hypochlorous Acid (HOCl) and Hypochlorite (OCl⁻)

pH % HOCl % OCl⁻
5.099.70.3
6.096.83.2
7.075.224.8
7.550.050.0
8.024.875.2
9.03.296.8
10.00.399.7

Data calculated based on the dissociation constant of HOCl.[15]

Experimental Protocols

Protocol 1: Determination of Active this compound by Iodometric Titration

This method is suitable for determining the concentration of total this compound in solutions greater than 1 mg/L.[16]

Materials:

  • Potassium iodide (KI), crystal

  • Acetic acid, concentrated

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)

  • Starch indicator solution (1%)

  • Erlenmeyer flask (250 mL)

  • Burette

  • Graduated cylinders

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Pipette a known volume of the this compound-containing sample into the Erlenmeyer flask.

  • Add approximately 1 gram of potassium iodide to the flask and swirl to dissolve.

  • Acidify the solution by adding 5-10 mL of concentrated acetic acid. The solution should turn a yellow-brown color due to the liberation of iodine.

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color becomes a pale straw color.

  • Add 1-2 mL of starch indicator solution. The solution will turn a dark blue-black color.

  • Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears and the solution becomes clear. This is the endpoint.

  • Record the volume of sodium thiosulfate used.

  • Calculate the concentration of active this compound in the sample.

Protocol 2: Determination of Free and Total this compound by DPD Colorimetric Method

This method is commonly used for determining low concentrations of free and total this compound.

Materials:

  • DPD (N,N-diethyl-p-phenylenediamine) reagent (powder pillows or solution)

  • Phosphate buffer solution

  • Potassium iodide (KI), crystal (for total this compound)

  • Spectrophotometer or colorimeter

  • Cuvettes

  • Sample vials

Procedure for Free this compound:

  • Rinse a sample vial/cuvette with the sample water and then fill it to the appropriate mark (e.g., 10 mL).

  • Take a baseline reading with the spectrophotometer/colorimeter using the sample water before adding any reagents.

  • Add the contents of one DPD free this compound reagent powder pillow to the sample vial.

  • Cap the vial and invert gently to mix. A pink color will develop if free this compound is present.

  • Within one minute of adding the reagent, place the vial in the spectrophotometer/colorimeter and read the concentration.

Procedure for Total this compound:

  • Use the same sample from the free this compound measurement.

  • Add the contents of one DPD total this compound reagent powder pillow (or a specified amount of potassium iodide) to the vial.

  • Cap and invert to mix.

  • Allow the color to develop for 3-6 minutes.

  • Place the vial in the instrument and read the total this compound concentration.

Mandatory Visualization

G cluster_factors Factors Affecting Stability Temperature Temperature Chlorine_Reagent_Stability Chlorine_Reagent_Stability Temperature->Chlorine_Reagent_Stability Higher temp accelerates degradation Light_Exposure Light_Exposure Light_Exposure->Chlorine_Reagent_Stability UV causes photodegradation pH pH pH->Chlorine_Reagent_Stability Optimal range is crucial Concentration Concentration Concentration->Chlorine_Reagent_Stability Higher concentration decreases stability Impurities Impurities Impurities->Chlorine_Reagent_Stability Metal ions catalyze decomposition

Caption: Key factors influencing the stability of this compound-based reagents.

G Start Start Prepare_Reagents Prepare KI, Acetic Acid, Na2S2O3, Starch Indicator Start->Prepare_Reagents Sample_Preparation Pipette known volume of this compound solution Prepare_Reagents->Sample_Preparation Add_KI_and_Acid Add KI and Acetic Acid Sample_Preparation->Add_KI_and_Acid Titrate_to_Pale_Yellow Titrate with Na2S2O3 until pale yellow Add_KI_and_Acid->Titrate_to_Pale_Yellow Add_Starch Add Starch Indicator (solution turns blue) Titrate_to_Pale_Yellow->Add_Starch Titrate_to_Endpoint Titrate until blue color disappears (Endpoint) Add_Starch->Titrate_to_Endpoint Record_and_Calculate Record volume of Na2S2O3 and calculate concentration Titrate_to_Endpoint->Record_and_Calculate End End Record_and_Calculate->End

Caption: Experimental workflow for iodometric titration of active this compound.

G Hypochlorite_Ion Hypochlorite (OCl⁻) Chloride_and_Oxygen Chloride (Cl⁻) + Oxygen (O₂) Hypochlorite_Ion->Chloride_and_Oxygen Slower Pathway (catalyzed by light, metals) Chloride_and_Chlorate Chloride (Cl⁻) + Chlorate (ClO₃⁻) Hypochlorite_Ion->Chloride_and_Chlorate Faster Pathway (favored by heat)

Caption: Primary degradation pathways of sodium hypochlorite.

References

Technical Support Center: Methods for Quenching Chlorine Reactions in Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are conducting kinetic studies involving chlorine and require effective quenching methods.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a this compound reaction in kinetic studies?

A1: In kinetic studies, it is crucial to stop the chemical reaction at a precise time to accurately measure the concentration of reactants or products. A quenching agent is added to rapidly and completely consume the residual this compound, effectively halting the reaction and allowing for accurate analysis of the sample at a specific time point.

Q2: What are the most common quenching agents for this compound reactions?

A2: The most commonly used quenching agents for this compound are sodium sulfite (B76179) (or sodium metabisulfite), ascorbic acid, and ammonium (B1175870) chloride.[1][2] Each has its own advantages and disadvantages depending on the specific experimental conditions and the analytical methods used for quantification.[1] Emerging quenching agents include N-acetylcysteine (NAC) and glutathione (B108866) (GSH).[2]

Q3: How do I choose the right quenching agent for my experiment?

A3: The ideal quenching agent should react rapidly and completely with this compound without interfering with the analysis of your target analytes.[1]

  • Sodium Sulfite: Recommended for studies involving inorganic disinfection by-products (DBPs) as it has minimal impact on their measurement.[1][3] However, it can interfere with the analysis of some organic DBPs.[1][3]

  • Ascorbic Acid: Generally the preferred quencher for studies involving organic DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs), as it has minimal effect on their stability.[1][4][5][6]

  • Ammonium Chloride: This agent works by converting free this compound to chloramines, which are less reactive. However, it can lead to the formation or degradation of certain nitrogenous DBPs and may cause errors in chloroform (B151607) measurement.[1][2][4]

Troubleshooting Guides

Issue 1: Incomplete Quenching of this compound

  • Symptom: Residual this compound is detected in the sample after the addition of the quenching agent, leading to continued reaction and inaccurate kinetic data.

  • Possible Causes & Solutions:

    • Insufficient Quenching Agent: The amount of quenching agent may be too low to neutralize all the free this compound.

      • Solution: Increase the molar ratio of the quenching agent to this compound. A molar excess of the quenching agent is often recommended. For instance, sodium sulfite may require a 20-30% molar excess.[4] For many applications, a molar ratio of 1.2 to 2 times the residual this compound concentration is common.[1]

    • Slow Quenching Kinetics: The reaction between the quenching agent and this compound may not be instantaneous.

      • Solution: Allow for a sufficient reaction time between the quenching agent and the sample before analysis. Ascorbic acid and sodium sulfite can quench this compound to below detection limits within 5 seconds.[4]

    • Matrix Effects: The sample matrix (e.g., presence of organic matter) may interfere with the quenching reaction.

      • Solution: Test the quenching efficiency in your specific sample matrix by performing a dose-response experiment.[7]

Issue 2: Interference of Quenching Agent with Analyte Measurement

  • Symptom: The quenching agent or its byproducts react with the target analytes or interfere with the analytical instrumentation, leading to inaccurate quantification.

  • Possible Causes & Solutions:

    • Reaction with Analytes: The quenching agent may degrade or react with the compounds of interest. For example, sodium sulfite can cause the degradation of some organic DBPs.[3]

      • Solution: Choose a quenching agent that is inert to your target analytes. For organic DBPs, ascorbic acid is often a better choice than sodium sulfite.[1][6]

    • Analytical Interference: The quenching agent may produce a signal in the analytical method used.

      • Solution: Run a blank sample containing only the quenching agent and the solvent to check for any background signal. If interference is observed, consider using a different quenching agent or an alternative analytical technique.

Issue 3: Alteration of Sample pH

  • Symptom: The addition of the quenching agent significantly changes the pH of the sample, which could potentially affect the stability of the analytes.

  • Possible Causes & Solutions:

    • Acidic or Basic Nature of the Quenching Agent: Ascorbic acid is weakly acidic and can lower the pH of the sample, especially in low-alkalinity waters.[8]

      • Solution: If maintaining a specific pH is critical, consider using a pH-neutral quenching agent like sodium ascorbate.[8] Alternatively, the pH of the sample can be readjusted after quenching, but this should be done cautiously to avoid degradation of the analytes.

Quantitative Data Summary

Table 1: Recommended Molar Ratios and Quenching Times for Common Quenching Agents

Quenching AgentRecommended Molar Ratio (Quencher:this compound)Typical Quenching TimeReference(s)
Ascorbic Acid1:1 to 1.5:1< 5 seconds[4]
Sodium Sulfite1.2:1 to 2:1 (or 20-30% molar excess)< 5 seconds[1][4]
Ammonium ChlorideHigh molar excess (e.g., 30:1 to 300:1)Variable[4]

Table 2: Comparison of Quenching Agent Performance

Quenching AgentQuenching EfficiencyCommon InterferencesBest For
Ascorbic Acid Very high, rapidCan lower pH; may affect analysis of some inorganic DBPs.Organic DBPs (THMs, HAAs)[1][4][6]
Sodium Sulfite High, rapidCan degrade some organic DBPs.Inorganic DBPs[1][3]
Ammonium Chloride Incomplete at low ratiosCan form/degrade nitrogenous DBPs; interferes with chloroform analysis.[1][4]Specific applications where chloramine (B81541) formation is desired.

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Sodium Sulfite Quenching Solution

  • Weigh 1.0 g of anhydrous sodium sulfite.

  • Dissolve the sodium sulfite in approximately 80 mL of deionized water in a 100 mL volumetric flask.

  • Gently swirl the flask until the solid is completely dissolved.

  • Bring the volume up to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Note: Sodium sulfite solutions are susceptible to oxidation by atmospheric oxygen and should be prepared fresh daily for best results.

Protocol 2: Evaluating this compound Quenching Efficiency

This protocol helps determine the optimal concentration of a quenching agent for a specific experimental setup.

  • Prepare a Chlorinated Solution: Create a solution with a known concentration of this compound that is representative of your kinetic study samples.

  • Initial this compound Measurement: Measure the initial free this compound concentration of the solution using a reliable method (e.g., DPD colorimetric method).

  • Dose-Response Experiment: a. Aliquot the chlorinated solution into a series of labeled containers. b. Add varying concentrations of the freshly prepared quenching agent solution to each container to achieve a range of quencher-to-chlorine molar ratios (e.g., 0.5:1, 1:1, 1.5:1, 2:1). c. Allow a fixed contact time (e.g., 1 minute). d. Measure the residual this compound concentration in each container. e. The lowest concentration of the quenching agent that results in a residual this compound level below the detection limit is the minimum effective dose.

  • Time-Course Experiment: a. Using the minimum effective dose determined above, prepare a fresh batch of the chlorinated solution. b. Add the determined concentration of the quenching agent. c. At various time points (e.g., 5, 15, 30, 60 seconds), take an aliquot of the solution and immediately measure the residual this compound. d. This will determine the minimum contact time required for complete quenching.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Kinetic Experiment Prep_Quencher Prepare Fresh Quenching Solution Start->Prep_Quencher Reaction Initiate this compound Reaction Start->Reaction Time_Point Reach Desired Time Point Reaction->Time_Point Incubate Quench Add Quenching Agent Time_Point->Quench Stop Reaction Analysis Perform Chemical Analysis Quench->Analysis Sample Ready Data Record Data Analysis->Data End End Data->End

Caption: Experimental workflow for quenching a this compound reaction in a kinetic study.

Quenching_Mechanisms cluster_sulfite Sodium Sulfite Quenching cluster_ascorbic Ascorbic Acid Quenching cluster_ammonium Ammonium Chloride Quenching Cl2_S Free this compound (HOCl/OCl-) Products_S Chloride (Cl-) + Sulfate (SO4^2-) Cl2_S->Products_S Redox Reaction Sulfite Sodium Sulfite (Na2SO3) Sulfite->Products_S Cl2_A Free this compound (HOCl/OCl-) Products_A Chloride (Cl-) + Dehydroascorbic Acid Cl2_A->Products_A Redox Reaction Ascorbic Ascorbic Acid Ascorbic->Products_A Cl2_Am Free this compound (HOCl/OCl-) Products_Am Chloramines (e.g., NH2Cl) Cl2_Am->Products_Am Reaction Ammonium Ammonium Chloride (NH4Cl) Ammonium->Products_Am

Caption: Simplified reaction pathways for common this compound quenching agents.

References

reducing interferences from manganese in chlorine analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chlorine analysis. This resource provides troubleshooting guides and answers to frequently asked questions regarding interferences from manganese during the quantification of this compound residuals.

Frequently Asked Questions (FAQs)

Q1: Why do I get a false positive for free this compound when manganese is present in my sample?

A1: Oxidized forms of manganese, specifically Mn(IV) and Mn(VII), directly react with the N,N-diethyl-p-phenylenediamine (DPD) indicator reagent used in most common this compound test kits.[1][2] This reaction produces the same magenta color that is characteristic of a positive this compound test, leading to an overestimation of the free this compound concentration.[3] The reaction is immediate and stable, making it visually indistinguishable from a true positive result for free this compound.[1]

Q2: What are the common signs of manganese interference in my DPD this compound test?

A2: The primary sign is a this compound reading that is unexpectedly high or a reading that is higher for free this compound than for total this compound. This interference can be particularly deceptive because the color development is rapid and appears stable, unlike the slowly increasing color drift sometimes seen with chloramine (B81541) interference.[1][4] If your sample source is known to contain manganese and you observe unusually high free this compound residuals, interference should be suspected.

Q3: Besides manganese, what other substances can interfere with DPD this compound tests?

A3: Several other oxidizing agents can cause positive interference in DPD-based this compound analysis. These include, but are not limited to, bromine, iodine, this compound dioxide, ozone, permanganate, and oxidized chromium.[4][5] It is crucial to understand the complete chemical composition of your water matrix to correctly interpret your results.

Q4: Is there an alternative analytical method that is not affected by manganese interference?

A4: Yes, the Indophenol method (e.g., Hach Method 10241) is a reliable alternative for measuring free this compound in samples containing manganese or chloramines.[1][6] In this method, free this compound is used to form monochloramine, which then reacts with a substituted phenol (B47542) to create a green-colored indophenol. Oxidized manganese does not participate in this reaction and therefore does not interfere with the final measurement.[1]

Troubleshooting Guide

Problem: My free this compound reading is unexpectedly high, and I suspect manganese interference. How can I confirm and correct for this?

Solution:

You can confirm the presence of manganese interference and obtain a corrected this compound value by performing a two-part test using potassium iodide and sodium arsenite to chemically mask the this compound.[2][6] The procedure involves analyzing the sample twice: once normally and a second time after a pretreatment that removes this compound but leaves the oxidized manganese intact.[6] The difference between the two results gives the true this compound concentration.

Comparison of Mitigation Strategies

The following table summarizes the primary methods for addressing manganese interference.

FeatureDPD Method with CompensationIndophenol Method
Principle Measures total oxidants, then selectively removes this compound and measures manganese interference to find the difference.[6]Free this compound is converted to monochloramine, which reacts to form a colored compound not susceptible to Mn interference.[1]
Pros Uses common DPD reagents and equipment.Direct reading of free this compound without interference from manganese or chloramines.[1]
Cons Requires a second measurement on a pretreated sample; involves the use of hazardous sodium arsenite.[1]May require different reagents and spectrophotometer calibration than the standard DPD test.
Best For Labs already equipped for DPD testing that occasionally encounter manganese.Frequent analysis of samples with known or suspected manganese and/or chloramine content.

Experimental Protocols

Protocol: Compensating for Manganese Interference in DPD Analysis

This protocol allows for the determination of the true this compound concentration in a sample containing oxidized manganese.

Principle: This procedure uses sodium arsenite to eliminate this compound from the sample, allowing for the measurement of interferences alone.[5] Potassium iodide is added first to ensure all total this compound is converted to iodine before being neutralized by the arsenite.[2][5] The value obtained from this pretreated sample (the interference value) is then subtracted from the initial, untreated sample reading.[6]

Materials:

  • DPD reagents for this compound analysis

  • Potassium Iodide solution (30 g/L)

  • Sodium Arsenite solution (5 g/L)

  • Spectrophotometer or colorimeter

  • Two clean sample cells/cuvettes

Procedure:

  • Untreated Sample Measurement (Reading A):

    • Collect a fresh sample.

    • Following your standard DPD test procedure, measure the this compound concentration.

    • Record this value as Reading A . This result represents [this compound + Oxidized Manganese].

  • Sample Pretreatment:

    • Take a new, identical volume of the same sample in a separate container.

    • Adjust the sample pH to between 6 and 7.[2][7]

    • Add 3 drops of Potassium Iodide solution. Mix and allow a reaction time of at least one minute.[2][5]

    • Add 3 drops of Sodium Arsenite solution and mix thoroughly. The sample is now dechlorinated.[2][5]

  • Treated Sample Measurement (Reading B):

    • Using the pretreated sample from step 2, perform the DPD this compound test as you did in step 1.

    • Record this value as Reading B . This result represents the concentration of oxidized manganese (and other potential interferences) alone.

  • Calculation:

    • Calculate the true this compound concentration by subtracting the second reading from the first: True this compound = Reading A - Reading B

Visual Guides

cluster_interference Chemical Interference Pathway This compound Free this compound (HOCl, OCl⁻) DPD DPD Indicator (Colorless) This compound->DPD Oxidizes Magenta Magenta Color (Wurster Dye) DPD->Magenta Forms FalsePositive False Positive Magenta Color DPD->FalsePositive Forms Mn Oxidized Manganese (Mn⁴⁺, Mn⁷⁺) Mn->DPD Also Oxidizes

Caption: Chemical pathways for true positive and false positive DPD this compound tests.

Troubleshooting Workflow Start Start: Unexpectedly High This compound Reading CheckMn Is Oxidized Manganese Suspected in Sample? Start->CheckMn ReadingA Step 1: Perform Standard DPD Test (Result = Reading A) CheckMn->ReadingA Yes Alternative Consider Alternative: Use Indophenol Method for Direct Measurement CheckMn->Alternative No, or for Routine Analysis Pretreat Step 2: Pretreat New Aliquot (KI + Sodium Arsenite) ReadingA->Pretreat ReadingB Step 3: Perform DPD Test on Pretreated Sample (Result = Reading B) Pretreat->ReadingB Calculate Step 4: Calculate True this compound = Reading A - Reading B ReadingB->Calculate End End: Report Corrected This compound Value Calculate->End

Caption: Workflow for correcting manganese interference in this compound analysis.

References

Technical Support Center: Optimizing Site-Selective Alkane Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for site-selective alkane chlorination. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for optimizing these challenging but powerful reactions.

Frequently Asked Questions (FAQs)

Q1: My alkane chlorination reaction is not proceeding. What are the common causes for a complete lack of conversion?

A: A complete failure of the reaction can often be attributed to issues with the initiation of the radical chain reaction. Here are some common culprits and their solutions:

  • Inefficient Radical Initiation: The radical initiator (e.g., light source, chemical initiator) may not be effective.

    • Photochemical Reactions: Ensure your light source has the correct wavelength and intensity to initiate the reaction. For instance, some reactions require UV light, while others proceed with visible light. Check the lamp's age and output. Simple blue light irradiation is often sufficient to sustain chain propagation in aminium radical-based chlorinations.[1]

    • Chemical Initiators: The initiator may have degraded. Use a fresh batch of the initiator.

  • Presence of Inhibitors: Radical scavengers, such as oxygen, can inhibit the reaction.[2] Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Problematic Substrates: In some cases, the substrate itself can interfere with the initiation or propagation steps. If you suspect this is the case, adding a catalytic amount of a re-initiator, such as tetrabutylammonium (B224687) chloride for reactions involving N-chloroamines, can sometimes restart a failed reaction.[3]

Q2: I am observing very poor site-selectivity in my chlorination reaction, resulting in a mixture of isomers. How can I improve this?

A: Poor regioselectivity is a common challenge in radical chlorination.[4] The selectivity is a delicate balance of steric and electronic factors. Here are several strategies to improve it:

  • Catalyst/Reagent Choice: The choice of catalyst or reagent is paramount.

    • Sterically Hindered Catalysts: Using a more sterically demanding catalyst can favor chlorination at less hindered positions. For example, with manganese porphyrin catalysts, a hindered catalyst like Mn(TMP)Cl can significantly improve selectivity for specific methylene (B1212753) groups.[5]

    • Aminium Radicals: The steric properties of aminium radicals can be tuned by selecting different amine precursors, which can dramatically alter the site-selectivity.[6]

  • Solvent Effects: The solvent can influence the selectivity of the halogenating radical.[7][8] Experiment with a range of solvents to find the optimal conditions for your specific substrate and catalyst system.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.

  • Directing Groups: If your substrate allows, the introduction of a directing group can provide excellent control over the reaction's regioselectivity.

Q3: My reaction is producing a significant amount of di- and poly-chlorinated products. How can I favor monochlorination?

A: Over-chlorination is a common side reaction, especially when the desired monochlorinated product is of comparable or higher reactivity than the starting material.[2][9] The primary way to address this is by controlling the stoichiometry of the reactants.

  • Use an Excess of the Alkane: By using a large excess of the alkane substrate relative to the chlorinating agent, you increase the probability that the chlorinating radical will encounter a molecule of the starting material rather than the monochlorinated product.[2]

  • Slow Addition of the Chlorinating Agent: A slow, controlled addition of the chlorinating agent can help to maintain a low concentration of it in the reaction mixture, further disfavoring polychlorination.

Q4: I am having difficulty purifying my chlorinated alkane product from the reaction mixture. What are some effective purification strategies?

A: The purification of chlorinated alkanes can be challenging, especially when dealing with isomeric mixtures and volatile products.

  • Adsorption Chromatography: For non-volatile products, adsorption chromatography on silica (B1680970) gel or Florisil can be an effective method for separating isomers and removing impurities.[10]

  • Distillation: For volatile products, fractional distillation can be used to separate components based on their boiling points.

  • Preparative Gas Chromatography (GC): For small-scale purifications of volatile isomers, preparative GC can be a powerful tool.

Data Presentation: Influence of Reaction Parameters on Site-Selectivity

The following tables summarize quantitative data on how different catalysts and reaction conditions affect the site-selectivity of alkane chlorination.

Table 1: Catalyst Effect on the Chlorination of Adamantane

Catalyst/ReagentTertiary:Secondary Selectivity (C3°:C2°)Reference
SO₂Cl₂1:0.28[11]
Mn(TPP)Cl1:0.38[11]
N-chloro-2,2,6,6-tetramethylpiperidine>99:1[11]

Table 2: Solvent Effect on the Chlorination of 2,3-Dimethylbutane

SolventTertiary:Primary Selectivity (C3°:C1°)Reference
Gas Phase4.5:1[12]
CCl₄6.1:1[12]
CH₃CH₂Br38:1[12]

Experimental Protocols

Protocol 1: Site-Selective Chlorination of an Alkane using an Aminium Radical

This protocol is a general guideline for the photocatalytic chlorination of an unactivated C-H bond using an N-chloroamine.

Materials:

  • Alkane substrate

  • Secondary amine (e.g., piperidine (B6355638) derivative)

  • N-Chlorosuccinimide (NCS)

  • Perchloric acid (HClO₄)

  • Dichloromethane (DCM), anhydrous

  • Blue LED light source

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of the N-chloroamine (in situ):

    • In a Schlenk flask under an inert atmosphere, dissolve the secondary amine (1.0 equiv) and NCS (1.0 equiv) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add the alkane substrate (1.0 equiv) to the flask.

    • Carefully add perchloric acid (3.0 equiv) dropwise to the stirred solution.

  • Photocatalysis:

    • Position a blue LED light source approximately 5-10 cm from the reaction flask.

    • Irradiate the reaction mixture with stirring at 0 °C for 2-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Manganese Porphyrin-Catalyzed Alkane Chlorination

This protocol describes a general procedure for the chlorination of alkanes using a manganese porphyrin catalyst and sodium hypochlorite (B82951) as the oxidant.[5][13][14]

Materials:

  • Alkane substrate

  • Manganese(III) porphyrin catalyst (e.g., Mn(TPP)Cl or Mn(TMP)Cl)

  • Sodium hypochlorite (NaOCl, commercial bleach solution)

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

  • Dichloromethane (DCM)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine the alkane substrate (1.0 equiv), the manganese porphyrin catalyst (0.01-0.05 equiv), and the phase-transfer catalyst (0.1 equiv) in DCM.

  • Reaction Execution:

    • Add the aqueous solution of sodium hypochlorite (2.0-5.0 equiv) to the vigorously stirred reaction mixture.

    • Stir the biphasic mixture at room temperature for 1-12 hours. Monitor the reaction progress by GC-MS.

  • Work-up and Purification:

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by flash column chromatography on silica gel.

Visualizations

G General Workflow for Site-Selective Alkane Chlorination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Substrate and Catalyst/Reagent setup Prepare Reaction Mixture (Solvent, Inert Atmosphere) start->setup initiation Initiate Reaction (Light, Heat, or Chemical Initiator) setup->initiation monitoring Monitor Reaction Progress (GC-MS, TLC, NMR) initiation->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction purification Purify Product (Chromatography, Distillation) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization yield Determine Yield and Selectivity characterization->yield

Caption: A general experimental workflow for conducting a site-selective alkane chlorination experiment.

G Troubleshooting Low Regioselectivity start Low Regioselectivity Observed q1 Is the catalyst/reagent appropriate for the desired selectivity? start->q1 sol1 Change Catalyst/Reagent: - More sterically hindered catalyst - Tune aminium radical sterics - Consider a directing group strategy q1->sol1 No q2 Have solvent effects been explored? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Screen a range of solvents with varying polarities. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Attempt the reaction at a lower temperature. q3->sol3 No end Improved Regioselectivity q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: A decision-making workflow for troubleshooting and improving poor regioselectivity in alkane chlorination.

G Catalytic Cycle of Manganese Porphyrin-Catalyzed Chlorination MnIII Mn(III)P MnV [Mn(V)(O)P]+ MnIII->MnV Oxidation RadicalComplex [Mn(IV)(OH)P •R] MnV->RadicalComplex H-atom abstraction MnIVOCl [Mn(IV)(OCl)P] RadicalComplex->MnIVOCl Ligand exchange MnIVOCl->MnIII Regeneration Product R-Cl MnIVOCl->Product Radical rebound Alkane R-H Alkane->MnV Oxidant NaOCl Oxidant->MnIII

Caption: A simplified representation of the proposed catalytic cycle for alkane chlorination mediated by a manganese porphyrin catalyst.[5][14]

References

Validation & Comparative

A Comparative Guide to Validating Chlorine Measurement: Amperometric Titration vs. DPD Colorimetric Method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate measurement of chlorine is critical for disinfection control, water quality assessment, and ensuring the integrity of experimental conditions. Amperometric titration is widely regarded as a benchmark method for determining free and combined this compound residuals due to its high accuracy and minimal interference from color and turbidity.[1] This guide provides a detailed comparison of amperometric titration against the prevalent DPD (N,N-diethyl-p-phenylenediamine) colorimetric method, supported by experimental data, to aid in the validation of this compound measurements.

Performance Comparison: Amperometric Titration vs. DPD Colorimetric

The following table summarizes the performance of amperometric titration and the DPD colorimetric method across various water matrices. The data is derived from a comparative study evaluating multiple analytical methods for total available residual this compound.

Water MatrixAnalytical MethodMean Concentration (mg/L)Standard DeviationRelative Error (%)
Distilled Water Iodometric Forward Titration (Reference)0.730.012-
Amperometric Titration0.720.012-1.4
DPD Colorimetric0.720.017-1.4
Tap Water Iodometric Forward Titration (Reference)0.810.014-
Amperometric Titration0.800.014-1.2
DPD Colorimetric0.820.017+1.2
River Water Iodometric Forward Titration (Reference)0.700.025-
Amperometric Titration0.760.021+8.6
DPD Colorimetric0.860.025+22.9
Secondary Treated Sewage Iodometric Forward Titration (Reference)0.690.026-
Amperometric Titration0.710.021+2.9
DPD Colorimetric0.780.032+13.0

Data adapted from "Comparison Of Methods For The Determination Of Total Available Residual this compound In Various Sample Matrices," EPA-600/4-78-019, April 1978.

Experimental Validation Workflow

The following diagram illustrates a logical workflow for validating a this compound measurement method, such as a field test kit or a new laboratory procedure, against the amperometric titration standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Evaluation Sample Collect Water Sample Split Split Sample into Aliquots Sample->Split Amperometric Amperometric Titration (Reference Method) Split->Amperometric Aliquot 1 TestMethod Method Under Validation (e.g., DPD Colorimetric) Split->TestMethod Aliquot 2 DataAmp Result A Amperometric->DataAmp DataTest Result B TestMethod->DataTest Compare Compare Results (Accuracy, Precision) DataAmp->Compare DataTest->Compare Validation Validation Decision Compare->Validation

Figure 1. Workflow for validating a this compound measurement method.

Experimental Protocols

Detailed methodologies for both amperometric titration and the DPD colorimetric method are provided below, based on standard analytical procedures.

Amperometric Titration (Based on Standard Method 4500-Cl D)

This method is a standard of comparison for the determination of free or combined this compound and is less affected by common oxidizing agents, temperature variations, turbidity, and color compared to colorimetric methods.[1]

Principle: Amperometric titration is an adaptation of the polarographic principle. Free this compound is titrated with a standard phenylarsine (B13959437) oxide (PAO) solution at a pH between 6.5 and 7.5. The endpoint of the titration is detected by measuring the change in current between two electrodes immersed in the sample as the titrant is added.

Apparatus:

  • Amperometric titrator with a platinum electrode system.

  • Glassware: burettes, pipettes, flasks.

Reagents:

  • Phosphate (B84403) buffer solution (pH 7).

  • Standard phenylarsine oxide (PAO) titrant (0.00564N).

  • Potassium iodide (KI) solution (for combined this compound).

  • Acetate (B1210297) buffer solution (pH 4) (for combined this compound).

Procedure for Free this compound:

  • Sample Preparation: Place a 200 mL sample in the titrator vessel.

  • Buffering: Add 1 mL of phosphate buffer solution to bring the sample pH to between 6.5 and 7.5.

  • Titration: Titrate with 0.00564N PAO solution. The endpoint is reached when the galvanometer reading remains constant for at least 30 seconds. Record the volume of PAO used.

  • Calculation: this compound (mg/L) = (A × 200) / mL sample, where A = mL of PAO titrant.

Procedure for Total this compound:

  • Sample Preparation: Place a 200 mL sample in the titrator vessel.

  • Buffering and Reagent Addition: Add 1 mL of acetate buffer solution to adjust the pH to between 3.5 and 4.5. Add approximately 1 g of potassium iodide.

  • Titration: Titrate with 0.00564N PAO solution to the amperometric endpoint.

  • Calculation: Calculate the total this compound concentration using the same formula as for free this compound.

DPD Colorimetric Method (Based on Standard Method 4500-Cl G)

This method is operationally simpler than amperometric titration and is widely used for routine this compound analysis.[2]

Principle: N,N-diethyl-p-phenylenediamine (DPD) is oxidized by this compound, producing a magenta-colored compound.[3] The intensity of the color is directly proportional to the this compound concentration and is measured using a photometer or spectrophotometer.[3]

Apparatus:

  • Spectrophotometer or filter photometer for use at 515 nm, with a light path of 1 cm or longer.

  • Glassware: cuvettes, pipettes, flasks.

Reagents:

  • Phosphate buffer solution.

  • DPD indicator solution.

  • Standard ferrous ammonium (B1175870) sulfate (B86663) (FAS) titrant (for calibration).

  • Potassium iodide (KI) crystals (for total this compound).

Procedure for Free this compound:

  • Sample Preparation: Add 5 mL of phosphate buffer and 5 mL of DPD indicator solution to a flask. Add 100 mL of sample and mix.

  • Measurement: Transfer the solution to a photometer cell and measure the absorbance at 515 nm. The reading should be taken within 60 seconds of adding the DPD.

  • Concentration Determination: Determine the this compound concentration from a calibration curve prepared by titrating known this compound standards with FAS.

Procedure for Total this compound:

  • Sample Preparation: Add 5 mL of phosphate buffer and 5 mL of DPD indicator solution to a flask. Add a small crystal of KI (or 0.5 mL of a KI solution) and mix. Add 100 mL of sample and mix.

  • Measurement: Allow the color to develop for at least 2 minutes, then transfer to a photometer cell and measure the absorbance at 515 nm.

  • Concentration Determination: Determine the total this compound concentration from a calibration curve.

Interferences and Limitations

Amperometric Titration:

  • Interferences: Nitrogen trichloride (B1173362) (NCl3) and this compound dioxide can titrate as free this compound.[1] Copper and silver ions can poison the electrode.[1]

  • Limitations: Requires greater operator skill than colorimetric methods and is not as easily automated for continuous monitoring.[1] The equipment can be more expensive.

DPD Colorimetric Method:

  • Interferences: Oxidized manganese is a significant interference, producing a false positive result.[2] Color and turbidity in the sample can also interfere with the measurement.[2]

  • Limitations: The DPD reagent is not stable and must be prepared fresh. High concentrations of this compound can bleach the DPD indicator, leading to erroneously low readings.

Conclusion

Amperometric titration serves as a robust and reliable reference method for the validation of this compound measurements. Its high accuracy and relative freedom from interferences make it ideal for confirming the performance of other methods, such as the more convenient but interference-prone DPD colorimetric method. For research and drug development applications where precise and accurate this compound quantification is paramount, understanding the principles and performing validation against a standard method like amperometric titration is essential for data integrity.

References

A Comparative Analysis of Chlorine and Ozone in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, by-products, and micropollutant removal capabilities of chlorine and ozone in wastewater treatment.

The disinfection of wastewater is a critical final step in the treatment process to protect public health and the environment. For decades, this compound has been the disinfectant of choice due to its effectiveness and low cost. However, concerns over the formation of harmful disinfection by-products (DBPs) have led to the exploration of alternatives, with ozone emerging as a powerful contender. This guide provides an objective comparison of this compound and ozone, supported by experimental data, to aid researchers and professionals in making informed decisions for wastewater treatment strategies.

Performance Comparison: Disinfection Efficacy, By-products, and Micropollutant Removal

The selection of a disinfectant hinges on its ability to effectively inactivate pathogens, minimize the formation of toxic by-products, and remove persistent micropollutants. The following tables summarize the comparative performance of this compound and ozone in these key areas.

Disinfection Efficacy

Both this compound and ozone are effective disinfectants, but they exhibit different efficiencies against various microorganisms. Ozone is generally a more powerful and faster-acting disinfectant.

MicroorganismThis compound EfficacyOzone Efficacy
Bacteria (e.g., E. coli) HighVery High
Viruses Moderate to HighVery High
Protozoa (e.g., Cryptosporidium, Giardia) Low to ModerateVery High
Data compiled from multiple sources indicating general efficacy trends.

A study investigating disinfection of secondary treated wastewater found that complete inactivation of total and fecal coliforms, Pseudomonas, and Staphylococcus was achieved with 32 mg/L of this compound after 15 minutes, whereas 15 mg/L of ozone achieved the same result in the same amount of time[1]. Another study noted that for a specific microorganism requiring a dissolved ozone level of 0.2 ppm for 1 minute to inactivate, a this compound concentration of 200 ppm for 3 minutes would be necessary[2].

Disinfection By-product (DBP) Formation

A major drawback of this compound disinfection is its propensity to react with natural organic matter in wastewater to form a variety of DBPs, some of which are carcinogenic.[3][4] Ozone also forms by-products, though they are generally less toxic than chlorinated DBPs.

DisinfectantCommon Disinfection By-products (DBPs)Health Concerns
This compound Trihalomethanes (THMs), Haloacetic Acids (HAAs), ChloraminesPotential carcinogens, reproductive and developmental effects.[3]
Ozone Aldehydes, Ketones, Carboxylic Acids, Bromate (B103136) (in bromide-containing waters)Bromate is a potential carcinogen. Other by-products are generally less toxic than chlorinated DBPs.
This table summarizes common DBPs and their associated health concerns.

One comparative study measured four trihalomethanes and nine haloacetic acids in this compound-disinfected samples, while formaldehyde (B43269) and acetaldehyde (B116499) were analyzed after ozonation.[5]

Micropollutant Removal

Micropollutants, including pharmaceuticals and personal care products, are often resistant to conventional wastewater treatment. Ozone's high oxidizing potential makes it more effective at degrading these persistent compounds.

MicropollutantThis compound Removal EfficiencyOzone Removal Efficiency
Pharmaceuticals Low to ModerateHigh
Pesticides Low to ModerateHigh
Endocrine Disrupting Compounds ModerateHigh
General removal efficiencies based on available literature.

Chlorination has been shown to be ineffective for the removal of some selected micropollutants, while advanced oxidation processes involving ozone are more successful.[6]

Experimental Protocols

To provide a framework for comparative studies, a detailed experimental protocol is outlined below. This protocol is a synthesis of methodologies reported in various studies.

Objective:

To compare the disinfection efficiency, DBP formation, and micropollutant removal of this compound and ozone in secondary treated wastewater effluent.

Materials:
  • Secondary treated wastewater effluent

  • Sodium hypochlorite (B82951) (NaOCl) solution (for chlorination)

  • Ozone generator

  • Batch reactors

  • Analytical standards for DBPs and micropollutants

  • Microbiological growth media

  • Glassware and laboratory equipment

Experimental Procedure:
  • Wastewater Characterization:

    • Collect a composite sample of secondary treated wastewater effluent.

    • Analyze baseline parameters including pH, temperature, turbidity, total organic carbon (TOC), chemical oxygen demand (COD), and initial microbial load (e.g., total coliforms, E. coli).

    • Spike the wastewater with a cocktail of target micropollutants (e.g., carbamazepine, sulfamethoxazole) to a final concentration of 1 µg/L.

  • Disinfection Experiments:

    • Chlorination:

      • Dispense the wastewater into a series of batch reactors.

      • Add varying doses of sodium hypochlorite solution to achieve target this compound concentrations (e.g., 5, 10, 20, 40 mg/L).

      • Stir the reactors at a constant speed.

      • Collect samples at different contact times (e.g., 15, 30, 60, 120 minutes).

      • At each time point, quench the residual this compound using sodium thiosulfate.

    • Ozonation:

      • Introduce the wastewater into a batch reactor equipped with an ozone diffuser.

      • Bubble ozone gas at a constant flow rate to achieve target dissolved ozone concentrations (e.g., 2, 5, 10, 15 mg/L).

      • Collect samples at different contact times (e.g., 5, 10, 15, 30 minutes).

      • At each time point, purge the residual ozone with nitrogen gas.

  • Analytical Measurements:

    • Disinfection Efficiency:

      • Perform membrane filtration and culture-based methods to enumerate surviving microorganisms (e.g., total coliforms, E. coli) in the treated samples.

    • DBP Analysis:

      • For chlorinated samples, extract and analyze for THMs and HAAs using Gas Chromatography-Mass Spectrometry (GC-MS).

      • For ozonated samples, analyze for aldehydes and bromate using High-Performance Liquid Chromatography (HPLC).

    • Micropollutant Analysis:

      • Extract and analyze the concentration of the spiked micropollutants in the treated samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Calculate the log reduction of microorganisms for each disinfectant dose and contact time.

    • Quantify the concentration of formed DBPs.

    • Determine the percentage removal of each micropollutant.

    • Compare the results for this compound and ozone to evaluate their relative performance.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes can aid in understanding the fundamental differences between this compound and ozone treatment.

This compound Disinfection Pathway

Chlorine_Disinfection cluster_wastewater Wastewater cluster_inactivation Microorganism Inactivation cluster_dbp DBP Formation This compound This compound Hypochlorous_Acid Hypochlorous Acid (HOCl) This compound->Hypochlorous_Acid Hydrolysis Cell_Wall_Damage Cell Wall/ Membrane Damage Hypochlorous_Acid->Cell_Wall_Damage Oxidation Enzyme_Inactivation Enzyme Inactivation Hypochlorous_Acid->Enzyme_Inactivation Oxidation DNA_Damage Nucleic Acid (DNA/RNA) Damage Hypochlorous_Acid->DNA_Damage Oxidation DBPs Disinfection By-products (THMs, HAAs) Hypochlorous_Acid->DBPs Reaction with Organic Matter Microorganism Microorganism Organic_Matter Organic_Matter Organic_Matter->DBPs Cell_Wall_Damage->Microorganism Enzyme_Inactivation->Microorganism DNA_Damage->Microorganism

Caption: this compound disinfection mechanism in wastewater.

Ozone Disinfection Pathway

Ozone_Disinfection cluster_wastewater Wastewater cluster_inactivation Microorganism Inactivation cluster_degradation Micropollutant Degradation Ozone Ozone Hydroxyl_Radicals Hydroxyl Radicals (•OH) Ozone->Hydroxyl_Radicals Decomposition Direct_Oxidation Direct Oxidation of Cell Components Ozone->Direct_Oxidation Direct Reaction Degradation_Products Degradation Products Ozone->Degradation_Products Direct Oxidation Indirect_Oxidation Indirect Oxidation by Hydroxyl Radicals Hydroxyl_Radicals->Indirect_Oxidation Reaction Hydroxyl_Radicals->Degradation_Products Indirect Oxidation Microorganism Microorganism Micropollutants Micropollutants Micropollutants->Degradation_Products Direct_Oxidation->Microorganism Indirect_Oxidation->Microorganism

Caption: Ozone disinfection and micropollutant degradation mechanism.

Experimental Workflow Diagram

Experimental_Workflow Wastewater_Collection 1. Wastewater Effluent Collection & Characterization Micropollutant_Spiking 2. Micropollutant Spiking Wastewater_Collection->Micropollutant_Spiking Disinfection_Step 3. Disinfection Micropollutant_Spiking->Disinfection_Step Chlorination Chlorination (Varying Dose & Contact Time) Disinfection_Step->Chlorination Ozonation Ozonation (Varying Dose & Contact Time) Disinfection_Step->Ozonation Quenching 4. Quenching/ Purging Chlorination->Quenching Ozonation->Quenching Analysis 5. Analysis Quenching->Analysis Disinfection_Analysis Disinfection Efficiency (Microbial Counts) Analysis->Disinfection_Analysis DBP_Analysis DBP Analysis (GC-MS, HPLC) Analysis->DBP_Analysis Micropollutant_Analysis Micropollutant Analysis (LC-MS) Analysis->Micropollutant_Analysis Data_Comparison 6. Data Comparison & Evaluation Disinfection_Analysis->Data_Comparison DBP_Analysis->Data_Comparison Micropollutant_Analysis->Data_Comparison

Caption: Experimental workflow for comparing this compound and ozone.

Conclusion

The choice between this compound and ozone for wastewater disinfection is a multifaceted decision. While this compound is a cost-effective and well-established method, its potential to form harmful DBPs is a significant concern.[3] Ozone offers superior disinfection efficacy, particularly against this compound-resistant pathogens, and is more effective at removing micropollutants.[5][6][7] However, ozonation systems typically have higher capital and operational costs.[5] For applications requiring high water quality and for the removal of persistent organic compounds, ozone presents a compelling alternative. In some cases, a hybrid approach, utilizing both ozone and a smaller dose of this compound for residual disinfection, may offer an optimal solution.[6] This guide provides the foundational data and experimental framework to assist researchers and professionals in navigating this critical decision-making process.

References

A Comparative Guide to Disinfection Byproduct Formation: Chlorine vs. Chloramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation of disinfection byproducts (DBPs) resulting from the use of free chlorine and chloramine (B81541) in water treatment. The information presented is supported by experimental data to assist in understanding the trade-offs associated with these two common disinfectants.

Introduction: The Disinfection Dilemma

Disinfection is a critical step in water treatment to eliminate pathogenic microorganisms.[1] Free this compound has historically been the primary disinfectant due to its high efficacy.[1] However, a significant drawback is its tendency to react with natural organic matter (NOM) in water to form harmful disinfection byproducts (DBPs), such as trihalomethanes (THMs) and haloacetic acids (HAAs), many of which are regulated due to potential carcinogenic effects.[1][2]

In response, many water utilities have transitioned to chloramine, a disinfectant formed by combining this compound and ammonia (B1221849).[1][3] Chloramine is less reactive than free this compound, which generally leads to lower formation of regulated THMs and HAAs.[3][4][5] However, it can promote the formation of other, often unregulated, nitrogenous DBPs (N-DBPs) like nitrosamines, which can be of greater toxicological concern.[6][7] This guide compares the DBP formation profiles of these two disinfectants.

Quantitative Data on DBP Formation

The formation of DBPs is highly dependent on source water quality (e.g., NOM and bromide concentration), pH, temperature, disinfectant dose, and contact time.[8][9] The following tables summarize quantitative findings from various studies comparing this compound and chloramine.

Table 1: Trihalomethanes (THMs) Formation Comparison

ParameterThis compoundChloramineKey Findings & Citations
Formation Potential HighLowChloramination can reduce THM formation by 20-45% compared to chlorination alone.[10] Using chloramines can lower THM concentrations by over 58% after 48 hours.[11]
Typical Concentrations 32 - 63 µg/L0.5 - 0.9 µg/LIn a comparative study, chlorination produced significantly higher levels of THMs.[12]
Effect of pH Formation increases with higher pH (e.g., pH 8 vs. pH 6).[9]Formation is also positively correlated with pH.[5][13]The base-catalyzed hydrolysis of intermediates is a key step in THM formation, explaining the pH effect.
Impact of Bromide Shifts speciation towards more brominated THMs (e.g., bromoform), increasing total THM mass.[4][14]Also shifts speciation to brominated forms.[15]Higher bromide levels consistently lead to higher concentrations of brominated DBPs for both disinfectants.[4]
Impact of Contact Time THM levels increase with prolonged contact time.[11]THM formation can increase significantly (up to 420%) with extended contact time (1 to 4 days).[16][17]Chloramine's stability allows for continued DBP formation over longer periods in distribution systems.[3]

Table 2: Haloacetic Acids (HAAs) Formation Comparison

ParameterThis compoundChloramineKey Findings & Citations
Formation Potential HighGenerally LowerChloramination can decrease HAA formation by 30-50% compared to free chlorination.[10]
Effect of pH Formation of tri-halogenated HAAs decreases at higher pH, while di-halogenated HAA formation is less affected.HAA formation is strongly influenced by pH, with the lowest formation often observed at high pH.[13]At pH 6, more HAAs are typically formed than THMs, while the reverse is true at pH 8.[9]
Kinetics Formation can be rapid, with a significant portion forming within the first few hours.Characterized by an initial rapid formation phase followed by a slower, prolonged formation period.[18][19]Pre-chlorination for even short periods (5-20 minutes) before ammonia addition can significantly increase HAA formation compared to chloramination alone.[18]
Impact of Bromide Increases the formation of brominated HAA species.[9][15]Significantly increases the yields of total HAAs and shifts speciation towards brominated forms.[15][18]Bromide concentration is one of the most significant factors contributing to HAA formation during chloramination.[18]

Table 3: Nitrogenous DBPs (N-DBPs) Formation Comparison

ParameterThis compoundChloramineKey Findings & Citations
Haloacetonitriles (HANs) Forms HANs, but concentrations may decrease with high this compound doses due to hydrolysis.[20]Generally forms higher concentrations of HANs than this compound.[7][21]Amino acids are key precursors for HANs.[21]
Haloacetamides (HAMs) Can be formed.Can be formed from the hydrolysis of HANs.[21]Significant differences in HAM occurrence are observed between chlorinated and chloraminated waters.[7]
N-Nitrosodimethylamine (NDMA) Low formation potential.Higher formation potential, a significant concern for chloramination.[6][16]Dichloramine is an important reactant in the formation of nitrosamines.[21]
Halonitromethanes (HNMs) Can be formed.Can be formed.HNM concentrations are often low and show no significant difference between the two disinfectants.[7]

Mechanisms of DBP Formation

The chemical pathways leading to DBP formation differ significantly between this compound and chloramine due to their different oxidative strengths and reactivity. This compound acts as a strong oxidizing agent and participates in electrophilic substitution reactions with NOM. Chloramine is a weaker oxidant and disinfectant.[6][22]

Chlorine_DBP_Pathway cluster_CDBP Carbonaceous DBPs (C-DBPs) cluster_BrDBP Brominated DBPs NOM Natural Organic Matter (NOM) (Humic/Fulvic Acids, Algae, etc.) THMs Trihalomethanes (THMs) (e.g., Chloroform) NOM->THMs Oxidation & Halogenation HAAs Haloacetic Acids (HAAs) (e.g., Dichloroacetic Acid) NOM->HAAs Oxidation & Halogenation This compound Free this compound (HOCl/OCl⁻) Bromide Bromide (Br⁻) This compound->Bromide Oxidizes to HOBr Br_THMs Brominated THMs (e.g., Bromoform) Bromide->Br_THMs Bromine Substitution Br_HAAs Brominated HAAs (e.g., Dibromoacetic Acid) Bromide->Br_HAAs Bromine Substitution

Caption: DBP formation pathway for this compound disinfection.

Chloramine_DBP_Pathway cluster_CDBP Carbonaceous DBPs (Lower Yield) cluster_NDBP Nitrogenous DBPs (N-DBPs) NOM Natural Organic Matter (NOM) THMs THMs NOM->THMs Less Reactive HAAs HAAs NOM->HAAs Less Reactive N_Precursors Nitrogenous Precursors (Amino Acids, etc.) HANs Haloacetonitriles (HANs) N_Precursors->HANs Reaction NDMA N-Nitrosodimethylamine (NDMA) N_Precursors->NDMA Reaction Chloramine Chloramine (NH₂Cl) Experimental_Workflow cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis A 1. Water Sample Collection B 2. Initial Characterization (pH, DOC, Br⁻) A->B C 3. Disinfectant Dosing (this compound or Chloramine) B->C D 4. Incubation (Controlled Time & Temp) C->D E 5. Quenching (e.g., Sodium Sulfite) D->E F 6. Sample Extraction & Derivatization E->F G 7. Instrumental Analysis (e.g., GC-MS) F->G H 8. Data Quantification G->H

References

A Comparative Analysis of Chlorine-Based Disinfectants: Efficacy, Mechanism, and Experimental Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of three common chlorine-based disinfectants: sodium hypochlorite (B82951) (NaClO), calcium hypochlorite (Ca(ClO)₂), and chloramine (B81541) (NH₂Cl). The information presented is supported by experimental data to assist in the selection of the most appropriate disinfectant for specific applications.

Comparative Efficacy of this compound-Based Disinfectants

The effectiveness of a disinfectant is its ability to reduce the number of viable microorganisms. This is often expressed as a log reduction, which represents a 10-fold (or 90%) reduction in the number of live microbes.[1] For a disinfectant to be considered effective, it typically needs to achieve a significant log reduction against a broad spectrum of microorganisms.

The efficacy of this compound-based disinfectants is largely attributed to the formation of hypochlorous acid (HOCl) in water, which is a potent oxidizing agent that disrupts essential cellular components of microorganisms.[2] However, the concentration of available this compound, stability, and influence of environmental factors such as pH and organic load can significantly impact the performance of each disinfectant.

Data Summary

The following tables summarize the available quantitative data on the efficacy of sodium hypochlorite, calcium hypochlorite, and chloramine against various microorganisms. It is important to note that direct comparative studies under identical conditions for all three disinfectants are limited. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Bactericidal Efficacy (Log₁₀ Reduction)

BacteriumSodium Hypochlorite (NaClO)Calcium Hypochlorite (Ca(ClO)₂)Chloramine (NH₂Cl)Test Conditions
Escherichia coli>5 log reduction with 200 ppm for 5 sec (in absence of organic matter)[3]->2 log reduction with 1.0 mg/L for 15 min[4]Varied
Staphylococcus aureus>5 log reduction in suspension within 5 min[5]--EN 1276
Pseudomonas aeruginosa<3 log reduction on surfaces within 5 min[5]--EN 13697
Campylobacter jejuni-Log reduction observed on poultry farm surfaces[6]>2 log reduction with 1.0 mg/L for 15 min[4]Varied

Table 2: Virucidal Efficacy (Log₁₀ Reduction)

VirusSodium Hypochlorite (NaClO)Calcium Hypochlorite (Ca(ClO)₂)Chloramine (NH₂Cl)Test Conditions
Adenovirus3-4 log reduction within 5-10 sec[7]--Varied
Norovirus (surrogate)>5 log reduction with 2700 ppm for 1 min[8]--Varied

Table 3: Fungicidal Efficacy (Log₁₀ Reduction)

FungusSodium Hypochlorite (NaClO)Calcium Hypochlorite (Ca(ClO)₂)Chloramine (NH₂Cl)Test Conditions
Candida albicans0.39 log₁₀ CFU/mL (2.5% NaOCl)[9]0.45 log₁₀ CFU/mL (2.5% Ca(ClO)₂)[9]-In-Vitro Study
Candida albicans (with ultrasonic activation)0.24 log₁₀ CFU/mL (2.5% NaOCl)[9]0.41 log₁₀ CFU/mL (2.5% Ca(ClO)₂)[9]-In-Vitro Study

Table 4: Sporicidal Efficacy (Log₁₀ Reduction)

SporeSodium Hypochlorite (NaClO)Calcium Hypochlorite (Ca(ClO)₂)Chloramine (NH₂Cl)Test Conditions
Bacillus spores7-log reduction for some products[10]--Standardized assessment
Clostridium difficile spores>4 log reduction[4]--Suspension test

Physicochemical Properties and Stability

The choice of a this compound-based disinfectant also depends on its chemical and physical properties, which affect its handling, storage, and application.

Table 5: Comparison of Physicochemical Properties

PropertySodium Hypochlorite (NaClO)Calcium Hypochlorite (Ca(ClO)₂)Chloramine (NH₂Cl)
Physical Form Liquid solution[11]Solid (granular or tablet)[5]Formed in-situ in water[12]
Available this compound 5-15%[5]65-70%[13]-
Stability Less stable, degrades with heat and light[11]More stable with a longer shelf life[13]More stable and persistent in water systems than free this compound[14]
Solubility Highly soluble in water[15]Moderately soluble, may leave residue[5]Soluble in water
pH of Solution 11-13 (alkaline)[5]10-12 (alkaline)[12]Generally neutral to slightly alkaline
Safety Concerns Corrosive, can release this compound gas if mixed with acid[11]Fire and explosion risk if mixed with organic materials[5]Less reactive, but can form disinfection byproducts[12]

Mechanism of Action

The primary mode of action for this compound-based disinfectants is the chemical oxidation of cellular components.[16] When added to water, both sodium hypochlorite and calcium hypochlorite form hypochlorous acid (HOCl), the main disinfecting agent.[2] Chloramine, while also a this compound-containing compound, has a different and generally slower-acting mechanism.

The following diagram illustrates the general mechanism of action of this compound disinfectants on a microbial cell.

G Disinfectant Sodium Hypochlorite (NaClO) or Calcium Hypochlorite (Ca(ClO)₂) HOCl Hypochlorous Acid (HOCl) Disinfectant->HOCl Hydrolysis Water Water (H₂O) Water->HOCl CellWall Cell Wall/ Membrane HOCl->CellWall Penetration Proteins Enzymes & Proteins HOCl->Proteins Oxidation & Denaturation DNA_RNA Genetic Material (DNA/RNA) HOCl->DNA_RNA Damage

Caption: General mechanism of this compound disinfectant action.

Experimental Protocols for Efficacy Testing

Standardized methods are crucial for the reliable evaluation of disinfectant efficacy. Two widely recognized protocols are the AOAC Use-Dilution Test and the European Standard EN 14476.

AOAC Use-Dilution Test (for Bactericidal Activity)

This method is used to determine the efficacy of disinfectants on inanimate surfaces.[12]

Methodology:

  • Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and then dried.[12]

  • Disinfectant Exposure: The inoculated carriers are immersed in the disinfectant solution at the specified concentration and for a defined contact time.[17]

  • Neutralization and Incubation: After exposure, the carriers are transferred to a neutralizing broth to stop the action of the disinfectant. The broth is then incubated to allow for the growth of any surviving bacteria.[17]

  • Results: The number of tubes showing bacterial growth is recorded to determine if the disinfectant meets the required performance standard.[17]

G Start Start Inoculate Inoculate stainless steel carriers with test bacteria Start->Inoculate Dry Dry inoculated carriers Inoculate->Dry Expose Immerse carriers in disinfectant for specified contact time Dry->Expose PrepareDisinfectant Prepare disinfectant solution at test concentration PrepareDisinfectant->Expose Neutralize Transfer carriers to neutralizing broth Expose->Neutralize Incubate Incubate broth cultures Neutralize->Incubate Observe Observe for bacterial growth Incubate->Observe End End Observe->End

Caption: AOAC Use-Dilution Test workflow.

EN 14476 Quantitative Suspension Test (for Virucidal Activity)

This European standard specifies a method for assessing the virucidal activity of chemical disinfectants.[9]

Methodology:

  • Preparation: A suspension of the test virus is prepared. The disinfectant is diluted to its test concentration.[10]

  • Exposure: The virus suspension is mixed with the disinfectant solution and an interfering substance (to simulate clean or dirty conditions) for a specified contact time and temperature.[9]

  • Neutralization: The action of the disinfectant is stopped by dilution or with a chemical neutralizer.[9]

  • Virus Titration: The remaining infectious virus is quantified using cell culture techniques (e.g., plaque assay or TCID₅₀) to determine the log reduction in viral titer. A disinfectant must typically demonstrate at least a 4-log reduction (99.99%) in virus titer to be considered effective.[10][18]

G Start Start PrepareVirus Prepare standardized virus suspension Start->PrepareVirus PrepareDisinfectant Prepare disinfectant and interfering substance Start->PrepareDisinfectant Mix Mix virus, disinfectant, and interfering substance PrepareVirus->Mix PrepareDisinfectant->Mix Incubate Incubate for specified contact time and temperature Mix->Incubate Neutralize Neutralize disinfectant activity Incubate->Neutralize Quantify Quantify remaining infectious virus (e.g., plaque assay) Neutralize->Quantify Calculate Calculate log reduction in viral titer Quantify->Calculate End End Calculate->End

Caption: EN 14476 Suspension Test workflow.

Conclusion

The selection of a this compound-based disinfectant should be based on a thorough evaluation of its efficacy against target microorganisms, its physicochemical properties, and the specific application requirements.

  • Sodium hypochlorite is a widely used, effective, and readily available liquid disinfectant, but it is less stable and has a lower concentration of available this compound compared to calcium hypochlorite.[11][15]

  • Calcium hypochlorite offers a higher concentration of available this compound and greater stability, making it suitable for applications where long-term storage is required.[13] However, it requires dissolution and presents a greater handling hazard.[5]

  • Chloramine is more stable and persistent in water distribution systems, making it a good secondary disinfectant, but it is generally less potent and slower-acting than free this compound.[12][14]

For critical applications, it is recommended to conduct in-house efficacy testing under conditions that mimic the intended use to ensure the selected disinfectant meets the required performance standards.

References

A Comparative Guide to Analytical Methods for Chlorine Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of chlorine is critical across various stages of research and drug development, from ensuring the quality of water used in pharmaceutical manufacturing to controlling disinfection processes. This guide provides an objective comparison of the most common analytical methods for this compound determination: Spectrophotometry (DPD Colorimetric Method), Titrimetry (Iodometric and DPD Titration), and Amperometry.

Quantitative Performance Comparison

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for the most prevalent this compound determination methods.

ParameterDPD ColorimetricIodometric TitrationAmperometric Titration
Principle Reaction of this compound with N,N-diethyl-p-phenylenediamine (DPD) to form a magenta-colored complex, measured by a spectrophotometer.[1][2]This compound liberates iodine from potassium iodide, which is then titrated with a standard reducing agent (sodium thiosulfate) using a starch indicator.This compound is titrated with a standard reducing agent (e.g., phenylarsine (B13959437) oxide), and the endpoint is determined by measuring the change in current between two electrodes.[3]
Limit of Detection (LOD) Approximately 0.010 mg/L[4]Approximately 0.04 mg/L (with a 1000-mL sample)As low as 3 µg/L (0.003 mg/L)[5]
Limit of Quantitation (LOQ) Typically around 0.05 mg/LNot consistently reported, but generally higher than DPD and amperometric methods.Not explicitly stated in most references, but the method is reliable for low concentrations.
Linearity Range Typically 0.15 to 5.0 mg/LSuitable for concentrations greater than 1 mg/LReliable over a range of 3 to 1000 µg/L (0.003 to 1 mg/L)[5]
Accuracy High, with laboratory measurement error as low as 5.1% for colorimeters.[6]Can be affected by subjective endpoint determination.Considered a standard of comparison for other methods due to its high accuracy.[3]
Precision (%RSD) Good, but can be influenced by operator technique and instrument quality.Can be less precise due to visual endpoint determination.High, with the ability to achieve low relative standard deviation.
Common Interferences Oxidizing agents (manganese, chromium, etc.), turbidity, color, and high concentrations of monochloramine.[1][7]Oxidizing agents (manganese), reducing agents, and substances that react with iodine.Other oxidizing agents, copper, and silver ions can poison the electrode.[3]

Experimental Protocols

Detailed and consistent execution of analytical methods is paramount for reliable results. Below are the methodologies for the key experiments discussed.

DPD Colorimetric Method

This method is widely used due to its simplicity and sensitivity.

Materials:

  • Spectrophotometer or colorimeter

  • Sample cells (cuvettes)

  • DPD reagent (powder pillows or solution)

  • Phosphate (B84403) buffer solution

  • Potassium iodide (for total this compound)

  • This compound-free water

Procedure for Free this compound:

  • Rinse a clean sample cell with the water sample.

  • Fill the sample cell to the required volume (typically 10 mL or 25 mL).

  • Add the contents of one DPD Free this compound reagent powder pillow or the specified volume of DPD solution.

  • Immediately cap and invert the cell several times to mix.

  • Place the cell into the spectrophotometer and measure the absorbance at 515-530 nm. The instrument will convert the absorbance reading to the this compound concentration.

Procedure for Total this compound:

  • Follow steps 1 and 2 for free this compound determination.

  • Add the contents of one DPD Total this compound reagent powder pillow (which contains potassium iodide) or the specified volumes of DPD solution and potassium iodide solution.

  • Cap the cell and invert to mix.

  • Allow a reaction time of at least 3 minutes but no more than 6 minutes.

  • Measure the absorbance in the spectrophotometer as described for free this compound.

Iodometric Titration Method

A classic and robust method suitable for higher this compound concentrations.

Materials:

Procedure:

  • Measure 200 mL of the sample into an Erlenmeyer flask.

  • Add 1-2 grams of potassium iodide crystals and stir to dissolve.

  • Add 1-2 mL of acetate buffer to adjust the pH to between 3.5 and 4.5.

  • Titrate the solution with the standardized sodium thiosulfate solution until the yellow color of the liberated iodine almost disappears.

  • Add 1-2 mL of starch indicator solution, which will produce a blue color.

  • Continue the titration dropwise until the blue color disappears completely.

  • Record the volume of sodium thiosulfate used and calculate the this compound concentration.

Amperometric Titration Method

This electrochemical method offers high accuracy and is less prone to certain interferences.

Materials:

  • Amperometric titrator with a dual platinum electrode

  • Buret

  • Standardized phenylarsine oxide (PAO) solution (e.g., 0.00564 N)

  • Potassium iodide (KI), crystals

  • Phosphate buffer solution (for free this compound, pH 6.5-7.5)

  • Acetate buffer solution (for total this compound, pH 3.5-4.5)

Procedure for Total this compound:

  • Place 200 mL of the sample into the titrator vessel.

  • Add approximately 1 g of potassium iodide and 1 mL of acetate buffer solution.[5]

  • Immerse the electrodes in the sample and start the stirrer at a constant speed.

  • Titrate with the standardized PAO solution. Add the titrant in small increments, allowing the microammeter reading to stabilize after each addition.

  • The endpoint is reached when the addition of a drop of titrant causes no further decrease in the current.

  • Record the volume of PAO used and calculate the this compound concentration.[5]

Procedure for Free this compound:

  • Follow the same procedure as for total this compound, but use phosphate buffer to adjust the sample pH to between 6.5 and 7.5 and do not add potassium iodide.[3]

Visualizing the Methodologies

To further clarify the experimental workflows and the underlying principles of each analytical method, the following diagrams are provided.

DPD_Colorimetric_Workflow cluster_sample_prep Sample Preparation cluster_reagent_addition Reagent Addition cluster_reaction Reaction cluster_measurement Measurement Sample Water Sample Cuvette Fill Cuvette Sample->Cuvette DPD_Reagent Add DPD Reagent Cuvette->DPD_Reagent Mix Mix DPD_Reagent->Mix Color_Dev Color Development (Magenta) Mix->Color_Dev Spectro Measure Absorbance (515-530 nm) Color_Dev->Spectro Result Calculate Concentration Spectro->Result

DPD Colorimetric Method Workflow.

Iodometric_Titration_Workflow Sample 1. Sample Preparation (200 mL in Flask) Add_KI 2. Add KI and Acetate Buffer Sample->Add_KI Titrate1 3. Titrate with Na2S2O3 (until pale yellow) Add_KI->Titrate1 Add_Starch 4. Add Starch Indicator (solution turns blue) Titrate1->Add_Starch Titrate2 5. Continue Titration (until colorless) Add_Starch->Titrate2 Result 6. Record Volume and Calculate Concentration Titrate2->Result Amperometric_Titration_Principle Titrator Amperometric Titrator Platinum Electrodes Stirrer Endpoint Endpoint Detection (No current change) Titrator->Endpoint Sample Sample with this compound Sample->Titrator PAO PAO Titrant PAO->Titrator

References

On-Site Generated Chlorine vs. Chlorine Gas: A Comprehensive Performance Evaluation for Water Disinfection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of on-site chlorine generation and traditional this compound gas for water disinfection, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions.

The disinfection of water is a critical process in public health and various industrial applications, including pharmaceutical manufacturing. For decades, this compound gas has been the benchmark for its efficacy and cost-effectiveness. However, safety and logistical concerns have spurred the development of on-site this compound generation (OSCG) systems as a prominent alternative. This guide provides an in-depth, objective comparison of the performance of on-site generated this compound versus this compound gas, supported by experimental data and detailed protocols to aid in the selection of the most appropriate disinfection strategy.

Executive Summary

On-site this compound generation offers significant safety and operational advantages by producing a dilute sodium hypochlorite (B82951) solution on demand, thereby eliminating the risks associated with transporting and handling highly toxic and pressurized this compound gas.[1][2] While the initial capital investment for OSCG systems is typically higher, the operating costs are often lower than those for this compound gas, with a potential return on investment in under three years for some systems.[1][3][4]

From a performance perspective, both methods are effective disinfectants. However, their impact on water chemistry differs. This compound gas tends to decrease the pH of treated water, while on-site generated this compound slightly increases it.[5][6] This can influence the formation of disinfection by-products (DBPs) and the effectiveness against biofilms. On-site generated this compound has shown to be more effective in controlling biofilms, while the formation of most DBPs is comparable to this compound gas, with the exception of a reduction in haloacetonitriles.[5][6]

Performance Data at a Glance

The following tables summarize the key quantitative data comparing on-site generated this compound and this compound gas across several critical performance and operational parameters.

Table 1: Impact on Water Quality

ParameterOn-Site Generated this compoundThis compound GasSource(s)
pH Change Increases pH by ~0.06 per mg/L of Free Available this compound (FAC)Decreases pH by ~0.1 per mg/L of FAC[5][6]
Total Organic Carbon (TOC) Removal Slightly less effective at TOC removal due to higher pH and less hypochlorous acid.More effective at TOC removal due to lower pH and higher concentration of more reactive hypochlorous acid.[5]
Biofilm Control More effective in controlling biofilm on surfaces like polyethylene.Less effective in controlling biofilm compared to on-site generated this compound.[5]
Disinfection By-Product (DBP) Formation Similar DBP formation to this compound gas, but with a notable reduction in haloacetonitriles.Formation of various DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs).[5][6]

Table 2: Cost Comparison (Example: 100 lb/day System)

Cost FactorOn-Site Generated this compoundThis compound GasSource(s)
Capital Cost Higher initial investment for equipment.Lower initial investment for equipment.[1][3]
Operating Cost Lower operating costs, primarily determined by the price of salt and electricity.Higher operating costs, influenced by the fluctuating price of this compound gas.[1][3][7]
Payback Period Often less than 3 years.Not applicable.[1]
Raw Material Assumptions Salt: ~
0.10/lb,Power:0.10/lb, Power: ~0.10/lb,Power:
0.07/kW-hr
Varies based on market price.[1]

Table 3: Safety and Operational Comparison

AspectOn-Site Generated this compoundThis compound GasSource(s)
Hazard Level Produces a non-hazardous, dilute (<0.8%) sodium hypochlorite solution.Highly toxic, corrosive, and reactive gas stored under pressure.[2][8][2][8]
Transportation & Storage Eliminates transportation and storage of hazardous materials. Requires storage of salt.Requires transportation and secure storage of pressurized cylinders.[2][8][2][8]
Regulatory Compliance Fewer stringent regulations.Subject to extensive safety regulations and risk management plans.[2][2]
Operational Reliability Consistent on-demand production, mitigating supply chain disruptions.[2]Reliant on external supply chains.[2]
Maintenance Primarily involves cleaning the electrolytic cells to remove calcium buildup.Requires regular inspection of cylinders, valves, and dosing equipment.[1]

Experimental Protocols

To ensure accurate and reproducible evaluation of disinfection performance, the following standardized methodologies are recommended.

Measurement of Residual this compound

The iodometric titration method is a common and reliable technique for determining the concentration of residual this compound in water samples.

Principle: this compound liberates free iodine from a potassium iodide solution at an acidic pH. The amount of liberated iodine is then determined by titration with a standard sodium thiosulfate (B1220275) solution using a starch indicator.

Apparatus:

  • Burette (25 mL)

  • Conical flask or white porcelain dish (250-500 mL)

  • Graduated cylinders

  • Analytical balance

Reagents:

  • Glacial acetic acid

  • Potassium iodide (KI), crystals

  • Standard sodium thiosulfate (Na₂S₂O₃) solution (0.01 N)

  • Starch indicator solution

Procedure:

  • Collect a 200 mL water sample in a conical flask.

  • Add 5 mL of glacial acetic acid to acidify the sample (to a pH between 3 and 4).

  • Add approximately 1 g of potassium iodide crystals and swirl to dissolve.

  • Titrate with the 0.01 N sodium thiosulfate solution until the yellow color of the liberated iodine almost disappears.

  • Add 1 mL of starch indicator solution, which will turn the solution blue.

  • Continue the titration until the blue color is completely discharged.

  • Record the volume of titrant used. The titration should be performed away from direct sunlight.[9][10]

Calculation: Residual this compound (mg/L) = (A x N x 35.45 x 1000) / Volume of sample (mL) Where:

  • A = mL of sodium thiosulfate titrant

  • N = Normality of sodium thiosulfate solution

Evaluation of Disinfection Efficacy

This protocol outlines a general approach to assess the bactericidal efficacy of a disinfectant.

Principle: The effectiveness of a disinfectant is determined by its ability to reduce the population of a known microorganism under controlled conditions.

Materials:

  • Test microorganism (e.g., E. coli)

  • Sterile buffered water

  • Disinfectant stock solution

  • Neutralizing solution (to stop the disinfectant action)

  • Culture plates and media

  • Incubator

Procedure:

  • Prepare a suspension of the test microorganism in sterile buffered water to a known concentration.

  • Add a predetermined dose of the disinfectant (either from a this compound gas stock solution or on-site generated hypochlorite) to the microbial suspension.

  • Allow the disinfectant to act for specific contact times (e.g., 1, 5, 10, 30 minutes).

  • At each contact time, transfer an aliquot of the mixture to a tube containing a neutralizing solution to stop the disinfection process.

  • Perform serial dilutions of the neutralized sample.

  • Plate the dilutions onto appropriate culture media.

  • Incubate the plates at a suitable temperature for 24-48 hours.

  • Count the number of colony-forming units (CFU) on the plates.

  • Calculate the log reduction in the microbial population for each contact time.

Visualizing the Decision Process and Experimental Workflow

The choice between on-site this compound generation and this compound gas involves a multi-faceted decision-making process. The following diagram illustrates the key factors to consider.

Decision_Factors Start Disinfection Method Selection Safety Safety & Risk - Transportation - Storage - Handling Start->Safety Cost Cost Analysis - Capital Expenditure - Operating Costs - Payback Period Start->Cost Performance Performance - Disinfection Efficacy - DBP Formation - Biofilm Control Start->Performance Operational Operational - Reliability - Maintenance - Regulatory Compliance Start->Operational OSCG On-Site this compound Generation Safety->OSCG Lower Risk Gas This compound Gas Safety->Gas Higher Risk Cost->OSCG Higher CAPEX Lower OPEX Cost->Gas Lower CAPEX Higher OPEX Performance->OSCG Better Biofilm Control Lower Haloacetonitriles Performance->Gas Higher TOC Removal Operational->OSCG Higher Reliability Fewer Regulations Operational->Gas Supply Chain Dependent Stricter Regulations

Caption: Key factors influencing the choice between on-site this compound and this compound gas.

The experimental workflow for evaluating the performance of these disinfectants can be visualized as a sequential process.

Experimental_Workflow A Sample Preparation (Water Source) B Disinfectant Dosing (OSCG vs. Gas) A->B C Contact Time Variation B->C D Residual this compound Analysis (Iodometric Titration) C->D E DBP Analysis (GC/MS) C->E F Microbiological Analysis (Log Reduction) C->F G Data Analysis & Comparison D->G E->G F->G

Caption: Experimental workflow for comparing disinfection methods.

Conclusion

The selection between on-site generated this compound and this compound gas is not a one-size-fits-all decision. For facilities prioritizing safety, operational reliability, and long-term cost savings, on-site this compound generation presents a compelling case.[1][2] The elimination of hazards associated with this compound gas transportation and storage is a significant factor driving the transition to OSCG systems in many municipalities and industries.[2]

Conversely, for applications where initial capital cost is the primary constraint and robust safety protocols are already in place, this compound gas remains a viable and effective disinfection method. The choice ultimately depends on a thorough evaluation of the specific needs, resources, and risk tolerance of the organization. The data and methodologies presented in this guide provide a solid foundation for conducting such an evaluation.

References

comparative analysis of chlorine and bromine in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice between chlorine and bromine as reagents or functional groups can profoundly influence the outcome of a reaction. This guide provides a comprehensive comparative analysis of these two essential halogens, focusing on their reactivity, selectivity, and applications, supported by experimental data and detailed protocols.

Fundamental Physicochemical Properties

This compound and bromine, both halogens, exhibit distinct physical and chemical properties that underpin their differential behavior in organic reactions. These differences in atomic size, electronegativity, and bond strength are fundamental to understanding their reactivity.

PropertyThis compound (Cl)Bromine (Br)Reference
Atomic Number1735[1]
Atomic Mass (amu)35.45379.904[1]
Electronegativity (Pauling Scale)3.162.96[2]
C-X Bond Dissociation Energy (Ph-X, kcal/mol)~96~81[3]
State at Room TemperatureYellow-greenish gasRed-brown liquid[1]

Electrophilic Aromatic Substitution

The halogenation of aromatic compounds is a cornerstone of organic synthesis. Both this compound and bromine can be introduced onto an aromatic ring via electrophilic substitution, typically requiring a Lewis acid catalyst.

In these reactions, a Lewis acid polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring.[4][5] The mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[4]

Experimental Protocol: Chlorination of Anisole (B1667542)

A general and regioselective method for the chlorination of activated arenes has been developed using iron(III) triflimide as a powerful Lewis acid for the activation of N-chlorosuccinimide (NCS).[6]

  • Reagents: Anisole, N-chlorosuccinimide (NCS), Iron(III) chloride (FeCl₃), [BMIM]NTf₂ (ionic liquid).

  • Procedure: To a solution of anisole in [BMIM]NTf₂ is added FeCl₃ (5 mol %). NCS is then added, and the reaction mixture is stirred at a specified temperature until completion. The product, primarily p-chloroanisole, can be isolated by extraction.[6] For more deactivated aromatic compounds, higher loadings of the catalyst and the ionic liquid as a solvent are effective.[6]

Experimental Protocol: Bromination of Benzene (B151609)

The bromination of benzene is a classic example of electrophilic aromatic substitution.

  • Reagents: Benzene, Bromine (Br₂), Iron(III) bromide (FeBr₃) or Iron filings.

  • Procedure: Benzene is treated with bromine in the presence of a catalytic amount of iron(III) bromide.[5] The reaction is typically carried out at room temperature. The iron acts as a catalyst by reacting with bromine to form FeBr₃ in situ.[5] The product, bromobenzene, is then isolated.

Radical Halogenation of Alkanes

In the presence of UV light or heat, this compound and bromine can react with alkanes via a free radical chain mechanism. This process involves initiation, propagation, and termination steps. A key difference between the two halogens in this context is their reactivity and selectivity.

This compound is more reactive and less selective than bromine.[7] This means that chlorination of an alkane with different types of C-H bonds will often lead to a mixture of products. In contrast, bromine is less reactive and therefore more selective, preferentially abstracting the hydrogen atom that leads to the most stable radical intermediate (tertiary > secondary > primary).[7][8]

HalogenRelative Reactivity (tertiary C-H)Relative Reactivity (secondary C-H)Relative Reactivity (primary C-H)Reference
This compound5.03.81.0
Bromine1600801.0

This difference in selectivity is attributed to the thermodynamics of the hydrogen abstraction step. The formation of H-Cl is more exothermic than the formation of H-Br, leading to an earlier transition state for chlorination, which resembles the reactants more than the products.[8] Consequently, the energetic differences between the primary, secondary, and tertiary radical intermediates have less influence on the transition state energy, resulting in lower selectivity.[8] For bromination, the hydrogen abstraction is endothermic, leading to a later transition state that more closely resembles the radical products, making the reaction more sensitive to the stability of the radical being formed.[8]

Role as a Leaving Group in Nucleophilic Substitution

In nucleophilic substitution reactions (Sₙ1 and Sₙ2), the nature of the leaving group is a critical factor in determining the reaction rate. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.[9]

Bromine is generally a better leaving group than this compound.[2][10] This is due to several factors:

  • Atomic Size and Polarizability: Bromide is larger and more polarizable than chloride, allowing it to better stabilize the negative charge.[2][10]

  • Bond Strength: The C-Br bond is weaker than the C-Cl bond, making it easier to break.[3][10]

  • Basicity: Bromide is a weaker base than chloride.[2][9]

The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[2][9] This trend holds for both Sₙ1 and Sₙ2 reactions.[9][11]

Application in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, an organic halide (R-X) reacts with an organometallic reagent (R'-M) in the presence of a palladium catalyst.

The reactivity of the organic halide is highly dependent on the nature of the halogen. The general reactivity trend is C-I > C-Br > C-Cl > C-F.[3] This trend is inversely related to the carbon-halogen bond dissociation energy.[3]

Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, it is often possible to selectively perform a cross-coupling reaction at a C-Br bond in the presence of a C-Cl bond under standard conditions.[3] Activating the less reactive C-Cl bond typically requires more specialized and forceful conditions, such as the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands.[3]

Significance in Drug Development

Both this compound and bromine are frequently incorporated into drug molecules to modulate their physicochemical and pharmacological properties.

  • This compound: The introduction of this compound atoms can enhance the metabolic stability and binding affinity of a drug molecule.[12] It can also be used to block metabolic sites and improve oral bioavailability. Studies have shown that this compound substitution can increase the physicochemical properties and stability of many inhibitors.[12][13]

  • Bromine: While less common than this compound in pharmaceuticals, bromine can also be used to improve the selectivity of drug candidates.[13] Bromine-containing compounds are also utilized in various industrial applications, including the synthesis of pharmaceuticals.[14]

A 2021 analysis of FDA-approved drugs revealed a significant number of fluorine- and this compound-containing compounds, while none contained bromine or iodine, highlighting the current trends in medicinal chemistry.[15]

Logical Workflow for Halogenation Strategy

The choice between this compound and bromine in a synthetic route depends on the desired outcome. The following diagram illustrates a simplified decision-making process.

Halogenation_Strategy start Desired Transformation reactivity High Reactivity / Low Selectivity Needed? start->reactivity leaving_group Good Leaving Group Required? reactivity->leaving_group No chlorination Use this compound reactivity->chlorination Yes cross_coupling Substrate for Cross-Coupling? leaving_group->cross_coupling No bromination Use Bromine leaving_group->bromination Yes cross_coupling->chlorination Yes (less reactive) cross_coupling->bromination Yes (more reactive) selective_coupling Selective Coupling at Br Possible bromination->selective_coupling

Caption: Decision tree for choosing between this compound and bromine in organic synthesis.

Experimental Workflow: Comparative Halogenation of an Activated Arene

The following diagram outlines a general workflow for comparing the chlorination and bromination of an activated aromatic substrate.

experimental_workflow start Start: Activated Arene reaction_setup Reaction Setup Two parallel reactions start->reaction_setup chlorination Chlorination Arene, NCS, FeCl3, Solvent Monitor by TLC/GC-MS reaction_setup->chlorination bromination Bromination Arene, NBS, FeBr3, Solvent Monitor by TLC/GC-MS reaction_setup->bromination workup Work-up Quench, Extract, Dry chlorination->workup bromination->workup purification Purification Column Chromatography workup->purification analysis Analysis NMR, MS, Yield Calculation purification->analysis comparison Comparative Analysis | Yield, Regioselectivity, Purity analysis->comparison

Caption: Workflow for comparing chlorination and bromination of an aromatic compound.

References

A Researcher's Guide to Validating Kinetic Models for Chlorine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetics of chlorine reactions is crucial for applications ranging from drug stability and synthesis to water purification and toxicological studies. Validating the kinetic models that describe these reactions is a critical step in ensuring their accuracy and predictive power. This guide provides a comparative overview of common kinetic models for this compound reactions, details the experimental protocols for their validation, and outlines a typical validation workflow.

Comparing Kinetic Models for this compound Reactions

The decay of this compound in aqueous solutions is a complex process influenced by factors such as the initial this compound concentration, temperature, pH, and the presence of organic and inorganic compounds. Several kinetic models have been developed to describe this process, with varying degrees of complexity and accuracy. The most commonly employed models are the first-order and second-order kinetic models.

First-Order Kinetic Model

The first-order model assumes that the rate of this compound decay is directly proportional to the concentration of this compound remaining.[1] This is one of the most widely used models due to its simplicity.[2][3]

Rate Equation: dC/dt = -k₁C

Where:

  • C is the concentration of this compound at time t

  • k₁ is the first-order rate constant

Second-Order Kinetic Model

The second-order model assumes that the this compound decay rate is proportional to the square of the this compound concentration, or to the product of the this compound concentration and the concentration of another reactant.[1][4] This model often provides a better fit for this compound decay in the presence of various organic and inorganic compounds.[5]

Rate Equation: dC/dt = -k₂C²

Where:

  • C is the concentration of this compound at time t

  • k₂ is the second-order rate constant

Other Kinetic Models

More complex models, such as the parallel first-order and two-component second-order models, have also been developed to account for the multiphasic nature of this compound decay, which often exhibits an initial rapid consumption phase followed by a slower decay phase.[5]

Performance Comparison of Kinetic Models

The choice of an appropriate kinetic model depends on the specific conditions of the reaction being studied. The performance of different models is typically evaluated by comparing their goodness of fit to experimental data, often using the coefficient of determination (R²).[1][5]

Kinetic ModelTypical R² ValuesStrengthsLimitations
First-Order 0.85 - 0.95[6]Simple, easy to implement.[1]May not accurately represent the entire decay curve, especially the initial rapid decay phase.[4]
Second-Order > 0.95[1][5]Often provides a better fit than the first-order model, especially in complex systems with multiple reactants.[4]More complex to solve analytically.
Parallel First-Order > 0.97Can accurately model biphasic decay kinetics.Requires fitting more parameters.
Two-Component Second-Order > 0.98Provides a very good fit for complex decay profiles.Increased mathematical complexity.

Experimental Protocols for Model Validation

The validation of kinetic models for this compound reactions relies on robust experimental data. The following are detailed methodologies for two key experimental techniques used to gather this data.

Bottle Test for this compound Decay

The "bottle test" is a common laboratory procedure used to determine the bulk decay rate of this compound in a water sample under controlled conditions.[7]

Methodology:

  • Sample Preparation: Collect a representative water sample in a clean, amber glass bottle to prevent photodegradation of this compound. The bottle should be completely filled to eliminate headspace and minimize volatilization.

  • Chlorination: Add a known concentration of a this compound stock solution to the water sample to achieve the desired initial this compound concentration.

  • Incubation: Store the sealed bottles in a temperature-controlled environment, typically a water bath, to maintain a constant temperature throughout the experiment.

  • Sampling and Analysis: At predetermined time intervals, sacrifice a bottle and immediately measure the residual free this compound concentration. Common analytical methods include DPD colorimetry or amperometric titration.

  • Data Analysis: Plot the this compound concentration versus time. The data is then fitted to different kinetic models (e.g., first-order, second-order) to determine the rate constants and the goodness of fit (R²).[8]

Laser Flash Photolysis

Laser flash photolysis is a powerful technique used to study the kinetics of fast reactions involving transient species, such as the reactions of this compound atoms and radicals.[9][10][11]

Methodology:

  • Sample Preparation: The sample containing the reactants is placed in a cuvette within the laser flash photolysis apparatus.

  • Photolysis: A short, intense pulse of laser light is used to photolyze a precursor molecule to generate the reactive this compound species of interest (e.g., Cl•).[9]

  • Monitoring: A second, weaker light beam (the "probe beam") is passed through the sample at a right angle to the laser pulse. The change in absorbance of the probe beam over time is monitored using a fast detector, such as a photomultiplier tube.[10]

  • Data Acquisition: The detector signal is recorded by a fast oscilloscope, providing a time-resolved absorption profile of the transient species.

  • Kinetic Analysis: The decay of the transient species' absorption is analyzed to determine the rate constant of its reaction with other components in the sample.[12]

Workflow for Kinetic Model Validation

The validation of a kinetic model is an iterative process that involves several key steps, from initial model proposal to experimental verification and refinement.

G cluster_model Model Development cluster_exp Experimental Validation cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion and Refinement propose Propose Kinetic Model derive Derive Rate Law propose->derive design Design Experiments (e.g., Bottle Test, LFP) derive->design collect Collect Experimental Data (Concentration vs. Time) design->collect fit Fit Data to Model (Determine Rate Constants) collect->fit compare Compare Model Prediction with Experimental Data fit->compare goodness Assess Goodness of Fit (e.g., R-squared) compare->goodness validate Validate or Refute Model goodness->validate refine Refine Model (if necessary) validate->refine Refute end Validated Model validate->end Validate refine->propose

Caption: A typical workflow for the validation of a kinetic model.

References

The Efficacy of Chlorine-Based Disinfection Across Diverse Microbial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of disinfectant efficacy is paramount. This guide provides an objective comparison of chlorine-based disinfection performance against a spectrum of microbial strains, supported by experimental data. We delve into the varying levels of susceptibility among bacteria, viruses, fungi, and protozoa, offering a clear perspective on the strengths and limitations of one of the most widely used sanitation methods.

This compound's potent antimicrobial properties are attributed to its action as a strong oxidizing agent. When introduced to water, this compound compounds form hypochlorous acid (HOCl) and hypochlorite (B82951) ions (OCl⁻), with HOCl being the more effective disinfectant.[1] These reactive species disrupt critical cellular functions in microorganisms by damaging cell walls and membranes, denaturing proteins, and degrading nucleic acids (DNA and RNA), ultimately leading to cell death.[1][2][3] However, the efficacy of this process is not uniform across all microbial life. Factors such as the physiological state of the microorganism, the presence of protective outer layers, and the environmental conditions (e.g., pH, temperature, and organic load) significantly influence the required this compound concentration and contact time for effective inactivation.[4][5]

Comparative Efficacy of this compound-Based Disinfection

The susceptibility of microorganisms to this compound varies significantly across different kingdoms and even between strains of the same species. Generally, vegetative bacteria are more susceptible than viruses, which are in turn more susceptible than fungal spores and protozoan cysts.

Bacterial Susceptibility

This compound is highly effective against a broad range of bacteria, including common waterborne pathogens like E. coli and Salmonella.[2] However, some species exhibit notable resistance. Pseudomonas aeruginosa, an opportunistic pathogen, has been shown to be more resistant to this compound than coliforms and Enterococcus faecalis.[6][7] Spore-forming bacteria such as Bacillus and Clostridium species are also known for their high resistance to chlorination due to their durable endospores.[3] Studies have also investigated the efficacy against multidrug-resistant Gram-negative bacteria, finding that while sodium hypochlorite is effective, factors like organic matter can significantly inhibit its bactericidal activity.

Bacterial Strain This compound Compound Concentration Contact Time Log Reduction Reference
Escherichia coliSodium Hypochlorite (NaClO)20 mg/L30 min~71.42% removal[6]
Pseudomonas aeruginosaSodium Hypochlorite (NaClO)30 mg/L30 min~60% removal[6]
Enterococcus faecalisSodium Hypochlorite (NaClO)20 mg/L30 min100% removal[6]
Staphylococcus aureusSodium Hypochlorite (NaOCl)2.5%Not SpecifiedComplete eradication of biofilm[8]
Salmonella entericaSodium Hypochlorite (NaOCl)Not SpecifiedNot SpecifiedNot Specified[9]
Viral Inactivation

The effectiveness of this compound against viruses is dependent on the specific virus and its structure. While generally more resistant than vegetative bacteria, many viruses are readily inactivated by this compound. For instance, Murine Norovirus (MNV), a surrogate for human norovirus, can be reduced by over 3-log with a this compound dioxide gas concentration of 2 mg/liter for 5 minutes.[2] However, different norovirus genogroups exhibit varying resistance, with GII being more resistant than GI.[1] Factors like pH also play a crucial role, with some viruses being inactivated more rapidly at a lower pH.[4] The "CT value," the product of disinfectant concentration (C) and contact time (T), is a critical metric in ensuring adequate viral inactivation.[10] For a 4-log reduction of many enteric viruses, CT values for free this compound can range from less than 1 to over 18 mg·min/L depending on the virus and water conditions.[11]

Virus This compound Compound CT Value (mg·min/L) Log Reduction Reference
Murine Norovirus (MNV)Free this compound< 0.23[1]
MS2 BacteriophageFree this compound2.53[1]
Human Norovirus GIFree this compound1.52[1]
Human Norovirus GIIFree this compound13.02[1]
Coxsackievirus B (CVB)Free this compound12.5 (pH 7.5)4[11]
Adenovirus (AdV)Free this compound0.384[11]
Fungal Resistance

Fungal spores are generally more resistant to this compound disinfection than bacteria and viruses.[12][13] This resistance is attributed to their robust cell walls and protective pigments like melanin.[12] Studies have shown that some Aspergillus species can be highly resistant, requiring high concentrations and long contact times for complete inactivation. For example, Aspergillus nidulans required 10 ppm of this compound for 30 minutes for complete inactivation.[14] The physiological state of the fungal spores also impacts their susceptibility to disinfectants.[15]

Fungal Strain This compound Compound Concentration Contact Time Outcome Reference
Aspergillus nidulansThis compound10 ppm30 minComplete inactivation[14]
Aspergillus nigerThis compound>10 ppm>5 hoursIncomplete inactivation[14]
Candida albicansThis compound0.2 ppm~3 hoursComplete growth inhibition[14]
Cladosporium cladosporioidesSodium Hypochlorite0.2% active this compound5 minInactivated[15]
Mucor circinelloidesSodium Hypochlorite0.2% active this compound5 minInactivated[15]
Protozoan Inactivation

Protozoan cysts and oocysts are highly resistant to this compound disinfection at the concentrations typically used in water treatment.[3][16] Cryptosporidium parvum oocysts are particularly notorious for their resilience, requiring very high CT values for inactivation by free this compound.[3][17] this compound dioxide has been shown to be a more effective disinfectant against Cryptosporidium than free this compound.[3][16] Giardia cysts are also resistant, though generally less so than Cryptosporidium.[18][19]

Protozoan Strain This compound Compound CT Value (mg·min/L) Log Inactivation Reference
Cryptosporidium parvumFree this compound7,0002[3]
Cryptosporidium parvumThis compound Dioxide75 - 1,000~2[16]
Giardia murisFree this compound50 - 218 (25°C)Not specified[18]

Experimental Protocols

Standardized methods are crucial for evaluating the efficacy of disinfectants. The following are summaries of widely recognized protocols.

AOAC Use-Dilution Test (AOAC 955.14, 955.15, 964.02)

This method is a standard for evaluating liquid disinfectants on hard surfaces.[9][20]

  • Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa).

  • Drying: The inoculated carriers are dried to fix the microorganisms to the surface.

  • Exposure: Each carrier is immersed in the disinfectant solution for a specified contact time.

  • Neutralization and Culture: The carriers are then transferred to a growth medium containing a neutralizer to stop the action of the disinfectant.

  • Incubation and Observation: The cultures are incubated, and the number of tubes showing growth of the test organism is recorded to determine the disinfectant's efficacy.

ASTM E2197: Quantitative Disk Carrier Test Method

This method is used to evaluate the bactericidal, virucidal, fungicidal, mycobactericidal, and sporicidal activities of liquid chemical germicides on hard, non-porous surfaces.[21][22][23]

  • Carrier Inoculation: A standardized suspension of the test microorganism is applied to stainless steel disk carriers and dried.

  • Disinfectant Application: A precise volume of the liquid germicide is applied directly to the inoculated carrier.

  • Contact Time: The disinfectant remains in contact with the dried inoculum for a predetermined time.

  • Elution and Neutralization: The carrier is transferred to a solution that neutralizes the germicide and elutes the surviving microorganisms.

  • Quantification: The number of surviving microorganisms is determined through serial dilution and plating. The log reduction is calculated by comparing the number of survivors on the treated carriers to the number on untreated control carriers.

Visualizing the Process

To better understand the experimental workflows and the mechanism of this compound disinfection, the following diagrams are provided.

Chlorine_Disinfection_Mechanism cluster_this compound This compound in Water cluster_microbe Microbial Cell cluster_effects Disinfection Effects This compound This compound (Cl2) HOCl Hypochlorous Acid (HOCl) This compound->HOCl Hydrolysis Water Water (H2O) Water->HOCl OCl Hypochlorite Ion (OCl-) HOCl->OCl Dissociation CellWall Cell Wall/ Membrane HOCl->CellWall Oxidizes Proteins Enzymes & Proteins HOCl->Proteins Oxidizes DNA_RNA Nucleic Acids (DNA/RNA) HOCl->DNA_RNA Oxidizes OCl->CellWall OCl->Proteins OCl->DNA_RNA Disruption Cell Wall/ Membrane Disruption CellWall->Disruption Denaturation Protein Denaturation Proteins->Denaturation Damage Nucleic Acid Damage DNA_RNA->Damage CellDeath Cell Death Disruption->CellDeath Denaturation->CellDeath Damage->CellDeath

Caption: Mechanism of this compound disinfection on a microbial cell.

Experimental_Workflow_ASTM_E2197 start Start inoculate 1. Inoculate Stainless Steel Disk Carriers start->inoculate dry 2. Dry Inoculum inoculate->dry apply_disinfectant 3. Apply Disinfectant dry->apply_disinfectant contact_time 4. Specified Contact Time apply_disinfectant->contact_time neutralize 5. Neutralize and Elute Surviving Microbes contact_time->neutralize quantify 6. Quantify Survivors (Serial Dilution & Plating) neutralize->quantify calculate 7. Calculate Log Reduction quantify->calculate end End calculate->end

Caption: ASTM E2197 experimental workflow for disinfectant efficacy testing.

References

A Comparative Analysis of the Environmental Impact of Chlorine and Alternative Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative for effective disinfection in water treatment and various industrial processes is undeniable. For decades, chlorine has been the disinfectant of choice due to its efficacy and cost-effectiveness. However, growing concerns over its environmental impact and the formation of harmful disinfection by-products (DBPs) have spurred the exploration and adoption of alternative disinfection technologies. This guide provides an objective comparison of the environmental impacts of this compound and its primary alternatives, supported by quantitative data and detailed experimental protocols.

Overview of Disinfectants

This compound: A widely used chemical disinfectant, this compound is highly effective against a broad spectrum of pathogens. Its primary environmental concern is its reaction with natural organic matter in water to form a variety of DBPs, including trihalomethanes (THMs) and haloacetic acids (HAAs), some of which are carcinogenic.[1] Residual this compound, even at low concentrations, can be toxic to aquatic life.

Ozone (O₃): A powerful oxidizing agent, ozone is a highly effective disinfectant that also removes taste and odor compounds. A key advantage of ozone is that it does not produce chlorinated DBPs.[1] However, if bromide is present in the source water, ozonation can lead to the formation of bromate, a potential carcinogen.[2] Ozone's high reactivity means it has a short lifespan and does not provide a residual disinfectant in the distribution system, often necessitating the addition of a secondary disinfectant like this compound or chloramines.[2][3]

Ultraviolet (UV) Disinfection: This physical disinfection process uses UV light to inactivate microorganisms by damaging their DNA. UV treatment is effective against a wide range of pathogens, including this compound-resistant protozoa like Cryptosporidium and Giardia.[4] A significant advantage of UV is that it does not produce any known DBPs.[5] Similar to ozone, UV disinfection does not provide a residual disinfectant.[2][3]

Chloramines: Formed by combining this compound and ammonia, chloramines are a more stable and longer-lasting disinfectant than free this compound. They generally produce lower levels of regulated DBPs like THMs and HAAs compared to this compound.[6] However, they can lead to the formation of other by-products, such as nitrosamines, which are of increasing concern.[7]

This compound Dioxide (ClO₂): this compound dioxide is a broad-spectrum disinfectant that is effective over a wide pH range. It produces lower levels of THMs and HAAs compared to this compound.[8] However, its primary by-products, chlorite (B76162) and chlorate (B79027), are regulated due to potential health effects.[2]

Quantitative Comparison of Environmental Impacts

The following table summarizes key quantitative data comparing the environmental performance of this compound and its alternatives.

ParameterThis compoundOzoneUV DisinfectionChloraminesThis compound Dioxide
Disinfection By-product (DBP) Formation
Trihalomethanes (THMs)HighNone (unless a this compound-based secondary disinfectant is used)NoneLowLow
Haloacetic Acids (HAAs)HighNone (unless a this compound-based secondary disinfectant is used)NoneLowLow
BromateLow (if bromide is present)Potential for formation if bromide is presentNoneLow (if bromide is present)Low (if bromide is present)
NitrosaminesLowLowNonePotential for formationLow
Ecotoxicity
Acute Toxicity (LC50) to Aquatic LifeHigh (e.g., Ceriodaphnia dubia 24-h LC50 for free this compound: 0.035-0.048 mg/L)[9]Moderate (depends on residual ozone and by-products)Low (no chemical residual)High (e.g., Ceriodaphnia dubia 24-h LC50 for monochloramine: 0.012 mg/L)[9]Moderate (depends on chlorite and chlorate residuals)
Energy Consumption LowHighMedium to HighLowLow
Residual Disinfection YesNoNoYesYes (but shorter-lived than this compound/chloramines)

Signaling Pathways and Logical Relationships

The following diagram illustrates the key decision-making factors and environmental impact pathways associated with selecting a disinfectant.

G Disinfectant Selection and Environmental Impact Pathways cluster_disinfectants Disinfectant Choice cluster_impacts Environmental Impacts This compound This compound DBPs Disinfection By-products This compound->DBPs High THMs/HAAs Ecotoxicity Ecotoxicity This compound->Ecotoxicity High Energy Energy Consumption This compound->Energy Low Residual Residual Disinfection This compound->Residual Yes Ozone Ozone Ozone->DBPs Potential Bromate Ozone->Ecotoxicity Moderate Ozone->Energy High Ozone->Residual No UV UV UV->DBPs None UV->Ecotoxicity Low UV->Energy Medium-High UV->Residual No Chloramines Chloramines Chloramines->DBPs Lower THMs/HAAs, Nitrosamines Chloramines->Ecotoxicity High Chloramines->Energy Low Chloramines->Residual Yes ChlorineDioxide This compound Dioxide ChlorineDioxide->DBPs Chlorite/Chlorate ChlorineDioxide->Ecotoxicity Moderate ChlorineDioxide->Energy Low ChlorineDioxide->Residual Yes (short)

Caption: Disinfectant choice impacts DBPs, ecotoxicity, energy, and residual.

Experimental Protocols

Accurate comparison of disinfectants relies on standardized analytical methods. Below are summaries of key U.S. Environmental Protection Agency (EPA) methods for the analysis of common DBPs.

EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry

This method is used for the identification and quantification of volatile organic compounds, including the four trihalomethane (THM) disinfection by-products.[5][10]

  • Principle: Volatile compounds are purged from a water sample with an inert gas. The purged compounds are trapped on a sorbent material, then thermally desorbed into a gas chromatograph (GC) for separation and a mass spectrometer (MS) for detection and quantification.

  • Sample Preparation: Samples are collected in vials with no headspace and preserved with a reducing agent to quench any residual disinfectant.

  • Instrumentation: Purge and trap system, GC equipped with a capillary column, and a mass spectrometer.

  • Quality Control: Includes analysis of laboratory reagent blanks, fortified blanks, and fortified sample matrices to ensure data quality.

EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, and Halogenated Pesticides/Herbicides in Drinking Water by Liquid-Liquid Extraction and Gas Chromatography with Electron-Capture Detection

This method is applicable to the determination of several chlorination DBPs, including some haloacetonitriles and other halogenated compounds.[8][11][12]

  • Principle: Analytes are extracted from a water sample using a small volume of solvent (liquid-liquid extraction). The extract is then injected into a gas chromatograph (GC) with an electron capture detector (ECD) for separation and quantification.

  • Sample Preparation: Samples are collected and preserved with a dechlorinating agent. The pH is adjusted before extraction.

  • Instrumentation: Gas chromatograph with a capillary column and an electron capture detector.

  • Quality Control: Involves the analysis of blanks, duplicates, and fortified samples to monitor method performance.

EPA Method 625: Base/Neutrals and Acids

While a broader method for semivolatile organic compounds, it can be adapted for the analysis of certain non-purgeable DBPs.[1][13][14]

  • Principle: The water sample is serially extracted with a solvent at both acidic and basic pH to isolate acidic and base/neutral compounds. The extracts are concentrated and analyzed by gas chromatography/mass spectrometry (GC/MS).

  • Sample Preparation: The pH of the water sample is adjusted to >11 for the first extraction, and then to <2 for the second extraction.

  • Instrumentation: Gas chromatograph with a capillary column and a mass spectrometer.

  • Quality Control: Includes calibration checks, analysis of blanks, and spiking of samples with known standards.

Experimental Workflow for DBP Analysis

The following diagram outlines a typical experimental workflow for the analysis of disinfection by-products in a water sample.

G Experimental Workflow for DBP Analysis SampleCollection 1. Sample Collection (with preservative) Extraction 2. Extraction (LLE or Purge & Trap) SampleCollection->Extraction Analysis 3. Instrumental Analysis (GC/MS or GC/ECD) Extraction->Analysis DataProcessing 4. Data Processing (Quantification & QC) Analysis->DataProcessing Reporting 5. Reporting (Results & QA/QC Summary) DataProcessing->Reporting

Caption: DBP analysis workflow: from sample collection to final reporting.

Conclusion

The selection of a disinfectant is a complex decision with significant environmental implications. While this compound remains a cost-effective and widely used option, its potential to form harmful DBPs necessitates careful consideration of alternatives. Ozone and UV disinfection offer the advantage of not producing chlorinated by-products, but they lack a residual disinfectant and can have higher energy demands. Chloramines and this compound dioxide present a middle ground, with a reduced DBP formation potential compared to this compound, but with their own set of by-products to manage.

For researchers, scientists, and drug development professionals, understanding the nuances of each disinfection method is crucial for making informed decisions that balance efficacy with environmental stewardship. This guide provides a foundational understanding and the necessary data to begin a thorough evaluation of the available options. Further research into the specific water quality and operational context is always recommended for a comprehensive assessment.

References

A Comparative Guide to Colorimetric and Electrochemical Chlorine Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of chlorine is critical for applications ranging from disinfection validation to ensuring the quality of water used in manufacturing processes. This guide provides a detailed cross-validation of two primary technologies for this compound sensing: colorimetric and electrochemical methods. We present a quantitative comparison of their performance, detailed experimental protocols for their validation, and a visual representation of the cross-validation workflow.

Performance Comparison: Colorimetric vs. Electrochemical Sensors

The selection of a this compound sensor technology hinges on the specific requirements of the application, including the need for continuous monitoring, the chemical composition of the sample, and budgetary constraints. The DPD (N,N-diethyl-p-phenylenediamine) colorimetric method is a widely recognized standard, often used as a reference for validating other techniques.[1] Amperometric electrochemical sensors, on the other hand, offer a reagent-free alternative for continuous measurement.

Below is a summary of key performance indicators for both sensor types, compiled from various experimental studies and manufacturer specifications.

Performance MetricColorimetric (DPD) SensorElectrochemical (Amperometric) Sensor
Principle of Operation This compound reacts with DPD reagent to produce a magenta color; the intensity, proportional to the this compound concentration, is measured by a photometer.[2]This compound diffuses across a membrane and is electrochemically reduced at a working electrode, generating a current proportional to the concentration.[2]
Limit of Detection (LOD) As low as 8 µg/L (ppb) for some models.[3]High sensitivity, suitable for low this compound concentrations.[2]
Measurement Range Typically up to 5-10 mg/L.Can have a higher measuring range than DPD analyzers.[4]
Response Time Batch analysis, typically 1.5 to 2.5 minutes to achieve >95% accuracy.[3]Continuous measurement with a T90 (time to 90% of the final reading) of approximately 100 seconds and T100 at around 150 seconds.[5]
Accuracy Generally high and not significantly affected by pH, temperature, or pressure changes due to sample buffering.[1][4]Can be affected by fluctuations in pH, temperature, flow rate, and pressure. Accuracy is highest at the calibration point and may decrease as the concentration deviates.[1]
pH Dependence Independent of sample pH due to the use of buffer solutions in the reagents.[1]Highly dependent on pH, as it primarily measures hypochlorous acid (HOCl).[1] pH compensation is often required.[6]
Interferences Susceptible to interference from other oxidizing agents, such as manganese, iron, and chloramines.[1][2]Less susceptible to chemical interferences like manganese and iron, but can be prone to fouling from high turbidity or biological growth.[1][4]
Calibration & Maintenance Requires periodic reagent replacement (e.g., monthly) and tubing replacement (e.g., every 6 months). Calibration is generally stable.[4]Requires more frequent calibration (e.g., weekly) due to potential drift. The membrane and electrolyte need replacement every 3-6 months.[4]
Operational Mode Batch/cyclic analysis.[3]Continuous, real-time monitoring.[2]
Reagent Requirement Requires DPD reagents and buffers.[2]Reagent-free operation.[2]

Experimental Protocols for Cross-Validation

To ensure the reliability of this compound measurements, a rigorous cross-validation of the chosen sensor against a reference method is essential. The DPD colorimetric method is often used as the benchmark for this purpose.[7]

Objective:

To evaluate the performance of an electrochemical this compound sensor by comparing its readings against a DPD colorimetric analyzer under various controlled conditions.

Materials and Apparatus:
  • Electrochemical this compound sensor (e.g., a 2- or 3-electrode amperometric sensor).

  • DPD colorimetric analyzer (e.g., Hach CL17sc).

  • Flow-through cell for the electrochemical sensor.

  • Closed-loop circulation system with a reservoir, pump, and temperature control (e.g., water bath or incubator).

  • pH and temperature probes.

  • This compound stock solution (e.g., sodium hypochlorite).

  • Phosphate buffer solutions for pH control.

  • Data logger.

Experimental Setup:

G cluster_0 Closed-Loop Circulation System Reservoir 5L Reservoir (with this compound stock solution) Pump Peristaltic Pump (350 mL/min) Reservoir->Pump Sample TempControl Temperature Control (e.g., Water Bath) FlowCell Flow Cell with Electrochemical Sensor Pump->FlowCell DPD_Analyzer DPD Colorimetric Analyzer (Reference) FlowCell->DPD_Analyzer DataLogger Data Logger FlowCell->DataLogger Sensor Reading DPD_Analyzer->Reservoir Return DPD_Analyzer->DataLogger Reference Reading G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_conclusion Conclusion A Sample Preparation (Controlled pH, Temp, this compound Conc.) B Sensor Conditioning & Calibration A->B C Simultaneous Measurement: Electrochemical vs. DPD B->C D Data Logging C->D E Comparison of Readings D->E F Evaluation of Performance Metrics (Accuracy, Response Time, etc.) E->F G Determination of Sensor Suitability F->G

References

A Comparative Analysis of Chlorine and Chlorine Dioxide as Disinfectants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the disinfectant properties of chlorine and this compound dioxide, drawing upon experimental data to evaluate their efficacy, mechanisms of action, and the formation of disinfection byproducts.

Executive Summary

Both this compound and this compound dioxide are powerful oxidizing agents used for disinfection.[1] However, their chemical structures and behaviors differ significantly, leading to distinct advantages and disadvantages in various applications.[1][2] this compound dioxide is generally considered a more effective and versatile disinfectant, particularly in challenging conditions such as high pH and in the presence of organic matter.[3][4] It also produces fewer harmful halogenated disinfection byproducts (DBPs) compared to this compound.[2][5]

Comparative Efficacy

This compound dioxide typically demonstrates superior or equivalent disinfection efficacy at lower concentrations and across a broader pH range compared to this compound.[3][4]

Bactericidal Activity

Studies have shown that this compound dioxide is a highly effective bactericide. For instance, at a pH greater than 8.5, the disinfection effect of this compound dioxide is 20 times faster than that of this compound.[6] Research on Staphylococcus aureus and Escherichia coli indicates that this compound dioxide can achieve a killing rate of over 99.9% within 1 to 2 minutes.[6]

Microorganism Disinfectant Concentration Contact Time Log Reduction pH Temperature Reference
E. coliThis compoundVariesVaries99% kill6.5Not Specified[7]
E. coliThis compound DioxideVariesVaries99% kill6.5 & 8.5Not Specified[7]
Staphylococcus aureusThis compound DioxideNot Specified1-2 min>2 (99.9%)Not SpecifiedNot Specified[6]
Escherichia coliThis compound DioxideNot Specified2 min>3 (99.99%)Not SpecifiedNot Specified[6]
Fecal ColiformsThis compound Dioxide1.5 ppm30 minMore effective than this compound6.9-7.325 ± 2 °C[8]
Total ColiformsThis compound Dioxide1.5 ppm30 minMore effective than this compound6.9-7.325 ± 2 °C[8]
Virucidal Activity

Both disinfectants are effective against viruses, but their performance is influenced by pH. This compound is most effective against poliovirus at pH 7, while this compound dioxide is most effective at pH 9.[9] Studies on influenza viruses have shown that this compound dioxide can achieve a 99.9% reduction at a concentration of 1.0 ppm in just 15 seconds, whereas sodium hypochlorite (B82951) requires 100 ppm for the same effect.[10]

Virus Disinfectant Concentration Contact Time Log Reduction/Inactivation pH Temperature Reference
PoliovirusThis compoundNot SpecifiedNot SpecifiedMost effective7Not Specified[9]
PoliovirusThis compound DioxideNot SpecifiedNot SpecifiedMost effective9Not Specified[9]
Influenza VirusThis compound Dioxide1.0 ppm15 s3 (99.9%)Not SpecifiedNot Specified[10]
Influenza VirusSodium Hypochlorite100 ppm15 s3 (99.9%)Not SpecifiedNot Specified[10]
RotavirusThis compound0.5 mg/L< 15 s>4 (99.99%)65 °C[10]
RotavirusThis compound Dioxide0.5 mg/LNot Specified>4 (99.99%)105 °C[10]
Sporicidal Activity

This compound dioxide exhibits strong sporicidal effects. It has been shown to be 5 times more effective than this compound at inactivating anthrax spores.[6] In a sealed environment, an aqueous solution of this compound dioxide can reduce viable Bacillus anthracis spore counts by 8 log10 in just 3 minutes.[11][12] However, its volatility can reduce its effectiveness when sprayed on surfaces.[11][12]

Spore Disinfectant Concentration Contact Time Log Reduction Condition Reference
Bacillus anthracis (Sterne strain)Aqueous this compound DioxideNot Specified3 min8Sealed microfuge tubes[11][12]
Bacillus anthracis (Sterne strain)Sprayed Aqueous this compound DioxideNot SpecifiedNot Specified1Sprayed on surfaces[11][12]
Paenibacillus larvaeThis compound Dioxide Gas645 ng/ml30 minEffectiveGaseous exposure[13]
Paenibacillus larvaeThis compound Dioxide Gas16 ng/ml4 hEffectiveGaseous exposure[13]

Mechanism of Action

The fundamental difference in their chemical reactivity underlies their distinct disinfection mechanisms.[14] this compound acts primarily through oxidation and substitution reactions, leading to the formation of chlorinated organic compounds.[7][14] In contrast, this compound dioxide disinfects mainly through oxidation via a free radical mechanism, which is more selective and less prone to forming harmful byproducts.[2][14]

G cluster_this compound This compound (Cl2) cluster_chlorine_dioxide This compound Dioxide (ClO2) cluster_target Microorganism Cl2 This compound HOCl Hypochlorous Acid Cl2->HOCl Hydrolysis OCl Hypochlorite Ion HOCl->OCl Dissociation (pH dependent) Cell Cell Wall/Membrane HOCl->Cell Oxidative Damage Proteins Proteins/Enzymes HOCl->Proteins Denaturation OCl->Cell ClO2 This compound Dioxide Oxidation Direct Oxidation ClO2->Oxidation Electron Abstraction Oxidation->Cell Disruption Oxidation->Proteins Reaction with Amino Acids NucleicAcids RNA/DNA Oxidation->NucleicAcids Damage

Influence of Environmental Factors

pH

The efficacy of this compound is highly dependent on pH.[14] It is most effective as hypochlorous acid (HOCl), which predominates at lower pH.[7] As the pH increases, HOCl dissociates into the less effective hypochlorite ion (OCl-), significantly reducing its disinfectant power.[7][14] At pH 8, only about 20% of this compound remains active.[14] In contrast, this compound dioxide remains a dissolved gas in solution and its effectiveness is stable over a wide pH range, typically from 2 to 10.[3][4]

Temperature

The effectiveness of this compound dioxide increases with higher temperatures.[10] Conversely, this compound's stability decreases at elevated temperatures (>40°C) as it tends to dissociate into this compound gas.[4]

Organic Matter

This compound readily reacts with organic matter in water, which can significantly reduce its disinfection efficacy and lead to the formation of harmful byproducts.[14] this compound dioxide is more selective and reacts to a lesser extent with organic compounds, meaning more of the disinfectant remains available for microbial inactivation.[7]

Biofilm Removal

Biofilms provide a protective environment for microorganisms, making them difficult to eradicate with traditional disinfectants. This compound has been shown to be ineffective at removing biofilms.[4] this compound dioxide, however, can effectively penetrate and remove biofilms, reducing the risk of recontamination.[3][4]

Disinfection Byproducts (DBPs)

A major advantage of this compound dioxide over this compound is the significantly lower formation of harmful halogenated organic DBPs.[2][5]

This compound reacts with natural organic matter to form trihalomethanes (THMs) and haloacetic acids (HAAs), which are regulated due to their potential carcinogenic properties.[4][5] While this compound dioxide does not form these compounds, its use can result in the formation of inorganic byproducts, primarily chlorite (B76162) (ClO₂⁻) and chlorate (B79027) (ClO₃⁻), which are also regulated.[10][15]

Disinfectant Primary Organic DBPs Primary Inorganic DBPs Reference
This compoundTrihalomethanes (THMs), Haloacetic Acids (HAAs)None[4][5]
This compound DioxideMinimal to noneChlorite (ClO₂⁻), Chlorate (ClO₃⁻)[10][15]

A study comparing DBP formation under equal disinfection efficiency found that total THM levels were 14.6 to 30.3 times higher with this compound disinfection than with this compound dioxide.[16] Similarly, total HAA levels were 3.5 to 5.4 times higher with this compound.[16]

G cluster_this compound This compound Disinfection cluster_chlorine_dioxide This compound Dioxide Disinfection Cl_Disinfectant This compound Organic_Matter1 Natural Organic Matter Cl_Disinfectant->Organic_Matter1 Reacts with THMs Trihalomethanes (THMs) Organic_Matter1->THMs HAAs Haloacetic Acids (HAAs) Organic_Matter1->HAAs ClO2_Disinfectant This compound Dioxide Organic_Matter2 Natural Organic Matter ClO2_Disinfectant->Organic_Matter2 Limited reaction with Chlorite Chlorite (ClO2-) ClO2_Disinfectant->Chlorite Forms Chlorate Chlorate (ClO3-) ClO2_Disinfectant->Chlorate Forms

Experimental Protocols

Determination of Disinfectant Efficacy (General Protocol)

A common method for evaluating the efficacy of a disinfectant is to determine the log reduction of a specific microorganism after a defined contact time.

  • Microorganism Preparation: A pure culture of the target microorganism (e.g., E. coli, S. aureus, poliovirus) is grown to a specific concentration, typically measured in colony-forming units per milliliter (CFU/mL) for bacteria or plaque-forming units per milliliter (PFU/mL) for viruses.

  • Disinfectant Solution Preparation: Solutions of this compound (e.g., from sodium hypochlorite) and this compound dioxide are prepared at the desired concentrations in a suitable buffer to maintain a constant pH.

  • Exposure: A known volume of the microorganism suspension is added to the disinfectant solution. The mixture is incubated for a predetermined contact time at a controlled temperature.

  • Neutralization: After the contact time, a neutralizer is added to stop the action of the disinfectant. This is a critical step to prevent overestimation of the disinfectant's efficacy.

  • Enumeration: The number of surviving microorganisms is determined by plating serial dilutions of the neutralized solution onto an appropriate growth medium. After incubation, the colonies or plaques are counted.

  • Log Reduction Calculation: The log reduction is calculated using the formula: Log Reduction = log10(N₀/N), where N₀ is the initial number of microorganisms and N is the number of surviving microorganisms.

G start Start prep_microbe Prepare Microorganism Suspension start->prep_microbe prep_disinfectant Prepare Disinfectant Solution start->prep_disinfectant expose Expose Microorganism to Disinfectant prep_microbe->expose prep_disinfectant->expose neutralize Neutralize Disinfectant expose->neutralize enumerate Enumerate Surviving Microorganisms neutralize->enumerate calculate Calculate Log Reduction enumerate->calculate end End calculate->end

Analysis of Disinfection Byproducts (General Protocol)

The analysis of DBPs such as THMs and HAAs typically involves gas chromatography (GC) with an electron capture detector (ECD) or mass spectrometry (MS).

  • Sample Collection: Water samples are collected before and after disinfection. A quenching agent is added to prevent further DBP formation during storage and transport.

  • Extraction: For THMs, a liquid-liquid extraction is commonly performed using a solvent like pentane. For HAAs, a derivatization step is required to convert them into a more volatile form, followed by extraction.

  • Analysis: The extracts are injected into a GC-ECD or GC-MS system. The compounds are separated based on their boiling points and detected.

  • Quantification: The concentration of each DBP is determined by comparing its peak area to that of a known standard.

Conclusion

This compound dioxide presents several distinct advantages over this compound as a disinfectant. Its broader spectrum of efficacy, effectiveness over a wide pH range, ability to control biofilms, and lower formation of harmful organic DBPs make it a superior choice for many applications, particularly in drinking water treatment and industrial settings where water quality can be variable.[3][17] While this compound remains a cost-effective and widely used disinfectant, its limitations, especially concerning pH sensitivity and DBP formation, warrant careful consideration. The choice between this compound and this compound dioxide should be based on a thorough evaluation of the specific application, water quality parameters, and regulatory requirements.

References

A Comparative Guide to Chlorination Technologies: Cost-Effectiveness and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate disinfection technology is a critical decision with far-reaching implications for water safety and operational efficiency. This guide provides a comprehensive comparison of various chlorination technologies, focusing on their cost-effectiveness, disinfection performance, and the formation of disinfection by-products (DBPs).

This analysis delves into the nuances of established chlorination methods, including chlorine gas, commercial sodium hypochlorite (B82951), and on-site hypochlorite generation. By presenting quantitative data in accessible tables and detailing the experimental protocols for performance evaluation, this guide aims to equip decision-makers with the necessary information to select the most suitable technology for their specific applications.

Comparative Cost Analysis of Chlorination Technologies

The economic viability of a chlorination technology is a primary consideration. The following table summarizes the estimated capital and operational costs associated with different chlorination systems. It is important to note that costs can vary based on geographic location, plant capacity, and chemical pricing fluctuations.

TechnologyInitial Capital Investment (per 1 MGD capacity)Annual Chemical Cost (per 1 MGD at 1 ppm)Key Considerations
This compound Gas ~$1,990[1]~$2,818[1]Lowest chemical cost, but significant safety and handling concerns.[2][3]
Commercial Sodium Hypochlorite (12.5%) ~$987[1]~$6,102[1]Lower capital cost than gas, but significantly higher chemical costs.[4]
On-site Sodium Hypochlorite Generation Higher than this compound gas and commercial hypochlorite[5]Approximately half the cost of delivered hypochlorite[5]Higher initial investment offset by lower operating costs, with a typical payback period of less than three years.[5] Eliminates transportation of hazardous materials.[3]
Calcium Hypochlorite (65%) ~$1,186[1]~$9,322[1]More labor-intensive handling compared to liquid hypochlorite.[3]

MGD: Million Gallons per Day; ppm: parts per million. Costs are based on available data and should be considered estimates.

Performance Comparison: Disinfection Efficacy and By-product Formation

The primary function of chlorination is the inactivation of pathogenic microorganisms. However, a critical trade-off is the potential formation of harmful disinfection by-products (DBPs). The following table compares the performance of different chlorination technologies in these two key areas.

TechnologyPathogen Inactivation EfficacyDisinfection By-product (DBP) Formation
This compound Gas Highly effective against bacteria and viruses. Less effective against protozoa like Cryptosporidium.[6] Achieves significant log reductions of various pathogens.[7][8]Forms trihalomethanes (THMs) and haloacetic acids (HAAs) in the presence of organic matter.[9][10]
Sodium Hypochlorite (Commercial and On-site) Similar efficacy to this compound gas as the active disinfectant (hypochlorous acid) is the same. Performance is pH-dependent.[2][6]Also forms THMs and HAAs. Some studies suggest on-site generation may produce fewer DBPs than commercial hypochlorite.[2]
This compound Dioxide More effective than this compound against Cryptosporidium and Giardia. Less affected by pH.Does not form significant levels of THMs or HAAs, but can produce other by-products like chlorite (B76162) and chlorate.
Chloramines Less potent than free this compound, but provides a longer-lasting residual disinfectant.Generally produces lower levels of THMs and HAAs but can form other nitrogenous DBPs like N-nitrosodimethylamine (NDMA).[11]

Log reduction refers to the logarithmic scale of the reduction in the concentration of a microorganism. For example, a 4-log reduction means the concentration has been reduced by 99.99%.[12]

Experimental Protocols

To ensure accurate and reproducible assessment of chlorination technologies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.

Determination of Disinfection Efficacy: Enumeration of Coliform Bacteria

A primary indicator of disinfection efficacy is the reduction of coliform bacteria. The membrane filtration method is a widely accepted technique for their enumeration.

Objective: To determine the number of viable coliform bacteria in a water sample before and after disinfection.

Materials:

  • Sterile membrane filtration apparatus

  • Sterile gridded membrane filters (0.45 µm pore size)

  • Sterile petri dishes

  • m-Endo agar (B569324) or similar selective and differential medium

  • Incubator (35°C)

  • Sterile buffered dilution water

  • Sterile pipettes and sample containers

  • Sodium thiosulfate (B1220275) solution (to neutralize this compound)

Procedure:

  • Sample Collection: Collect water samples in sterile containers. For chlorinated samples, the container should contain sodium thiosulfate to neutralize any residual this compound.

  • Sample Preparation: If necessary, prepare serial dilutions of the water sample using sterile buffered dilution water to achieve a countable number of colonies on the membrane filter (typically 20-80 colonies).

  • Filtration: Aseptically place a sterile membrane filter on the filtration apparatus. Filter a known volume of the water sample (or a dilution) through the membrane.

  • Incubation: Aseptically transfer the membrane filter to a petri dish containing m-Endo agar. Incubate the plates in an inverted position at 35°C for 22-24 hours.

  • Enumeration: After incubation, count the number of colonies with a characteristic metallic sheen, which are indicative of coliform bacteria.

  • Calculation: Calculate the number of coliforms per 100 mL of the original sample using the following formula: Coliforms/100 mL = (Number of coliform colonies counted / Volume of sample filtered in mL) x 100

  • Log Reduction Calculation: The log reduction is calculated as the difference between the logarithm of the initial coliform count and the logarithm of the final coliform count.

Visualizing the Evaluation Workflow

The following diagrams illustrate key processes in the assessment of chlorination technologies.

ChlorinationProcess cluster_input Input Water cluster_treatment Chlorination Treatment cluster_output Treated Water RawWater Raw Water Source ChlorineDosing This compound Dosing RawWater->ChlorineDosing Pumping ContactBasin Contact Basin ChlorineDosing->ContactBasin Application TreatedWater Disinfected Water ContactBasin->TreatedWater Distribution

Caption: A simplified workflow of the water chlorination process.

DisinfectionByproductFormation This compound This compound (Cl2) THMs Trihalomethanes (THMs) This compound->THMs HAAs Haloacetic Acids (HAAs) This compound->HAAs OrganicMatter Natural Organic Matter OrganicMatter->THMs OrganicMatter->HAAs

Caption: Formation of disinfection by-products from this compound and organic matter.

CostEffectivenessAnalysis cluster_costs Cost Factors cluster_performance Performance Metrics cluster_decision Decision Making CapitalCosts Capital Costs (Equipment, Installation) CostEffectiveness Cost-Effectiveness Assessment CapitalCosts->CostEffectiveness OperatingCosts Operating Costs (Chemicals, Energy, Labor) OperatingCosts->CostEffectiveness MaintenanceCosts Maintenance Costs MaintenanceCosts->CostEffectiveness DisinfectionEfficacy Disinfection Efficacy (Log Reduction) DisinfectionEfficacy->CostEffectiveness DBPFormation DBP Formation DBPFormation->CostEffectiveness ResidualStability Residual Stability ResidualStability->CostEffectiveness TechnologySelection Optimal Technology Selection CostEffectiveness->TechnologySelection

Caption: Logical framework for assessing the cost-effectiveness of chlorination technologies.

References

Predicting Chlorine's Path: A Guide to Validating Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting how chlorine will react with different molecules is crucial for everything from ensuring water safety to designing new medicines. Computational models offer a powerful way to make these predictions, but their reliability hinges on rigorous validation. This guide provides an objective comparison of common computational models for predicting this compound reactivity, supported by experimental data and detailed methodologies.

The ability to forecast the reactivity of this compound with organic and inorganic compounds is a cornerstone of environmental science, water treatment, and pharmaceutical development. Computational models have emerged as indispensable tools in this endeavor, offering rapid and cost-effective alternatives to traditional experimental approaches. However, the predictive power of these models is only as strong as their validation against real-world data. This guide delves into the various computational models available, the experimental protocols used to validate them, and a comparative analysis of their performance.

The Computational Toolkit: A Spectrum of Predictive Models

A variety of computational models are employed to predict this compound reactivity, each with its own strengths and limitations. The most prominent among these are Quantitative Structure-Activity Relationship (QSAR) models, kinetic models, and increasingly, machine learning-based approaches.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are statistical models that correlate the chemical structure of a molecule with its reactivity.[1][2] They utilize molecular descriptors, which are numerical representations of a molecule's properties, to predict its behavior. For this compound reactivity, these descriptors can range from simple constitutional parameters to complex quantum chemical calculations.[3][4]

Kinetic Models: These models aim to describe the rate of a chemical reaction. For this compound decay in water, for instance, models such as the parallel first-order and second-order models are used to represent the different phases of this compound reaction with organic matter.[5] More complex models, like the two-reactant (2R) model, have shown good agreement with experimental data in various water sources.[6]

Machine Learning Models: Leveraging the power of algorithms, machine learning models can identify complex patterns in large datasets to predict this compound reactivity.[1][7] These models often outperform traditional linear regression-based QSAR models.[1] By combining inputs like quantum chemical descriptors and molecular fingerprints, they can achieve higher predictive accuracy.[7][8]

Performance Snapshot: A Comparative Look at Model Accuracy

The true measure of a computational model lies in its predictive accuracy. The following tables summarize quantitative data from various studies, offering a clear comparison of different models' performance based on key statistical metrics.

Model TypeSpecific Model/AlgorithmKey Performance MetricValueApplication
Machine Learning (QSAR) Tree-based ML (XGBoost, CatBoost, LightGBM) with Quantum Chemical Descriptors (QDs) & Morgan Fingerprints (MFs)RMSEtest0.528–0.948Predicting rate constants of reactive this compound species with organic compounds.[1][7]
Tree-based ML with QDs aloneRMSEtest0.616–1.875Predicting rate constants of reactive this compound species with organic compounds.[1][7]
Tree-based ML with MFs aloneRMSEtest0.636–1.439Predicting rate constants of reactive this compound species with organic compounds.[1][7]
Multiple Linear Regression (QSAR) MLR-based modelsRMSEtest0.772–4.837Predicting rate constants of reactive this compound species with organic compounds.[1]
QSPR Multiple Linear RegressionR2 (average)0.86Predicting this compound demand (HOCldem) by organic molecules.[3][4]
q2 (internal cross-validation)0.85Predicting this compound demand (HOCldem) by organic molecules.[3][4]
q2 (external validation)0.88Predicting this compound demand (HOCldem) by organic molecules.[3][4]
RMSE (external validation)1.17 mol HOCl/molPredicting this compound demand (HOCldem) by organic molecules.[3][4]
Kinetic Model Parallel First-OrderR20.79Predicting bulk this compound concentrations.[5]
Second-OrderR20.88Predicting bulk this compound concentrations.[5]

Table 1: Comparison of Predictive Accuracy for Different Computational Models. RMSE (Root Mean Square Error) indicates the average deviation of the predicted values from the actual values; lower is better. R² (Coefficient of Determination) and q² (Cross-validated R²) represent the proportion of the variance in the dependent variable that is predictable from the independent variable(s); higher is better.

The Experimental Bedrock: Protocols for Model Validation

The validation of any computational model is fundamentally reliant on robust experimental data. Detailed and reproducible experimental protocols are therefore essential.

In Silico Prediction and Experimental Verification of Chlorination Products

One common validation workflow involves predicting the products of a chlorination reaction using computational methods and then confirming these predictions through laboratory experiments.

Computational Protocol:

  • Initial Screening: In silico models are used to predict the most likely reaction pathways and products of chlorination for a given set of organic molecules, such as steroidal enones.[9][10] This can involve assessing the reactivity of different sites on the molecule.

  • pH Effects: The models may also be used to screen for potential pH effects on the reaction, considering the equilibrium between hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻).[9][10]

Experimental Protocol:

  • Batch Reactions: Chlorination experiments are typically conducted in batch reactors. For example, a 25 μM initial concentration of a steroid is reacted with 0.5 to 5 mg/L of this compound at a controlled pH (e.g., pH 7) for a set reaction time (e.g., 5 hours).[9][10]

  • Product Characterization: The reaction products are then identified and quantified using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10] The experimental results are then compared with the in silico predictions.

This compound Decay Modeling in Water Distribution Systems

Validating models that predict this compound decay in large-scale systems like drinking water distribution networks requires a different approach.

Experimental Protocol:

  • Field Measurements: This involves instrumenting a real-world pipeline with multiple this compound analyzers and flowmeters to measure this compound concentrations at various points along the distribution system.[11]

  • Data Collection: Data on flow rates and this compound concentrations are collected over stable flow periods to capture the decay profile.[11]

  • Bulk-Reaction Model: A bulk-reaction model, which describes the reactions occurring within the water itself, is often combined with a wall-reaction model for accurate predictions.[11] The model parameters are calibrated using the collected field data.

Visualizing the Validation Workflow

The process of validating a computational model for predicting this compound reactivity follows a logical sequence of steps, from initial model development to comparison with experimental evidence.

G cluster_model_dev Computational Modeling cluster_exp_val Experimental Validation cluster_comp Comparison and Refinement model_dev Model Development (e.g., QSAR, ML, Kinetic) in_silico In Silico Prediction (Rate Constants, Products) model_dev->in_silico comparison Comparison of Predicted vs. Experimental Data in_silico->comparison exp_design Experimental Design (e.g., Batch Reactions, Field Study) data_acq Data Acquisition (e.g., Kinetics, Product ID) exp_design->data_acq data_acq->comparison refinement Model Refinement comparison->refinement refinement->model_dev

Caption: Workflow for validating computational models of this compound reactivity.

References

comparative assessment of chlorine's performance in different water matrices

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Assessment of Chlorine's Performance in Different Water Matrices

This compound is a widely used disinfectant in various water treatment applications due to its effectiveness, low cost, and ability to provide a residual protective barrier.[1] However, its performance is significantly influenced by the composition of the water matrix. This guide provides a comparative assessment of this compound's efficacy in different water matrices, focusing on disinfection efficiency, this compound demand, and the formation of disinfection byproducts (DBPs).

Comparative Performance of this compound

The effectiveness of this compound as a disinfectant is highly dependent on the physical and chemical characteristics of the water being treated. Key factors influencing its performance include pH, temperature, contact time, and the presence of organic and inorganic compounds.[2][3]

Disinfection Efficiency

The primary goal of chlorination is the inactivation of pathogenic microorganisms. The efficiency of this process is commonly evaluated using the CT value, which is the product of the disinfectant concentration (C) and the contact time (T).[4] Different microorganisms exhibit varying resistance to this compound, and the water matrix can significantly alter the required CT for effective disinfection.

Table 1: Comparative CT Values for 99% (2-log) Inactivation of Various Microorganisms by Free this compound

Water MatrixTarget MicroorganismpHTemperature (°C)CT Value (mg-min/L)
Drinking WaterGiardia lamblia6-9103 - 6
Drinking WaterViruses6-9102 - 30
WastewaterEnteric Viruses7.55-2012.5
WastewaterE. coli--Lower than viruses and protozoa
SeawaterBiofilm Bacteria>7.5-0.6 (for 95.83% removal)

Note: CT values are indicative and can vary based on specific water quality parameters.

This compound Demand and Decay

This compound demand refers to the amount of this compound consumed by reacting with various substances in the water before a stable residual is achieved.[5] Water matrices with high levels of organic matter, ammonia (B1221849), iron, and manganese exhibit a higher this compound demand.[2]

Table 2: Impact of Water Quality Parameters on this compound Demand

Water MatrixKey ConstituentImpact on this compound DemandReference
Surface WaterTotal Organic Carbon (TOC)Positive correlation; increased TOC leads to higher this compound demand.[2][2]
WastewaterAmmoniaHigh ammonia levels lead to the formation of chloramines, increasing this compound demand.[6][7][6][7]
GreywaterAmmonia & DOCA 1-day aeration shutdown can increase this compound demand by over 30 times due to increased ammonia and DOC.[6][6]
Drinking WaterNitriteRapidly consumes free this compound and accelerates chloramine (B81541) decomposition.[8][8]

This compound decay, the reduction in this compound residual over time, is influenced by both the bulk water reactions and interactions with pipe walls in distribution systems.

Disinfection Byproduct (DBP) Formation

A significant drawback of this compound disinfection is the formation of harmful DBPs, such as trihalomethanes (THMs) and haloacetic acids (HAAs). The type and concentration of DBPs formed are highly dependent on the precursors present in the water matrix, particularly natural organic matter (NOM).[1]

Table 3: Comparative DBP Formation in Different Water Matrices

Water MatrixDominant DBP PrecursorsTypical DBP FormationReference
Surface WaterNatural Organic Matter (Humic/Fulvic Acids)High potential for THM and HAA formation.[9][9]
WastewaterEffluent Organic Matter, Anthropogenic ContaminantsHigher concentrations of a wide range of DBPs compared to drinking water.[10]
Chloraminated Water-Reduced formation of THMs and HAAs compared to chlorination.[9][9]
SeawaterBromideFormation of brominated DBPs.[11][11]

Experimental Protocols

Accurate assessment of this compound's performance requires standardized experimental protocols. Below are methodologies for key experiments.

Measurement of Residual this compound

Method: DPD Colorimetric Method

This method is widely used for determining free and total this compound residuals.

  • Apparatus : Spectrophotometer or colorimeter, sample cells, pipettes.

  • Reagents : DPD reagent, phosphate (B84403) buffer solution.

  • Procedure :

    • Collect the water sample, ensuring minimal agitation and exposure to sunlight. The analysis should be performed within 15 minutes of collection.[12]

    • Add the DPD reagent and phosphate buffer to the sample cell.

    • Add a specific volume of the water sample to the cell and mix.

    • A red color will develop in the presence of this compound.

    • Measure the absorbance of the solution at a wavelength of 515 nm.[12]

    • Determine the this compound concentration from a calibration curve.

This compound Demand Test

This test determines the amount of this compound required to achieve a specific free this compound residual after a defined contact time.

  • Apparatus : A series of glass-stoppered bottles, pipettes, temperature-controlled water bath.

  • Procedure :

    • Fill a series of bottles with the water sample.

    • Dose each bottle with a different, known concentration of this compound solution.

    • Include a control bottle with no added this compound.

    • Store the bottles in the dark at a constant temperature for a predetermined contact time (e.g., 30 minutes, 24 hours).

    • At the end of the contact time, measure the residual this compound in each bottle using the DPD method.

    • The this compound demand is the difference between the initial this compound dose and the measured residual this compound.

Disinfection Byproduct (DBP) Formation Potential Test

This test measures the concentration of DBPs formed under specific laboratory conditions.

  • Apparatus : Amber glass bottles with Teflon-lined caps, gas chromatograph with an electron capture detector (GC-ECD), liquid-liquid extraction apparatus.

  • Procedure :

    • Collect a water sample and dechlorinate it if necessary.

    • Dose the sample with a known concentration of this compound.

    • Adjust the pH to a desired level (e.g., 7.0).

    • Incubate the sample in the dark at a constant temperature for a specified period (e.g., 24 hours).

    • After incubation, quench the residual this compound with a reducing agent (e.g., sodium sulfite).

    • Extract the DBPs from the sample using a suitable solvent (e.g., methyl tert-butyl ether).

    • Analyze the extract using GC-ECD to quantify the concentrations of THMs and HAAs.

Visualizations

The following diagrams illustrate key concepts related to this compound disinfection.

ChlorineDisinfectionFactors cluster_water Water Matrix cluster_factors Influencing Factors cluster_performance Performance Outcomes DrinkingWater Drinking Water pH pH Temp Temperature Organics Organic Matter (TOC) Inorganics Inorganic Compounds (Ammonia, Nitrite) ContactTime Contact Time Wastewater Wastewater SwimmingPool Swimming Pool Water Disinfection Disinfection Efficiency (CT Value) pH->Disinfection ChlorineDemand This compound Demand & Decay pH->ChlorineDemand DBP DBP Formation (THMs, HAAs) pH->DBP Temp->Disinfection Temp->ChlorineDemand Temp->DBP Organics->Disinfection Organics->ChlorineDemand Organics->DBP Inorganics->Disinfection Inorganics->ChlorineDemand Inorganics->DBP ContactTime->Disinfection ContactTime->ChlorineDemand ContactTime->DBP ExperimentalWorkflow start Sample Collection (Different Water Matrices) dosing This compound Dosing (Varying Concentrations) start->dosing incubation Incubation (Controlled Time, Temp, pH) dosing->incubation analysis Performance Analysis incubation->analysis residual Residual this compound (DPD Method) analysis->residual Disinfection Efficacy dbps DBP Analysis (GC-ECD) analysis->dbps Byproduct Formation ct_calc CT Value Calculation residual->ct_calc comparison Comparative Assessment dbps->comparison ct_calc->comparison DBP_Formation_Pathway cluster_products Disinfection Byproducts (DBPs) This compound This compound (HOCl/OCl-) THMs Trihalomethanes (THMs) (e.g., Chloroform) This compound->THMs HAAs Haloacetic Acids (HAAs) (e.g., Dichloroacetic Acid) This compound->HAAs BrominatedDBPs Brominated DBPs This compound->BrominatedDBPs NOM Natural Organic Matter (NOM) (e.g., Humic Acids) NOM->THMs NOM->HAAs Bromide Bromide (Br-) Bromide->BrominatedDBPs

References

Safety Operating Guide

Proper Disposal of Chlorine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of chlorine and its compounds are paramount in a laboratory setting to ensure personnel safety and environmental protection. This compound, in its various forms—gaseous, liquid solutions (like sodium hypochlorite), and solid compounds (like calcium hypochlorite)—is a highly reactive and hazardous substance.[1] Improper disposal can lead to dangerous chemical reactions, the release of toxic gases, and significant environmental contamination.[2][3][4]

This guide provides essential safety protocols and step-by-step disposal procedures tailored for researchers, scientists, and drug development professionals.

Immediate Safety Protocols

Before handling or preparing for disposal, adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5] When handling this compound gas or highly concentrated solutions, a respirator may be necessary.[1][6]

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5][6]

  • Avoid Mixing: Never mix this compound products with other chemicals, especially ammonia (B1221849) or acids.[2] Mixing this compound with ammonia can produce highly toxic chloramine (B81541) and phosgene (B1210022) gases.[2] Contact with organic materials can also cause fire.[2]

  • Storage: Store this compound compounds in a cool, dry, well-ventilated area away from incompatible materials.[1][7] Keep containers tightly sealed and correctly labeled.[6][7]

General Disposal Principles

The cardinal rule of this compound disposal is that it should never be treated as common waste.

  • Do NOT Dispose in Regular Trash: Solid or liquid this compound products must not be placed in the regular trash.[3][5][8] This action can cause fires and hazardous reactions within waste collection vehicles.[3][8]

  • Do NOT Pour Undiluted or Untreated Solutions Down the Drain: In most cases, pouring hazardous chemicals down the drain is prohibited.[9][10] Only very dilute, neutralized solutions may be permissible for drain disposal, subject to institutional and local regulations.[9][11]

  • Consult Your Environmental Health & Safety (EHS) Office: Before proceeding with any disposal, contact your institution's EHS department. They will provide specific guidance based on your location's regulations and facilities.

  • Use a Certified Hazardous Waste Vendor: The safest and most compliant method for disposing of unwanted this compound products is through a certified hazardous waste management company.[2][5][8][12]

Procedural Guidance for this compound Disposal

The correct disposal procedure depends on the physical state and concentration of the this compound waste.

Gaseous this compound (Cl₂)

This compound gas is acutely toxic and requires specialized handling.

  • Preferred Method: The most effective disposal method is to use the remaining gas in your experimental process.[13]

  • Emergency Disposal: In the event of a leak or if the cylinder cannot be used, disposal should only be performed by trained emergency response personnel.[13] The standard method involves bubbling the gas through a concentrated alkaline solution, such as sodium hydroxide (B78521) (caustic soda), to convert it into sodium hypochlorite (B82951) (bleach), which is more stable and easier to manage.[13][14] This process is highly exothermic and dangerous if not controlled properly.[13]

Aqueous this compound Solutions (e.g., Sodium Hypochlorite)
  • High-Concentration Solutions (>1% available this compound): These solutions are considered hazardous waste. Seek advice from a safety professional before any disposal action.[15] They should be collected in a designated, properly labeled, and sealed waste container for pickup by a hazardous waste vendor.

  • Low-Concentration Solutions (<1% available this compound): For dilute solutions, chemical neutralization is the recommended procedure prior to disposal.

Solid this compound Compounds (e.g., Calcium Hypochlorite)

Solid this compound compounds are strong oxidizers and highly reactive.

  • Do Not Open: If the container is old, damaged, or showing signs of pressure buildup, do not handle it. Contact your EHS office immediately.

  • Package for Disposal: If the material is stable, ensure it is in its original, tightly sealed container.

  • Label as Hazardous Waste: Clearly label the container as "Hazardous Waste: Oxidizer" and include the chemical name (e.g., "Calcium Hypochlorite").

  • Arrange for Pickup: Store the container in a designated satellite accumulation area and arrange for collection by your institution's hazardous waste program.

Quantitative Disposal Data

The following table summarizes key quantitative data for the neutralization of chlorinated water.

ParameterGuideline / ValueApplicationNotes
Chemical Neutralization 18g of sodium thiosulfate (B1220275) per 1 m³ of water with 5 mg/L this compound.[15]Dechlorination of aqueous solutions.This is an approximate ratio. Always test for residual this compound to ensure complete neutralization.
pH for Discharge Must be between 6.0 and 8.5.[11]Final neutralized solution before drain disposal.The neutralization reaction can produce acids; pH must be checked and adjusted if necessary.[11]
Concentration Threshold > 1% available this compound.[15]Aqueous solutions.Solutions above this concentration require consultation with a safety professional and disposal as hazardous waste.[15]

Experimental Protocol: Dechlorination Using Sodium Thiosulfate

This protocol details the steps to neutralize dilute chlorinated water for safe disposal.

Objective: To chemically reduce active this compound in an aqueous solution to a non-hazardous chloride form.

Materials:

  • Dilute chlorinated water

  • Sodium thiosulfate (Na₂S₂O₃), solid or solution

  • This compound test strips or a colorimetric test kit

  • pH meter or pH test strips

  • Stir plate and stir bar

  • Appropriate PPE (gloves, goggles, lab coat)

  • Designated waste container

Procedure:

  • Quantify this compound: Use a this compound test kit to determine the concentration (in mg/L or ppm) of free this compound in the waste solution.

  • Calculate Required Neutralizer: Based on the concentration and volume of your solution, calculate the amount of sodium thiosulfate needed. Use a stoichiometric ratio or the practical guideline of approximately 3.6g of sodium thiosulfate per 100L of water containing 5 mg/L this compound. It is often prudent to add a slight excess to ensure complete reaction.

  • Neutralization: While stirring the chlorinated solution in a fume hood, slowly add the calculated amount of sodium thiosulfate.

  • Allow Reaction Time: Continue stirring for at least 10-15 minutes to allow the reaction to complete.

  • Verify Dechlorination: Use a new this compound test strip to confirm that the free this compound concentration is at or below the detection limit (typically 0 mg/L). If this compound is still present, add a small additional amount of sodium thiosulfate and re-test.

  • Check pH: Measure the pH of the neutralized solution. If it is outside the neutral range (6.0-8.5), adjust as necessary using a dilute acid or base.

  • Dispose: Once neutralization is confirmed and the pH is acceptable, the solution can typically be disposed of down the sanitary sewer with copious amounts of running water, as permitted by your institution's EHS guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-based waste in a laboratory setting.

Chlorine_Disposal_Workflow start_node Identify this compound Waste decision_node decision_node start_node->decision_node Determine Form process_node_gas Priority 1: Consume in Process decision_node->process_node_gas Gas (Cl₂) decision_node_liquid decision_node_liquid decision_node->decision_node_liquid Liquid Solution hazard_node_solid Package & Label for Hazardous Waste (HW) Disposal decision_node->hazard_node_solid Solid Compound process_node process_node hazard_node hazard_node end_node end_node hazard_node_gas Emergency Only: Alkali Scrubbing (Trained Personnel) process_node_gas->hazard_node_gas If unable to consume decision_node_conc decision_node_conc decision_node_liquid->decision_node_conc Determine Concentration end_node_hw Certified HW Vendor Picks Up Waste hazard_node_solid->end_node_hw hazard_node_gas->end_node_hw Dispose of resulting solution as HW hazard_node_high Collect for Hazardous Waste (HW) Disposal decision_node_conc->hazard_node_high > 1% this compound process_node_low Neutralize with Sodium Thiosulfate decision_node_conc->process_node_low < 1% this compound hazard_node_high->end_node_hw process_node_verify process_node_verify process_node_low->process_node_verify Verify Neutralization (Cl₂=0, pH=6-8.5) end_node_drain Disposal Complete process_node_verify->end_node_drain Dispose via Sanitary Drain (per EHS guidelines)

Caption: Decision workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety, and logistical information for the handling of chlorine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe utilization and disposal of this compound and this compound-contaminated materials. This compound gas is a potent oxidizing agent and is severely corrosive to the eyes, skin, and respiratory system.[1] Adherence to these procedural guidelines is critical to mitigate risks.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against this compound exposure. All handling of this compound gas must be conducted in a properly functioning chemical fume hood.[1]

Table 1: Required Personal Protective Equipment for Handling this compound

Task Eye/Face Protection Skin and Body Protection Hand Protection Respiratory Protection
Routine Handling (in Fume Hood) ANSI-approved safety glasses or chemical splash goggles.[1] A face shield may also be appropriate.[1]Flame-resistant lab coat (fully buttoned), long pants, and closed-toe shoes.[1]Nitrile or chloroprene (B89495) gloves (double-gloving recommended).[1]Not required if work is performed within a certified chemical fume hood.[1]
Spill or Leak Response (Emergency) Chemical safety goggles and a full-face shield.[2]A chemical-protective, full-body encapsulating suit.[3]Chemical-resistant gloves (e.g., neoprene, chloroprene).[3][4]Self-Contained Breathing Apparatus (SCBA) is mandatory.[3][4]

Operational Plan: Safe Handling of this compound Gas Cylinders

A systematic approach to handling this compound gas cylinders is crucial to prevent accidental release.

Pre-Operational Protocol
  • Training: Ensure all personnel have received training specific to the hazards of this compound and have reviewed the Safety Data Sheet (SDS).[4][5]

  • Area Preparation: Confirm the work area is a well-ventilated chemical fume hood with a certified face velocity between 80-125 feet per minute.[1]

  • Safety Equipment Check: Verify that an eyewash station, safety shower, and a this compound gas detector with an alarm are present and functional.[4][6]

  • Buddy System: Always employ the buddy system when handling this compound; never work alone.[2][7]

Cylinder Handling and Use
  • Transport: Use a suitable hand truck with a chain or clamp to move cylinders; never roll, drag, or drop them.[3][8] The valve cap must be in place during transport.[8]

  • Securing: Securely fasten all cylinders (both full and empty) in an upright position to a wall, rack, or other solid structure.[3][5]

  • Connection:

    • Ensure the cylinder valve is closed.

    • Use only approved equipment and regulators certified for this compound gas.[5]

    • A flexible copper tube connection is recommended between the cylinder and the piping system.[8]

    • After connection, crack open the cylinder valve slightly (about ¼-turn) and check for leaks using an ammonia (B1221849) solution; a white vapor indicates a leak.[7]

    • If no leaks are detected, open the valve. Leave the cylinder wrench on the valve for quick closure in an emergency.[7]

Post-Operational Protocol
  • Shutdown: Close the cylinder valve completely when the procedure is finished.

  • Storage: Store cylinders in a cool, dry, well-ventilated area away from heat sources, direct sunlight, and incompatible materials such as ammonia, hydrocarbons, and flammable substances.[3][5][8]

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Personal Exposure Response
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4][9]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[4]

  • Ingestion: Ingestion is unlikely as this compound is a gas at room temperature.[4]

Spill Response Protocol
  • Evacuate: Immediately evacuate the danger area and alert others.[1][3][4]

  • Isolate: Isolate the hazard area and prevent unnecessary personnel from entering.[3]

  • Ventilate: If safe to do so, increase ventilation to the area to disperse the gas.

  • Don PPE: Only trained personnel wearing a full chemical-resistant suit and SCBA should enter the area to address the leak.[3][4]

  • Stop Leak: If possible and safe, stop or reduce the leak. Try to position a leaking container so that gas escapes rather than liquid.[3]

  • Neutralize: Use a fine water spray or fog to "knock down" the gas; do not spray water directly on the leak source, as it can make the leak worse.[3][7]

Decontamination and Disposal Plan

Decontamination
  • For surfaces contaminated by a this compound spill, a solution of detergent and water with a pH between 8 and 10.5 can be used for decontamination.[4]

  • For general lab disinfection where this compound compounds are used, a 1:10 dilution of household bleach (5% sodium hypochlorite) is effective.[10] Allow a contact time of 20-30 minutes.[10][11]

  • After decontamination, wipe surfaces with water to remove any residual bleach, which is corrosive.[11]

Disposal of Contaminated Materials
  • Segregation: Place all contaminated materials (e.g., used gloves, lab coats, absorbent towels) into a designated, labeled hazardous waste container.[4][12] The container should be tightly closed and stored in a secondary container within a fume hood.[4]

  • Labeling: Affix a completed hazardous waste label to the container.[4]

  • Collection: Contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal facility for pickup and proper disposal.[4][13] Do not dispose of this compound-contaminated items in the regular trash or pour liquids down the drain.[10][13]

Quantitative Safety Data

Table 2: Exposure Limits and Decontamination Parameters

Parameter Value Source/Agency
Permissible Exposure Limit (PEL)0.5 ppm (8-hour TWA)OSHA[1][6]
Short Term Exposure Limit (STEL)1.0 ppm (15 minutes)ACGIH[6]
Immediately Dangerous to Life or Health (IDLH)10 ppmNIOSH[6]
Least Detectable Odor0.02 - 0.2 ppmEPA/OSHA[6]
Decontamination Solution (General)1:10 dilution of household bleachStanford EHS[10]
Decontamination Contact Time20 - 30 minutesWVU EHS / Stanford EHS[10][11]

Procedural Diagrams

G cluster_prep Preparation cluster_handle Handling cluster_post Post-Handling a Verify Training & Review SDS b Inspect Work Area (Fume Hood) a->b c Check Safety Equipment (Eyewash, Shower) b->c d Don Appropriate PPE c->d e Transport Cylinder via Hand Truck d->e f Secure Cylinder in Upright Position e->f g Connect Regulator & System f->g h Perform Leak Check (Ammonia) g->h i Conduct Experiment h->i j Close Cylinder Valve i->j k Store Cylinder in Designated Area j->k l Doff PPE & Wash Hands k->l

Caption: Workflow for the safe handling of this compound gas cylinders.

G cluster_exposure Personal Exposure cluster_spill This compound Spill/Leak start Emergency Event expo_action1 Move to Fresh Air start->expo_action1 Exposure spill_action1 Evacuate & Alert Others start->spill_action1 Spill expo_action2 Remove Contaminated Clothing expo_action1->expo_action2 expo_action3 Flush Affected Area (Skin/Eyes) for 15+ min expo_action2->expo_action3 expo_action4 Seek Immediate Medical Attention expo_action3->expo_action4 spill_action2 Isolate Area spill_action1->spill_action2 spill_action3 Trained Personnel Don SCBA & Full Suit spill_action2->spill_action3 spill_action4 Stop Leak if Safe spill_action3->spill_action4 spill_action5 Decontaminate Area spill_action4->spill_action5

Caption: Logical flow for this compound emergency response procedures.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。